2-Nitro-4-(trifluoromethyl)benzyl bromide
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(bromomethyl)-2-nitro-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO2/c9-4-5-1-2-6(8(10,11)12)3-7(5)13(14)15/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEZZJSUMIHJQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60936694 | |
| Record name | 1-(Bromomethyl)-2-nitro-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60936694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162333-02-0 | |
| Record name | 1-(Bromomethyl)-2-nitro-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60936694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Nitro-4-(trifluoromethyl)benzyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Nitro-4-(trifluoromethyl)benzyl bromide: Properties, Synthesis, and Applications in Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitro-4-(trifluoromethyl)benzyl bromide is a specialized organic reagent that has garnered significant interest in the scientific community, particularly in the fields of organic synthesis, chemical biology, and drug development. Its unique molecular architecture, featuring a photolabile 2-nitrobenzyl group and an electron-withdrawing trifluoromethyl substituent, makes it a powerful tool for a variety of advanced applications. This guide provides a comprehensive overview of the chemical properties, synthesis, handling, and key applications of this versatile compound, with a focus on its role as a photolabile protecting group, or "photocage."
Core Chemical Properties and Physical Data
This compound is a solid at room temperature, typically appearing as a yellow powder. The presence of the nitro and trifluoromethyl groups significantly influences its electronic properties and reactivity. The trifluoromethyl group is a strong electron-withdrawing group, which can impact the reactivity of the benzylic bromide and the photochemical properties of the nitrobenzyl system.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅BrF₃NO₂ | [1] |
| Molecular Weight | 284.03 g/mol | [1] |
| Melting Point | 38-41 °C | [2] |
| Boiling Point | 265 °C | [2] |
| Density | 1.728 g/cm³ | [2] |
| Appearance | Yellow powder | [2] |
| Solubility | Insoluble in water; soluble in many organic solvents. | [3] |
| CAS Number | 162333-02-0 | [2] |
Synthesis and Purification
The synthesis of this compound is typically achieved through the free-radical bromination of the corresponding toluene derivative, 2-nitro-4-(trifluoromethyl)toluene. This reaction is commonly carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under reflux in a non-polar solvent like carbon tetrachloride.[4][5]
Representative Synthesis Protocol:
A plausible, though not explicitly validated, laboratory-scale synthesis is detailed below:
Materials:
-
2-Nitro-4-(trifluoromethyl)toluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane or heptane for recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-nitro-4-(trifluoromethyl)toluene in anhydrous carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.
-
Heat the reaction mixture to reflux and irradiate with a UV lamp or a high-intensity incandescent lamp to initiate the radical reaction.[6]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system, such as hexane or a hexane/ethyl acetate mixture, to yield this compound as a crystalline solid.[6]
Purification Insights:
Purification is crucial to remove unreacted starting material and byproducts such as dibrominated species. Recrystallization is often an effective method. For more rigorous purification, column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) can be employed.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the benzylic methylene protons. The aromatic region will display a complex splitting pattern due to the substitution on the benzene ring. The benzylic protons (CH₂Br) will appear as a singlet, typically in the range of 4.5-5.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the trifluoromethyl carbon, and the benzylic carbon. The carbon of the CF₃ group will exhibit a quartet due to coupling with the fluorine atoms. The benzylic carbon (CH₂Br) is expected to resonate in the range of 30-35 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:
-
Aromatic C-H stretch: ~3100-3000 cm⁻¹
-
Asymmetric NO₂ stretch: ~1550-1520 cm⁻¹[7]
-
Symmetric NO₂ stretch: ~1350-1330 cm⁻¹[7]
-
C-F stretches: Strong absorptions in the region of 1300-1100 cm⁻¹
-
C-Br stretch: ~700-600 cm⁻¹
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed, along with a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).[8] A prominent fragment ion is expected at m/z 204, corresponding to the loss of the bromine atom to form the 2-nitro-4-(trifluoromethyl)benzyl cation.[9][10] Further fragmentation of the aromatic ring and loss of the nitro group would also be observed.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by two key features: the lability of the benzylic bromide and the photochemical properties of the 2-nitrobenzyl group.
Nucleophilic Substitution
The benzylic bromide is susceptible to nucleophilic substitution reactions (Sₙ2 type), allowing for the attachment of the 2-nitro-4-(trifluoromethyl)benzyl group to a wide range of nucleophiles, including alcohols, phenols, carboxylic acids, and amines. The electron-withdrawing nitro and trifluoromethyl groups increase the electrophilicity of the benzylic carbon, though they may destabilize the transition state, leading to a generally moderate reactivity compared to unsubstituted benzyl bromide.
Photochemical Cleavage (Uncaging)
The cornerstone application of this reagent is its use as a photolabile protecting group. Upon irradiation with UV light (typically in the range of 300-365 nm), the 2-nitrobenzyl group undergoes an intramolecular redox reaction, leading to the cleavage of the bond between the benzylic carbon and the protected functional group.[11]
Mechanism of Photocleavage:
The generally accepted mechanism for the photocleavage of 2-nitrobenzyl compounds involves the following key steps:
-
Photoexcitation: Absorption of a UV photon excites the nitro group to an electronically excited state.
-
Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, forming an aci-nitro intermediate.
-
Rearrangement and Cleavage: The aci-nitro intermediate undergoes a series of rearrangements, leading to the formation of a 2-nitrosobenzaldehyde derivative and the release of the protected molecule.[12][13]
The quantum yield of photocleavage, which is a measure of the efficiency of the process, is influenced by factors such as the substitution pattern on the aromatic ring and the nature of the leaving group.[14] While the specific quantum yield for this compound has not been reported, it is expected to be in a similar range to other 2-nitrobenzyl derivatives, which typically fall between 0.01 and 0.6.[3][15]
Applications in Research and Development
The ability to protect a functional group and then release it on demand with a pulse of light opens up a vast array of applications in various scientific disciplines.
Caged Compounds in Chemical Biology
"Caged compounds" are biologically inactive molecules that can be activated at a specific time and location with light. This compound is an ideal reagent for creating caged versions of biologically active molecules such as:
-
Neurotransmitters: To study neuronal signaling with high spatiotemporal resolution.
-
Signaling Molecules: To investigate intracellular signaling pathways.
-
Acids and Bases: To induce localized pH changes.
Photo-triggered Drug Delivery
In drug development, this reagent can be used to synthesize prodrugs that are activated by light. This approach offers the potential for targeted drug delivery, where a therapeutic agent is released only at the desired site of action, thereby minimizing off-target side effects.
Organic Synthesis
As a protecting group, the 2-nitro-4-(trifluoromethyl)benzyl group offers an orthogonal deprotection strategy. It is stable to many chemical conditions but can be selectively removed with UV light without the need for chemical reagents that might interfere with other functional groups in a complex molecule.[11]
Step-by-Step Protocol for Photocaging a Carboxylic Acid:
This protocol provides a general workflow for protecting a carboxylic acid using this compound.
Materials:
-
Carboxylic acid of interest
-
This compound
-
A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous polar aprotic solvent (e.g., dimethylformamide (DMF) or acetonitrile)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the carboxylic acid in the anhydrous solvent.
-
Add the non-nucleophilic base (1.1 equivalents) to the solution and stir for 10-15 minutes to form the carboxylate salt.
-
Add a solution of this compound (1.0 equivalent) in the same solvent dropwise.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 2-nitro-4-(trifluoromethyl)benzyl ester by column chromatography or recrystallization.
Safety, Handling, and Storage
This compound is a hazardous chemical and should be handled with appropriate safety precautions.
Hazard Summary:
-
Harmful: Harmful if swallowed, in contact with skin, or if inhaled.[11]
-
Lachrymator: Can cause tearing.
Handling:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12]
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]
-
Keep away from incompatible materials such as strong oxidizing agents, bases, and moisture.[16]
-
Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[2]
Conclusion
This compound is a valuable and versatile reagent for researchers at the interface of chemistry and biology. Its utility as a photolabile protecting group enables the precise control of molecular function with light, offering unparalleled opportunities for studying complex biological processes and developing innovative therapeutic strategies. While its synthesis and handling require care, the potential applications of this compound in creating sophisticated chemical tools make it an indispensable component of the modern scientist's toolkit.
References
- Bley, F., Schaper, K., & Görner, H. (2008). Photoprocesses of molecules with 2-nitrobenzyl protecting groups and caged organic acids. Photochemical & Photobiological Sciences, 84(1), 162-171. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Photochemical Cleavage of 2-Nitrobenzaldehyde. BenchChem.
- UCLA Department of Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Fragment ion. [Link]
- BenchChem. (2025).
- Klán, P., et al. (2005). Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. Journal of the American Chemical Society, 127(38), 13294-13301.
- Organic Spectroscopy International. (2014). Mass spectroscopy...........bromomethyl benzene (benzyl bromide). [Link]
- Goeldner, M., & Givens, R. (Eds.). (2005). Dynamic Studies in Biology: Phototriggers, Photoswitches and Caged Biomolecules. Wiley-VCH.
- Klan, P., & Wirz, J. (2009).
- Bley, F., Schaper, K., & Görner, H. (2008). Photoprocesses of molecules with 2-nitrobenzyl protecting groups and caged organic acids. Photochemical & Photobiological Sciences, 84(1), 162-171. [Link]
- University of Northern Illinois, Department of Chemistry and Biochemistry. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]
- Coleman, G. H., & Honeywell, G. E. (1936). p-NITROBENZYL BROMIDE. Organic Syntheses, 16, 54. [Link]
- Chegg. (2023). Solved The base peak in the mass spectrum of benzyl bromide. [Link]
- Wirz, J., et al. (2005). Photorelease of alcohols from 2-nitrobenzyl ethers proceeds via hemiacetals and may be further retarded by buffers intercepting the primary aci-nitro intermediates. Journal of the American Chemical Society, 127(25), 8934-8935. [Link]
- Prakash, G. K. S., et al. (2006). Study of the fluoro- and chlorodimethylbutyl cations. Journal of the American Chemical Society, 128(49), 15582-15589.
- Sun, L., et al. (2016).
- Wirz, J., et al. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(27), 8546-8554.
- Wikipedia. (n.d.). Photolabile protecting group. [Link]
- Movassaghi, M., & Schmidt, M. A. (2007). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Organic letters, 9(10), 1987–1990. [Link]
- Wirz, J., et al. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(27), 8546-8554. [Link]
- Google Patents. (n.d.).
- Givens, R. S., & Klán, P. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 1-93.
- S. R. Peppi, et al. (2014). Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins. Biomacromolecules, 15(9), 3469–3475. [Link]
- ResearchGate. (n.d.). Molecular peaks of bromide compounds. [Link]
- Google Patents. (n.d.). CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
- University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Chemical Shifts. [Link]
- University of Calgary, Department of Chemistry. (n.d.). IR: nitro groups. [Link]
- University of Northern Illinois, Department of Chemistry and Biochemistry. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]
- Google Patents. (n.d.). EP3587391A1 - Process for preparing nitrobenzyl bromides.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
- The Organic Chemistry Tutor. (2021, May 24).
- University of Colorado Boulder, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. [Link]
- Scribd. (n.d.). Infrared Absorption Frequencies Guide. [Link]
- Patsnap. (n.d.). Novel nitrobenzyl bromide synthesis process. [Link]
- ResearchGate. (n.d.).
- Wikipedia. (n.d.). N-Bromosuccinimide. [Link]
- Tamang, S. R., Cozzolino, A. F., & Findlater, M. (n.d.). Supporting information. Texas Tech University, Department of Chemistry and Biochemistry.
- Reagent Friday. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
- Google Patents. (n.d.). US6133468A - Method for preparing substituted benzyl bromides.
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2-Nitro-4-(trifluoromethyl)benzyl bromide synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-Nitro-4-(trifluoromethyl)benzyl bromide
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for this compound, a key building block in medicinal chemistry and drug development. The presence of the electron-withdrawing nitro and trifluoromethyl groups, combined with the reactive benzyl bromide moiety, makes this compound a valuable intermediate for introducing specific pharmacophoric features into complex molecules.[1][2][3] This document details a robust and widely utilized two-step synthesis, beginning with the regioselective nitration of 4-(trifluoromethyl)toluene, followed by a free-radical benzylic bromination. We will explore the mechanistic underpinnings of each transformation, provide detailed experimental protocols, and discuss critical process parameters, safety considerations, and troubleshooting strategies.
Strategic Overview of the Synthesis
The most efficient and logical route to this compound involves a sequential two-step process. This strategy leverages well-established and high-yielding reactions in organic chemistry.
-
Step 1: Electrophilic Aromatic Nitration. The synthesis commences with the nitration of commercially available 4-(trifluoromethyl)toluene. This step introduces the nitro group at the C2 position, guided by the directing effects of the existing methyl and trifluoromethyl substituents.
-
Step 2: Free-Radical Benzylic Bromination. The intermediate, 2-Nitro-4-(trifluoromethyl)toluene, is then subjected to a selective bromination at the benzylic methyl group to yield the final product. This transformation is achieved under free-radical conditions, most commonly using N-Bromosuccinimide (NBS).
Caption: High-level workflow for the synthesis of this compound.
Step 1: Regioselective Nitration of 4-(Trifluoromethyl)toluene
Mechanistic Rationale and Regioselectivity
The nitration of 4-(trifluoromethyl)toluene is a classic example of electrophilic aromatic substitution on a disubstituted benzene ring. The regiochemical outcome is dictated by the combined electronic effects of the methyl (-CH₃) and trifluoromethyl (-CF₃) groups.
-
Methyl Group (-CH₃): This is an activating, ortho, para-directing group due to its electron-donating inductive effect and hyperconjugation.
-
Trifluoromethyl Group (-CF₃): This is a strongly deactivating, meta-directing group due to the powerful electron-withdrawing inductive effect of the three fluorine atoms.
The incoming electrophile, the nitronium ion (NO₂⁺), will preferentially add to the position that is most activated and least deactivated. In this case, the C2 position is ortho to the activating methyl group and meta to the deactivating trifluoromethyl group, making it the most favorable site for substitution. The reaction is catalyzed by concentrated sulfuric acid, which protonates nitric acid to facilitate the formation of the highly electrophilic nitronium ion.[4]
Detailed Experimental Protocol
Materials:
-
4-(Trifluoromethyl)toluene
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Dichloromethane (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
Procedure:
-
To a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid.
-
Cool the flask in an ice-salt bath to between -10°C and 0°C.[4]
-
In the dropping funnel, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while maintaining a low temperature.
-
Slowly add the 4-(trifluoromethyl)toluene to the stirred, cold sulfuric acid in the main flask.
-
Add the cold nitrating mixture dropwise to the reaction flask, ensuring the internal temperature does not rise above 5-10°C.[4] The exothermic nature of the reaction requires careful monitoring and control.
-
After the addition is complete, continue stirring the mixture in the ice bath for 1-2 hours to ensure the reaction goes to completion.
-
Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This quenches the reaction and precipitates the crude product.
-
Extract the product into dichloromethane (3x).
-
Combine the organic layers and wash sequentially with cold water and saturated sodium bicarbonate solution until the washings are neutral.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2-Nitro-4-(trifluoromethyl)toluene. The product can be further purified by vacuum distillation if necessary.
Step 2: Benzylic Bromination of 2-Nitro-4-(trifluoromethyl)toluene
Mechanistic Rationale: The Wohl-Ziegler Reaction
The conversion of the methyl group to a bromomethyl group is achieved via a free-radical chain reaction, specifically the Wohl-Ziegler bromination.[5] This method is highly selective for the benzylic position. The strong deactivating nature of the nitro and trifluoromethyl groups on the aromatic ring prevents competitive electrophilic aromatic bromination, making the free-radical pathway dominant.[6]
The reaction proceeds through three key stages:
-
Initiation: A radical initiator (e.g., benzoyl peroxide or AIBN) is homolytically cleaved by heat or UV light to form initial radicals. These radicals then react with N-Bromosuccinimide (NBS) or trace HBr to generate a bromine radical (Br•).[7]
-
Propagation: A bromine radical abstracts a hydrogen atom from the benzylic methyl group, forming a resonance-stabilized benzyl radical and HBr. This benzyl radical then reacts with a bromine source (either Br₂ generated in situ from NBS and HBr, or NBS itself) to form the desired product and a new bromine radical, which continues the chain.[7][8][9]
-
Termination: The reaction ceases when radicals combine with each other.[7][10]
N-Bromosuccinimide (NBS) is the preferred brominating agent as it maintains a low, steady concentration of bromine radicals and elemental bromine, which suppresses competing reactions.[5][9]
Caption: Mechanism of the free-radical benzylic bromination reaction.
Detailed Experimental Protocol
Materials:
-
2-Nitro-4-(trifluoromethyl)toluene
-
N-Bromosuccinimide (NBS)
-
Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN)
-
Carbon Tetrachloride (CCl₄) or a safer alternative like cyclohexane
-
Ice-water
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, combine 2-Nitro-4-(trifluoromethyl)toluene, N-Bromosuccinimide (1.1 equivalents), and a catalytic amount of BPO or AIBN.
-
Add the solvent (e.g., CCl₄) to the flask.
-
Heat the mixture to reflux. The reaction can be initiated and sustained with a heat lamp or a standard heating mantle.[11][12]
-
Monitor the reaction's progress. As the reaction proceeds, the dense NBS will be consumed and the lighter succinimide byproduct will float to the surface. The reaction is typically complete within 1-3 hours.
-
Once the reaction is complete (as determined by TLC or GC analysis), cool the mixture to room temperature and then further in an ice bath.
-
Filter off the solid succinimide byproduct and wash the solid with a small amount of cold solvent.
-
Combine the filtrate and washings. Wash the solution with water and then with a dilute sodium bicarbonate solution to remove any remaining traces of HBr.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude this compound is often a solid and can be purified by recrystallization from a suitable solvent system (e.g., hexanes or an ethanol/water mixture).[13]
Safety Precaution: Benzyl bromides are potent lachrymators and irritants. This procedure must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times.[13]
Quantitative Data Summary
The following table provides a summary of the typical reaction parameters for this synthesis. Yields are representative and can vary based on scale and purification efficiency.
| Parameter | Step 1: Nitration | Step 2: Bromination |
| Starting Material | 4-(Trifluoromethyl)toluene | 2-Nitro-4-(trifluoromethyl)toluene |
| Key Reagents | Conc. HNO₃, Conc. H₂SO₄ | N-Bromosuccinimide (NBS), BPO/AIBN |
| Molar Ratio | Substrate:HNO₃ (1:1.1) | Substrate:NBS (1:1.1) |
| Solvent | Sulfuric Acid | Carbon Tetrachloride / Cyclohexane |
| Temperature | 0 - 10°C | Reflux (approx. 77°C for CCl₄) |
| Typical Reaction Time | 1 - 3 hours | 1 - 3 hours |
| Typical Yield | 85 - 95% | 70 - 85% |
References
- Pearson, R. E., & Martin, J. C. (1963). The Mechanism of N-Bromosuccinimide Bromination. Journal of the American Chemical Society, 85(3), 354-355.
- Google Patents. (2012). Preparation method of 4-bromine-2-nitro trifluoromethyl benzene. CN102491901B.
- Wentland, M. P. (2020). Free Radical Bromination. Oregon State University.
- Vedantu. Toluene on reaction with N-bromosuccinimide gives.
- Hunt, I. (n.d.). Chapter 11: Halogenation of alkyl benzenes. University of Calgary.
- BYJU'S. Mechanism of Free Radical Bromination.
- Journal of Organic Chemistry. Side-chain bromination of .alpha.-substituted toluenes by N-bromosuccinimide. Revision and extension of previous observations. ACS Publications.
- Tuleen, D. L., & Hess, B. A. (1971). Free-Radical Bromination of p-Toluic Acid. Journal of Chemical Education, 48(7), 476.
- Ashenhurst, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry.
- Homework.Study.com. When toluene is used in free radical bromination, a very small amount of product is formed....
- Google Patents. (1993). Process for the bromination of deactivated toluenes in the benzylic position. EP0546697A1.
- ResearchGate. (2019). Visible-light induced free-radical bromination of para-substituted toluenes with NBS 'on water'.
- ChemBK. 4-Nitro-2-(trifluoromethyl)toluene.
- Scirp.org. (2013). Larger Scale Photochemical Bromination of Toluene, 1-Methylnaphthalene and Acetophenone in Aqueous Biphasic System and Applications of the Crude Products in Synthesis.
- Google Patents. (2018). Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate. CN108191667B.
- Google Patents. (1990). Process for the preparation of 2-nitro-4-trifluoromethyl aniline. EP0381010A2.
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- Oakwood Chemical. 2-Nitro-4-(trifluoromethyl)toluene.
- Oakwood Chemical. This compound.
- Google Patents. (1982). Process for the side-chain bromination of toluenes and mixtures of toluenes diversly highly brominated in the side chain. EP0045431A1.
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- SciSpace. (1946). A note on the bromination of p-nitrotoluene.
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An In-depth Technical Guide to GW4064: A Potent and Selective Farnesoid X Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of GW4064, a widely utilized synthetic agonist for the Farnesoid X Receptor (FXR). While the initially provided CAS number (162333-02-0) corresponds to 2-Nitro-4-(trifluoromethyl)benzyl bromide, the context of the inquiry strongly indicates an interest in the research tool compound GW4064, which is correctly identified by CAS number 278779-30-9. This document will delve into the chemical properties, structure, mechanism of action, and practical applications of GW4064 in biomedical research, with a focus on providing actionable insights for laboratory professionals.
I. Core Properties and Structure of GW4064
GW4064 is a non-steroidal, isoxazole-based agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in bile acid, lipid, and glucose homeostasis.[1][2] Its potency and selectivity have established it as an invaluable tool for elucidating the physiological and pathophysiological functions of FXR.[1]
A. Chemical Identity and Physicochemical Properties
| Property | Value | Source |
| CAS Number | 278779-30-9 | [1][2] |
| Molecular Formula | C₂₈H₂₂Cl₃NO₄ | [1][2] |
| Molecular Weight | 542.85 g/mol | [1] |
| IUPAC Name | 3-[2-[2-chloro-4-[[3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-isoxazolyl]methoxy]phenyl]ethenyl]-benzoic acid | [2] |
| Appearance | Solid | [1] |
| Solubility | Insoluble in water and ethanol; Soluble in DMSO (≥24.7 mg/mL) and DMF (25 mg/mL) | [1][2] |
| Storage | Store at -20°C | [1] |
B. Structural Formula
The chemical structure of GW4064 features a central isoxazole ring, a dichlorophenyl group, and a benzoic acid moiety, which are crucial for its high-affinity binding to the FXR ligand-binding domain.
Figure 1: Chemical Structure of GW4064.
II. Mechanism of Action: Selective FXR Agonism
GW4064 exerts its biological effects through high-affinity binding to and activation of the Farnesoid X Receptor. In cellular assays, GW4064 demonstrates potent agonism for human FXR with an EC₅₀ value of approximately 15-65 nM.[1][3][4] A key advantage of GW4064 as a research tool is its high selectivity; it shows no significant activity at other nuclear receptors, such as the retinoic acid receptor, at concentrations up to 1 µM.[2][4]
Upon activation by GW4064, FXR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as farnesoid X receptor response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription. This signaling cascade is central to the regulation of numerous metabolic pathways.
Diagram 1: Simplified signaling pathway of FXR activation by GW4064.
It is important to note that while GW4064 is highly selective for FXR, some studies have suggested potential off-target effects, including modulation of G protein-coupled receptors at higher concentrations.[5] Researchers should consider these findings when designing experiments and interpreting results.
III. Applications in Drug Discovery and Development
GW4064's primary utility lies in its role as a tool compound for investigating the physiological and pathological roles of FXR. It is extensively used in preclinical studies to explore the therapeutic potential of FXR agonism in various disease models.
A. Key Research Areas:
-
Metabolic Diseases: GW4064 has been instrumental in studies of dyslipidemia, diabetes, and obesity, helping to unravel the complex role of FXR in these conditions.[2]
-
Liver Diseases: Research utilizing GW4064 has explored the impact of FXR activation on conditions such as non-alcoholic fatty liver disease (NAFLD) and liver cancer.[3]
-
Cancer Biology: The effects of GW4064 on cell growth and apoptosis have been investigated in various cancer cell lines, although its role can be context-dependent, exhibiting both pro- and anti-apoptotic effects.[5]
-
Inflammation: GW4064 has been shown to inhibit NLRP3 inflammasome activation, suggesting a role for FXR in modulating inflammatory responses.[3]
Despite its value in research, GW4064 itself is not considered a suitable drug candidate due to limitations such as poor solubility, potential toxicity associated with its stilbene pharmacophore, and instability in UV light.[1]
IV. Experimental Protocols
The following protocols are provided as examples of how GW4064 can be used in a laboratory setting. Researchers should adapt these protocols based on their specific experimental needs and cell systems.
A. Cell-Based FXR Activation Assay (Luciferase Reporter)
This protocol outlines a common method for quantifying the activation of FXR by GW4064 in a cellular context.
1. Materials:
-
CV-1 cells (or other suitable cell line)
-
DMEM high glucose medium
-
DMEM-F12 phenol red-free medium
-
Charcoal/dextran-treated fetal bovine serum (FBS)
-
L-glutamine
-
pFA-CMV-GAL4-human FXR LBD expression plasmid
-
(UAS)x-tk-Luciferase reporter plasmid
-
Human steroid receptor co-activator (SRC-1) expression plasmid
-
Transfection reagent (e.g., FuGENE® 6)
-
GW4064 stock solution (in DMSO)
-
Luciferase assay system (e.g., Steady-Glo®)
-
384-well plates
2. Procedure:
-
Cell Culture: Maintain CV-1 cells in DMEM high glucose medium. 72 hours prior to transfection, plate the cells in DMEM-F12 phenol red-free medium supplemented with 5% charcoal/dextran-treated FBS and 2 mM L-glutamine.[4]
-
Transfection: Prepare a transfection cocktail containing the FXR LBD expression plasmid, the luciferase reporter plasmid, and the SRC-1 co-activator plasmid. Add the transfection reagent according to the manufacturer's instructions and incubate to form transfection complexes. Add the complexes to the plated CV-1 cells and incubate overnight.[4]
-
Compound Treatment: Harvest the transfected cells and resuspend them in fresh phenol red-free medium. Plate the cells into 384-well plates containing serial dilutions of GW4064 (or vehicle control).
-
Incubation: Incubate the plates for 24 hours.
-
Luciferase Measurement: Measure luciferase expression using a suitable luciferase assay system according to the manufacturer's protocol.[4]
-
Data Analysis: Normalize the luciferase signal to the vehicle control and plot the dose-response curve to determine the EC₅₀ value.
Diagram 2: Workflow for a cell-based FXR reporter assay.
B. Western Blot for FXR Target Gene Expression
This protocol can be used to assess the effect of GW4064 on the protein expression of FXR target genes.
1. Materials:
-
HK-2 cells (or other relevant cell line)
-
Appropriate cell culture medium
-
GW4064 stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against FXR and target proteins
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
2. Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with the desired concentration of GW4064 (e.g., 4 µM) or vehicle control (DMSO) for various time points (e.g., 24, 48, 72 hours).[3]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
References
- Yu, D. D., et al. (2014). Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors. Molecular Pharmacology, 86(4), 464-475. [Link]
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physical and chemical characteristics of 2-Nitro-4-(trifluoromethyl)benzyl bromide
An In-Depth Technical Guide to 2-Nitro-4-(trifluoromethyl)benzyl bromide
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a key reagent in modern organic synthesis. We will delve into its core physicochemical properties, synthesis, reactivity, and safe handling, with a focus on its application in medicinal chemistry and drug discovery.
Introduction: A Multifunctional Building Block
This compound is a substituted aromatic compound that serves as a powerful building block in chemical synthesis.[1] Its utility stems from the unique combination of three distinct functional groups on a single benzene ring:
-
Benzylic Bromide: A highly reactive leaving group, making the benzylic carbon an excellent electrophile for nucleophilic substitution reactions. This functionality allows for the direct and efficient attachment of the entire molecular scaffold onto other molecules.[2][3]
-
Trifluoromethyl Group (-CF3): A critical moiety in modern drug design. The incorporation of a -CF3 group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, ultimately improving its pharmacokinetic and pharmacodynamic profile.[2][3]
-
Nitro Group (-NO2): A strong electron-withdrawing group that modulates the molecule's reactivity.[4][5] Furthermore, the nitro group itself is a versatile functional handle that can be chemically reduced to an amine, opening pathways for further derivatization. This feature is particularly valuable in creating compound libraries for drug screening.[5]
The strategic placement of these groups makes this reagent an invaluable intermediate for synthesizing complex target molecules, particularly active pharmaceutical ingredients (APIs).[2]
Physicochemical Properties and Identifiers
Accurate identification and understanding of a compound's physical properties are foundational to its successful use in research. The key characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 162333-02-0 | [6][7][8] |
| IUPAC Name | 1-(bromomethyl)-2-nitro-4-(trifluoromethyl)benzene | [6] |
| Molecular Formula | C8H5BrF3NO2 | [6][7][8] |
| Molecular Weight | 284.03 g/mol | [7][8][9] |
| Appearance | Yellow solid/powder | [7] |
| Melting Point | 38-41°C | [7][9] |
| Boiling Point | 265°C | [7][9] |
| Density | 1.728 g/cm³ | [7][9] |
| Solubility | Insoluble in water. | [7][10] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C. | [7][9] |
Synthesis and Reaction Mechanism
The most common route for preparing this compound is through the free-radical bromination of its precursor, 2-nitro-4-(trifluoromethyl)toluene. This reaction selectively targets the benzylic methyl group.
Causality of Experimental Choice: The benzylic C-H bonds are significantly weaker than aromatic C-H bonds, making the methyl group susceptible to hydrogen abstraction by a radical species. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is used at elevated temperatures or under UV irradiation to generate a bromine radical (Br•) from a bromine source like N-Bromosuccinimide (NBS). The bromine radical initiates a chain reaction, leading to the selective bromination at the benzylic position. This method is favored because it avoids electrophilic aromatic substitution on the electron-deficient ring.
Caption: General S_N2 reactivity with a nucleophile.
Experimental Protocols
The following protocols are illustrative and should be adapted based on specific laboratory conditions and substrate requirements. All work must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis via Radical Bromination
This protocol outlines the synthesis of the title compound from its toluene precursor, adapted from general procedures for benzylic bromination. [11][12]
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-nitro-4-(trifluoromethyl)toluene (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), and a suitable solvent such as carbon tetrachloride or acetonitrile.
-
Initiation: Add a catalytic amount of a radical initiator, such as AIBN (0.05 eq).
-
Reaction: Heat the mixture to reflux (typically around 75-85°C) and maintain for 2-4 hours. The reaction can be monitored by TLC or GC-MS to observe the consumption of the starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct.
-
Purification: Wash the filtrate with an aqueous solution of sodium bisulfite to remove any remaining bromine, followed by water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes) to yield the final product as a yellow solid. [12]
Protocol 2: Typical Application in Nucleophilic Substitution (O-Alkylation)
This protocol describes a general procedure for the alkylation of a phenol.
-
Setup: In a round-bottom flask, dissolve the phenol (1.0 eq) and a non-nucleophilic base such as potassium carbonate (K2CO3, 1.5 eq) in a polar aprotic solvent like acetone or DMF.
-
Deprotonation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the phenoxide salt.
-
Alkylation: Add a solution of this compound (1.1 eq) in the same solvent dropwise.
-
Reaction: Heat the reaction mixture to 50-60°C and stir for 4-8 hours, or until TLC analysis indicates the complete consumption of the starting materials.
-
Workup: Cool the reaction to room temperature and filter off the inorganic salts. Quench the filtrate with water and extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel.
Safety and Handling
This compound is a hazardous substance and must be handled with extreme care.
-
Hazards: The compound is corrosive and causes severe skin burns and eye damage. [6][10][13]It is also harmful if swallowed, inhaled, or in contact with skin. [6]It is classified as a lachrymator, a substance that irritates the eyes and causes tears. [14]* Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield. [13][15]Work should be conducted exclusively in a certified chemical fume hood to avoid inhalation. [15]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [15]It should be stored under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C) to ensure stability. [7][9]* In case of Exposure:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention. [13][14] * Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [13][14] * Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [13][14]
-
Conclusion
This compound is a highly versatile and reactive intermediate. Its value in drug discovery and materials science is underscored by its ability to efficiently introduce the metabolically robust trifluoromethyl group and a synthetically flexible nitro group onto a wide range of molecular scaffolds. A thorough understanding of its reactivity, particularly its preference for the S_N2 mechanism, and strict adherence to safety protocols are paramount for its effective and safe utilization in the laboratory.
References
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- This compound (C8H5BrF3NO2). PubChemLite. [Link]
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- The Impact of Trifluoromethylation: Exploring Applications of 4-(Trifluoromethyl)benzyl Bromide. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- The Essential Role of 4-(Trifluoromethyl)benzyl Bromide in Advanced Chemical Synthesis and Material Science. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Process for preparing nitrobenzyl bromides.
- Chemical Properties of 4-(Trifluoromethoxy)benzyl bromide (CAS 50824-05-0). Cheméo. [Link]
- The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
- Production method for 2-nitrobenzyl bromide.
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2-Nitro-4-(trifluoromethyl)benzyl bromide molecular weight and formula
An In-Depth Technical Guide to 2-Nitro-4-(trifluoromethyl)benzyl bromide: Properties, Synthesis, and Applications
Introduction
This compound is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry, organic synthesis, and materials science. Its molecular architecture, featuring a reactive benzylic bromide, an electron-withdrawing nitro group, and a lipophilic trifluoromethyl group, makes it a versatile and powerful building block. This guide provides a comprehensive technical overview of its chemical properties, a detailed synthesis protocol with mechanistic insights, its key applications, and essential safety and handling procedures. The strategic combination of its functional groups allows for the precise modification of target molecules, enhancing properties such as metabolic stability, bioavailability, and binding affinity, which are critical in the development of novel therapeutics and advanced materials.[1][2]
Part 1: Core Physicochemical and Spectroscopic Profile
The unique reactivity and utility of this compound are rooted in its distinct physical and chemical properties. A summary of its key identifiers and characteristics is presented below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅BrF₃NO₂ | [3][4][5][6] |
| Molecular Weight | 284.03 g/mol | [3][4][6][7] |
| CAS Number | 162333-02-0 | [3][4][7][8] |
| Appearance | Yellow solid/powder | [4][9][10] |
| Melting Point | 38-41 °C | [7][10] |
| Boiling Point | 265 °C | [7][10] |
| Density | 1.728 g/cm³ | [7][10] |
| Flash Point | 114 °C | [7][9][10] |
| Solubility | Insoluble in water | [7][9][10] |
| IUPAC Name | 1-(bromomethyl)-2-nitro-4-(trifluoromethyl)benzene | [4] |
| InChI Key | XAEZZJSUMIHJQS-UHFFFAOYSA-N | [4] |
| Canonical SMILES | C1=CC(=C(C=C1C(F)(F)F)[O-])CBr | [4][5] |
Part 2: Synthesis and Mechanistic Insights
The standard synthesis of this compound involves the selective bromination of the methyl group of the corresponding toluene precursor, 2-nitro-4-(trifluoromethyl)toluene. This transformation is typically achieved via a free-radical chain reaction.
Expertise & Experience: Causality Behind Experimental Choices
The choice of a free-radical pathway is crucial for achieving benzylic bromination without affecting the aromatic ring. The benzylic C-H bonds are significantly weaker than the aromatic C-H bonds and are thus more susceptible to hydrogen abstraction by a radical species. Light (photo-bromination) or a chemical radical initiator (like AIBN) is used to generate the initial bromine radical (Br•) from the bromine source, which initiates the chain reaction. N-Bromosuccinimide (NBS) is often the preferred brominating agent in laboratory settings as it provides a low, constant concentration of Br₂, minimizing side reactions.
Experimental Protocol: Free-Radical Bromination
This protocol describes a representative method for the synthesis of this compound.
Materials:
-
2-Nitro-4-(trifluoromethyl)toluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or a tungsten lamp
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-nitro-4-(trifluoromethyl)toluene (1.0 eq) in CCl₄.
-
Addition of Reagents: Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.02 eq) to the solution.
-
Initiation: Heat the mixture to reflux (approx. 77°C for CCl₄). If using photochemical initiation, irradiate the flask with a tungsten lamp.[11] The reaction mixture will typically turn yellow-orange.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is complete when the starting material is consumed. A key visual indicator is the solid succinimide byproduct, which will float to the surface.
-
Workup: Cool the reaction mixture to room temperature. Filter off the solid succinimide and wash it with a small amount of cold CCl₄.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The crude material can be purified by recrystallization from hexanes. Dissolve the crude product in a minimal amount of hot hexanes, then cool slowly to 0-4°C to induce crystallization.
-
Isolation: Collect the pale yellow crystals by vacuum filtration, wash with a small volume of cold hexanes, and dry under vacuum.
Visualization: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Part 3: Core Applications in Research and Development
The title compound is a strategic intermediate whose value is derived from the combined influence of its three key functional groups.
Role as a Versatile Alkylating Agent
The benzylic bromide is a potent electrophilic site, making the compound an excellent alkylating agent for a wide range of nucleophiles, including alcohols, phenols, amines, and thiols.[1] This allows for the covalent attachment of the "2-nitro-4-(trifluoromethyl)benzyl" moiety onto a molecule of interest, a common strategy in the synthesis of active pharmaceutical ingredients (APIs).[1]
Significance of the Trifluoromethyl (-CF₃) Group
The -CF₃ group is a bioisostere of a methyl group but with profoundly different electronic properties. Its inclusion in drug candidates is a well-established strategy to:
-
Enhance Lipophilicity: Improving the molecule's ability to cross cell membranes.
-
Increase Metabolic Stability: The C-F bond is exceptionally strong, blocking metabolic oxidation at that position and thereby increasing the drug's half-life.[1]
-
Modulate Acidity/Basicity: The strong electron-withdrawing nature of the -CF₃ group can alter the pKa of nearby functional groups, which can optimize drug-receptor interactions.[2]
The Nitro (-NO₂) Group as a Synthetic Handle
While the nitro group is also strongly electron-withdrawing, its primary utility in this context is as a versatile synthetic precursor.[12] It can be readily reduced to an amino group (-NH₂) under various conditions (e.g., catalytic hydrogenation, SnCl₂/HCl). This newly formed aniline can then participate in a vast array of subsequent reactions, including amide bond formation, diazotization, and sulfonylation, providing a gateway to diverse chemical libraries for drug discovery.
Visualization: Application in a Synthetic Pathway
Caption: Synthetic utility in multistep organic synthesis.
Part 4: Safety, Handling, and Storage
Trustworthiness: A Self-Validating System Adherence to strict safety protocols is non-negotiable when handling this compound. The procedures outlined below are designed to create a self-validating system of safety, ensuring user protection and experimental integrity.
Hazard Profile
-
Corrosive: Causes severe skin burns and eye damage.[8][13] Contact must be strictly avoided.
-
Respiratory Irritant: Inhalation of dust or vapors may cause respiratory irritation.[13]
-
Lachrymator: The substance can cause tearing upon exposure.[14]
Safe Handling Protocol
-
Engineering Controls: Always handle this chemical inside a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tight-sealing safety goggles or a full-face shield.[15]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Change gloves immediately if contamination occurs.[14]
-
Body Protection: Wear a lab coat and, if handling large quantities, a chemical-resistant apron.[15]
-
-
Handling Procedure: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Ensure all containers are clearly labeled.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][14]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[13][14]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[13][14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8][14]
Storage Conditions
To maintain its chemical integrity and ensure safety, store this compound under the following conditions:
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture or air.[7][9][10]
-
Container: Keep the container tightly sealed in a dry, cool, and well-ventilated place.[14]
Conclusion
This compound stands out as a high-value synthetic intermediate. Its carefully orchestrated combination of a reactive handle (benzyl bromide), a key pharmacophore (trifluoromethyl group), and a versatile precursor (nitro group) provides chemists with a powerful tool for molecular design and synthesis. A thorough understanding of its properties, synthetic routes, and handling requirements, as detailed in this guide, is essential for leveraging its full potential in the pursuit of innovative pharmaceuticals and advanced materials.
References
- This compound (C8H5BrF3NO2). PubChemLite. [Link]
- This compound. Oakwood Chemical. [Link]
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- The Essential Role of 4-(Trifluoromethyl)benzyl Bromide in Advanced Chemical Synthesis and Material Science. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- p-NITROBENZYL BROMIDE. Organic Syntheses Procedure. [Link]
- Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers Research Topic. [Link]
- Process for preparing nitrobenzyl bromides.
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An In-depth Technical Guide to the Solubility of 2-Nitro-4-(trifluoromethyl)benzyl bromide in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 2-Nitro-4-(trifluoromethyl)benzyl bromide. It is intended for researchers, scientists, and professionals in the field of drug development who utilize this compound in their work. This document will delve into the theoretical and practical aspects of its solubility, offering a framework for solvent selection and empirical determination.
Introduction: Understanding the Compound
This compound is a substituted aromatic compound with the chemical formula C₈H₅BrF₃NO₂.[1][2] It presents as a yellow solid or powder with a melting point in the range of 38-41°C.[2] The molecule's structure, featuring a polar nitro group, a highly electronegative trifluoromethyl group, and a reactive benzyl bromide moiety, dictates its physicochemical properties and, consequently, its solubility in various organic solvents. Understanding these properties is paramount for its effective use in synthesis, purification, and formulation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial in predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrF₃NO₂ | [1][2] |
| Molecular Weight | 284.03 g/mol | [1][2] |
| Appearance | Yellow powder/solid | [2][3] |
| Melting Point | 38-41°C | [2] |
| Water Solubility | Insoluble | [2][3] |
| Storage Temperature | 2-8°C under inert gas | [2][3] |
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is a cornerstone of solubility prediction.[4] This principle suggests that substances with similar polarities are more likely to be soluble in one another. The structure of this compound contains both polar (nitro group) and nonpolar (aromatic ring, trifluoromethyl group) regions, suggesting it will exhibit a nuanced solubility profile.
Key Structural Considerations:
-
Polarity: The nitro group (NO₂) is strongly electron-withdrawing and highly polar. The trifluoromethyl group (CF₃) is also electron-withdrawing due to the high electronegativity of fluorine atoms. The C-Br bond is polar. These features suggest that polar aprotic solvents may be effective.
-
Aromaticity: The benzene ring provides a nonpolar, aromatic character, indicating potential solubility in aromatic solvents.
-
Reactivity: The benzyl bromide functional group is susceptible to nucleophilic substitution.[5] This reactivity can be influenced by the solvent, with protic solvents potentially participating in solvolysis reactions. Therefore, for applications where the integrity of the molecule is crucial, aprotic solvents are generally preferred.
Based on this analysis, we can predict a general solubility trend:
-
High Expected Solubility: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), and Tetrahydrofuran (THF). Chlorinated solvents like Dichloromethane (DCM) and Chloroform. Aromatic solvents like Toluene.
-
Moderate Expected Solubility: Ethers like Diethyl ether and esters like Ethyl acetate.
-
Low to Negligible Expected Solubility: Nonpolar aliphatic hydrocarbons such as Hexane and Heptane. Protic solvents like alcohols (Methanol, Ethanol) may show some solubility but could lead to reactivity. As confirmed, it is insoluble in water.[2][3]
Experimental Determination of Solubility: A Step-by-Step Protocol
Given the lack of specific quantitative solubility data in the literature, an empirical approach is necessary. The following protocol provides a robust method for determining the solubility of this compound in a range of organic solvents.
Materials and Equipment
-
This compound
-
A selection of anhydrous organic solvents (e.g., Dichloromethane, Chloroform, Toluene, Acetone, Ethyl Acetate, Acetonitrile, Tetrahydrofuran, Dimethylformamide, Dimethyl sulfoxide, Methanol, Ethanol, Hexane)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Calibrated micropipettes
-
Glass vials with screw caps
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Experimental Workflow
The following diagram illustrates the workflow for determining the solubility of the target compound.
Caption: Workflow for the experimental determination of solubility.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound (e.g., 50 mg) into a series of glass vials.
-
To each vial, add a precise volume (e.g., 1.0 mL) of the selected organic solvent.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25°C).
-
Agitate the samples for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. A preliminary time-course study can determine the optimal equilibration time.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow undissolved solids to settle.
-
Carefully withdraw a known volume of the supernatant using a micropipette.
-
Filter the supernatant through a chemically compatible syringe filter (e.g., PTFE for a wide range of organic solvents) to remove any remaining solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent being tested.
-
Analyze the filtered supernatant and the standard solutions using a suitable analytical technique such as HPLC or UV-Vis spectrophotometry to determine the concentration of the dissolved compound.
-
-
Calculation of Solubility:
-
The concentration of the dissolved compound in the filtered supernatant represents its solubility in that solvent at the specified temperature. Express the solubility in appropriate units (e.g., mg/mL or mol/L).
-
Safety and Handling
This compound is a corrosive substance that can cause severe skin burns and eye damage.[6][7] It is also a lachrymator.[8] Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7][8] All manipulations should be performed in a well-ventilated fume hood.[7] Refer to the Safety Data Sheet (SDS) for complete safety and handling information.[6][7][8][9]
Summary of Expected Solubility Profile (Qualitative)
The following table provides a qualitative prediction of the solubility of this compound in various classes of organic solvents. These predictions should be confirmed experimentally using the protocol outlined above.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Chlorinated | Dichloromethane, Chloroform | High | Good balance of polarity to dissolve the compound. |
| Polar Aprotic | DMF, DMSO, Acetonitrile | High | Strong dipole-dipole interactions with the polar groups of the solute. |
| Aromatic | Toluene, Benzene | High | π-π stacking interactions with the aromatic ring. |
| Ethers | Tetrahydrofuran, Diethyl ether | Moderate to High | Ether oxygen can act as a hydrogen bond acceptor; overall polarity is suitable. |
| Ketones | Acetone | Moderate to High | Polar nature of the carbonyl group facilitates dissolution. |
| Esters | Ethyl Acetate | Moderate | Intermediate polarity. |
| Alcohols | Methanol, Ethanol | Low to Moderate | Potential for solvolysis reactions. Polarity may be suitable for dissolution. |
| Nonpolar Aliphatic | Hexane, Heptane | Low | Mismatch in polarity between the solvent and the polar functional groups of the solute. |
Conclusion
References
- Experiment: Solubility of Organic & Inorganic Compounds.
- EXPERIMENT 1 DETERMIN
- 2-NITRO-4-(TRIFLUOROMETHYL)
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- Solubility of Organic Compounds.
- CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility | SALTISE.
- This compound CAS#: 162333-02-0 - ChemicalBook.
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- SAFETY D
- SAFETY D
- This compound Chemical Properties.
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An In-depth Technical Guide to the Stability and Storage of 2-Nitro-4-(trifluoromethyl)benzyl bromide
This guide provides a comprehensive overview of the chemical stability, recommended storage conditions, and handling procedures for 2-Nitro-4-(trifluoromethyl)benzyl bromide (CAS No. 162333-02-0). This document is intended for researchers, scientists, and drug development professionals who utilize this versatile reagent in their synthetic endeavors. By understanding the intrinsic properties of this compound, users can ensure its integrity, obtain reliable experimental results, and maintain a safe laboratory environment.
Introduction: A Versatile Building Block in Modern Synthesis
This compound is a key intermediate in organic synthesis, valued for its utility in introducing the 2-nitro-4-(trifluoromethyl)benzyl moiety into a variety of molecular scaffolds. The presence of both a reactive benzyl bromide functional group and an electron-withdrawing trifluoromethyl group makes it a valuable tool in the synthesis of complex molecules. In medicinal chemistry, the trifluoromethyl group is frequently incorporated into drug candidates to enhance properties such as metabolic stability, lipophilicity, and binding affinity[1][2]. The nitro group also offers synthetic handles for further transformations, making this reagent a cornerstone in the development of novel therapeutics and materials[3][4]. Given its reactivity, a thorough understanding of its stability is paramount to its successful application.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 162333-02-0 |
| Molecular Formula | C₈H₅BrF₃NO₂ |
| Molecular Weight | 284.03 g/mol |
| Appearance | Light yellow to yellow crystalline solid |
| Melting Point | 38-41 °C |
| Boiling Point | 265 °C |
| Flash Point | 114 °C |
| Density | 1.728 g/cm³ |
Source: ChemicalBook[5]
Core Directive: Understanding the Stability Profile
The stability of this compound is influenced by several factors, primarily its susceptibility to nucleophilic substitution and its sensitivity to light. The benzylic bromide is an excellent leaving group, making the compound highly reactive towards nucleophiles.
Degradation Pathways
The primary degradation pathways for this compound are hydrolysis and photolysis.
-
Hydrolysis: In the presence of water or other nucleophilic solvents, this compound will readily undergo hydrolysis to form 2-Nitro-4-(trifluoromethyl)benzyl alcohol and hydrobromic acid. The rate of this SN1 reaction is dependent on the stability of the resulting benzylic carbocation, which is destabilized by the electron-withdrawing nitro and trifluoromethyl groups[6]. However, as a benzylic halide, it is still prone to solvolysis[7].
-
Photodegradation: Aromatic nitro compounds and benzyl halides are known to be sensitive to light. Exposure to UV or visible light can lead to the homolytic cleavage of the carbon-bromine bond, generating a benzyl radical and a bromine radical. These reactive species can then participate in a variety of secondary reactions, leading to the formation of impurities[8][9]. The photodegradation of nitroaromatic compounds often follows first-order kinetics[8][9].
The logical relationship between the compound and its primary degradation products is illustrated in the diagram below.
Caption: Primary degradation pathways of this compound.
Recommended Storage and Handling
To maintain the purity and reactivity of this compound, strict adherence to proper storage and handling protocols is essential.
Storage Conditions
The recommended storage conditions are summarized in Table 2.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C | To minimize the rate of thermal degradation and hydrolysis. |
| Atmosphere | Under an inert gas (e.g., Argon or Nitrogen) | To prevent exposure to atmospheric moisture, which can cause hydrolysis. |
| Light | In a light-resistant container (e.g., amber vial) | To prevent photolytic degradation. |
| Container | Tightly sealed, compatible material (e.g., glass) | To prevent moisture ingress and reaction with the container material. |
Sources: ChemicalBook[5], Sigma-Aldrich
Incompatible Materials
Avoid contact with the following materials:
-
Strong bases: Can promote elimination reactions or act as nucleophiles.
-
Alcohols and Amines: Will readily react as nucleophiles.
-
Oxidizing agents: Can lead to unwanted side reactions.
-
Metals: Can catalyze decomposition.
Handling Precautions
This compound is a hazardous substance and should be handled with appropriate safety precautions. It is classified as corrosive and can cause severe skin burns and eye damage. It is also a lachrymator.
-
Ventilation: Handle in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles and a face shield.
-
Clothing: A lab coat and appropriate protective clothing.
-
-
Handling: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes.
Experimental Protocol: Stability-Indicating HPLC Method
To assess the stability of this compound and quantify any degradation products, a stability-indicating High-Performance Liquid Chromatography (HPLC) method should be developed and validated. The following is a general protocol that can be adapted for this purpose.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the specificity of the analytical method by intentionally degrading the sample under various stress conditions[10][11][12]. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API)[11].
Workflow for Forced Degradation Studies:
Caption: Workflow for conducting forced degradation studies.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent, such as acetonitrile, at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Heat the mixture at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M sodium hydroxide, and dilute with the mobile phase to the target concentration for HPLC analysis.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide. Keep the mixture at room temperature and take samples at various time points (e.g., 30 minutes, 1, 2, 4 hours). Neutralize each sample with 0.1 M hydrochloric acid and dilute for analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature and monitor the degradation over time (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Store the solid compound in a temperature-controlled oven at 80°C. At specified intervals, withdraw a sample, dissolve it in the solvent, and dilute for HPLC analysis.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. Analyze the samples by HPLC.
Proposed HPLC Method Parameters
A reverse-phase HPLC method with UV detection is generally suitable for the analysis of aromatic compounds.
| Parameter | Suggested Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric acid in waterB: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Note: This is a starting point, and method optimization may be required to achieve adequate separation of all degradation products.
Conclusion
This compound is a valuable but reactive synthetic intermediate. Its stability is critically dependent on protection from moisture and light. By adhering to the recommended storage conditions of 2-8 °C under an inert atmosphere and in the dark, researchers can ensure the integrity of the compound. Proper handling procedures are essential for both experimental success and laboratory safety. The development of a validated stability-indicating HPLC method is crucial for monitoring the purity of the material and understanding its degradation profile, which is a key component of robust drug development and chemical research programs.
References
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- Semantic Scholar. (n.d.). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process.
- Keefer, R. M., & Andrews, L. J. (1961). Intramolecular Nucleophilic Participation. The Effect of Certain ortho Substituents on Solvolysis Rates of Benzyl and Benzhydryl Halides. Journal of the American Chemical Society, 83(17), 3709–3713.
- Filo. (2025). (b) Arrange the following alkyl halides in decreasing order of their hydrolysis (aq. NaOH) under SN1 condition; with reason.
- Pharmaceutical Technology. (2018). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
- Li, Y., et al. (2024). Efficient reduction-oxidation coupling degradation of nitroaromatic compounds in continuous flow processes.
- Rane, K., & Sangshetti, J. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn.
- Koshy, K. M., Robertson, R. E., Dyson, G. S., & Singh, S. (1976). The hydrolysis of substituted benzyl nitrates in water. II. Effect of ortho-substitution. Canadian Journal of Chemistry, 54(22), 3614-3620.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- Singh, R., & Rehman, Z. (2014). Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 242-250.
- Science.gov. (n.d.). forced degradation study: Topics by Science.gov.
- Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Xu, J., et al. (2019). Visible‐Light Driven Hydrolysis of Benzyl Halides with Water for Preparation of Benzyl Alcohols. Asian Journal of Organic Chemistry, 8(2), 238-241.
- Nguyen, T. H. T., & Nguyen, V.-H. (2023). Kinetics of photocatalytic degradation of organic compounds: a mini-review and new approach. RSC Advances, 13(28), 19345-19355.
- Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272.
- ResearchGate. (2025). The hydrolysis of substituted benzyl nitrates in water. II. Effect of ortho-substitution.
- SciSpace. (n.d.). Stability Indicating HPLC Method Development and Validation.
- Journal of Applied Pharmaceutical Science. (n.d.). Stability-indicating HPLC method optimization using quality.
- Molecules. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- National Center for Biotechnology Information. (n.d.). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Essential Role of 4-(Trifluoromethyl)benzyl Bromide in Advanced Chemical Synthesis and Material Science.
- Molecules. (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines.
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An In-depth Technical Guide to the Safe Handling and Application of 2-Nitro-4-(trifluoromethyl)benzyl bromide
This guide provides a comprehensive overview of 2-Nitro-4-(trifluoromethyl)benzyl bromide, a crucial reagent in contemporary synthetic chemistry, particularly within pharmaceutical research and development. As a Senior Application Scientist, my objective is to extend beyond a mere recitation of safety data, offering instead a nuanced understanding of this compound's reactivity and the rationale behind the recommended handling protocols. This document is intended for researchers, chemists, and laboratory professionals who utilize this compound and seek to do so with the highest degree of safety and efficacy.
Compound Identification and Physicochemical Properties
This compound is a substituted toluene derivative. The presence of the nitro group, the trifluoromethyl group, and the benzylic bromide imparts a unique and potent reactivity to the molecule, making it a valuable building block for complex molecular architectures.
| Property | Value | Source |
| Chemical Name | This compound | [1][2][3] |
| Synonyms | 1-(bromomethyl)-2-nitro-4-(trifluoromethyl)benzene | [2][4] |
| CAS Number | 162333-02-0 | [2][3][4][5][6][7][8] |
| Molecular Formula | C8H5BrF3NO2 | [2][6][7] |
| Molecular Weight | 284.03 g/mol | [2][6][7] |
| Appearance | Yellow powder | [6] |
| Melting Point | 38-41°C | [5][6] |
| Boiling Point | 265°C | [5][6] |
| Flash Point | 114°C | [5][6] |
| Density | 1.728 g/cm³ | [5][6] |
| Solubility | Insoluble in water. | [6] |
Hazard Identification and GHS Classification
This compound is classified as hazardous. The Globally Harmonized System (GHS) classification underscores the significant risks associated with its handling.
-
Skin Corrosion/Irritation, Category 1B (H314): Causes severe skin burns and eye damage.[1][2][4][9][10][11][12][13][14][15][16]
-
Serious Eye Damage/Eye Irritation, Category 1 (H318): Causes serious eye damage.[1][4][9][12]
-
Specific Target Organ Toxicity (Single Exposure), Category 3 (H335): May cause respiratory irritation.[1]
Signal Word: Danger[1][2][4][9][11][14][16]
Hazard Pictograms:
corrosive GHS05: Corrosion[1][2] harmful GHS07: Harmful[1]
Understanding the Reactivity and Inherent Risks
The chemical structure of this compound is key to its utility and its hazards. The benzylic bromide is an excellent leaving group, making the compound a potent electrophile and a strong lachrymator. The electron-withdrawing nature of the nitro and trifluoromethyl groups further activates the benzylic position, enhancing its reactivity in nucleophilic substitution reactions. This heightened reactivity is a double-edged sword; it is beneficial for chemical synthesis but also underlies its corrosive nature towards biological tissues.
Caption: Relationship between chemical properties and hazards.
Safe Handling and Storage Protocols
Given the hazardous nature of this compound, rigorous adherence to safety protocols is non-negotiable.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense.
-
Eye Protection: Tightly fitting safety goggles are mandatory.[13] Given the severe risk of eye damage, a face shield should also be worn.
-
Hand Protection: Impermeable gloves, such as nitrile or neoprene, must be worn.[10] Always inspect gloves for integrity before use and change them immediately if contaminated.
-
Skin and Body Protection: A lab coat is standard, but for handling larger quantities, a chemical-resistant apron or suit is recommended. Ensure all skin is covered.
-
Respiratory Protection: Work must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[17] If a fume hood is not available, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and acid gases is required.[13][14]
Engineering Controls
Engineering controls are designed to isolate the researcher from the hazard.
-
Chemical Fume Hood: All manipulations of this compound should be performed in a properly functioning chemical fume hood.[17]
-
Safety Shower and Eyewash Station: These must be readily accessible and tested regularly.[14]
Storage
Proper storage is critical to maintaining the stability of the compound and preventing accidents.
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[1][10][13][16][17]
-
Inert Atmosphere: This compound is moisture-sensitive.[1][10] Store under an inert gas like argon or nitrogen to prevent hydrolysis.[5][6][10]
-
Incompatible Materials: Avoid storage with strong oxidizing agents, bases, alcohols, and amines.[1]
Emergency Procedures: A Step-by-Step Guide
In the event of an exposure or spill, a rapid and informed response is crucial.
First-Aid Measures
| Exposure Route | First-Aid Protocol | Rationale |
| Inhalation | 1. Immediately move the affected person to fresh air.[1][4][9][11] 2. If breathing is difficult or has stopped, provide artificial respiration.[1][4][9][11] 3. Seek immediate medical attention.[1][9] | Rapid removal from the contaminated area is critical to prevent further respiratory damage. |
| Skin Contact | 1. Immediately flush the skin with copious amounts of water for at least 15 minutes.[1][10] 2. Remove all contaminated clothing while flushing.[1][9][10] 3. Seek immediate medical attention.[1][9] | Prompt and thorough rinsing is essential to minimize the extent of chemical burns. |
| Eye Contact | 1. Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1][4][9][10][11] 2. Remove contact lenses if present and easy to do so.[1][4][9] 3. Seek immediate medical attention.[1][4][9] | The corrosive nature of this compound can cause permanent eye damage if not treated immediately. |
| Ingestion | 1. Do NOT induce vomiting.[1][4][9][10][13][14] 2. Rinse the mouth with water.[1][4][9] 3. If the person is conscious, give them a small amount of water to drink. 4. Seek immediate medical attention.[1][4][9] | Inducing vomiting can cause further damage to the esophagus. |
Accidental Release Measures
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[1][11][18]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Prevent the spill from spreading by using an inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels.
-
Collect: Carefully sweep or scoop the absorbed material into a suitable container for disposal.[1][17]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of the waste in accordance with local, state, and federal regulations.[10][18]
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A Comprehensive Technical Guide to the Safe Handling of 2-Nitro-4-(trifluoromethyl)benzyl bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the hazards and essential handling precautions for 2-Nitro-4-(trifluoromethyl)benzyl bromide (CAS No. 162333-02-0). As a reactive benzyl bromide derivative, this compound is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. However, its chemical properties necessitate a thorough understanding of its potential risks and the implementation of rigorous safety protocols to ensure the well-being of laboratory personnel. This document moves beyond a simple recitation of safety data, offering a scientifically grounded rationale for each procedural recommendation.
Section 1: Hazard Identification and Risk Profile
This compound is a solid, often appearing as a yellow powder, that presents significant health and safety risks.[1] Its hazard profile is dominated by its corrosive nature and reactivity. The presence of the electron-withdrawing nitro and trifluoromethyl groups enhances the electrophilicity of the benzylic carbon, making the compound a potent alkylating agent. This high reactivity is the root cause of its primary biological hazards.
GHS Classification and Health Effects
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals categorizes this compound with the signal word "Danger" due to its severe hazard potential.[2][3]
Primary Health Hazards:
-
Skin Corrosion/Burns (Category 1B): Direct contact causes severe skin burns.[2][3][4] The mechanism involves rapid alkylation of proteins and other biomolecules in the skin, leading to cell death and tissue damage. Progressive ulceration can occur if not treated immediately.[5][6]
-
Serious Eye Damage (Category 1): The compound is extremely hazardous to the eyes, causing serious and potentially permanent damage.[2][3][4] The cornea is particularly susceptible to chemical burns from this substance.[5][6]
-
Respiratory Irritation: Inhalation of dust or fumes may cause respiratory irritation.[4] As a lachrymator, it can also cause tearing.[7][8] Symptoms can include a burning sensation in the throat, coughing, and shortness of breath.[4][6]
-
Harmful if Swallowed, Inhaled, or in Contact with Skin: While the primary danger is its corrosivity, systemic toxicity is also a concern, with hazard statements indicating it is harmful by all major routes of exposure.[3]
The following table summarizes the key GHS hazard statements associated with this compound.
| Hazard Statement | Description |
| H314 | Causes severe skin burns and eye damage.[2][3] |
| H318 | Causes serious eye damage.[2][4] |
| H302 | Harmful if swallowed.[3] |
| H312 | Harmful in contact with skin.[3] |
| H332 | Harmful if inhaled.[3] |
| H335 | May cause respiratory irritation.[4][9] |
Physicochemical and Reactivity Hazards
While stable under recommended storage conditions, the compound's reactivity poses significant risks if not handled properly.[4]
-
Incompatible Materials: It reacts with alcohols, amines, bases, and strong oxidizing agents.[4][10] These reactions can be exothermic and may produce hazardous byproducts.
-
Moisture Sensitivity: Like many benzyl bromides, it can be sensitive to moisture.[4][10] Hydrolysis can occur, liberating hydrogen bromide gas, which is corrosive and toxic.
-
Thermal Decomposition: When heated to decomposition, it emits toxic fumes, including carbon oxides, hydrogen bromide, hydrogen fluoride, and nitrogen oxides.[4][6]
Section 2: The Hierarchy of Controls: A Systematic Approach to Safety
To mitigate the risks associated with this compound, a systematic approach based on the hierarchy of controls is essential. This framework prioritizes the most effective control measures to protect researchers.
Caption: Hierarchy of controls for safe handling.
Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate the researcher from the hazard.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reaction setup, must be conducted inside a certified chemical fume hood.[11] This is critical to prevent inhalation of the powdered solid and any potential vapors.
-
Ventilation: The laboratory must have good general ventilation to ensure that any fugitive emissions are diluted and removed.[4]
-
Emergency Equipment: An emergency eyewash station and safety shower must be immediately accessible in the vicinity of any potential exposure.[4]
Administrative Controls: Safe Work Practices
These are procedural controls that reduce the risk of exposure.
-
Standard Operating Procedures (SOPs): A detailed, substance-specific SOP must be written and approved before any work begins. This SOP should cover all aspects of the workflow, from acquisition to disposal.
-
Training: All personnel must be thoroughly trained on the hazards of the compound and the specific procedures outlined in the SOP. This training must be documented.
-
Restricted Access: The area where the compound is handled should be clearly marked, and access should be restricted to authorized personnel only.
-
Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[2][4] Wash hands and face thoroughly after handling the substance and before leaving the work area.[7][12]
Personal Protective Equipment (PPE): Essential for Direct Handling
PPE is the last line of defense and must be worn at all times when handling this compound.[2][4]
| Equipment | Specification and Rationale |
| Hand Protection | Wear protective gloves.[4] Given the corrosive nature, double-gloving with compatible materials (e.g., nitrile) is recommended. Check manufacturer breakthrough times. |
| Eye and Face Protection | Chemical splash goggles are mandatory.[4] A face shield must also be worn over the goggles to protect the entire face from splashes.[4] |
| Skin and Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes are required.[4] Consider using impervious clothing or an apron for larger quantities. |
| Respiratory Protection | If there is a risk of exceeding exposure limits or if engineering controls are inadequate, a NIOSH/MSHA approved respirator should be used.[4][13] |
Section 3: Step-by-Step Handling and Emergency Protocols
Adherence to a strict, validated protocol is paramount for safety.
Protocol for Weighing and Transfer
-
Preparation: Don all required PPE (double gloves, goggles, face shield, lab coat) before entering the designated handling area.
-
Work Area: Perform all operations within a chemical fume hood. Place absorbent, disposable bench paper on the work surface.
-
Weighing: To minimize dust, weigh the solid directly into a tared, sealed container (e.g., a vial or flask with a septum). Avoid scooping in the open air.
-
Transfer: If transferring the solid, use a powder funnel. If making a solution, add the solvent to the flask containing the solid slowly and with stirring.
-
Cleanup: Carefully wipe down the balance and surrounding surfaces with a damp cloth (e.g., with isopropanol) to decontaminate. Dispose of the cloth and bench paper as hazardous waste.
-
Glove Removal: Remove outer gloves before leaving the fume hood. Remove inner gloves and wash hands thoroughly upon completion of the task.
Storage Requirements
Proper storage is crucial to maintain the compound's integrity and prevent accidents.
-
Conditions: Store in a cool, dry, well-ventilated area, away from incompatible materials.[4] The recommended storage temperature is under inert gas (nitrogen or argon) at 2-8°C.[1][14]
-
Container: Keep the container tightly closed to prevent moisture ingress.[4]
-
Security: Store in a locked cabinet or a restricted-access area.[12][13]
Emergency and First-Aid Procedures
Immediate and correct response to an exposure is critical.[2]
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An In-depth Technical Guide to 2-Nitro-4-(trifluoromethyl)benzyl bromide: From Discovery to Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Nitro-4-(trifluoromethyl)benzyl bromide has emerged as a valuable reagent in modern organic synthesis, primarily recognized for its role as a photolabile protecting group. Its unique molecular architecture, featuring a nitro group ortho to the benzylic bromide and a trifluoromethyl group para to the nitro group, imparts distinct chemical and photochemical properties. This guide provides a comprehensive overview of the discovery, synthesis, and multifaceted applications of this compound, with a particular focus on its utility in protecting carboxylic acids and its potential in solid-phase synthesis. Detailed experimental protocols, mechanistic insights, and a thorough examination of its photochemical characteristics are presented to equip researchers with the knowledge to effectively utilize this versatile chemical tool.
Introduction: The Advent of a Specialized Photolabile Protecting Group
Photolabile protecting groups (PPGs) are indispensable tools in chemical and biological sciences, enabling the spatial and temporal control of chemical reactions through the application of light.[1] The 2-nitrobenzyl moiety is a cornerstone in the design of PPGs, undergoing a Norrish Type II photoreaction to release a protected functional group.[1] The strategic incorporation of a trifluoromethyl group in this compound enhances its lipophilicity and can influence its photochemical properties, making it a subject of interest for specialized applications.
Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 162333-02-0 | [5] |
| Molecular Formula | C8H5BrF3NO2 | [5] |
| Molecular Weight | 284.03 g/mol | [5] |
| Appearance | Yellow solid | [6] |
| Melting Point | 38-41 °C | [7] |
| Boiling Point | 265 °C | [7] |
| IUPAC Name | 1-(bromomethyl)-2-nitro-4-(trifluoromethyl)benzene | [5] |
Synthesis and Mechanistic Considerations
The synthesis of this compound logically proceeds through a two-step sequence starting from 4-(trifluoromethyl)toluene. This pathway involves the nitration of the aromatic ring followed by the bromination of the benzylic methyl group.
Figure 1: Plausible synthetic pathway for this compound.
Step 1: Nitration of 4-(Trifluoromethyl)toluene
The first step involves the nitration of 4-(trifluoromethyl)toluene. The trifluoromethyl group is a meta-directing deactivator, while the methyl group is an ortho, para-directing activator. The directing effects of these two groups work in concert to favor the introduction of the nitro group at the position ortho to the methyl group and meta to the trifluoromethyl group.
Protocol: Nitration of 4-(Trifluoromethyl)toluene
-
To a stirred solution of 4-(trifluoromethyl)toluene in a suitable solvent such as dichloromethane, slowly add a nitrating mixture of concentrated nitric acid and sulfuric acid at a controlled temperature (typically 0-10 °C).
-
After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Carefully quench the reaction by pouring it onto ice water.
-
Separate the organic layer, and wash it sequentially with water, a saturated solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-nitro-4-(trifluoromethyl)toluene.
-
Purify the crude product by fractional distillation or column chromatography.
Step 2: Benzylic Bromination
The second step is the radical bromination of the methyl group of 2-nitro-4-(trifluoromethyl)toluene to afford the final product. N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is commonly employed for this transformation.[8]
Protocol: Benzylic Bromination of 2-Nitro-4-(trifluoromethyl)toluene
-
Dissolve 2-nitro-4-(trifluoromethyl)toluene and a catalytic amount of a radical initiator (e.g., AIBN) in a non-polar solvent like carbon tetrachloride or (trifluoromethyl)benzene.[9]
-
Add N-bromosuccinimide to the mixture.
-
Heat the reaction mixture to reflux and irradiate with a UV lamp to initiate the radical chain reaction.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by recrystallization or column chromatography.
Application as a Photolabile Protecting Group
The 2-nitrobenzyl scaffold is a classic photolabile protecting group that undergoes cleavage upon UV irradiation. The generally accepted mechanism for the photocleavage of 2-nitrobenzyl esters is a Norrish Type II reaction.[1]
Figure 2: Generalized mechanism for the photocleavage of a 2-nitrobenzyl ester.
The quantum yield of photolysis, a measure of the efficiency of the photoreaction, is a critical parameter for any PPG.[10] While specific quantum yield data for the 2-Nitro-4-(trifluoromethyl)benzyl group is not extensively reported, related 2-nitrobenzyl derivatives exhibit quantum yields that are influenced by the substitution pattern on the aromatic ring and the nature of the leaving group.[11] The electron-withdrawing trifluoromethyl group may influence the absorption spectrum and the excited-state reactivity of the molecule.
Protection of Carboxylic Acids
This compound is an effective reagent for the protection of carboxylic acids as photolabile esters. The esterification is typically achieved by reacting the carboxylate salt with the benzyl bromide derivative.
Protocol: Protection of a Carboxylic Acid
-
Dissolve the carboxylic acid in a suitable solvent such as dimethylformamide (DMF).
-
Add a non-nucleophilic base, such as cesium carbonate or diisopropylethylamine (DIPEA), to generate the carboxylate salt in situ.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.
-
Work up the reaction by diluting with water and extracting with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 2-nitro-4-(trifluoromethyl)benzyl ester by column chromatography.
Deprotection by Photolysis
The removal of the 2-Nitro-4-(trifluoromethyl)benzyl protecting group is accomplished by irradiation with UV light, typically in the range of 350 nm.[12]
Protocol: Photolytic Deprotection
-
Dissolve the protected compound in a suitable solvent that is transparent at the irradiation wavelength (e.g., methanol, acetonitrile, or dichloromethane).
-
Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp with a Pyrex filter to block wavelengths below 300 nm) at room temperature.
-
Monitor the progress of the deprotection by TLC or HPLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the deprotected carboxylic acid and the 2-nitroso-4-(trifluoromethyl)benzaldehyde byproduct by an appropriate method, such as extraction or chromatography.
Potential in Solid-Phase Synthesis
The application of photolabile linkers in solid-phase synthesis offers a mild and orthogonal method for cleaving synthesized molecules from the solid support. While specific examples utilizing this compound as a linker are not widespread in the literature, its structural similarity to other established photolabile linkers suggests its potential in this area. The workflow would involve anchoring the linker to the solid support, followed by the attachment of the first building block and subsequent chain elongation. Cleavage from the resin would then be achieved by photolysis.
Figure 3: Conceptual workflow for solid-phase synthesis using a photolabile linker.
Conclusion
This compound is a specialized chemical entity with significant potential in organic synthesis, particularly as a photolabile protecting group. Its synthesis is achievable through established synthetic methodologies, and its application in the protection of carboxylic acids provides a valuable tool for chemists. While further research is needed to fully characterize its photochemical properties and explore its utility in areas such as solid-phase synthesis, the existing knowledge base on related compounds provides a strong foundation for its future development and application. This guide serves as a comprehensive resource for researchers seeking to leverage the unique attributes of this versatile molecule in their synthetic endeavors.
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Unlocking New Frontiers in Research: A Technical Guide to the Potential of 2-Nitro-4-(trifluoromethyl)benzyl Bromide
For Immediate Release
A comprehensive technical guide exploring the untapped research potential of 2-Nitro-4-(trifluoromethyl)benzyl bromide has been released today. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a Senior Application Scientist's perspective on the synthesis, established applications, and, most importantly, novel avenues of investigation for this versatile chemical entity.
The guide moves beyond a standard review, offering a structured narrative that delves into the causality behind experimental choices and protocols. It is designed to empower researchers with the knowledge to not only utilize this compound in established methodologies but also to pioneer its use in new and exciting areas of chemical and biological research.
Introduction: A Molecule of Unique Potential
This compound is a substituted toluene derivative characterized by the presence of a nitro group and a trifluoromethyl group on the aromatic ring, along with a reactive benzylic bromide. These substituents create a unique electronic environment that dictates its reactivity and potential applications. The strong electron-withdrawing nature of both the nitro and trifluoromethyl groups significantly influences the electrophilicity of the benzylic carbon, making it a potent alkylating agent. Furthermore, the ortho-nitrobenzyl scaffold is renowned for its photolabile properties, opening up possibilities for light-controlled chemical transformations.[1][2]
This guide will first explore the foundational chemistry of this compound, including its synthesis and key reactive properties. It will then detail its established role as a photolabile protecting group and finally, propose several promising, yet underexplored, research areas that could lead to significant advancements in various scientific disciplines.
Core Chemistry and Synthesis
The synthesis of this compound typically starts from 2-nitro-4-(trifluoromethyl)toluene. The benzylic position is then brominated, often using N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide or AIBN under photochemical or thermal conditions. A detailed, step-by-step protocol for a typical synthesis is provided below.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-nitro-4-(trifluoromethyl)toluene (1.0 eq.) in a suitable solvent such as carbon tetrachloride or cyclohexane.
-
Addition of Reagents: Add N-bromosuccinimide (1.1 eq.) and a catalytic amount of benzoyl peroxide (0.05 eq.) to the solution.
-
Reaction Conditions: Heat the mixture to reflux (around 80-90 °C) and irradiate with a UV lamp (a standard 254 nm lamp is often sufficient) for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the succinimide byproduct.
-
Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Final Product: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield this compound as a solid.
The rationale for using NBS and a radical initiator lies in the selective free-radical bromination of the benzylic position, which is activated for radical formation. The choice of a non-polar solvent prevents side reactions.
Caption: Synthetic workflow for this compound.
Established Application: Photolabile Protecting Groups
The most well-documented application of ortho-nitrobenzyl derivatives is as photolabile protecting groups (PPGs).[3] These groups can be attached to a functional group in a molecule, rendering it inert to certain chemical conditions. Upon irradiation with UV light, the protecting group is cleaved, regenerating the original functional group. This "caging" and "uncaging" process allows for precise spatial and temporal control over the release of bioactive molecules.[2]
The photocleavage mechanism of 2-nitrobenzyl compounds proceeds via an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to release the protected molecule and 2-nitroso-4-(trifluoromethyl)benzaldehyde.[4]
Caption: Simplified mechanism of photocleavage for a 2-nitrobenzyl protected alcohol.
Potential Research Areas: A Look to the Future
While the role of this compound as a photolabile protecting group is a logical starting point, its unique combination of functionalities opens the door to a multitude of unexplored research avenues.
Advanced Photolabile Protecting Groups with Tunable Properties
The existing framework of photolabile protecting groups can be significantly expanded by leveraging the specific properties of the 2-nitro-4-(trifluoromethyl)benzyl moiety.
-
Fine-tuning Photophysical Properties: A systematic study of the photochemical properties, including absorption maxima and quantum yields of cleavage, for a series of 2-nitro-4-(trifluoromethyl)benzyl esters and ethers is warranted. This data would be invaluable for designing experiments where selective deprotection is required. The trifluoromethyl group's strong electron-withdrawing nature may shift the absorption spectrum and influence the excited state reactivity, potentially offering advantages over existing PPGs.
-
Two-Photon Uncaging: The development of PPGs that can be cleaved by two-photon absorption (TPA) is a burgeoning field, allowing for even greater spatial resolution in three dimensions. Research could focus on incorporating the 2-nitro-4-(trifluoromethyl)benzyl core into larger π-conjugated systems to enhance TPA cross-sections, enabling applications in neurobiology and targeted drug delivery.
-
Orthogonal Deprotection Strategies: Combining the photolability of the 2-nitro-4-(trifluoromethyl)benzyl group with other protecting groups that are cleaved under different conditions (e.g., acid-labile, base-labile, or fluoride-labile groups) would enable complex, multi-step syntheses with a high degree of control.
Novel Linkers for Solid-Phase Synthesis and Bioconjugation
The reactivity of the benzylic bromide makes this compound an excellent candidate for the development of novel linkers in solid-phase synthesis and for the derivatization of biomolecules.
-
Photocleavable Linkers for Solid-Phase Peptide and Oligonucleotide Synthesis: this compound can be used to synthesize novel photocleavable linkers for solid-phase synthesis.[5] These linkers would allow for the mild, reagent-free cleavage of synthesized peptides or oligonucleotides from the solid support, which is particularly advantageous for sensitive biomolecules. The trifluoromethyl group could also impart unique solubility or chromatographic properties to the cleaved byproducts, simplifying purification.
-
Bioconjugation and Labeling: The compound can be used to attach the photolabile 2-nitro-4-(trifluoromethyl)benzyl group to proteins, antibodies, or other biomolecules. This would allow for the light-controlled release of these molecules from surfaces or from other conjugated partners. The trifluoromethyl group can also serve as a useful ¹⁹F NMR tag for tracking the labeled biomolecule.
Synthesis of Novel Heterocyclic Compounds
The electrophilic nature of the benzylic carbon and the potential for subsequent transformations of the nitro group make this compound a valuable building block for the synthesis of novel heterocyclic compounds.
-
N-Substituted Heterocycles: The reaction of this compound with various nitrogen-containing nucleophiles (amines, anilines, heterocyclic amines) can lead to a diverse library of N-benzylated compounds.
-
Reductive Cyclization Reactions: Subsequent reduction of the nitro group in these N-benzylated products can trigger intramolecular cyclization reactions, providing access to a range of fused heterocyclic systems, such as benzimidazoles, quinoxalines, and other related structures that are of interest in medicinal chemistry. The trifluoromethyl group can significantly influence the biological activity and pharmacokinetic properties of these resulting heterocycles.[1]
Development of Photo-responsive Materials
The incorporation of the 2-nitro-4-(trifluoromethyl)benzyl moiety into polymers can lead to the development of novel photo-responsive materials with a wide range of potential applications.
-
Photodegradable Polymers and Hydrogels: Monomers containing the 2-nitro-4-(trifluoromethyl)benzyl ester or ether linkage can be synthesized and polymerized to create materials that degrade upon exposure to UV light. This could be utilized in applications such as drug delivery, tissue engineering, and photolithography.
-
Photo-patternable Surfaces: Self-assembled monolayers (SAMs) on surfaces can be functionalized with this compound. Subsequent photolithography could be used to create patterned surfaces with distinct chemical and physical properties, which is relevant for microelectronics and biosensor development.
Conclusion and Future Outlook
This compound is more than just a simple alkylating agent. Its unique combination of a reactive benzylic bromide, a photolabile ortho-nitro group, and an electron-withdrawing trifluoromethyl group makes it a highly versatile tool for chemical and biological research. While its application as a photolabile protecting group is a logical starting point, the most exciting opportunities lie in the unexplored territories of novel linker design, heterocyclic synthesis, and the creation of advanced photo-responsive materials. This guide has outlined several promising research directions that, if pursued, could lead to significant scientific breakthroughs. It is the hope of this author that the insights provided herein will inspire researchers to unlock the full potential of this fascinating molecule.
References
- Lotze, G., et al. (2019). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Current Opinion in Structural Biology, 57, 164-175. (URL: [Link])
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- MDPI. (2022). Simple and Effective Derivatization of Amino Acids with 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene in a Microwave Reactor for Determination of Free Amino Acids in Kombucha Beverages. (URL: [Link])
- MDPI. (2023). 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. (URL: [Link])
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Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives Using 2-Nitro-4-(trifluoromethyl)benzyl bromide
Introduction: Unlocking Synthetic Versatility with a Photolabile Benzylating Agent
2-Nitro-4-(trifluoromethyl)benzyl bromide is a highly versatile reagent in modern organic synthesis, particularly within the realms of medicinal chemistry and drug development. Its utility stems from a unique combination of electronic and structural features. The benzylic bromide provides a reactive site for nucleophilic substitution, enabling the facile introduction of the 2-nitro-4-(trifluoromethyl)benzyl moiety onto a wide array of substrates.
The presence of two strong electron-withdrawing groups, the nitro (-NO2) and trifluoromethyl (-CF3) moieties, significantly enhances the electrophilicity of the benzylic carbon. This heightened reactivity allows for efficient reactions with a broad range of nucleophiles, including amines, phenols, and thiols, often under mild conditions.[1][2]
Furthermore, the ortho-nitrobenzyl core imparts a crucial functionality: photolability.[3][4] Upon irradiation with UV light, derivatives of 2-nitrobenzyl bromide can be cleaved, releasing the parent molecule. This property makes this compound an excellent choice for the synthesis of "caged" compounds, where a biologically active molecule is rendered inert until its release is triggered by light.[5] This application is of particular interest in drug delivery and the spatio-temporal control of biological processes.
This comprehensive guide provides detailed protocols for the synthesis of various derivatives using this compound, offering insights into reaction optimization, and troubleshooting.
Core Synthetic Applications: N-, O-, and S-Alkylation
The primary application of this compound is as an alkylating agent in nucleophilic substitution reactions. The general workflow for these syntheses is depicted below.
Caption: General workflow for the synthesis of derivatives.
I. Synthesis of N-Substituted Derivatives
N-alkylation of primary and secondary amines with this compound provides access to a diverse range of substituted benzylamines. These products can serve as key intermediates in the synthesis of complex nitrogen-containing heterocycles and pharmacologically active molecules.
Reaction Principle: The reaction proceeds via a standard SN2 mechanism, where the lone pair of the amine nitrogen attacks the electrophilic benzylic carbon, displacing the bromide ion.[6][7] A non-nucleophilic base is typically employed to neutralize the hydrobromic acid generated during the reaction, preventing the formation of the amine hydrobromide salt which would be unreactive.
Experimental Protocol: N-Benzylation of a Primary Amine
-
Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add the primary amine (1.0 equivalent) and a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or acetonitrile to achieve a concentration of 0.1-0.5 M.
-
Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 equivalents) or triethylamine (Et₃N, 1.5 equivalents). Stir the suspension at room temperature for 15-30 minutes.
-
Alkylation: Dissolve this compound (1.1 equivalents) in a minimal amount of the reaction solvent and add it dropwise to the amine suspension at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or gently heat to 40-60 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommendation | Justification |
| Solvent | DMF, Acetonitrile | Polar aprotic solvents facilitate SN2 reactions. |
| Base | K₂CO₃, Cs₂CO₃, Et₃N | Neutralizes HBr without competing as a nucleophile. |
| Temperature | Room Temperature to 60 °C | Balances reaction rate and potential for side reactions. |
| Equivalents of Alkylating Agent | 1.05 - 1.2 | A slight excess ensures complete consumption of the amine. |
Table 1. Recommended Reaction Conditions for N-Alkylation.
Troubleshooting:
-
Di-alkylation of Primary Amines: The mono-alkylated secondary amine can be more nucleophilic than the starting primary amine, leading to the formation of a di-alkylated tertiary amine. To minimize this, use a larger excess of the primary amine (2-3 equivalents) or add the benzyl bromide slowly at a lower temperature.
-
Low Reactivity: For less nucleophilic amines, a stronger base such as cesium carbonate (Cs₂CO₃) and a higher reaction temperature may be required.
II. Synthesis of O-Substituted Derivatives (Ethers)
The reaction of this compound with alcohols and phenols provides the corresponding benzyl ethers. This is a common strategy for protecting hydroxyl groups in multi-step syntheses.[8][9]
Reaction Principle: Similar to N-alkylation, O-alkylation proceeds via an SN2 mechanism. A base is required to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide or phenoxide.[10]
Experimental Protocol: O-Benzylation of a Phenol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the phenol (1.0 equivalent) in anhydrous acetone or DMF.
-
Base Addition: Add a base such as potassium carbonate (K₂CO₃, 1.5 equivalents) or cesium carbonate (Cs₂CO₃, 1.2 equivalents). Stir the mixture at room temperature for 30 minutes.
-
Alkylation: Add this compound (1.1 equivalents) to the reaction mixture.
-
Reaction Monitoring: Heat the reaction to reflux and monitor its progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude ether by flash column chromatography.
| Parameter | Recommendation | Justification |
| Solvent | Acetone, DMF, Acetonitrile | Polar aprotic solvents are suitable for SN2 reactions. |
| Base | K₂CO₃, Cs₂CO₃, NaH | Strength of the base should be matched to the acidity of the alcohol/phenol. |
| Temperature | Room Temperature to Reflux | Higher temperatures may be needed for less reactive alcohols. |
Table 2. Recommended Reaction Conditions for O-Alkylation.
III. Synthesis of S-Substituted Derivatives (Thioethers)
Thioethers are valuable intermediates in organic synthesis and can be readily prepared by the reaction of this compound with thiols.
Reaction Principle: Thiols are generally more nucleophilic than their corresponding alcohols, and the reaction to form thioethers often proceeds under milder conditions.[11] A base is used to deprotonate the thiol to the highly nucleophilic thiolate.
Experimental Protocol: S-Benzylation of a Thiol
-
Reaction Setup: Dissolve the thiol (1.0 equivalent) in a suitable solvent such as ethanol or DMF.
-
Base Addition: Add a base like sodium hydroxide (NaOH, 1.1 equivalents) or potassium carbonate (K₂CO₃, 1.5 equivalents) and stir for 15-30 minutes at room temperature.
-
Alkylation: Add this compound (1.05 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC. The reaction is often complete within a few hours.
-
Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude thioether by flash chromatography.[12][13]
| Parameter | Recommendation | Justification |
| Solvent | Ethanol, DMF, THF | Protic or polar aprotic solvents can be used. |
| Base | NaOH, K₂CO₃, Et₃N | A relatively mild base is often sufficient. |
| Temperature | Room Temperature | Reactions with thiols are typically fast at ambient temperature. |
Table 3. Recommended Reaction Conditions for S-Alkylation.
Photolytic Cleavage of 2-Nitro-4-(trifluoromethyl)benzyl Derivatives
A key feature of the 2-nitrobenzyl moiety is its ability to be cleaved upon exposure to UV light, typically in the range of 300-365 nm.[14] This process allows for the controlled release of the parent molecule (amine, alcohol, or thiol).
Mechanism of Photocleavage: The photocleavage reaction is initiated by an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon. This is followed by a rearrangement to form a nitrosobenzaldehyde and release the protected molecule.[5]
Caption: Simplified mechanism of photolytic cleavage.
General Protocol for Photocleavage:
-
Solution Preparation: Dissolve the 2-Nitro-4-(trifluoromethyl)benzyl derivative in a suitable solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution) that is transparent at the irradiation wavelength. The concentration will depend on the substrate and the experimental setup.
-
Irradiation: Irradiate the solution with a UV lamp (e.g., a mercury lamp with a filter for 365 nm) in a quartz reaction vessel.
-
Monitoring: Monitor the cleavage process by TLC, HPLC, or LC-MS.
-
Work-up and Isolation: Once the cleavage is complete, remove the solvent under reduced pressure. The released molecule can be isolated from the nitrosobenzaldehyde byproduct by standard purification techniques such as chromatography or extraction.
Conclusion
This compound is a powerful and versatile reagent for the synthesis of a wide range of derivatives. Its enhanced reactivity and the photolabile nature of the resulting products make it an invaluable tool in medicinal chemistry, chemical biology, and materials science. The protocols and guidelines presented in this application note provide a solid foundation for researchers to effectively utilize this reagent in their synthetic endeavors.
References
- Bai, X., et al. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA. Proceedings of the National Academy of Sciences, 100(2), 409-413.
- Jang, J., et al. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(18), 4843-4847.
- Li, Z., et al. (2004). A photocleavable fluorescent nucleotide for DNA sequencing and analysis. Proceedings of the National Academy of Sciences, 101(7), 1949-1954.
- Lu, X., et al. (2013). Microwave-Assisted Synthesis of Asymmetric Disulfides. RSC Advances, 3(42), 19373-19377.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers.
- Organic Syntheses. (n.d.). p-NITROBENZYL BROMIDE.
- PubChem. (n.d.). 2-Nitro-4-(trifluoromethyl)benzenethiol.
- Request PDF. (n.d.). Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups and Caged Organic Acids.
- Chemistry Steps. (n.d.). Reactions of Thiols.
- Request PDF. (n.d.). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium.
- Poon, K. W. C., & Dudley, G. B. (2006). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. The Journal of Organic Chemistry, 71(10), 3923-3927.
- Radhakrishnamurti, P. S., & Samantara, K. C. (1974). Kinetics of reaction of benzyl halides with amines in mixed solvents. Proceedings of the Indian Academy of Sciences - Section A, 80(2), 85-91.
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- Royal Society of Chemistry. (2017). Supporting Information for The para-fluoro-thiol reaction as a powerful tool for precision network synthesis.
- Penn Engineering. (n.d.). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications.
- ResearchGate. (n.d.). synthesis of n-benzyl nitrones.
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The Strategic Utility of 2-Nitro-4-(trifluoromethyl)benzyl bromide in Organic Synthesis: Application Notes and Protocols
Introduction: A Versatile Alkylating Agent for Advanced Synthesis
In the landscape of modern organic synthesis, the strategic introduction of protecting groups and functional moieties is paramount for the construction of complex molecular architectures. 2-Nitro-4-(trifluoromethyl)benzyl bromide has emerged as a reagent of significant interest for researchers in medicinal chemistry and drug development. Its utility stems from its dual role as both a potent alkylating agent and a photolabile protecting group. The presence of the nitro and trifluoromethyl groups on the aromatic ring profoundly influences its reactivity and imparts unique characteristics that can be leveraged for sophisticated synthetic strategies.
This comprehensive guide provides detailed application notes and protocols for the use of this compound as an alkylating agent for a variety of nucleophiles, including amines, phenols, and thiols. We will delve into the mechanistic underpinnings of these reactions, provide step-by-step experimental procedures, and discuss the subsequent photolytic cleavage of the resulting benzyl linkage.
Reagent Profile and Safety Considerations
Chemical Structure:
Key Properties:
| Property | Value |
| CAS Number | 162333-02-0[1][2] |
| Molecular Formula | C8H5BrF3NO2[1][2] |
| Molecular Weight | 284.03 g/mol [1] |
| Appearance | Solid[1] |
| Hazard | Corrosive, Harmful/Irritant[1] |
Safety Precautions: this compound is a hazardous substance that causes severe skin burns and eye damage and may cause respiratory irritation. It is crucial to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Core Reactivity and Mechanistic Rationale
The primary utility of this compound lies in its ability to undergo nucleophilic substitution reactions, most commonly via an SN2 mechanism. The benzylic carbon is highly electrophilic due to the strong electron-withdrawing effects of both the ortho-nitro group and the para-trifluoromethyl group. This enhanced electrophilicity makes it an excellent substrate for alkylation of a wide range of nucleophiles.
Alkylation of Nucleophiles: A General Workflow
The alkylation of amines, phenols, and thiols with this compound generally follows a common workflow. The choice of base and solvent is critical for achieving high yields and minimizing side reactions.
Caption: General workflow for the alkylation of nucleophiles.
Application Notes and Protocols
The following protocols are provided as a guide and may require optimization based on the specific substrate and laboratory conditions.
Part 1: N-Alkylation of Amines
The N-alkylation of primary and secondary amines with benzyl halides can sometimes be challenging due to the potential for over-alkylation, as the product amine can be more nucleophilic than the starting material.[3][4] However, by carefully controlling the stoichiometry and reaction conditions, selective mono-alkylation can be achieved.
Protocol 1: Mono-N-Alkylation of a Primary Amine
This protocol is adapted from general procedures for the selective N-alkylation of primary amines.[3][5][6]
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the primary amine (1.0 eq) and potassium carbonate (2.0 eq).
-
Add anhydrous acetonitrile or DMF to achieve a concentration of approximately 0.1-0.2 M with respect to the amine.
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound (1.05 eq) to the reaction mixture.
-
Heat the reaction to a temperature between 50-80 °C. The optimal temperature will depend on the reactivity of the amine.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts and wash the filter cake with a small amount of ethyl acetate.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated secondary amine.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a moderately strong base, sufficient to neutralize the HBr formed during the reaction without being overly reactive. For less reactive amines, a stronger base like cesium carbonate (Cs₂CO₃) may be beneficial.[6][7]
-
Solvent: Acetonitrile and DMF are polar aprotic solvents that are excellent for SN2 reactions.[8] They effectively solvate the cations, leaving the nucleophile more reactive.
-
Stoichiometry: Using a slight excess of the alkylating agent ensures complete consumption of the starting amine. To favor mono-alkylation, an excess of the primary amine can also be employed.[3]
Part 2: O-Alkylation of Phenols (Williamson Ether Synthesis)
The Williamson ether synthesis is a classic and reliable method for the formation of ethers.[8][9][10] The reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide, which then displaces the bromide from the alkylating agent.[11][12]
Protocol 2: O-Alkylation of a Phenol
This protocol is based on established methods for the Williamson ether synthesis of substituted phenols.[11][12]
Materials:
-
Phenol (1.0 eq)
-
This compound (1.1 eq)
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol (1.0 eq) and cesium carbonate or potassium carbonate (1.5 eq).
-
Add anhydrous DMF to dissolve the reactants (concentration typically 0.1-0.5 M).
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
Add a solution of this compound (1.1 eq) in a small amount of DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is slow, it can be gently heated to 40-60 °C.
-
Upon completion (typically 2-8 hours), pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield the desired 2-nitro-4-(trifluoromethyl)benzyl ether.
Causality Behind Experimental Choices:
-
Base: Cesium carbonate is often preferred for O-alkylation as the larger cesium cation can lead to a "naked" and more reactive phenoxide anion, often allowing for milder reaction conditions.[12] Potassium carbonate is a more economical and often equally effective alternative.[11]
-
Solvent: DMF is an excellent solvent for this reaction due to its high polarity and ability to dissolve both the phenoxide salt and the alkylating agent.[8]
-
Inert Atmosphere: While not always strictly necessary, an inert atmosphere can prevent oxidation of sensitive phenols.
Part 3: S-Alkylation of Thiols
The alkylation of thiols to form thioethers is generally a high-yielding and straightforward reaction due to the high nucleophilicity of the thiolate anion.
Protocol 3: S-Alkylation of a Thiol
This protocol is adapted from general procedures for the S-alkylation of thiols.
Materials:
-
Thiol (1.0 eq)
-
This compound (1.0 eq)
-
Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃) (1.1 eq)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Deionized water
Procedure:
-
Dissolve the thiol (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Add triethylamine or potassium carbonate (1.1 eq) to the solution and stir for 10 minutes at room temperature to generate the thiolate.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature. The reaction is often rapid and can be complete within 1-3 hours. Monitor by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Partition the residue between water and an organic solvent such as ethyl acetate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer to obtain the crude thioether.
-
Purify the product by flash column chromatography or recrystallization if necessary.
Causality Behind Experimental Choices:
-
Base: Triethylamine is a convenient organic base for this transformation. For solid thiols, using potassium carbonate in a solvent like DMF or acetonitrile is also a common and effective method.
-
Solvent: Protic solvents like methanol or ethanol are often suitable for S-alkylation as the thiolate anion is a soft nucleophile and its reactivity is not significantly diminished by hydrogen bonding.
The Role of Substituents: Nitro and Trifluoromethyl Groups
The ortho-nitro group is the key to the photolabile nature of this protecting group. Upon irradiation with UV light (typically in the range of 350-365 nm), an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group occurs, initiating a rearrangement that leads to the cleavage of the benzylic C-O, C-N, or C-S bond.[13][14] This process releases the protected molecule and a 2-nitroso-4-(trifluoromethyl)benzaldehyde byproduct.
Caption: Simplified mechanism of photocleavage.
The para-trifluoromethyl group, being a strong electron-withdrawing group, is expected to influence the electronic properties of the chromophore. While electron-donating groups are known to red-shift the absorption wavelength of nitrobenzyl systems, electron-withdrawing groups can have more complex effects on the photophysical properties and quantum yield of photocleavage.[15] Some studies suggest that electron-withdrawing substituents at the benzylic position can lead to improvements in photocleavage efficiency.[13] The trifluoromethyl group also enhances the lipophilicity of the protected compound, which can be advantageous in certain applications, such as improving solubility in organic solvents or facilitating passage through biological membranes.
Protocol 4: General Procedure for Photochemical Deprotection
Materials:
-
Protected substrate
-
Solvent (e.g., methanol, acetonitrile, dichloromethane, often with a small amount of water or buffer)
-
UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter, or a 365 nm LED array)
Procedure:
-
Dissolve the 2-nitro-4-(trifluoromethyl)benzyl-protected substrate in a suitable solvent in a quartz or Pyrex reaction vessel. The concentration should be low enough to ensure good light penetration (typically 1-10 mM).
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can quench the excited state.
-
Irradiate the solution with a UV lamp. The irradiation time will depend on the quantum yield of the specific substrate, the concentration, and the intensity of the light source.
-
Monitor the deprotection by TLC, LC-MS, or HPLC.
-
Once the deprotection is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by standard techniques (e.g., extraction, chromatography) to remove the nitrosobenzaldehyde byproduct. In some cases, the byproduct can be removed by washing with an acidic aqueous solution.
Causality Behind Experimental Choices:
-
Solvent: The choice of solvent can influence the efficiency of the photocleavage. Protic solvents can sometimes participate in the reaction mechanism.
-
Inert Gas Purge: Removing oxygen is crucial as it can act as a triplet quencher, reducing the efficiency of the photoreaction.
-
Reaction Vessel: Quartz is transparent to a wider range of UV light, while Pyrex will filter out shorter, potentially more damaging wavelengths.
Conclusion
This compound is a powerful and versatile reagent for the alkylation of a variety of nucleophiles. Its enhanced electrophilicity, a consequence of the electron-withdrawing nitro and trifluoromethyl groups, allows for efficient alkylation reactions under relatively mild conditions. The photolabile nature of the resulting benzyl linkage provides an orthogonal deprotection strategy, offering temporal and spatial control over the release of the protected functional group. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable synthetic tool in their pursuit of novel and complex molecules.
References
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- ResearchGate. (2025). Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups and Caged Organic Acids. [Link]
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- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
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- DTIC. (n.d.). ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. [Link]
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- McGill University. (2010).
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- Common Organic Chemistry. (n.d.). Benzyl Protection. [Link]
- Ellis-Davies, G. C. R. (2007). Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and Related Photoresponsive Compounds. Current Opinion in Chemical Biology, 11(1), 18-25. [Link]
- Wiley-VCH. (2005). Photoremovable Protecting Groups Used for the Caging of Biomolecules. [Link]
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- Organic Syntheses. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]
- Master Organic Chemistry. (2017, May 26).
- ResearchGate. (2014).
- ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of secondary N-alkylbenzylamine 3a. [a]. [Link]
- ResearchGate. (2025). (PDF) Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. [Link]
- Google Patents. (n.d.). CN103641722A - Production method for 2-nitrobenzyl bromide.
- LSU Scholarly Repository. (n.d.). Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. [Link]
- PubMed. (2005).
- ResearchGate. (n.d.). A Mild and Practical Deprotection Method for Benzyl Thioethers. [Link]
- UCI Department of Chemistry. (2020).
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reaction of 2-Nitro-4-(trifluoromethyl)benzyl bromide with amines
An In-depth Technical Guide to the Reaction of 2-Nitro-4-(trifluoromethyl)benzyl bromide with Amines
Authored by: A Senior Application Scientist
Introduction: A Versatile Reagent for Modern Drug Discovery
This compound is a pivotal reagent in the synthesis of complex organic molecules, particularly within the realms of medicinal chemistry and drug development. Its structure is primed for reactivity, featuring a benzylic bromide that is an excellent leaving group, and two powerful electron-withdrawing groups—a nitro group and a trifluoromethyl group. These substituents not only activate the molecule for nucleophilic substitution but also impart unique and often desirable properties to the resulting products. The trifluoromethyl (CF3) group, for instance, is a well-known bioisostere for other groups and can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] The nitro (-NO2) group is also a versatile functional handle; it can act as a key pharmacophore or be readily reduced to an amine, providing a route to further structural diversification.[4][5][6]
This guide provides a comprehensive overview of the , offering detailed protocols, mechanistic insights, and practical considerations for researchers and scientists.
PART 1: Scientific Principles and Mechanistic Overview
The Reaction Mechanism: A Classic Sₙ2 Pathway
The reaction between this compound and an amine is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction. The core of this transformation involves the nitrogen atom of the amine, which acts as the nucleophile, attacking the electrophilic benzylic carbon of the benzyl bromide.
Key Mechanistic Steps:
-
Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the electron-deficient carbon atom bearing the bromine.
-
Transition State: A high-energy transition state is formed where a new nitrogen-carbon bond is partially formed, and the carbon-bromine bond is partially broken.
-
Concerted Displacement: In a single, concerted step, the nitrogen-carbon bond forms completely while the carbon-bromine bond breaks, displacing the bromide ion as the leaving group.
-
Proton Transfer: The resulting ammonium salt is deprotonated by a base (either another equivalent of the starting amine or an added base) to yield the final, neutral N-alkylated amine product and the hydrobromide salt of the base.
The electron-withdrawing effects of the ortho-nitro and para-trifluoromethyl groups enhance the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack and thus accelerating the rate of the Sₙ2 reaction.[7][8]
Caption: Sₙ2 reaction mechanism of an amine with benzyl bromide.
PART 2: Application Notes & Experimental Strategy
Applications in Medicinal Chemistry
The N-[2-Nitro-4-(trifluoromethyl)benzyl] amine scaffold is a valuable building block in drug discovery.[9] The introduction of this moiety can:
-
Enhance Metabolic Stability: The strong carbon-fluorine bonds in the CF₃ group are resistant to cleavage by metabolic enzymes like cytochrome P450, potentially increasing the drug's half-life.[3]
-
Increase Lipophilicity: The CF₃ group increases the molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.
-
Modulate Pharmacological Activity: The unique electronic properties of the substituted benzyl group can lead to improved binding affinity and selectivity for biological targets such as enzymes and receptors.[5]
Key Experimental Considerations
-
Controlling Selectivity (Mono- vs. Di-alkylation): A primary challenge, especially with primary amines, is preventing overalkylation. The mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine and can react further. To favor mono-alkylation, a common strategy is to use an excess of the primary amine relative to the benzyl bromide.[10]
-
Choice of Base: A non-nucleophilic base is crucial to neutralize the hydrobromic acid (HBr) generated during the reaction. The base prevents the protonation of the reactant amine, which would render it non-nucleophilic. Common choices include:
-
Inorganic bases: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective and easy to remove during work-up.
-
Organic bases: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are often used, especially when milder conditions are required.
-
-
Solvent Selection: Polar aprotic solvents are ideal for Sₙ2 reactions as they can solvate the cation without strongly solvating the nucleophile. Suitable solvents include:
-
Acetonitrile (ACN)
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Tetrahydrofuran (THF)
-
PART 3: Detailed Experimental Protocols
Safety Precautions
This compound is a hazardous substance. It is classified as corrosive and a lachrymator, causing severe skin burns and eye damage.[11][12][13][14]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles. A face shield is recommended.[14]
-
Handling: All manipulations must be performed in a well-ventilated chemical fume hood.[14] Avoid inhaling dust or vapors.
-
Storage: Store the reagent in a cool, dry, well-ventilated area, tightly sealed under an inert atmosphere (e.g., argon or nitrogen) and away from incompatible materials such as amines, bases, and strong oxidizing agents.[15]
-
First Aid:
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[14][15]
-
Eye Contact: Immediately rinse with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11][14]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12][14]
-
Protocol 1: General Procedure for N-Alkylation of a Primary Amine
This protocol provides a general method for the mono-alkylation of a primary amine.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Equivalents |
| Primary Amine | - | 2.0 |
| This compound | 284.03 | 1.0 |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 2.0 |
| Acetonitrile (ACN), anhydrous | - | - |
Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (2.0 eq.) and anhydrous potassium carbonate (2.0 eq.).
-
Solvent Addition: Add anhydrous acetonitrile to achieve a concentration of approximately 0.1-0.2 M with respect to the benzyl bromide.
-
Reagent Addition: In a separate vial, dissolve this compound (1.0 eq.) in a minimal amount of anhydrous acetonitrile. Add this solution dropwise to the stirring amine suspension at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C if necessary. The choice of temperature depends on the nucleophilicity of the amine.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting benzyl bromide is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the potassium carbonate and potassium bromide salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with water and then brine.[16]
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate.[16]
-
Protocol 2: Synthesis of N-Benzyl-1-(2-nitro-4-(trifluoromethyl)phenyl)methanamine
This protocol details the reaction with a more nucleophilic primary aliphatic amine.
Procedure
-
To a 100 mL round-bottom flask, add benzylamine (2.14 g, 20.0 mmol, 2.0 eq.) and anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 eq.).
-
Add 50 mL of anhydrous acetonitrile and stir the suspension.
-
Add a solution of this compound (2.84 g, 10.0 mmol, 1.0 eq.) in 10 mL of anhydrous acetonitrile dropwise over 10 minutes.
-
Stir the reaction at room temperature for 4-6 hours. Monitor by TLC (e.g., 4:1 Hexanes:Ethyl Acetate).
-
Upon completion, filter the solid salts and wash with acetonitrile.
-
Concentrate the filtrate, redissolve in 50 mL of ethyl acetate, wash with water (2 x 25 mL) and brine (1 x 25 mL).
-
Dry over Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify by flash chromatography to obtain the desired product.
PART 4: Visualization of Workflow
Caption: General experimental workflow for N-alkylation.
References
- Google Patents. Process for the preparation of α-methyl-[4-(nitro)-2-(trifluoromethyl)
- Google Patents. Process for the preparation of 2-nitro-4-trifluoromethyl aniline.
- Chemistry LibreTexts. Multistep Synthesis. [Link]
- ResearchGate. Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. [Link]
- ResearchGate. Nonlinear Taft Polar Free Energy Relationship: Reactions of N‐Substituted Benzyl Amines with Benzyl Bromide in Methanol. [Link]
- Google Patents. Preparation method of 2-nitro-4-trifluoromethyl benzonitrile.
- RSC Publishing.
- Organic Chemistry Portal. Synthesis of benzylic amines. [Link]
- Chemistry LibreTexts. Reaction of Amines with Nitrous Acid. [Link]
- PMC (PubMed Central). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]
- MDPI. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. [Link]
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Application Notes and Protocols: N-Alkylation with 2-Nitro-4-(trifluoromethyl)benzyl bromide
Introduction
N-alkylation is a fundamental transformation in organic synthesis, crucial for the construction of a vast array of pharmaceuticals, agrochemicals, and functional materials. The introduction of a benzyl group, particularly one functionalized with electron-withdrawing groups, can significantly modulate a molecule's biological activity, metabolic stability, and pharmacokinetic profile.[1][2] 2-Nitro-4-(trifluoromethyl)benzyl bromide is a valuable reagent in this context, offering a reactive electrophile for the formation of C-N bonds with a variety of nitrogen-containing nucleophiles. The presence of the nitro and trifluoromethyl groups enhances the reactivity of the benzylic bromide towards nucleophilic substitution and provides a handle for further synthetic manipulations.[1][2][3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound for N-alkylation reactions. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and discuss key considerations for successful execution and optimization.
Mechanistic Insights: The S_N2 Pathway
The N-alkylation reaction with this compound predominantly proceeds through a bimolecular nucleophilic substitution (S_N2) mechanism. In this concerted process, the nitrogen nucleophile attacks the electrophilic benzylic carbon, simultaneously displacing the bromide leaving group.
The rate of this reaction is influenced by several factors:
-
Nucleophilicity of the Amine: The reactivity of the nitrogen nucleophile is paramount. Primary and secondary amines, both aliphatic and aromatic, are common substrates. The nucleophilicity is governed by the electron density on the nitrogen atom, which is influenced by the electronic nature of its substituents.
-
Steric Hindrance: As with all S_N2 reactions, steric bulk around both the nucleophile and the electrophilic center can impede the reaction rate. Less hindered amines and primary benzylic bromides, such as the topic reagent, favor a faster reaction.
-
Solvent: Polar aprotic solvents like Dimethylformamide (DMF), Acetonitrile (MeCN), and Tetrahydrofuran (THF) are typically employed. These solvents can solvate the cation of the base but do not strongly solvate the nucleophile, thus enhancing its reactivity.
-
Base: A non-nucleophilic base is often required to deprotonate the nitrogen nucleophile (in the case of primary and secondary amines) or to neutralize the HBr byproduct, thereby driving the reaction to completion. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), and organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).[4][5]
Diagram: Generalized S_N2 Mechanism for N-Alkylation
Caption: S_N2 mechanism for N-alkylation.
Safety and Handling of this compound
Signal Word: Danger[6]
Hazard Statements:
-
May cause respiratory irritation.[8]
-
Lachrymator (substance which increases the flow of tears).[9][10]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6][8][10] Work in a well-ventilated fume hood is mandatory.[8][10]
-
Handling: Avoid inhalation of dust or vapors.[8][10] Prevent contact with skin and eyes.[8][10] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[6][10]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[8] Keep the container tightly sealed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[6][7]
Detailed Experimental Protocol
This protocol provides a general procedure for the N-alkylation of a primary or secondary amine with this compound. Optimization of reaction conditions (temperature, reaction time, and stoichiometry) may be necessary for specific substrates.
Materials and Equipment
-
Reagents:
-
Amine substrate (1.0 equiv)
-
This compound (1.0 - 1.2 equiv)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv; or Et₃N, 1.5-2.0 equiv)
-
Anhydrous solvent (e.g., DMF, MeCN, or THF)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Temperature control system (e.g., oil bath)
-
Standard glassware for workup and purification
-
Thin-layer chromatography (TLC) supplies for reaction monitoring
-
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the amine substrate (1.0 equiv) and the chosen base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add the anhydrous solvent (to achieve a concentration of approximately 0.1-0.5 M with respect to the amine).
-
Reagent Addition: Stir the mixture at room temperature for 10-15 minutes. Then, add a solution of this compound (1.1 equiv) in the same anhydrous solvent dropwise over 5-10 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between room temperature and 80 °C). The optimal temperature will depend on the reactivity of the amine substrate.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting amine is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a solid base like K₂CO₃ was used, filter the mixture to remove the solids.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.
Diagram: Experimental Workflow for N-Alkylation
Caption: General experimental workflow.
Optimization and Troubleshooting
| Parameter | Recommendation | Rationale |
| Base Selection | For weakly nucleophilic amines, a stronger base like NaH may be necessary. For acid-sensitive substrates, a milder organic base like DIPEA is preferable. | The base's strength should be sufficient to deprotonate the amine without causing side reactions. |
| Solvent Choice | DMF is a good general-purpose solvent. For reactions at higher temperatures, consider a higher-boiling solvent like DMSO, but be mindful of potential side reactions. | The solvent's polarity and boiling point can significantly impact reaction rate and outcome. |
| Reaction Temperature | Start at room temperature and gradually increase if the reaction is sluggish. Microwave irradiation can sometimes accelerate the reaction.[11] | Higher temperatures increase the reaction rate but may also lead to the formation of byproducts. |
| Stoichiometry | A slight excess of the benzyl bromide (1.1-1.2 equiv) is often used to ensure complete consumption of the amine. | This drives the reaction towards the product, especially if the amine is the more valuable starting material. |
| Side Reactions | Over-alkylation of primary amines to form tertiary amines can occur. This can be minimized by using a larger excess of the primary amine. | The relative rates of the first and second alkylation will determine the product distribution. |
Applications in Drug Discovery and Development
The 2-nitro-4-(trifluoromethyl)benzyl moiety is a valuable pharmacophore in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1][2] The nitro group can serve as a synthetic handle for further transformations, such as reduction to an amine, which can then be further functionalized. This N-alkylation protocol provides a direct and efficient method for incorporating this important structural motif into drug candidates.[3][]
Conclusion
The N-alkylation of amines with this compound is a robust and versatile reaction for the synthesis of a wide range of nitrogen-containing compounds. By understanding the underlying S_N2 mechanism and carefully selecting the reaction conditions, researchers can effectively utilize this protocol to advance their synthetic and drug discovery programs. Adherence to proper safety precautions is essential when handling this reactive and hazardous reagent.
References
- Thermo Fisher Scientific. (2025, October 8). SAFETY DATA SHEET.
- ProQuest. (n.d.). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole.
- MDPI. (n.d.). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles.
- ACS Publications. (2023, February 1). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega.
- NIH. (2023, February 2). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. PMC.
- Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 1). The Essential Role of 4-(Trifluoromethyl)benzyl Bromide in Advanced Chemical Synthesis and Material Science.
- ResearchGate. (2025, August 6). Expedited microwave-assisted N-alkylation of isatins utilizing DBU.
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Application Notes & Protocols: O-Alkylation with 2-Nitro-4-(trifluoromethyl)benzyl bromide
Introduction: Strategic Importance of O-Alkylation
The formation of ether linkages through O-alkylation is a cornerstone of modern organic synthesis, with profound implications in the fields of medicinal chemistry, materials science, and agrochemicals. Aryl and alkyl ethers are prevalent structural motifs in a vast number of biologically active molecules and functional materials. The Williamson ether synthesis, a classic and robust method, remains a primary tool for constructing these C-O bonds.
This application note details the use of 2-Nitro-4-(trifluoromethyl)benzyl bromide, a highly reactive electrophile, for the efficient O-alkylation of various nucleophiles, particularly phenols and alcohols. The presence of two strong electron-withdrawing groups—a nitro group (-NO₂) at the ortho position and a trifluoromethyl group (-CF₃) at the para position—significantly activates the benzylic carbon towards nucleophilic attack. This heightened reactivity allows for milder reaction conditions and often leads to higher yields compared to less activated benzyl halides, making it a valuable reagent for synthesizing complex molecular architectures.[1]
Mechanistic Rationale: The SN2 Pathway
The O-alkylation reaction with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] The key steps are:
-
Deprotonation: A base is used to deprotonate the hydroxyl group of the substrate (e.g., a phenol or alcohol), generating a more potent nucleophile—the corresponding phenoxide or alkoxide anion. The choice of base is critical and can influence reaction rates and selectivity.
-
Nucleophilic Attack: The newly formed anion attacks the electrophilic benzylic carbon of this compound.
-
Displacement: In a concerted step, the nucleophile forms a new C-O bond while displacing the bromide ion, which is an excellent leaving group.
The electron-withdrawing nature of the nitro and trifluoromethyl groups enhances the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack and stabilizing the transition state of the SN2 reaction.[1][3]
Caption: Generalized SN2 mechanism for O-alkylation.
Critical Safety & Handling Protocols
This compound is a hazardous chemical that requires strict safety protocols.
-
Hazard Profile: The compound is classified as corrosive and causes severe skin burns and eye damage.[4][5] It is also a lachrymator, meaning it can cause tearing.[6][7]
-
Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood. Wear nitrile gloves, a flame-resistant lab coat, and chemical splash goggles with a full-face shield.[5]
-
Handling: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[6]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong bases, amines, and oxidizing agents.[5]
Detailed Experimental Procedure
This protocol provides a general method for the O-alkylation of a phenolic substrate. Conditions may be optimized for different substrates.
Materials and Equipment
-
Reagents:
-
Phenolic Substrate (e.g., 4-methoxyphenol)
-
This compound (1.1 equiv.)
-
Potassium Carbonate (K₂CO₃, anhydrous, powdered, 2.0 equiv.) or Cesium Carbonate (Cs₂CO₃, 1.5 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas line (Nitrogen or Argon)
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel)
-
Step-by-Step Protocol
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the phenolic substrate (1.0 equiv.) and anhydrous potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous DMF via syringe to achieve a concentration of 0.1–0.5 M with respect to the phenol.[2]
-
Stirring: Stir the suspension at room temperature for 15-20 minutes to ensure a homogenous mixture.
-
Addition of Alkylating Agent: Add this compound (1.1 equiv.) to the mixture, either as a solid in one portion or as a solution in a small amount of anhydrous DMF.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60 °C) with vigorous stirring. Reaction times can vary from 2 to 16 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC). A suitable eluent system might be 20-30% ethyl acetate in hexanes. The reaction is complete when the starting phenolic substrate is no longer visible by TLC.
-
Work-up:
-
Once complete, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.[2]
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure O-alkylated product.[8]
Caption: Step-by-step experimental workflow for O-alkylation.
Data Presentation: Reaction Parameters
The optimal conditions for O-alkylation can vary based on the nucleophilicity of the substrate. The following table provides starting points for optimization.
| Substrate Type | Typical Base (equiv.) | Solvent | Temp. (°C) | Approx. Time (h) | Expected Yield |
| Electron-Rich Phenols | K₂CO₃ (2.0) | MeCN | 60-80 | 2 - 6 | High (>90%) |
| Electron-Neutral Phenols | K₂CO₃ (2.0) | DMF | 60 - 80 | 4 - 12 | Good (75-90%) |
| Electron-Poor Phenols | Cs₂CO₃ (1.5) | DMF | 80 - 100 | 8 - 16 | Moderate to Good |
| Primary Alcohols | NaH (1.2) | THF/DMF | 0 to RT | 2 - 8 | Good to High |
| Secondary Alcohols | NaH (1.5) | DMF | RT to 60 | 6 - 24 | Moderate |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficiently strong base for the substrate. 2. Reaction temperature too low or time too short. 3. Reagents (especially solvent) are not anhydrous. | 1. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or NaH for alcohols). 2. Increase the reaction temperature and/or extend the reaction time. 3. Use freshly dried, anhydrous solvents and reagents. |
| Low Product Yield | 1. Decomposition of the alkylating agent due to excessive heat or prolonged reaction time. 2. Product loss during aqueous work-up or purification. 3. Competing side reactions. | 1. Monitor the reaction closely by TLC and stop it upon completion. Avoid unnecessarily high temperatures. 2. Ensure proper phase separation during extraction; perform back-extraction of the aqueous layer if the product has some water solubility. 3. See below. |
| C-Alkylation Side Product (with phenols) | The phenoxide anion can exhibit ambident nucleophilicity, attacking via the carbon atom of the ring. This is favored by certain solvent/base combinations. | Use a more polar aprotic solvent like DMF or DMSO. A milder base like K₂CO₃ is generally preferred over stronger bases to favor O-alkylation.[2] |
| Formation of Dibenzyl Ether | The generated alkoxide/phenoxide acts as a base, reacting with any residual alcohol starting material. More common with alcohol substrates. | Add the alcohol/base mixture to a solution of the alkylating agent (inverse addition) to keep the concentration of the nucleophile low. |
References
- ChemicalBook. (2025). This compound - Safety Data Sheet.
- ResearchGate. (2025). Organic base catalyzed O-alkylation of phenols under solvent-free condition.
- BenchChem. (2025). Application Notes and Protocols for the O-Alkylation of Phenols with 4-(Bromomethyl)phenol.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Synquest Labs. (2025). 4-Nitro-2-(trifluoromethyl)benzyl bromide - Safety Data Sheet.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
- Khan Academy. (n.d.). Reactions at the benzylic position.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
- Organic Syntheses. (2015). Org. Synth. 2015, 92, 117.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 4-(Trifluoromethyl)benzyl Bromide in Advanced Chemical Synthesis and Material Science.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Khan Academy [khanacademy.org]
- 4. chemicalbook.com [chemicalbook.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols: 2-Nitro-4-(trifluoromethyl)benzyl Bromide in Advanced Peptide Synthesis
Introduction: Beyond Acid-Labile Cleavage in Peptide Synthesis
For decades, the paradigm of solid-phase peptide synthesis (SPPS) has been dominated by acid-labile linkers, necessitating the use of harsh acids like trifluoroacetic acid (TFA) for the final cleavage step. While effective, this approach can be detrimental to peptides containing sensitive modifications or acid-labile moieties. The advent of photolabile protecting groups (PPGs) and linkers offers a sophisticated, orthogonal strategy, enabling the release of synthetic peptides under mild and precisely controlled conditions.[1][2]
At the forefront of this technology is the o-nitrobenzyl scaffold, a class of chromophores that undergo covalent bond dissociation upon UV irradiation.[3] This guide focuses on a specific and highly versatile derivative, 2-Nitro-4-(trifluoromethyl)benzyl bromide . The inclusion of the electron-withdrawing trifluoromethyl group modifies the photochemical properties of the core structure, offering potential advantages in cleavage efficiency and kinetics.
This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It provides an in-depth exploration of the underlying photochemical mechanism, detailed, field-tested protocols for its application as a photolabile linker in Fmoc-based SPPS, and critical insights into optimizing its use for the synthesis of complex and sensitive peptides.
Reagent Profile: Physicochemical Properties and Safety
This compound is a specialized chemical reagent requiring careful handling. Its properties are summarized below, followed by mandatory safety protocols.
| Property | Value | Source(s) |
| Chemical Name | This compound | [4][5] |
| Synonyms | 1-(bromomethyl)-2-nitro-4-(trifluoromethyl)benzene | [4][6] |
| CAS Number | 162333-02-0 | [5][7] |
| Molecular Formula | C₈H₅BrF₃NO₂ | [4][5][6] |
| Molecular Weight | 284.03 g/mol | [5] |
| Appearance | Light yellow low melting solid | [8] |
Critical Safety and Handling:
This compound is classified as a hazardous substance. Strict adherence to safety protocols is non-negotiable.
-
Corrosive: Causes severe skin burns and serious eye damage.[6][9] It is a lachrymator, a substance that irritates the eyes and causes tears.[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[6][8]
-
Ventilation: Handle exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[6][8]
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with copious amounts of water for at least 15 minutes.[8] Seek immediate medical attention.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Do not use mouth-to-mouth resuscitation.[9] Seek immediate medical attention.
-
-
Storage: Store in a cool, dry, well-ventilated area, away from incompatible substances such as bases, amines, and oxidizing agents.[6][10] The compound is moisture and light-sensitive; store under an inert atmosphere (e.g., Argon) if possible.[10]
The Core Mechanism: Understanding Photocleavage
The utility of the 2-nitrobenzyl scaffold lies in its ability to undergo a photochemical rearrangement upon absorption of UV light, typically in the 350-365 nm range.[11] This process is not a simple bond homolysis but a refined intramolecular redox reaction.
Causality of the Mechanism:
-
Photoexcitation: Upon absorbing a photon, the nitro group is promoted to an excited triplet state.
-
Intramolecular Hydrogen Abstraction: The excited nitro group is sufficiently reactive to abstract a hydrogen atom from the benzylic carbon. This is often the rate-limiting step.[12] This generates a biradical intermediate.
-
Rearrangement to aci-Nitro Intermediate: The biradical rapidly rearranges to form a transient, colored species known as an aci-nitro intermediate.[13][14][15]
-
Cyclization and Fragmentation: The aci-nitro intermediate undergoes cyclization and subsequent fragmentation. This complex rearrangement ultimately liberates the protected functional group (in this case, the peptide) and generates a 2-nitrosobenzaldehyde derivative as a byproduct.[11][16]
The presence of the electron-withdrawing trifluoromethyl group at the 4-position can influence the electronic properties of the aromatic ring, potentially affecting the quantum yield and kinetics of the photorelease.[12]
Caption: Figure 1: Simplified workflow of the photocleavage reaction.
Application in SPPS: A Step-by-Step Workflow
This compound is ideally suited for creating a photolabile linker to anchor a nascent peptide chain to a solid support. This strategy provides complete orthogonality with the standard Fmoc/tBu methodology, where acid-labile protecting groups for amino acid side chains remain intact during the light-induced cleavage.[17]
Caption: Figure 2: Overall workflow for SPPS using the photolabile linker strategy.
Experimental Protocols
These protocols are designed to be self-validating, with checkpoints and expected outcomes. All operations involving the benzyl bromide reagent must be performed in a certified fume hood.
Protocol 1: Preparation of Photocleavable Resin
Objective: To immobilize the 2-Nitro-4-(trifluoromethyl)benzyl linker onto an aminomethyl-functionalized solid support.
Materials:
-
Aminomethyl (AM) resin (e.g., TentaGel S AM, 100-200 mesh, 0.25 mmol/g)
-
This compound
-
Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
Procedure:
-
Swell the aminomethyl resin (1 g, 0.25 mmol) in DMF (10 mL) for 1 hour in the synthesis vessel.
-
Drain the DMF.
-
Dissolve this compound (284 mg, 1.0 mmol, 4 eq) and DIEA (174 µL, 1.0 mmol, 4 eq) in 8 mL of DMF.
-
Add the solution to the swollen resin.
-
Agitate the mixture at room temperature for 12-16 hours.
-
Drain the reaction solution.
-
Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and finally DMF (2 x 10 mL).
-
Validation (Optional but Recommended): Perform a Kaiser test on a small sample of the resin. A negative result (yellow beads) indicates successful and complete acylation of the primary amines.
-
The resulting resin, now functionalized with the photolabile linker, is ready for the first amino acid coupling. The bromide is displaced by the resin's amine, and the benzylic position is now primed for esterification with the first amino acid.
Protocol 2: Standard Fmoc-SPPS on Photocleavable Resin
Objective: To assemble a peptide sequence on the prepared photolabile resin using standard Fmoc chemistry.[18]
Materials:
-
Prepared photocleavable resin
-
Fmoc-protected amino acids
-
Coupling reagents: HBTU (or HATU), HOBt
-
DIEA
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
DMF, DCM
Procedure:
-
First Amino Acid Coupling:
-
Swell the photolabile resin (0.25 mmol scale) in DMF.
-
In a separate vial, pre-activate the first Fmoc-amino acid (1.0 mmol, 4 eq) with HBTU (0.95 mmol, 3.8 eq), HOBt (1.0 mmol, 4 eq), and DIEA (2.0 mmol, 8 eq) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, drain.
-
Repeat with fresh deprotection solution for 15 minutes.
-
Wash thoroughly with DMF (5 x 10 mL).
-
-
Subsequent Amino Acid Coupling:
-
Repeat the pre-activation and coupling steps described in step 1 for the next amino acid in the sequence.
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
-
After the final coupling, perform a final Fmoc deprotection (or leave it on if the N-terminal Fmoc is desired). Wash the resin thoroughly with DMF, then DCM, and dry under vacuum.
Protocol 3: Photolytic Cleavage of the Peptide
Objective: To release the synthesized peptide from the solid support using UV irradiation.
Materials:
-
Peptide-loaded photolabile resin
-
Photolysis solvent: A mixture such as Dioxane/Water (9:1) or Acetonitrile/Water is common.
-
UV photoreactor or lamp with a primary emission wavelength of ~365 nm.
-
Quartz reaction vessel (borosilicate glass will block most of the required UV light).
Procedure:
-
Place the dried peptide-resin (e.g., 100 mg) into a quartz reaction vessel.
-
Add the photolysis solvent (e.g., 5 mL). Allow the resin to swell for 30 minutes.
-
If the peptide is susceptible to oxidation, gently bubble Argon or Nitrogen through the slurry for 10 minutes before and during irradiation.
-
Position the vessel in the photoreactor, ensuring uniform irradiation.
-
Irradiate the slurry with UV light (~365 nm) with continuous stirring. The required time can range from 1 to 24 hours, depending on the peptide, resin loading, and lamp intensity.
-
Self-Validation: Monitor the cleavage progress by taking small aliquots of the supernatant at time points (e.g., 2h, 4h, 8h), removing the solvent, and analyzing by HPLC-MS. Cleavage is complete when the product peak area no longer increases.
-
-
Once cleavage is complete, filter the resin and collect the supernatant containing the cleaved peptide.
-
Wash the resin with a small amount of the photolysis solvent and combine the filtrates.
-
Lyophilize the combined solution to obtain the crude peptide.
Troubleshooting and Key Considerations
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Cleavage | - Insufficient irradiation time or intensity.- Use of a borosilicate glass vessel.- High resin loading causing light scattering ("inner filter effect"). | - Increase irradiation time based on monitoring.- Ensure a quartz vessel is used.- Use a more dilute slurry or a lower-loading resin for synthesis. |
| Peptide Side Reactions | - The 2-nitrosobenzaldehyde byproduct can react with nucleophilic side chains (e.g., Cys, Trp).[3][15] | - Add a scavenger like 1,3,5-trimethoxybenzene to the photolysis solvent to trap the byproduct.- Optimize for the shortest possible irradiation time. |
| Low Final Yield | - Incomplete coupling during SPPS.- Incomplete photolytic cleavage.- Adsorption of the cleaved peptide onto the resin. | - Use a coupling indicator (e.g., Kaiser test) after each coupling step.- Verify cleavage completion via HPLC.- Perform an additional wash of the resin with a slightly more polar or acidic solvent (e.g., 1% TFA in Acetonitrile) after the initial filtration. |
Conclusion
This compound is a powerful tool for modern peptide synthesis, enabling the production of complex molecules under exceptionally mild conditions. Its primary advantage lies in the orthogonality of its photocleavage, preserving acid-sensitive functionalities that would otherwise be compromised. By understanding the underlying photochemical mechanism and adhering to optimized, validated protocols, researchers can leverage this technology to synthesize challenging peptides, create caged bioactive molecules for cell signaling studies, and advance the frontiers of chemical biology and drug discovery.[18][19][20]
References
- Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., Popik, V., Kostikov, A., & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. [Link]
- Schwörer, M. A., & Wirz, J. (2006). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. Photochemical & Photobiological Sciences, 5(8), 735-742. [Link]
- Åkerblom, E. B. (1998). Six new photolabile linkers for solid phase synthesis. 2. Coupling of various building blocks and photolytic cleavage. Molecular Diversity, 4(1), 53–69. [Link]
- Schwoerer, M. A., & Wirz, J. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(14), 4581–4595. [Link]
- Schwörer, M. A., & Wirz, J. (2001). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds in Solution, I. 2-Nitrotoluene: Thermodynamic and Kinetic Parameters of theaci-Nitro Tautomer. Helvetica Chimica Acta, 84(5), 1441-1454. [Link]
- Kim, S. H., & Greenberg, M. M. (2013). Photocleavable linker building blocks for peptide synthesis. Synlett, 24(6), 733-736.
- Gäb, F., Zirbs, R., & Liska, R. (2024). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ChemistryOpen, 13(1), e202300188. [Link]
- Hansen, P. R., & Holm, A. (2001). A Photolabile Linker for the Solid-Phase Synthesis of Peptide Hydrazides and Heterocycles. Organic Letters, 3(23), 3651–3654. [Link]
- Arotcarena, M., Gégou, A., & Sève, A. (2022). Photoremovable Protecting Groups. Molecules, 27(13), 4234. [Link]
- Popik, V. V. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]
- Papageorgiou, G., & Corrie, J. E. (2007). Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups. Molecules, 12(11), 2489-2520. [Link]
- Lee, H. G., & Daugherty, P. S. (2015). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling.
- Givens, R. S., & Rubina, M. (2013). Photoremovable protecting groups: reaction mechanisms and applications. Semantic Scholar.
- Oakwood Chemical. (n.d.). This compound.
- Nakayama, K., Heise, I., Görner, H., & Gärtner, W. (2011). Peptide release upon photoconversion of 2-nitrobenzyl compounds into nitroso derivatives. Photochemical & Photobiological Sciences, 10(9), 1031-1035. [Link]
- aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Mendive-Tapia, L., et al. (2023). Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent. International Journal of Molecular Sciences, 24(8), 7521. [Link]
- YouTube. (2017). Using Peptide Synthesis in Flow and Click Chemistry to Create Scaffolds for RET Activation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Photoremovable Protecting Groups | MDPI [mdpi.com]
- 3. Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. This compound [oakwoodchemical.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. 162333-02-0 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. [sonar.ch]
- 15. researchgate.net [researchgate.net]
- 16. Peptide release upon photoconversion of 2-nitrobenzyl compounds into nitroso derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. peptide.com [peptide.com]
- 19. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [PDF] Photoremovable protecting groups: reaction mechanisms and applications | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for 2-Nitro-4-(trifluoromethyl)benzyl bromide in Medicinal Chemistry
Introduction: Harnessing Light for Spatiotemporal Control in Drug Action
In the landscape of modern medicinal chemistry, the precise control over the activation of therapeutic agents is a paramount objective. The ability to dictate where and when a drug exerts its effect can dramatically enhance efficacy while minimizing off-target toxicity. Photolabile protecting groups (PPGs), or "caging" groups, are a cornerstone of this endeavor, offering a mechanism to render a bioactive molecule inert until its activity is unleashed by a pulse of light.[1][2] Among the various classes of PPGs, the ortho-nitrobenzyl (oNB) scaffold is one of the most extensively studied and utilized, valued for its reliable cleavage upon UV irradiation.[3]
This guide focuses on a specific, yet highly promising, derivative: 2-Nitro-4-(trifluoromethyl)benzyl bromide . This reagent combines the established photorelease chemistry of the oNB group with the unique electronic properties of a trifluoromethyl substituent. The trifluoromethyl (CF₃) group is a powerful electron-withdrawing moiety and is known for its ability to modulate factors such as lipophilicity and metabolic stability in drug candidates. Its incorporation into the oNB framework presents intriguing possibilities for fine-tuning the caging and uncaging process.
This document serves as a detailed technical guide for researchers, scientists, and drug development professionals. It provides an in-depth look at the underlying principles, field-proven insights into its application, and detailed protocols for utilizing this compound to cage a variety of functional groups commonly found in bioactive molecules.
Core Principles and Scientific Rationale
The Photochemistry of the ortho-Nitrobenzyl Group
The defining feature of oNB-based PPGs is their ability to undergo a photochemical rearrangement and cleavage when irradiated with UV light, typically in the 350-365 nm range.[4] This process, which releases the protected molecule (the "caged" species) and generates a 2-nitrosobenzaldehyde byproduct, proceeds through a well-established intramolecular redox mechanism.[3]
The key steps are as follows:
-
Photoexcitation: Upon absorption of a photon, the nitro group is promoted to an excited state.
-
Intramolecular Hydrogen Abstraction: In this excited state, the nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of a transient aci-nitro intermediate.[5] This is the rate-determining step in the photochemical sequence.
-
Cyclization and Rearrangement: The aci-nitro intermediate rapidly cyclizes and rearranges.
-
Cleavage: The final rearrangement step results in the cleavage of the benzylic carbon-heteroatom bond, releasing the active molecule (e.g., an alcohol, amine, or carboxylic acid) and forming 2-nitroso-4-(trifluoromethyl)benzaldehyde.
The Influence of the 4-(Trifluoromethyl) Substituent
The placement of a trifluoromethyl group at the 4-position of the oNB ring is a deliberate design choice intended to modulate the reagent's properties. While systematic studies directly comparing a wide range of substituted oNB esters have found that the electronic nature of ring substituents does not have a strong, linear effect on the photolysis rate[6], the CF₃ group can still offer distinct advantages:
-
Enhanced Electrophilicity: The potent electron-withdrawing nature of the CF₃ group increases the electrophilicity of the benzylic carbon in the starting material, this compound. This can facilitate the initial Sₙ2 reaction with nucleophilic functional groups (alcohols, amines, thiols, carboxylates), potentially leading to higher yields and faster reaction times during the "caging" step.
-
Tracer for Analytical Monitoring: The CF₃ group provides a unique spectroscopic handle (¹⁹F NMR) that can be invaluable for monitoring reaction progress and characterizing the final caged compound without interference from other signals in the molecule.[9]
Physicochemical and Photophysical Properties
A summary of the known physical properties and a comparison of the expected photophysical properties of the 2-Nitro-4-(trifluoromethyl)benzyl (NTB) group against other common oNB-based protecting groups are presented below.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 162333-02-0 | [10] |
| Molecular Formula | C₈H₅BrF₃NO₂ | [11] |
| Molecular Weight | 284.03 g/mol | [11] |
| Appearance | Yellow powder/solid | [12] |
| Melting Point | 38-41 °C | [11] |
| Boiling Point | 265 °C | [11] |
| Density | 1.728 g/cm³ | [11] |
| Solubility | Insoluble in water; Soluble in common organic solvents (DMF, Acetonitrile, CH₂Cl₂, THF) | [12] |
Table 2: Comparative Photophysical Properties of various ortho-Nitrobenzyl Protecting Groups
| Protecting Group (Abbreviation) | Substituents | Typical λmax (nm) | Quantum Yield (Φ) | Key Features |
| Nitrobenzyl (NB) | None | ~345 | ~0.1-0.4 | The foundational oNB caging group. |
| Dimethoxynitrobenzyl (DMNB) | 4,5-Dimethoxy | ~355 | ~0.05 | Red-shifted absorption, widely used.[9] |
| Nitroveratryl (NV) | 4,5-Dimethoxy | ~350-360 | Varies | Similar to DMNB, common in peptide caging. |
| Nitro-trifluoromethylbenzyl (NTB) | 4-Trifluoromethyl | Est. ~340-350 | Undetermined | Enhanced reactivity for caging; ¹⁹F NMR handle. |
Note: Values for NTB are estimated based on the electronic properties of the CF₃ group. The quantum yield is highly dependent on the nature of the released molecule and solvent conditions.[13][14]
Experimental Protocols: Application in Caging Bioactive Molecules
The following protocols provide detailed, step-by-step methodologies for using this compound to protect (cage) common functional groups found in medicinal chemistry. Safety Precaution: this compound is an irritant and a lachrymator. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
Protocol 1: Caging of Carboxylic Acids
This protocol is suitable for creating photolabile esters from carboxylic acids, a common strategy for developing prodrugs. The reaction proceeds by forming a carboxylate salt, which then acts as a nucleophile.[15]
-
Materials:
-
Carboxylic acid of interest
-
This compound (1.1 equivalents)
-
Cesium carbonate (Cs₂CO₃) or Sodium bicarbonate (NaHCO₃) (1.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate, Hexanes, Dichloromethane (for workup and chromatography)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 eq) and anhydrous DMF.
-
Add the base (Cs₂CO₃ or NaHCO₃, 1.5 eq) and stir the suspension at room temperature for 30 minutes to form the carboxylate salt.
-
Add this compound (1.1 eq) to the mixture.
-
Heat the reaction to 50-60 °C and stir for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[16]
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification & Characterization:
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The appearance of a singlet around 5.2-5.4 ppm in the ¹H NMR spectrum is characteristic of the benzylic (CH₂) protons of the newly formed ester.[17]
-
Protocol 2: Caging of Phenols and Alcohols
This protocol utilizes a modified Williamson ether synthesis to cage hydroxyl groups. A non-nucleophilic base is used to generate the alkoxide or phenoxide, which then displaces the bromide.[18][19]
-
Materials:
-
Phenol or alcohol of interest
-
This compound (1.2 equivalents)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equivalents) or Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
Anhydrous Tetrahydrofuran (THF) or Acetonitrile
-
Ethyl acetate, Hexanes (for workup and chromatography)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
If using NaH: To a flame-dried flask under an inert atmosphere, add NaH (1.5 eq). Carefully wash the NaH with dry hexanes to remove mineral oil, decant the hexanes, and add anhydrous THF.
-
Cool the NaH suspension to 0 °C. Slowly add a solution of the alcohol/phenol (1.0 eq) in anhydrous THF. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for another 30 minutes.
-
If using K₂CO₃: To a flask, add the phenol (1.0 eq), K₂CO₃ (2.0 eq), and anhydrous acetonitrile. Stir vigorously.
-
Add a solution of this compound (1.2 eq) in the reaction solvent to the mixture.
-
Heat the reaction to reflux (for K₂CO₃/acetonitrile) or stir at room temperature (for NaH/THF) for 6-18 hours. Monitor progress by TLC or HPLC.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution (for NaH) or water (for K₂CO₃).
-
Extract the mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification & Characterization:
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes).
-
Characterize by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. A characteristic singlet for the benzylic ether protons (O-CH₂) should appear around 5.0-5.3 ppm in the ¹H NMR spectrum.[20]
-
Protocol 3: Caging of Primary and Secondary Amines
Direct alkylation of amines can be complicated by over-alkylation, especially for primary amines.[21] Careful control of stoichiometry is key. Using a non-nucleophilic base can help scavenge the HBr byproduct without competing in the alkylation.
-
Materials:
-
Primary or secondary amine of interest
-
This compound (1.0-1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or Potassium carbonate (K₂CO₃) (2.0-3.0 equivalents)
-
Anhydrous Acetonitrile or DMF
-
Ethyl acetate, Hexanes (for workup and chromatography)
-
Water, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 eq) and the base (DIPEA or K₂CO₃, 2.0-3.0 eq) in anhydrous acetonitrile.
-
Add this compound (1.0-1.1 eq) to the solution. Using a slight excess of the amine can sometimes favor mono-alkylation.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction carefully by TLC or LC-MS to track the formation of mono- and di-alkylated products.[22]
-
Once the starting material is consumed or the desired product concentration is maximized, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification & Characterization:
-
Purification can be challenging due to the similar polarities of the products. Flash column chromatography on silica gel is the standard method. A basic wash of the column (e.g., with a solvent system containing 1% triethylamine) can prevent product streaking.
-
Characterize by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The benzylic protons (N-CH₂) typically appear as a singlet around 4.0-4.5 ppm in the ¹H NMR spectrum.
-
General Protocol for Photolytic Cleavage (Uncaging)
The "uncaging" step is what makes this technology powerful. The precise conditions will depend on the substrate and the experimental setup (e.g., in a cuvette, in cell culture, or in tissue).[23]
-
Materials & Equipment:
-
Purified caged compound
-
Appropriate solvent (e.g., buffered aqueous solution for biological experiments, or organic solvents like methanol/acetonitrile for chemical scale reactions)
-
Quartz cuvette or reaction vessel (must be transparent to UV light)
-
UV light source (e.g., Mercury arc lamp, UV LED array, or a laser with an output around 365 nm).[4][24]
-
Band-pass filter to select the desired wavelength range (e.g., 365 ± 10 nm).
-
Analytical instrument for monitoring (e.g., HPLC-UV, LC-MS, or a biological assay).[25][26]
-
-
Procedure:
-
Prepare a solution of the caged compound in the desired solvent. The concentration should be optimized to ensure sufficient light absorption without causing inner filter effects (where the solution is too concentrated and light cannot penetrate).
-
Transfer the solution to the quartz reaction vessel. If the reaction is on a preparative scale, ensure the solution is stirred to maintain homogeneity.
-
Irradiate the sample with the UV light source. The duration of irradiation will depend on the light source's power, the quantum yield of the compound, and the concentration. It is recommended to perform initial time-course experiments to determine the optimal exposure time.
-
Monitor the progress of the uncaging reaction by periodically taking aliquots and analyzing them by HPLC. The disappearance of the starting material peak and the appearance of the released molecule's peak can be tracked.
-
For biological experiments, the change in a physiological parameter (e.g., fluorescence of a reporter, membrane potential) is monitored during and after irradiation.[27]
-
Conclusion and Future Outlook
This compound is a valuable reagent for medicinal chemists seeking to implement photolabile protecting group strategies. It builds upon the reliable and well-understood chemistry of the ortho-nitrobenzyl scaffold while offering potential advantages in the synthesis of caged compounds and providing a useful ¹⁹F NMR probe for analysis. The protocols outlined in this guide provide a robust starting point for the application of this reagent to cage a wide variety of bioactive molecules, including carboxylic acids, alcohols, phenols, and amines.
While the precise photophysical parameters for this specific derivative warrant further investigation, its utility in creating tools for spatiotemporal control in biology and medicine is clear. Future work should focus on quantifying its quantum yield with various leaving groups and exploring its application in more complex systems, such as photocleavable linkers for antibody-drug conjugates or light-activated drug delivery systems. The continued development and characterization of such advanced chemical tools will undoubtedly pave the way for more precise and effective therapeutic interventions.
References
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- Lawrence, D. S. Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and Related Photoresponsive Compounds. Accounts of Chemical Research48, 2473–2483 (2015).
- Ellis-Davies, G. C. R. Caged compounds: photorelease technology for control of cellular chemistry and physiology.
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- Canepari, M. & Ogden, D. Photolysis of caged neurotransmitters: theory and procedures for light delivery. Current Protocols in Neuroscience Chapter 6, Unit 6.21 (2006).
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- Aujard, I. et al. o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation.
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- Alkylation and Dealkylation of Phenols and Application of Magnesium Iodide in Dealkyl
- Reddy, G. M. et al. A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. Arkivoc2001, 54-57 (2001).
- Zhu, L. et al. Nitrodibenzofuran: A One- and Two-Photon Sensitive Protecting Group That Is Superior to Brominated Hydroxycoumarin for Thiol Caging in Peptides. Journal of the American Chemical Society129, 10246-10255 (2007).
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- Amine alkylation: how many times will p-anisidine get benzyl
- This compound | 162333-02-0. ChemicalBook.
- Givens, R. S. et al. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews123, 5485-5553 (2023).
- Pursch, M. Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography.
- Wang, Y. et al. Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters26, 3036-3041 (2024).
- Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Organic Letters (2024).
- 4-(Trifluoromethyl)benzyl bromide 98. Sigma-Aldrich.
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- Liu, K. et al. Alkylation of phenol: a mechanistic view. The Journal of Physical Chemistry A110, 10218-10224 (2006).
- Il'ichev, Y. V. et al. Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society126, 4581-4595 (2004).
- Selective Alkylation of Phenols Using Solid C
- Schulze, M. et al. HPLC-UV monitored photostability-test of LE404 and identification of the degradation products via NMR and LC-HRMS.
- 20.
- Qin, T. et al. Decarboxylative Alkynylation.
- Fedorowski, J. & LaCourse, W. R. A review of post-column photochemical reaction systems coupled to electrochemical detection in HPLC. Semantic Scholar.
- Understanding Photocleavage Reactions. AZoM.
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Application Note: Sensitive Determination of Carboxylic Acids in Complex Matrices via HPLC Following Derivatization with 2-Nitro-4-(trifluoromethyl)benzyl bromide
Abstract
This guide provides a comprehensive protocol for the derivatization of carboxylic acids using 2-Nitro-4-(trifluoromethyl)benzyl bromide (NTFB-Br) to enable sensitive detection by High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). Many carboxylic acids, such as fatty acids and drug metabolites, lack a strong native chromophore, making their direct analysis challenging. Derivatization with NTFB-Br introduces a strongly UV-absorbing moiety, significantly enhancing detection sensitivity. This application note details the underlying chemical principles, a step-by-step derivatization protocol, starting HPLC conditions, and troubleshooting advice for researchers, scientists, and drug development professionals.
Principle and Mechanism
The sensitive detection of carboxylic acids is crucial in pharmaceutical development, clinical diagnostics, and metabolomics.[1][2][3] However, their analysis is often hampered by poor retention on reversed-phase columns and low UV absorbance.[2] Chemical derivatization overcomes these limitations by converting the analyte into a product with more favorable analytical properties.[4][5][6]
The derivatization of carboxylic acids with this compound is a nucleophilic substitution reaction (SN2). The process involves two key steps:
-
Anion Formation: The carboxylic acid (R-COOH) is first deprotonated by a weak base, such as potassium carbonate (K₂CO₃), to form a highly nucleophilic carboxylate anion (R-COO⁻).
-
Nucleophilic Attack: The carboxylate anion then attacks the benzylic carbon of NTFB-Br, displacing the bromide leaving group to form a stable ester derivative.[7][8]
A phase-transfer catalyst, such as a crown ether (e.g., 18-crown-6), is often employed to enhance the reaction rate. The crown ether complexes the potassium cation (K⁺) from the base, effectively isolating the "naked" and highly reactive carboxylate anion in the organic solvent, thereby accelerating the reaction.[9][10][11]
The resulting 2-Nitro-4-(trifluoromethyl)benzyl ester is ideal for HPLC-UV analysis due to the incorporated nitrophenyl group, which is a strong chromophore, providing intense UV absorption around 254 nm.[12][13]
Figure 1. Reaction scheme for the derivatization of a carboxylic acid with NTFB-Br.
Detailed Experimental Protocol
This protocol provides a robust starting point. Optimization of reagent concentrations, reaction time, and temperature may be necessary depending on the specific carboxylic acid and sample matrix.
Required Materials and Reagents
-
Derivatization Reagent: this compound (NTFB-Br), 98% or higher purity.
-
Catalyst: 18-Crown-6
-
Base: Anhydrous Potassium Carbonate (K₂CO₃), finely ground.
-
Solvent: Acetonitrile (MeCN), HPLC grade.
-
Sample/Standard: Carboxylic acid analyte(s) of interest.
-
Equipment:
-
Heating block or water bath set to 60 °C.
-
Microcentrifuge tubes or autosampler vials (2 mL).
-
Vortex mixer.
-
Syringe filters (0.22 µm, PTFE or nylon).
-
HPLC system with UV/DAD detector.
-
Preparation of Solutions
-
NTFB-Br Solution (10 mg/mL): Dissolve 100 mg of NTFB-Br in 10 mL of acetonitrile. This solution should be prepared fresh daily and protected from light.
-
18-Crown-6 Solution (1 mg/mL): Dissolve 10 mg of 18-Crown-6 in 10 mL of acetonitrile.
-
Carboxylic Acid Standards: Prepare stock solutions of the carboxylic acid standards in acetonitrile at a concentration of 1 mg/mL. Create a series of working standards by serial dilution from the stock.
Derivatization Workflow
Figure 2. Step-by-step experimental workflow for NTFB-Br derivatization.
Step-by-Step Procedure:
-
Sample Preparation: Pipette 100 µL of the sample or standard solution into a 2 mL autosampler vial. If the sample is in an aqueous matrix, it must be evaporated to dryness under a stream of nitrogen before adding the acetonitrile solution.
-
Reagent Addition: To the vial, add 200 µL of the NTFB-Br solution, 50 µL of the 18-Crown-6 solution, and approximately 5 mg of solid potassium carbonate.
-
Scientist's Note: A molar excess of the derivatizing reagent is crucial to drive the reaction to completion. The amount of K₂CO₃ is not catalytic; a sufficient amount must be present to deprotonate the acid.
-
-
Reaction: Tightly cap the vial, vortex for 30 seconds, and place it in a heating block or water bath at 60 °C for 30-60 minutes. The optimal time may vary for different acids.
-
Cooling and Dilution: After incubation, remove the vial and allow it to cool to room temperature. Dilute the reaction mixture to a final volume of 1 mL with the initial mobile phase (e.g., 50:50 Acetonitrile:Water).
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter into a clean autosampler vial for HPLC analysis.
Self-Validation Check: Always prepare a "reagent blank" containing all reagents except the carboxylic acid analyte. This blank is essential for identifying peaks corresponding to the excess reagent and any potential impurities.
HPLC Analysis Guidelines
The NTFB-ester derivatives are well-suited for reversed-phase HPLC. The following table provides a recommended starting point for method development.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides excellent retention and resolution for the hydrophobic derivatives. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier improves peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Strong organic solvent for eluting the derivatives. |
| Gradient | 50% B to 95% B over 10 min | A gradient is typically required to elute analytes and the excess reagent. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak symmetry and reduces viscosity. |
| Injection Vol. | 5 µL | Adjustable based on concentration and sensitivity needs. |
| UV Wavelength | 254 nm or 265 nm | Strong absorbance maximum for the nitrophenyl chromophore.[12] |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Product Peak | Incomplete reaction; degradation of reagent; analyte instability. | Ensure reagents are fresh. Evaporate aqueous samples completely. Increase reaction time/temperature. Confirm pH is basic. |
| Large Reagent Peak | Excess reagent used. | This is expected. Ensure chromatographic separation from analyte peaks. If it co-elutes, reduce the initial concentration of NTFB-Br. |
| Multiple Product Peaks | Side reactions; impurities in analyte or reagents. | Run a reagent blank and an underivatized standard. Purify standards if necessary. Check for analyte degradation at reaction temperature. |
| Poor Peak Shape | Column overload; inappropriate mobile phase pH. | Dilute the sample. Ensure the mobile phase is properly acidified (e.g., with 0.1% formic acid). |
References
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- S. Mondal et al., "SYNTHESIS AND APPLICATIONS OF FUNCTIONALIZED CROWN ETHERS," IIP Proceedings, 2022. [Link]
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- Analytical Chemistry, "Crown ether catalyzed derivatization of carboxylic acids and phenols with pentafluorobenzyl bromide for electron capture gas chrom
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- J. B. Tapia, "Chromatographic analysis of fatty acids using 9-chloromethyl-anthracene and 2-bromomethyl-anthraquinone," University of Northern Colorado, 2014. [Link]
- Texas Tech University, "Synthesis of functionalized crown ethers and cation complexation by crown ethers," TTU DSpace Repository, 1983. [Link]
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- Agency for Toxic Substances and Disease Registry, "Analytical Methods,"
- J. Ashenhurst, "Reactions on the “Benzylic” Carbon: Bromination And Oxidation," Master Organic Chemistry, 2018. [Link]
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- Chemistry LibreTexts, "20.7: Reactions of Carboxylic Acids - An Overview," LibreTexts, 2024. [Link]
- Organic Chemistry Portal, "Benzyl bromide synthesis by bromin
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- A. R. S. Ferraz et al., "A facile synthesis of benzyl-α, β-unsaturated carboxylic esters," Arkivoc, 2001. [Link]
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Application Notes and Protocols for Nucleophilic Substitution with 2-Nitro-4-(trifluoromethyl)benzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Utility of a Highly Electrophilic Building Block
2-Nitro-4-(trifluoromethyl)benzyl bromide (CAS No. 162333-02-0) is a pivotal reagent in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science.[1][2] Its chemical structure is distinguished by two powerful electron-withdrawing groups on the aromatic ring: a nitro group positioned ortho to the bromomethyl moiety, and a trifluoromethyl group at the para position. This unique substitution pattern renders the benzylic carbon exceptionally electrophilic and highly susceptible to nucleophilic attack. Consequently, this reagent serves as an invaluable building block for the introduction of the 2-nitro-4-(trifluoromethyl)benzyl motif, a substructure known to impart desirable physicochemical properties to target molecules, such as enhanced metabolic stability and altered lipophilicity.
This technical guide provides a comprehensive overview of the reaction conditions for nucleophilic substitution with this compound, offering detailed protocols for reactions with oxygen, nitrogen, and sulfur nucleophiles. The causality behind experimental choices is elucidated to empower researchers in optimizing their synthetic strategies.
Mechanistic Considerations and Reactivity Profile
The nucleophilic substitution reactions of this compound predominantly proceed via a bimolecular nucleophilic substitution (SN2) mechanism. The primary nature of the benzylic carbon and the absence of significant steric hindrance favor a concerted backside attack by the nucleophile.
The presence of the ortho-nitro and para-trifluoromethyl groups significantly influences the reaction kinetics. These strong electron-withdrawing groups inductively pull electron density away from the benzylic carbon, increasing its partial positive charge and thus its electrophilicity. However, this electronic effect can also destabilize the transition state, which has a buildup of negative charge. As a result, while the substrate is highly activated towards nucleophilic attack, the overall reaction rate with weaker nucleophiles may be slower compared to unsubstituted benzyl bromide.[3] Therefore, the choice of appropriate reaction conditions, including solvent, base, and temperature, is crucial for achieving high yields and efficient conversions.
Diagram 1: SN2 Reaction Mechanism
Caption: SN2 mechanism for the reaction of this compound.
General Experimental Guidelines
Materials and Reagents:
-
This compound: (CAS: 162333-02-0), typically a yellow solid with a melting point of 38-41°C.[4][5] Handle with care as it is a lachrymator and irritant.
-
Solvents: Anhydrous solvents such as acetonitrile (ACN), dimethylformamide (DMF), tetrahydrofuran (THF), and acetone are commonly used. The choice of solvent can significantly impact the reaction rate. Aprotic polar solvents are generally preferred for SN2 reactions as they solvate the cation of the base without strongly solvating the nucleophile.
-
Bases: A non-nucleophilic base is often required to deprotonate the nucleophile or to act as an acid scavenger. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium hydride (NaH), and organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).
-
Nucleophiles: A wide range of oxygen, nitrogen, and sulfur-containing compounds can be used.
Reaction Monitoring:
-
Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of the reaction. Staining with potassium permanganate or visualization under UV light is typically effective.
-
Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used for more detailed analysis of the reaction mixture.
Protocols for Nucleophilic Substitution Reactions
The following protocols are provided as general guidelines and may require optimization based on the specific nucleophile and desired scale.
Protocol 1: Synthesis of Ethers (O-Alkylation)
The Williamson ether synthesis is a robust method for the preparation of ethers from this compound.[6][7]
Example Nucleophile: Phenol
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Phenol (1.1 eq)
-
Potassium carbonate (K₂CO₃, 1.5 eq)
-
Anhydrous acetonitrile (ACN)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add phenol and anhydrous acetonitrile.
-
Add potassium carbonate to the solution and stir the mixture at room temperature for 15 minutes.
-
Add this compound to the reaction mixture.
-
Heat the reaction to 60-80°C and monitor the progress by TLC. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired ether.
| Parameter | Recommended Condition | Rationale |
| Solvent | ACN, DMF | Polar aprotic solvents that facilitate SN2 reactions. |
| Base | K₂CO₃, Cs₂CO₃ | Mild inorganic bases suitable for deprotonating phenols. Cs₂CO₃ can accelerate the reaction. |
| Temperature | 60-80°C | Elevated temperature is often necessary to drive the reaction to completion due to the deactivating effect of the electron-withdrawing groups. |
| Stoichiometry | Slight excess of nucleophile and base | Ensures complete consumption of the benzyl bromide. |
Protocol 2: Synthesis of Amines (N-Alkylation)
The alkylation of amines with this compound provides access to a variety of substituted benzylamines.[8][9][10] Over-alkylation can be an issue, especially with primary amines. Using a slight excess of the amine can help to minimize this.
Example Nucleophile: Morpholine
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Morpholine (2.2 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve this compound in anhydrous DMF.
-
Add potassium carbonate, followed by morpholine.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 2-6 hours. Monitor by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate or dichloromethane/methanol gradient) to yield the desired N-benzylated amine.
| Parameter | Recommended Condition | Rationale |
| Solvent | DMF, ACN, THF | Polar aprotic solvents are suitable. DMF can often accelerate the reaction. |
| Base | K₂CO₃, Et₃N, DIPEA | An acid scavenger to neutralize the HBr formed during the reaction. |
| Temperature | Room temperature to 50°C | Amines are generally more nucleophilic than alcohols, so milder conditions are often sufficient. |
| Stoichiometry | Excess amine | Minimizes the formation of the dialkylated product. |
Protocol 3: Synthesis of Thioethers (S-Alkylation)
Thiols are excellent nucleophiles and readily react with this compound to form thioethers.[5][11]
Example Nucleophile: Thiophenol
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.05 eq)
-
Cesium carbonate (Cs₂CO₃, 1.2 eq)
-
Anhydrous acetonitrile (ACN)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add thiophenol and anhydrous acetonitrile.
-
Add cesium carbonate and stir the mixture at room temperature for 10 minutes to form the thiolate.
-
Add a solution of this compound in a minimal amount of anhydrous acetonitrile dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is often complete within 1-4 hours.
-
Once the reaction is complete, filter the mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to obtain the pure thioether.
| Parameter | Recommended Condition | Rationale |
| Solvent | ACN, DMF, Ethanol | A range of polar solvents can be used. |
| Base | Cs₂CO₃, K₂CO₃, NaOH | To deprotonate the thiol to the more nucleophilic thiolate. |
| Temperature | Room temperature | Thiols are highly nucleophilic, and the reaction usually proceeds efficiently at ambient temperature. |
| Stoichiometry | Near equimolar amounts | The reaction is typically clean and high-yielding with stoichiometric quantities. |
Diagram 2: Experimental Workflow
Caption: General experimental workflow for nucleophilic substitution reactions.
Troubleshooting and Key Considerations
-
Low Reactivity: If a reaction is sluggish, consider using a more polar aprotic solvent like DMF, a stronger base such as NaH (for O- and S-nucleophiles), or increasing the reaction temperature.
-
Side Reactions: For primary amine nucleophiles, use a larger excess of the amine to minimize dialkylation. For sterically hindered nucleophiles, elimination reactions may compete. In such cases, using milder conditions may be beneficial.
-
Moisture Sensitivity: Reactions involving strong bases like NaH are highly sensitive to moisture. Ensure all glassware is flame-dried and reagents are anhydrous.
-
Purification: The products of these reactions often retain the electron-withdrawing groups, which can affect their polarity. Careful selection of the eluent system for column chromatography is important for achieving good separation.
Conclusion
This compound is a highly valuable and reactive electrophile for the synthesis of a diverse range of molecules. Understanding the interplay between its electronic properties and the choice of nucleophile, solvent, and base is paramount for successful synthetic outcomes. The protocols and guidelines presented herein provide a solid foundation for researchers to effectively utilize this versatile building block in their synthetic endeavors, paving the way for advancements in drug discovery and materials science.
References
- Kareem, A. (2021). Amines: Synthesis and Reactions. Al-Mustansiriyah University.
- Google Patents. (2013). EP2365960B1 - Process for the preparation of para-nitrobenzyl bromide.
- Sanjeev, R., & Jagannadham, V. (2015). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium.
- Javaherian, M., & Anary-Abbasinejad, M. (2012). An efficient tandem synthesis of alkyl aryl ethers under microwave irradiation and solvent free conditions. Organic Chemistry Research, 1(1), 1-8.
- IP.com. (2015). An Improved Process For The Preparation Of Fluoro Substituted Benzyl Bromides.
- Oakwood Chemical. (n.d.). This compound.
- Lumen Learning. (n.d.). Preparation of Amines. Organic Chemistry II.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Thioether Formation.
- Google Patents. (2009). CN101337892A - Method for preparing 2-brom-5-nitrobenzotrifluoride.
- OpenStax. (n.d.). Synthesis of Amines. In Organic Chemistry: A Tenth Edition.
- BYJU'S. (n.d.). Preparation of Ethers by Dehydration of Alcohols.
- Arkat USA, Inc. (2010). Convenient and robust one pot-synthesis of symmetrical and unsymmetrical benzyl thioethers from benzylhalides using thiourea. ARKIVOC, 2010(ix), 216-228.
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
- Chemistry LibreTexts. (2025). 18.2: Preparing Ethers.
- OpenStax. (n.d.). 18.2 Preparing Ethers. In Organic Chemistry: A Tenth Edition.
- Nicewicz, D. A., & Macmillan, D. W. C. (2010). Enantioselective α-Benzylation of Aldehydes via Photoredox Organocatalysis. Journal of the American Chemical Society, 132(39), 13600–13603.
- Pedrosa, R., Maestro, A., Pérez-Encabo, A., & Raliegos, R. (2004). Base-Dependent Regio- and Diastereoselective Alkylation of Chiral Perhydro 1,3,2-Oxazabenzophosphorinane-2-oxides Derived from (-)-8-Benzylamino Menthol. Tetrahedron: Asymmetry, 15(12), 1931-1937.
- Coleman, G. H., & Honeywell, G. E. (1936). p-NITROBENZYL BROMIDE. Organic Syntheses, 16, 54.
- Google Patents. (2019). EP3587391A1 - Process for preparing nitrobenzyl bromides.
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Catalytic Applications of 2-Nitro-4-(trifluoromethyl)benzyl Bromide: A Guide for Researchers
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the catalytic applications of 2-Nitro-4-(trifluoromethyl)benzyl bromide. This versatile reagent serves as a highly efficient photoremovable protecting group (PPG) and a reactive substrate in photoredox-catalyzed carbon-carbon bond formation. This document will delve into the underlying chemical principles, provide detailed experimental protocols, and offer insights into the practical application of this compound in modern synthetic chemistry.
Introduction: The Unique Properties of this compound
This compound belongs to the well-established family of ortho-nitrobenzyl protecting groups. These "caged" compounds allow for the spatiotemporal control over the release of active molecules, a crucial tool in chemical biology and drug delivery.[1][2] The introduction of a trifluoromethyl (-CF3) group at the 4-position of the benzene ring significantly influences the electronic properties of the molecule, enhancing its utility in specific catalytic applications. The strong electron-withdrawing nature of both the nitro and trifluoromethyl groups makes this benzyl bromide an excellent substrate for photoredox-catalyzed reactions involving single-electron transfer.
This guide is structured into two main application areas: its use as a photoremovable protecting group for carboxylic acids and its role as a precursor to benzyl radicals in photoredox-catalyzed C-C bond formation.
Part 1: this compound as a Photoremovable Protecting Group
The use of light to control chemical reactions offers a high degree of precision, allowing for the release of substrates in a specific location and at a desired time.[2] this compound is an ideal reagent for "caging" carboxylic acids, masking their reactivity until they are liberated by UV irradiation.
Mechanism of Photocleavage
The photocleavage of 2-nitrobenzyl esters proceeds via a well-established intramolecular rearrangement.[3][4] Upon absorption of UV light (typically around 340-365 nm), the 2-nitrobenzyl group undergoes an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group. This is followed by a rearrangement to form a transient aci-nitro intermediate, which then cyclizes and fragments to release the carboxylic acid and 2-nitroso-4-(trifluoromethyl)benzaldehyde.[5][6]
}
Figure 1: General mechanism for the photocleavage of a 2-nitrobenzyl ester.
Application Note: Protection of Carboxylic Acids
This protocol is adapted from a general procedure for the benzylation of carboxylic acids and is applicable to a wide range of substrates.[7][8] The use of cesium carbonate as a mild base is often preferred to minimize side reactions.
Experimental Protocol 1.1: Synthesis of a 2-Nitro-4-(trifluoromethyl)benzyl Ester
Materials:
-
Carboxylic acid of interest
-
This compound
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Add cesium carbonate (1.5 equivalents) to the solution and stir the mixture at room temperature for 20-30 minutes to form the carboxylate salt.
-
To this suspension, add this compound (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into deionized water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
| Parameter | Value/Condition | Reference |
| Base | Cesium carbonate | [7] |
| Solvent | Anhydrous DMF | [8] |
| Temperature | Room Temperature | [7] |
| Reaction Time | 12-24 hours | [8] |
Table 1: Typical reaction conditions for the synthesis of benzyl esters.
Application Note: Photocleavage and Release of the Carboxylic Acid
The photocleavage is typically performed using a UV lamp with an emission maximum around 340-365 nm.[4][9][10] The optimal irradiation time will depend on the concentration of the caged compound, the solvent, and the intensity of the light source. It is recommended to monitor the reaction by HPLC or TLC to determine the point of complete cleavage.
Experimental Protocol 1.2: Photocleavage of a 2-Nitro-4-(trifluoromethyl)benzyl Ester
Materials:
-
Caged carboxylic acid (synthesized in Protocol 1.1)
-
Appropriate solvent (e.g., acetonitrile/water mixture)
-
UV lamp (e.g., mercury lamp with a 365 nm filter)
-
Quartz reaction vessel
Procedure:
-
Dissolve the caged carboxylic acid in a suitable solvent in a quartz reaction vessel. The concentration should be low enough to ensure good light penetration.
-
Irradiate the solution with a UV lamp at the desired wavelength (e.g., 365 nm).
-
Monitor the progress of the photocleavage by HPLC or TLC.
-
Once the starting material is consumed, the solution containing the released carboxylic acid can be used directly for further experiments or the product can be isolated by standard workup procedures.
Part 2: this compound in Photoredox Catalysis
The highly electron-deficient nature of this compound makes it an excellent substrate for single-electron reduction in photoredox catalytic cycles.[11] This allows for the generation of the corresponding benzyl radical, a versatile intermediate for C-C bond formation.[12]
Mechanism of Radical Generation and Coupling
In a typical photoredox cycle, a photocatalyst (e.g., an iridium or ruthenium complex) is excited by visible light.[13] The excited photocatalyst can then reduce the benzyl bromide via a single-electron transfer (SET) process, leading to the formation of a benzyl radical and a bromide anion. This benzyl radical can then engage in various coupling reactions, such as addition to an electron-deficient alkene (Giese-type reaction).[11][14]
}
Figure 2: Simplified workflow for photoredox-catalyzed C-C bond formation.
Application Note: Catalytic Coupling with Electron-Deficient Alkenes
For highly electron-deficient benzyl bromides, direct reduction by the photocatalyst can be challenging. A cooperative catalysis approach, using a nucleophilic catalyst like lutidine, can facilitate the formation of a more easily reducible intermediate.[11][14][15] The following protocol is based on this principle.
Experimental Protocol 2.1: Photoredox-Catalyzed Giese-Type Reaction
Materials:
-
This compound
-
Electron-deficient alkene (e.g., acrylonitrile)
-
Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆)
-
Lutidine
-
Diisopropylethylamine (DIPEA) as a sacrificial reductant
-
Anhydrous solvent (e.g., acetonitrile)
-
Blue LED light source
Procedure:
-
In a Schlenk tube, combine this compound (1.0 equivalent), the electron-deficient alkene (1.5 equivalents), the photocatalyst (1-2 mol%), lutidine (0.5-1.0 equivalent), and DIPEA (2.0 equivalents).
-
Add anhydrous acetonitrile under an inert atmosphere (e.g., nitrogen or argon).
-
Degas the reaction mixture by freeze-pump-thaw cycles (3 times).
-
Place the reaction vessel in front of a blue LED light source and stir at room temperature.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure and purify the crude product by flash column chromatography.
| Parameter | Value/Condition | Reference |
| Photocatalyst | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | [11] |
| Co-catalyst | Lutidine | [14] |
| Reductant | DIPEA | [11] |
| Light Source | Blue LEDs | [14] |
| Solvent | Anhydrous Acetonitrile | [11] |
Table 2: Recommended conditions for the photoredox coupling of electron-deficient benzyl bromides.
Conclusion
This compound is a valuable tool for chemists working in a variety of fields. Its properties as a photoremovable protecting group allow for the precise control over the release of carboxylic acids, while its electron-deficient nature makes it a suitable substrate for photoredox-catalyzed C-C bond formation. The protocols and mechanistic insights provided in this guide are intended to serve as a starting point for researchers to explore the full potential of this versatile reagent in their own work.
References
- Mechanism and Applications of the Photoredox Catalytic Coupling of Benzyl Bromides. Chemistry. 2016. URL
- Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Organic Letters. 2024. URL
- Photoredox-Mediated Routes to Radicals: The Value of Catalytic Radical Generation in Synthetic Methods Development.
- Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Organic Chemistry Portal. URL
- Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Request PDF. URL
- Photocleavage of Peptides and Oligodeoxynucleotides Carrying 2-Nitrobenzyl Groups. SciSpace. URL
- Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA.
- A Head-to-Head Comparison of Protecting Group Strategies in Organic Synthesis. Benchchem. URL
- Application Notes and Protocols: A Guide to Benzyl Protecting Groups in Synthesis. Benchchem. URL
- Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA.
- Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA.
- Protection and deprotection of carboxylic acid. Slideshare. URL
- Photoredox-Catalyzed Ring-Opening Addition Reaction between Benzyl Bromides and Cyclic Ethers. Thieme. URL
- Remote C–C bond formation via visible light photoredox-catalyzed intramolecular hydrogen atom transfer. Organic & Biomolecular Chemistry. URL
- Application Notes and Protocols: 4-Nitrobenzyl Alcohol as a Protecting Group for Carboxylic Acids. Benchchem. URL
- Photoreactions of ortho-nitro benzyl esters.
- Carbon Nitride‐Catalyzed Photoredox CC Bond Form
- Protecting Groups in Organic Synthesis. Chemistry LibreTexts. 2021. URL
- Photocatalytic performance. (A) and (B) Time‐course of benzyl bromide...
- Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups and Caged Organic Acids. Request PDF. URL
- C-C Bond Forming Reactions via Photogenerated Intermedi
- Photoprocesses of molecules with 2-nitrobenzyl protecting groups and caged organic acids. PubMed. URL
- Photophysical properties of 2-nitro-5,10,15,20-tetra-p-tolylporphyrins. PubMed. URL
- Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole.
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Application Notes and Protocols for the Scale-Up Synthesis of 2-Nitro-4-(trifluoromethyl)benzyl Bromide Derivatives
Abstract: This document provides a comprehensive technical guide for the scale-up synthesis of 2-Nitro-4-(trifluoromethyl)benzyl bromide and its derivatives. These compounds are pivotal intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] This guide details the underlying chemical principles, process optimization strategies, a robust step-by-step protocol for large-scale production, and critical safety and handling procedures. The methodologies described herein are designed to ensure high yield, purity, and operational safety, addressing the needs of researchers, scientists, and drug development professionals.
Introduction: Significance and Applications
This compound and its analogues are highly functionalized aromatic compounds. The presence of the electron-withdrawing nitro and trifluoromethyl groups, combined with the reactive benzylic bromide, makes them versatile synthons for introducing the 2-nitro-4-(trifluoromethyl)benzyl moiety into a wide range of molecules. This is particularly valuable in medicinal chemistry and agrochemical research, where this structural motif can impart desirable biological activities.
The primary utility of these benzyl bromide derivatives lies in their ability to act as alkylating agents in nucleophilic substitution reactions.[2] The benzylic bromide is an excellent leaving group, readily displaced by a variety of nucleophiles, including amines, alcohols, thiols, and carbanions. This reactivity is fundamental to the construction of more complex molecular architectures.[1][2]
Core Chemistry and Mechanistic Considerations
The most common and scalable method for the synthesis of this compound is the radical bromination of 2-nitro-4-(trifluoromethyl)toluene. This reaction, often a variation of the Wohl-Ziegler bromination, proceeds via a free-radical chain mechanism.[3]
Reaction Scheme:
Mechanism:
-
Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, decomposes upon heating or irradiation to generate initial radicals. These radicals then abstract a hydrogen atom from HBr (often present in trace amounts or generated in situ) to form a bromine radical (Br•).
-
Propagation:
-
A bromine radical abstracts a benzylic hydrogen from 2-nitro-4-(trifluoromethyl)toluene, forming a resonance-stabilized benzylic radical and HBr.
-
This benzylic radical then reacts with a bromine source, typically N-Bromosuccinimide (NBS), to form the desired product and a succinimidyl radical.[3]
-
The succinimidyl radical can then react with HBr to regenerate a bromine radical, continuing the chain reaction.
-
-
Termination: The reaction is terminated by the combination of any two radical species.
Causality Behind Experimental Choices:
-
Brominating Agent: N-Bromosuccinimide (NBS) is the preferred brominating agent for allylic and benzylic brominations on a large scale.[3][4] It is a solid, making it easier and safer to handle than liquid bromine. The reaction with NBS is also less prone to side reactions like aromatic bromination.
-
Radical Initiator: AIBN is a common choice as it has a convenient decomposition temperature and does not produce acidic byproducts like benzoyl peroxide. Photochemical initiation using visible light is also a highly efficient and controllable method, particularly in continuous flow setups.[5][6]
-
Solvent: While historically carbon tetrachloride (CCl₄) was used, its toxicity and environmental concerns have led to its replacement with safer alternatives like acetonitrile, ethyl acetate, or dichloromethane.[6][7] Acetonitrile is particularly effective for this transformation.[6]
Scale-Up Synthesis Protocol
This protocol details a scalable procedure for the synthesis of this compound. All operations should be conducted in a well-ventilated fume hood by trained personnel.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 2-Nitro-4-(trifluoromethyl)toluene | ≥98% | Commercial Source | |
| N-Bromosuccinimide (NBS) | ≥98% | Commercial Source | Recrystallize if colored |
| Azobisisobutyronitrile (AIBN) | ≥98% | Commercial Source | |
| Acetonitrile | Anhydrous | Commercial Source | |
| Dichloromethane (DCM) | Reagent | Commercial Source | For workup |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | ||
| Saturated Sodium Chloride Solution (Brine) | Prepared in-house | ||
| Anhydrous Magnesium Sulfate | Commercial Source | ||
| Equipment | |||
| Large-scale reaction vessel with overhead stirrer, reflux condenser, and nitrogen inlet | |||
| Heating mantle with temperature control | |||
| Addition funnel | |||
| Filtration apparatus (e.g., Buchner funnel) | |||
| Rotary evaporator |
Step-by-Step Experimental Protocol
Workflow Diagram:
Caption: Workflow for the scale-up synthesis of this compound.
Procedure:
-
Reaction Setup:
-
In a suitably sized reaction vessel equipped with an overhead stirrer, reflux condenser, and nitrogen inlet, charge 2-nitro-4-(trifluoromethyl)toluene (1.0 eq) and anhydrous acetonitrile (5-10 volumes).
-
Begin stirring and purge the vessel with nitrogen for 15-20 minutes to establish an inert atmosphere.
-
-
Reaction Execution:
-
To the stirred solution, add N-Bromosuccinimide (1.05-1.1 eq) followed by AIBN (0.02-0.05 eq).
-
Heat the reaction mixture to reflux (approximately 80-85°C). The reaction is exothermic, so careful temperature control is necessary.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 2-4 hours).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature. The byproduct, succinimide, will precipitate out of the solution.
-
Filter the mixture through a Buchner funnel to remove the succinimide and wash the filter cake with a small amount of cold acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude oil in dichloromethane (DCM).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any residual HBr) and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
For higher purity, the crude product can be recrystallized from a suitable solvent system, such as hexanes or a mixture of ethyl acetate and hexanes.[8]
-
Dry the purified crystalline product under vacuum.
-
Process Optimization for Scale-Up
When transitioning from laboratory scale to pilot or industrial scale, several factors must be considered to ensure safety, efficiency, and reproducibility.
-
Continuous Flow Chemistry: For larger scale production, a continuous flow setup can offer significant advantages over batch processing.[6] This approach allows for better control of reaction parameters, improved safety due to smaller reaction volumes at any given time, and potentially higher throughput.[6]
-
Alternative Bromination Systems: While NBS is a reliable reagent, other bromination systems can be explored. For instance, the use of HBr and H₂O₂ can be a cost-effective alternative, though it may require more careful control of reaction conditions to avoid side reactions.[7][9] Another approach involves the use of bromine and bromic acid under visible light irradiation.[5]
-
Purification Strategy: On a large scale, recrystallization is often the most practical purification method.[8] The choice of solvent is critical to maximize yield and purity. Solvent scouting experiments should be performed at the laboratory scale to identify the optimal solvent system.
Analytical Quality Control
To ensure the quality of the final product, a comprehensive analytical testing plan should be implemented.
| Analytical Technique | Parameter Measured | Acceptance Criteria |
| ¹H and ¹⁹F NMR | Structural confirmation and purity | Spectra consistent with the desired structure |
| GC-MS | Purity and identification of impurities | Purity ≥ 97%, identification of any significant impurities |
| Melting Point | Identity and purity | Within a narrow range (e.g., 38-41°C)[10] |
| HPLC | Purity and quantification | Purity ≥ 97% |
Safety and Handling
This compound and its derivatives are lachrymatory and corrosive substances that can cause severe skin burns and eye damage.[11][12][13] It is imperative to handle these compounds with appropriate personal protective equipment (PPE) and engineering controls.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[11][12]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).[12][13]
-
Skin and Body Protection: A lab coat and appropriate protective clothing are required.[11][12]
-
Respiratory Protection: Use a respirator with an appropriate cartridge if working outside of a fume hood or if ventilation is inadequate.[11][12]
Engineering Controls:
-
All handling of these compounds should be performed in a well-ventilated chemical fume hood.[13]
-
Emergency eye wash stations and safety showers must be readily accessible.[11]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[11][12]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek immediate medical attention.[11][12]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11][12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11][12]
Handling and Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and amines.[11][14]
-
Keep containers tightly closed. The product may be light-sensitive.[13]
References
- Google Patents. (n.d.). CN100543003C - A kind of preparation method of p-bromobenzyl bromide.
- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
- Google Patents. (n.d.). CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile.
- Google Patents. (n.d.). EP3587391A1 - Process for preparing nitrobenzyl bromides.
- ResearchGate. (n.d.). Scale-up reactions and synthetic applications.
- Guan, M., et al. (2021). Safe Scale-Up of an N -Bromosuccinimide Involved Bromination Reaction. ResearchGate.
- Le-Criox, D., et al. (2013). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry.
- Wikipedia. (n.d.). N-Bromosuccinimide.
- Google Patents. (n.d.). EP0908446A1 - Method for producing benzyl bromide derivatives.
- ChemHelp ASAP. (2021). electrophilic aromatic bromination with N-bromosuccinimide. YouTube.
- Organic Syntheses. (n.d.). p-NITROBENZYL BROMIDE.
- Eureka | Patsnap. (n.d.). Novel nitrobenzyl bromide synthesis process.
- Google Patents. (n.d.). CN103641722A - Production method for 2-nitrobenzyl bromide.
- Scirp.org. (2025). Larger Scale Photochemical Bromination of Toluene, 1-Methylnaphthalene and Acetophenone in Aqueous Biphasic System.
- Reddit. (2022). separating benzyl bromide.
- ResearchGate. (2015). p-Nitrotoluene Bromination Using Barium Fluorobromate Ba(BrF4)2.
- IOSR Journal. (2018). Side Chain Bromination of 4 – Nitro Toluene by an Electro Chemical Method.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 5. EP3587391A1 - Process for preparing nitrobenzyl bromides - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2-Nitrobenzyl bromide synthesis - chemicalbook [chemicalbook.com]
- 8. CN100543003C - A kind of preparation method of p-bromobenzyl bromide - Google Patents [patents.google.com]
- 9. Novel nitrobenzyl bromide synthesis process - Eureka | Patsnap [eureka.patsnap.com]
- 10. This compound CAS#: 162333-02-0 [m.chemicalbook.com]
- 11. synquestlabs.com [synquestlabs.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. fishersci.com [fishersci.com]
Application Notes & Protocols: Strategic Purification of Products from 2-Nitro-4-(trifluoromethyl)benzyl Bromide Reactions
An Application Guide for Researchers and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
2-Nitro-4-(trifluoromethyl)benzyl bromide is a valuable electrophilic building block in medicinal chemistry and materials science, enabling the introduction of the uniquely substituted nitrophenyl moiety. However, the inherent reactivity of this reagent and the physicochemical properties of its derivatives present distinct challenges for product purification. This guide provides a comprehensive overview of robust purification strategies, moving beyond simple procedural lists to explain the underlying chemical principles. We will cover initial reaction work-up, scavenging techniques for unreacted starting materials, and primary purification methods such as flash chromatography and crystallization. The protocols are designed to be self-validating, incorporating analytical checkpoints to ensure the isolation of products with high purity.
Foundational Principles: Understanding the Purification Challenge
The products derived from this compound typically involve the formation of a new bond between the benzylic carbon and a nucleophile (e.g., an amine, phenol, thiol, or carbanion). The primary purification challenge is not only the separation of the desired product from byproducts but also the complete removal of the highly reactive and lachrymatory starting material.
Common Impurities Encountered:
-
Unreacted this compound: Often used in excess, it can be difficult to separate from products with similar polarity.
-
2-Nitro-4-(trifluoromethyl)benzyl Alcohol: Formed via hydrolysis of the benzyl bromide by water present in the reaction or during work-up.
-
Base-Related Byproducts: Salts and degradation products from the base used to facilitate the reaction.
-
Over-Alkylated Products: If the nucleophile has multiple reactive sites.
A logical purification workflow is therefore essential, beginning with preliminary purification during the reaction work-up, followed by a primary, high-resolution technique.
Initial Work-up and Scavenging Protocols
The initial work-up is the first line of defense in simplifying the crude reaction mixture. A well-executed extraction can remove a significant portion of inorganic and highly polar impurities.
Protocol 2.1: General Liquid-Liquid Extraction
This protocol is designed to separate the organic product from the aqueous phase containing salts and water-soluble components.
-
Quench the Reaction: Cool the reaction mixture to room temperature. Cautiously add deionized water or a suitable aqueous solution (e.g., saturated ammonium chloride) to quench any remaining reactive species.
-
Solvent Addition: Add an appropriate organic solvent for extraction, such as ethyl acetate (EtOAc) or dichloromethane (DCM). The choice depends on the product's polarity and solubility.
-
Phase Separation: Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate completely.
-
Aqueous Washes:
-
Wash the organic layer sequentially with 1M HCl (if a basic catalyst like triethylamine was used), saturated sodium bicarbonate solution (to neutralize any acid), and finally, brine (to reduce the amount of dissolved water in the organic layer).
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
Protocol 2.2: Scavenging Excess Benzyl Bromide
Residual benzyl bromide is a common issue that complicates subsequent purification steps. A chemical scavenger can convert it into a highly polar or solid species that is easily removed.[1][2]
-
Post-Reaction Treatment: After the reaction is deemed complete by TLC, add 1.2 equivalents (relative to the excess benzyl bromide) of triethylamine to the reaction mixture.
-
Formation of Ammonium Salt: Stir the mixture at room temperature for 1-2 hours. The triethylamine reacts with the benzyl bromide to form a quaternary ammonium salt.
-
Removal:
-
If the salt precipitates, it can be removed by filtration.
-
Alternatively, the salt is highly water-soluble and will be efficiently removed during the subsequent aqueous work-up (Protocol 2.1).[1]
-
Primary Purification Methodologies
With a cleaner crude product, the next step is a high-resolution purification technique. The choice between chromatography and crystallization depends on the physical state and properties of the product.
High-Performance Flash Column Chromatography
Flash chromatography is the most versatile technique for purifying products from these reactions, offering excellent separation for a wide range of compounds.[3][4]
Caption: Workflow for Flash Chromatography Purification.
-
TLC Analysis: Develop a suitable mobile phase using TLC plates. The goal is to achieve a retention factor (Rf) of approximately 0.3 for the desired product, ensuring good separation from impurities.[5][6]
-
Column Packing: Select a column size appropriate for the amount of crude material. Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM or the elution solvent. Alternatively, for less soluble compounds, perform "dry loading" by adsorbing the crude material onto a small amount of silica gel and loading the dry powder onto the column.
-
Elution: Begin elution with the determined solvent system. If a gradient is needed, gradually increase the polarity of the mobile phase to elute compounds of increasing polarity.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
| Product Polarity | Starting Eluent System (Hexane/EtOAc) | Comments |
| Low | 95:5 to 90:10 | Suitable for products with minimal polar functional groups. |
| Medium | 80:20 to 70:30 | General-purpose starting point for many ether or ester products. |
| High | 50:50 to 30:70 | For products containing highly polar groups like free amines or alcohols. |
| Caption: Recommended Starting Eluent Systems for Flash Chromatography. |
Crystallization for High-Purity Solids
Crystallization is a powerful and cost-effective method for purifying solid products, often yielding material of >99% purity.[3][7] The technique relies on the differences in solubility between the product and impurities in a chosen solvent at different temperatures.
-
Solvent Screening: The key to successful crystallization is finding the right solvent. An ideal solvent will dissolve the compound when hot but not when cold.[7] Test small amounts of the crude product in various solvents (e.g., ethanol, isopropanol, hexanes, toluene, or mixtures thereof).
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude solid to just dissolve it completely.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystal Growth: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[8] Wash the crystals with a small amount of ice-cold solvent to remove any adhering impure mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Hexanes | 69 | Non-polar | Good for non-polar compounds. Often used as an anti-solvent. |
| Toluene | 111 | Non-polar | Higher boiling point allows for dissolution of less soluble compounds. |
| Isopropanol | 82 | Polar Protic | A common choice for moderately polar compounds. |
| Ethanol | 78 | Polar Protic | Similar to isopropanol, but can be more solvating. |
| Ethyl Acetate | 77 | Polar Aprotic | Good general-purpose solvent, often used in a pair with hexanes. |
| Caption: Properties of Common Recrystallization Solvents. |
Purity Assessment and Final Characterization
After purification, it is imperative to confirm the identity and assess the purity of the isolated product.
-
Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural confirmation and detecting impurities. The absence of signals corresponding to the starting benzyl bromide or benzyl alcohol is a key indicator of purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides an accurate molecular weight and a quantitative assessment of purity by peak area.[9]
-
Melting Point: A sharp and un-depressed melting point range is characteristic of a pure crystalline solid.
Decision-Making Guide for Purification Strategy
The optimal purification strategy depends on the scale of the reaction and the physical properties of the product.
Caption: Decision tree for selecting a primary purification method.
References
- Process for the preparation of trifluoromethylated aromatic compounds.
- How does one separate Benzyl bromide from the reaction mixture?
- p-NITROBENZYL BROMIDE.Organic Syntheses, 1936, 16, 54. [Link]
- Insights into Deoxytrifluoromethylation/Aromatization to Access Highly Substituted Trifluoromethyl Arenes.ChemRxiv. [Link]
- Purification of Organic Compounds: from Crude Product to Purity.EMU Physics Department. [Link]
- Synthesis of trifluoromethyl arenes.Organic Chemistry Portal. [Link]
- Rapid separation of nitroaromatic compounds by solvating gas chrom
- METHOD 8091: NITROAROMATICS AND CYCLIC KETONES BY GAS CHROM
- Chromatographic detection of nitroaromatic and nitramine compounds by electrochemical reduction combined with photoluminescence following electron transfer.PubMed. [Link]
- Natural Product Isolation (2) - Purification Techniques, An Overview.Master Organic Chemistry. [Link]
- separating benzyl bromide : r/chemistry.Reddit. [Link]
- Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry: A Strategy for Optimization, Characterization, and Quantification of Antioxidant Nitro Derivatives.National Institutes of Health (NIH). [Link]
- Chromatography: Techniques & Types (Full Lesson)
- Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application.Beilstein Journal of Organic Chemistry. [Link]
- Method of crystallizing nitro products.
- Removing Benzyl bromide.
- Synthesis, characterization and antibacterial activity of alkyl, benzyl and chloro substituted benzyl derivatives of nitroketene.Der Pharma Chemica. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. physics.emu.edu.tr [physics.emu.edu.tr]
- 4. m.youtube.com [m.youtube.com]
- 5. reddit.com [reddit.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry: A Strategy for Optimization, Characterization, and Quantification of Antioxidant Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 2-Nitro-4-(trifluoromethyl)benzyl Bromide
From the desk of the Senior Application Scientist
Welcome to the technical support guide for 2-Nitro-4-(trifluoromethyl)benzyl bromide (CAS 162333-02-0). This document is designed for chemistry professionals engaged in drug development and organic synthesis. Our goal is to provide you with actionable insights and robust troubleshooting strategies to enhance the yield and purity of your reactions involving this highly reactive alkylating agent. We will move beyond simple procedural steps to explore the underlying chemical principles that govern success.
This compound is a potent electrophile, valued for its ability to introduce the 2-nitro-4-(trifluoromethyl)benzyl moiety into a wide range of molecules. However, its high reactivity also makes it susceptible to side reactions and degradation if not handled with precision. This guide is structured as a series of frequently asked questions and a detailed troubleshooting section to address the common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: How must this compound be stored and handled to ensure its stability?
A1: Proper storage is critical to maintaining the reagent's integrity. This compound is a solid with a melting point of 38-41°C and is sensitive to moisture.[1][2] It should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container, preferably in a refrigerator at 2-8°C.[2] Moisture sensitivity is a key concern; exposure to atmospheric water can lead to hydrolysis, forming the corresponding benzyl alcohol, which will reduce the yield of your desired reaction. Always handle the reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][4]
Q2: What are the primary chemical incompatibilities for this reagent?
A2: Due to its electrophilic nature, this compound is incompatible with strong bases, strong oxidizing agents, alcohols, and amines outside of controlled reaction conditions.[3] Unintended reactions with these substances can lead to rapid decomposition or the formation of unwanted byproducts. For instance, exposure to alcohols can result in ether formation, while amines can lead to uncontrolled alkylation.
Q3: This compound is listed as a lachrymator. What does this mean and what specific precautions are necessary?
A3: A lachrymator is a substance that irritates the eyes and causes tearing.[5] Vapors or dust from this compound can cause immediate discomfort and are destructive to the mucous membranes and upper respiratory tract.[1][3] It is imperative to handle this reagent exclusively within a certified chemical fume hood. Ensure your PPE includes safety goggles with side shields or a full-face shield. In case of accidental exposure, immediately move to fresh air. If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5]
Q4: Which solvents are recommended for reactions involving this benzyl bromide?
A4: The choice of solvent is crucial and depends on the nature of the nucleophile and the reaction conditions. Anhydrous polar aprotic solvents are generally preferred as they can solvate the cation in the transition state of SN2 reactions without reacting with the electrophile. Suitable options include:
| Solvent | Dielectric Constant (ε) | Typical Use Case |
| Acetonitrile (MeCN) | 37.5 | Excellent for a wide range of nucleophiles. |
| N,N-Dimethylformamide (DMF) | 36.7 | Good for reactions requiring higher temperatures or with less reactive nucleophiles. |
| Dichloromethane (DCM) | 9.1 | A less polar option, useful when reactants have limited solubility in other solvents. |
| Tetrahydrofuran (THF) | 7.6 | Common for reactions with organometallics or other sensitive nucleophiles. |
Regardless of the choice, the solvent must be rigorously dried before use. The presence of water is a primary cause of byproduct formation (2-nitro-4-(trifluoromethyl)benzyl alcohol).
Troubleshooting Guide: From Low Yields to Pure Products
This section addresses specific experimental failures in a question-and-answer format.
Problem 1: Low or No Product Formation
Q: My reaction has stalled. TLC and NMR analysis show primarily unreacted starting materials with no significant product formation. What are the likely causes?
A: This is a common issue that typically points to one of four areas: the nucleophile, the base, the temperature, or the purity of the reagents.
-
Cause A: Insufficiently Nucleophilic Substrate: The reactivity of the nucleophile is paramount. If your substrate is a weak nucleophile (e.g., a hindered alcohol or a weakly basic amine), it may not react efficiently.
-
Solution: Convert the nucleophile into a more reactive form. For alcohols, deprotonation with a strong, non-nucleophilic base (e.g., sodium hydride) to form the alkoxide is a standard and effective strategy. For weak amine nucleophiles, a stronger, non-nucleophilic organic base may be required to facilitate the reaction.
-
-
Cause B: Incorrect Choice or Stoichiometry of Base: When alkylating acidic protons (e.g., phenols, thiols, or alcohols), a base is required. If the base is too weak, it will not fully deprotonate the nucleophile. If it is too sterically hindered, the deprotonation may be too slow.
-
Solution: Use a base with a pKa significantly higher than that of the nucleophile. For example, for an alcohol (pKa ~16-18), sodium hydride (NaH) is an excellent choice. For phenols (pKa ~10), a milder base like potassium carbonate (K₂CO₃) is often sufficient. Ensure at least one full equivalent of base is used.
-
-
Cause C: Reaction Temperature is Too Low: While many alkylations with benzyl bromides proceed at room temperature, less reactive nucleophiles may require heating to overcome the activation energy barrier.
-
Solution: If the reaction is clean but slow at room temperature, gradually increase the temperature (e.g., to 40-60 °C in DMF or MeCN) while monitoring the reaction by TLC. Be cautious, as excessive heat can promote side reactions.
-
-
Cause D: Impure or Degraded Benzyl Bromide: If the reagent has been improperly stored, it may have hydrolyzed to the corresponding alcohol, rendering it unreactive as an alkylating agent.
-
Solution: Check the purity of the this compound by melting point or NMR before use. If it is impure, it may be possible to purify it by recrystallization from a non-polar solvent like hexanes or ligroin, analogous to procedures for similar nitrobenzyl bromides.[6]
-
Problem 2: Significant Byproduct Formation
Q: My reaction yields a complex mixture. Besides my desired product, I've isolated 2-nitro-4-(trifluoromethyl)benzyl alcohol and other unidentified impurities. How can I achieve a cleaner reaction?
A: The formation of multiple products indicates competing reaction pathways. The key is to identify and suppress these pathways.
-
Cause A: Hydrolysis: The most common byproduct is 2-nitro-4-(trifluoromethyl)benzyl alcohol, formed by the reaction of the benzyl bromide with trace water.
-
Solution: This underscores the critical need for anhydrous conditions.[7] Flame-dry all glassware under vacuum or oven-dry at >120°C for several hours.[7] Use anhydrous solvents, dispensed from a solvent purification system or from a freshly opened bottle over molecular sieves. Purge the reaction vessel with an inert gas (argon or nitrogen) before adding reagents.
-
-
Cause B: Elimination (E2 Reaction): If your nucleophile is also a strong, sterically hindered base (e.g., potassium tert-butoxide), it can promote the E2 elimination of HBr, leading to undesired alkene byproducts.
-
Solution: Choose your base carefully. If the goal is simply deprotonation of the nucleophile, use a non-nucleophilic base like NaH or a carbonate base (K₂CO₃, Cs₂CO₃) that is less likely to induce elimination.
-
-
Cause C: Over-alkylation: For primary or secondary amines, it is possible for the product to react again with the benzyl bromide, leading to quaternary ammonium salts.
-
Solution: Use a slight excess of the amine relative to the benzyl bromide to ensure the electrophile is consumed before significant dialkylation occurs. Alternatively, adding the benzyl bromide slowly to the reaction mixture can help maintain a low concentration, favoring mono-alkylation.
-
Problem 3: Difficult Product Purification
Q: My reaction went to completion, but I am struggling to separate my product from the unreacted benzyl bromide. What is the best purification strategy?
A: Removing a highly reactive, non-polar starting material like this benzyl bromide from a potentially similar product can be challenging.
-
Strategy A: Nucleophilic Scavenging: If a small amount of benzyl bromide remains, it can be quenched post-reaction.
-
Solution: Add a small amount of a potent, easily separable nucleophile to the crude reaction mixture. For example, adding triethylamine will form a quaternary ammonium salt, which is highly polar and can be easily removed with an aqueous wash.[8] This is a highly effective method for consuming excess electrophile.
-
-
Strategy B: Aqueous Workup: A standard aqueous workup is essential.
-
Solution: After quenching, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate or DCM) and wash with water or brine. If a base like K₂CO₃ was used, a water wash will remove it. If the product is basic (e.g., an amine), a wash with dilute acid followed by neutralization and re-extraction can be an effective purification step.
-
-
Strategy C: Column Chromatography: This is the most powerful method for final purification.
-
Solution: this compound is relatively non-polar. It will typically have a high Rf value in hexane/ethyl acetate solvent systems.[8] Your product, having gained a functional group, will likely be more polar. A standard silica gel column using a gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., 10-20% ethyl acetate in hexanes) should provide effective separation.[8]
-
Visualized Workflows and Mechanisms
To further clarify the experimental logic, the following diagrams illustrate a typical reaction mechanism and a troubleshooting workflow.
Caption: A general SN2 mechanism for nucleophilic substitution.
Caption: Troubleshooting workflow for low reaction yields.
Protocols
Protocol 1: General Procedure for Nucleophilic Alkylation of a Phenol
-
Preparation: Under an inert atmosphere of argon, add anhydrous potassium carbonate (1.5 equivalents) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent and Nucleophile Addition: Add anhydrous DMF (or another suitable solvent) to the flask, followed by the phenol starting material (1.0 equivalent). Stir the suspension for 10-15 minutes at room temperature.
-
Electrophile Addition: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF and add it dropwise to the stirring suspension.
-
Reaction Monitoring: Stir the reaction at room temperature (or gentle heat, e.g., 50 °C, if necessary). Monitor the progress by TLC until the phenol starting material is consumed (typically 2-12 hours).
-
Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel.
Protocol 2: Post-Reaction Quench and Purification
-
Reaction Completion: Once the reaction is deemed complete by TLC, cool the mixture to 0 °C in an ice bath.
-
Quenching Excess Electrophile: If unreacted benzyl bromide is suspected, add triethylamine (0.2 equivalents) and stir for 30 minutes at room temperature. This converts the remaining benzyl bromide into a water-soluble salt.[8]
-
Aqueous Workup: Proceed with the standard aqueous workup as described in Protocol 1 (Steps 5-8).
-
Purification: The crude product can now be purified by column chromatography with a higher likelihood of success, as the highly non-polar benzyl bromide has been removed.
References
- University of Rochester, Department of Chemistry. How To: Improve Yield. [Link]
- Coleman, G. H.; Honeywell, G. E. p-NITROBENZYL BROMIDE. Organic Syntheses, Coll. Vol. 2, p.443 (1943); Vol. 16, p.54 (1936). [Link]
- Google Patents. CN103641722A - Production method for 2-nitrobenzyl bromide. (Provides analogous reaction conditions and workup procedures).
- Oakwood Chemical. This compound Product Page. [Link]
- PubChem. This compound. [Link]
- ResearchGate. How does one separate Benzyl bromide from the reaction mixture?
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound CAS#: 162333-02-0 [m.chemicalbook.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. How To [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
common side reactions with 2-Nitro-4-(trifluoromethyl)benzyl bromide
Technical Support Center: 2-Nitro-4-(trifluoromethyl)benzyl bromide
A Guide for Researchers in Synthetic Chemistry
Welcome to the technical support center for this compound. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of using this potent but sometimes challenging electrophile. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to help you anticipate and resolve common side reactions, ensuring the success of your experiments.
FAQ 1: Understanding the Reagent's Core Reactivity
Question: I'm new to using this compound. What are its fundamental reactivity patterns, and how do the substituents influence its behavior in nucleophilic substitution reactions?
Answer: this compound is a highly activated benzylic halide designed for efficient alkylation of a wide range of nucleophiles. Its reactivity is dominated by the powerful electron-withdrawing effects of the ortho-nitro (-NO₂) and para-trifluoromethyl (-CF₃) groups.
Causality of Reactivity:
-
Enhanced Electrophilicity: Both the -NO₂ and -CF₃ groups strongly pull electron density away from the aromatic ring through inductive and resonance effects. This withdrawal makes the benzylic carbon (the -CH₂Br carbon) significantly more electron-deficient and thus highly electrophilic, priming it for attack by nucleophiles.[1]
-
SN2 Pathway Preference: These same electron-withdrawing groups destabilize the formation of a positive charge on the benzylic carbon.[1] Consequently, the formation of a benzylic carbocation, the hallmark of an Sₙ1 reaction, is energetically unfavorable. This strongly directs the reaction down an Sₙ2 pathway , which involves a concerted, backside attack by the nucleophile.[1][2][3] This is a crucial point: you should almost always assume an Sₙ2 mechanism when designing your experiments with this reagent.
-
Leaving Group Ability: The bromide ion (Br⁻) is an excellent leaving group because it is the conjugate base of a strong acid (HBr), making it stable upon departure.[2][4]
This inherent reactivity profile makes the reagent an excellent alkylating agent but also susceptible to specific side reactions if conditions are not carefully controlled.
Troubleshooting Guide: Common Side Reactions
Scenario 1: Formation of an Alkene Impurity
Question: My reaction is producing a significant apmount of an apalkene impurity alongside my desired substituted product. What is happening and how can I prevent it?
Answer: The formation of an alkene, 2-methylene-1-nitro-4-(trifluoromethyl)benzene, is a classic sign of a competing E2 (bimolecular elimination) reaction .[5] This occurs when your nucleophile acts as a base, abstracting a proton from the benzylic carbon, instead of acting as a nucleophile and attacking the carbon itself.
Mechanistic Insight: The Sₙ2 and E2 pathways are in constant competition. The outcome is determined by the nature of the nucleophile/base and the reaction conditions. Strong, sterically hindered bases are particularly prone to inducing elimination because they cannot easily access the electrophilic carbon for a backside attack (Sₙ2) and find it much easier to remove an exposed proton from the periphery of the molecule (E2).[5]
Troubleshooting Protocol for Minimizing E2 Elimination:
-
Assess Your Base: Evaluate the strength and steric bulk of your nucleophile/base.
-
Problematic Bases: Potassium tert-butoxide (t-BuOK), lithium diisopropylamide (LDA), DBU. These are strong and bulky, heavily favoring E2.
-
Safer Bases/Nucleophiles: Use weaker, less-hindered bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) if your nucleophile requires a base. For direct substitution, nucleophiles like azide (N₃⁻), cyanide (CN⁻), or primary amines are less likely to cause elimination.
-
-
Control the Temperature: E2 reactions often have a higher activation energy than Sₙ2 reactions. Running your reaction at a lower temperature (e.g., 0 °C or room temperature) can significantly favor the Sₙ2 pathway.
-
Solvent Choice: Use a polar aprotic solvent like DMF, DMSO, or acetonitrile. These solvents solvate the cation of the base but leave the anion relatively "naked" and highly nucleophilic, favoring the Sₙ2 reaction. Protic solvents can stabilize the nucleophile, reducing its reactivity.
-
Step-by-Step Method:
-
Dissolve your nucleophile and a mild base (if needed, e.g., K₂CO₃) in anhydrous acetonitrile.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of this compound dropwise over 15-30 minutes.
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC).
-
-
Validation: Analyze the crude reaction mixture by ¹H NMR. The absence of vinylic proton signals (typically 5-6.5 ppm) and the presence of your desired product's signals will confirm the suppression of the E2 pathway.
| Base Type | Example | Primary Role | Predominant Pathway |
| Strong, Bulky | Potassium tert-butoxide | Base | E2 (High Risk) |
| Strong, Non-Bulky | Sodium Hydride (NaH) | Base | E2 / Sₙ2 |
| Weak, Bulky | Triethylamine (Et₃N) | Base | Sₙ2 (Moderate Risk) |
| Weak, Non-Bulky | Potassium Carbonate (K₂CO₃) | Base | Sₙ2 (Low Risk) |
Scenario 2: Low Yield and Presence of 2-Nitro-4-(trifluoromethyl)benzyl Alcohol
Question: My reaction yield is very low, and I've isolated 2-Nitro-4-(trifluoromethyl)benzyl alcohol as a major byproduct. What went wrong?
Answer: This is a clear indication of hydrolysis , where water acts as a nucleophile, attacking the benzylic bromide to form the corresponding alcohol. This reagent is highly sensitive to moisture.[6][7]
Mechanistic Insight: Even trace amounts of water in your solvent or on your glassware can compete with your intended nucleophile. Given the high electrophilicity of the benzylic carbon, this Sₙ2 reaction with water can be surprisingly fast.
Troubleshooting Protocol for Preventing Hydrolysis:
-
Rigorous Anhydrous Technique:
-
Glassware: Oven-dry all glassware at >120 °C for several hours and cool under a stream of dry nitrogen or in a desiccator immediately before use.
-
Solvents: Use freshly opened anhydrous solvents or solvents purified through a solvent purification system (SPS). Solvents packaged under nitrogen with a Sure/Seal™ cap are highly recommended.
-
Reagents: Ensure your nucleophile and any other reagents are dry. If they are hygroscopic solids, dry them in a vacuum oven.
-
-
Inert Atmosphere: Run the reaction under a positive pressure of an inert gas like nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.
-
Step-by-Step Method:
-
Set up your oven-dried flask with a stir bar and seal with a rubber septum.
-
Purge the flask with nitrogen or argon for 5-10 minutes.
-
Using a dry syringe, add your anhydrous solvent, followed by your dry nucleophile and any base.
-
Add the this compound (which is a solid at room temperature[8]) either as a solid quickly under a positive flow of inert gas or as a solution in the same anhydrous solvent via syringe.
-
-
Validation: A successful reaction will show minimal to no benzyl alcohol byproduct in the LC-MS or NMR analysis of the crude product.
Scenario 3: Photochemical Degradation
Question: I left my reaction mixture on the benchtop exposed to laboratory light, and now I have a complex mixture of colored impurities. Is this reagent light-sensitive?
Answer: Yes, absolutely. Nitrobenzyl compounds are well-known to be photochemically active.[9][10][11] Exposure to light, particularly UV light from sunlight or even strong fluorescent lab lighting, can initiate an intramolecular photoredox reaction.[9]
Mechanistic Insight: Upon absorbing light, the nitro group can abstract a hydrogen atom from the benzylic position, leading to the formation of an aci-nitro intermediate.[11][12] This intermediate can then undergo a series of complex reactions to form nitroso-benzaldehyde derivatives and other colored byproducts.[10][13] This is the same principle used when nitrobenzyl groups are employed as photoremovable protecting groups.[12][13]
Troubleshooting Protocol for Preventing Photodecomposition:
-
Exclude Light: Always protect the reaction from light.
-
Wrap your reaction flask completely in aluminum foil.
-
Work in a fume hood with the sash lowered and the light turned off if possible, or use amber-colored glassware.
-
-
Storage: Store the stock reagent in a dark, cool place, preferably in a refrigerator and under an inert atmosphere as recommended by the supplier.[6][8]
-
Workup and Purification: Minimize the exposure of the crude product and purification columns to direct light.
-
Validation: A clean reaction profile on TLC or LC-MS, free from unexpected colored spots or peaks, indicates that photodecomposition has been successfully avoided.
References
- Wan, P., & Yates, K. (1986). Photoredox chemistry of nitrobenzyl alcohols in aqueous solution. Acid and base catalysis of reaction. Canadian Journal of Chemistry, 64(11), 2076-2084. [Link]
- Klán, P., et al. (2005). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. Photochemical & Photobiological Sciences, 4(1), 33-42. [Link]
- Atherton, J., et al. (2005). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 127(19), 7102-7108. [Link]
- Klán, P., et al. (2004). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. Photochemical & Photobiological Sciences, 4(1), 33-42. [Link]
- Woschek, A., et al. (2022). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega, 7(34), 30235-30243. [Link]
- University of Calgary. (n.d.). Chapter 11: Eliminations of benzylic systems. University of Calgary Chemistry. [Link]
- Ashenhurst, J. (2018).
- Ashenhurst, J. (2018).
- Coleman, G. H., & Honeywell, G. E. (1936). p-NITROBENZYL BROMIDE. Organic Syntheses, 16, 54. [Link]
- University of Glasgow. (n.d.).
- Oakwood Chemical. (n.d.). This compound. Oakwood Chemical. [Link]
- PubChem. (n.d.). This compound. PubChem. [Link]
- Google Patents. (n.d.). EP3587391A1 - Process for preparing nitrobenzyl bromides.
- Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. Chemistry Stack Exchange. [Link]
- BITS Pilani. (n.d.). Nucleophilic Substitution Reactions. BITS Pilani. [Link]
- Ashenhurst, J. (2012). Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us. Master Organic Chemistry. [Link]
- Arts, Science, and Commerce College, Kolhar. (n.d.). Nucleophilic Substitution. ASCCK. [Link]
- Google Patents. (n.d.). US4297519A - Process for the preparation of 2-nitrobenzaldehyde.
- Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzyl bromide. Carl ROTH. [Link]
Sources
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- 2. theses.gla.ac.uk [theses.gla.ac.uk]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. universe.bits-pilani.ac.in [universe.bits-pilani.ac.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. This compound CAS#: 162333-02-0 [m.chemicalbook.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/B409927C [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 2-Nitro-4-(trifluoromethyl)benzyl bromide
Welcome to the technical support center for the synthesis of 2-Nitro-4-(trifluoromethyl)benzyl bromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important synthetic transformation. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your experimental outcomes.
Critical Safety Advisory
Before commencing any experimental work, it is imperative to recognize the hazards associated with the reagents and the product. This compound is a potent lachrymator and is corrosive, causing severe skin burns and eye damage.[1][2][3] All manipulations must be performed in a certified chemical fume hood.
Mandatory Personal Protective Equipment (PPE):
-
Heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene).[4]
-
A flame-resistant lab coat.
-
Ensure immediate access to an emergency eyewash station and safety shower.[1]
Reaction Overview: The Wohl-Ziegler Bromination
The synthesis of this compound from 2-nitro-4-(trifluoromethyl)toluene is a classic example of a benzylic bromination, specifically the Wohl-Ziegler reaction.[5][6] This transformation proceeds via a free-radical chain mechanism, where N-Bromosuccinimide (NBS) serves as a controlled source of bromine radicals.[7][8]
General Reaction Scheme: Starting Material: 2-Nitro-4-(trifluoromethyl)toluene Reagents: N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN, Benzoyl Peroxide) or UV light Solvent: Anhydrous, non-polar solvent (e.g., Carbon Tetrachloride, (Trifluoromethyl)benzene) Product: this compound Byproduct: Succinimide
Core Reaction Mechanism
The reaction is a chain process involving initiation, propagation, and termination steps. The key to the success of the Wohl-Ziegler reaction is that NBS maintains a very low, steady-state concentration of molecular bromine (Br₂), which is the active brominating agent in the propagation cycle. This minimizes competitive ionic reactions like electrophilic addition to aromatic rings.[9][10]
Caption: The free-radical chain mechanism of Wohl-Ziegler bromination.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable protocols.
Q1: My reaction shows low or no conversion of the starting material. What went wrong?
A1: Failure to initiate the radical chain reaction is the most common cause. Several factors could be at play:
-
Inactive Initiator: Radical initiators like AIBN (Azobisisobutyronitrile) and benzoyl peroxide have finite shelf lives. An old or improperly stored initiator may have decomposed.
-
Insufficient Energy: If using photo-initiation, the light source may be too weak or of the wrong wavelength to cleave the Br-Br bond effectively.[9]
-
Reaction Quenchers: The presence of radical scavengers (e.g., oxygen, certain impurities) can terminate the chain reaction prematurely.
-
Impure NBS: Old or impure NBS may contain excess HBr or bromine, which can interfere with the delicate radical initiation process. It is sometimes beneficial to recrystallize NBS from water before use.[5]
Corrective Action Protocol:
-
Verify Reagent Quality: Use a fresh bottle of radical initiator. If in doubt, test its activity on a small scale with a more reactive substrate. Ensure your NBS is a fine, white powder; discard if it is significantly discolored.
-
Optimize Initiation:
-
Chemical Initiation: Add the initiator in portions throughout the reaction to maintain a steady concentration of radicals.
-
Photo-initiation: Position the light source (e.g., a 250W tungsten lamp) as close to the reaction flask as safely possible.[11]
-
-
Ensure Inert Atmosphere: Degas the solvent by bubbling nitrogen or argon through it for 15-20 minutes before adding reagents. Maintain a positive pressure of inert gas throughout the reaction.
Q2: I'm observing a significant amount of the dibrominated side product, 2-Nitro-4-(trifluoromethyl)benzal bromide. How can I improve selectivity for the mono-bromide?
A2: Over-bromination is a classic challenge in benzylic brominations and arises because the product, the benzyl bromide, is often more reactive towards further bromination than the starting toluene.[12]
-
Causality: The electron-withdrawing nature of the first bromine atom does not sufficiently deactivate the remaining benzylic C-H bond to prevent a second radical abstraction. The key is to control stoichiometry and reaction time.
Strategies for Improving Mono-selectivity:
| Strategy | Rationale | Implementation |
| Control Stoichiometry | Using a slight excess of the starting toluene ensures that the bromine radical is more likely to encounter a toluene molecule than a benzyl bromide product molecule. | Use 1.0 to 1.1 equivalents of 2-nitro-4-(trifluoromethyl)toluene relative to NBS. |
| Monitor Reaction Closely | Allowing the reaction to proceed for too long after the starting material is consumed will inevitably lead to over-bromination. | Monitor the reaction every 15-30 minutes by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed. |
| Slow Reagent Addition | Adding the NBS portion-wise can help maintain the desired low concentration of bromine and prevent localized "hot spots" of high reactivity. | Instead of adding all the NBS at once, divide it into 4-5 portions and add one every 20-30 minutes. |
graph TD { A[Start Reaction Monitoring] --> B{Is Starting Material\n(SM) consumed?}; B -- No --> C[Continue Reaction\n(Check again in 20 min)]; C --> B; B -- Yes --> D[Stop the Reaction Immediately\n(Cool to RT, quench)]; D --> E[Work-up Procedure];subgraph Legenddirection LR L1[Process Step] L2{Decision Point} end style A fill:#E8F0FE,stroke:#4285F4 style B fill:#FBBC05,stroke:#202124 style C fill:#F1F3F4,stroke:#5F6368 style D fill:#EA4335,stroke:#202124 style E fill:#E6F4EA,stroke:#34A853
}
Caption: Decision workflow for minimizing over-bromination.
Q3: My crude product is contaminated with succinimide. What is the best way to remove it?
A3: Succinimide is the main byproduct of the reaction and is a white solid. Its removal is typically straightforward.
-
Causality: Succinimide has low solubility in the non-polar solvents used for the reaction (e.g., CCl₄, cyclohexane).[6]
Protocol for Succinimide Removal:
-
After the reaction is complete, cool the reaction mixture to room temperature and then further in an ice bath for 30 minutes.
-
The succinimide will precipitate out of the solution.
-
Filter the mixture through a sintered glass funnel or a pad of Celite.
-
Wash the collected solid with a small amount of cold, fresh solvent to recover any trapped product.
-
The filtrate now contains your crude product, which can be carried forward to the next purification step (e.g., solvent removal, washing, and recrystallization).
Q4: I am struggling with purification. My product co-elutes with starting material during column chromatography, and recrystallization gives a poor yield.
A4: The polarity of this compound is very similar to its parent toluene, making chromatographic separation challenging.[13] Recrystallization is often the preferred method.
-
Causality: The addition of a single bromine atom does not drastically alter the molecule's overall polarity. Successful recrystallization depends entirely on finding a solvent system where the product's solubility significantly decreases upon cooling, while impurities remain in the mother liquor.
Purification Protocol: Recrystallization
-
Solvent Selection: A non-polar solvent is ideal. Ligroin (high-boiling petroleum ether) or hexane are excellent first choices.[11]
-
Procedure: a. After workup (filtering succinimide, washing with water and brine, and drying over Na₂SO₄), concentrate the crude material under reduced pressure. b. Dissolve the crude residue in a minimum amount of hot solvent (e.g., hexane) by heating gently. c. If there are insoluble impurities, perform a hot filtration. d. Allow the clear solution to cool slowly to room temperature. e. Once crystals begin to form, place the flask in an ice bath, and then in a freezer, to maximize crystal formation. f. Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent. g. Dry the crystals under vacuum. The pure product should be a pale yellow solid.[11]
Frequently Asked Questions (FAQs)
Q1: Why is N-Bromosuccinimide (NBS) the reagent of choice for this transformation?
A1: NBS is preferred over elemental bromine (Br₂) for benzylic brominations because it provides a low, constant concentration of Br₂ through its reaction with the HBr byproduct.[8][14] This is crucial for two reasons:
-
Selectivity: It favors the desired radical substitution pathway over competitive ionic electrophilic aromatic substitution on the benzene ring.[15]
-
Safety & Handling: NBS is a crystalline solid that is significantly easier and safer to handle and measure than highly corrosive and volatile liquid bromine.[6]
Q2: What are the best solvents for this reaction, and why are anhydrous conditions critical?
A2: The ideal solvents are non-polar and inert to radical conditions.
-
Recommended: Carbon tetrachloride (CCl₄) is the classic solvent but is now avoided due to toxicity.[5] Excellent, more environmentally benign alternatives include (trifluoromethyl)benzene or cyclohexane.[16]
-
Anhydrous Conditions: Water must be rigorously excluded. Its presence can lead to the hydrolysis of NBS and the desired benzyl bromide product, forming the corresponding benzyl alcohol and reducing the overall yield.[5]
Q3: What are the expected ¹H NMR chemical shifts for the starting material and the product?
A3: Monitoring the reaction by ¹H NMR is highly effective. The key change is the disappearance of the methyl singlet and the appearance of the benzylic methylene singlet at a downfield shift.
| Compound | Protons | Expected Chemical Shift (δ, ppm) | Rationale |
| 2-Nitro-4-(trifluoromethyl)toluene | -CH₃ | ~2.6 ppm | Methyl group attached to an aromatic ring. |
| Aromatic-H | ~7.5 - 8.2 ppm | Complex splitting due to nitro and trifluoromethyl groups. | |
| This compound | -CH₂Br | ~4.8 - 5.0 ppm | Methylene protons are deshielded by the adjacent bromine atom and the aromatic ring.[17] |
| Aromatic-H | ~7.7 - 8.4 ppm | Similar region to starting material, but with slight shifts due to the -CH₂Br group.[17] |
Note: Exact shifts are solvent-dependent. Data is predicted based on analogous structures.[17][18] The disappearance of the ~2.6 ppm signal and the appearance of the ~4.9 ppm signal is a clear indicator of reaction success.
References
- SynQuest Laboratories, Inc. (n.d.). Safety Data Sheet: 4-Nitro-2-(trifluoromethyl)benzyl bromide.
- Quantum Pioneer. (n.d.). NBS for Radical Bromination: A Guide for Chemists.
- Wikipedia. (2023). N-Bromosuccinimide.
- Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
- OrgoSolver. (n.d.). Allylic bromination of alkenes with NBS and light.
- Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS.
- Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-(Trifluoromethoxy)benzyl bromide.
- Apollo Scientific. (2015). Safety Data Sheet: 2-METHOXY-4-(TRIFLUOROMETHYL)BENZYL BROMIDE.
- Fisher Scientific. (2025). Safety Data Sheet.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Chemia. (2022). Allylic position and benzylic position bromination: bromination reactions that use NBS.
- Chemistry Steps. (n.d.). Benzylic Bromination.
- Scientific Update. (2022). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon.
- Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds.
- Coleman, G. H., & Honeywell, G. E. (1936). p-NITROBENZYL BROMIDE. Organic Syntheses, 16, 54.
- Chemistry LibreTexts. (2023). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS.
- ChemicalBook. (n.d.). 2-Nitrobenzyl bromide(3958-60-9) 1H NMR spectrum.
- ResearchGate. (2025). ChemInform Abstract: Benzylic Brominations with N-Bromosuccinimide in (Trifluoromethyl)benzene.
- Reddit. (2022). separating benzyl bromide.
- ChemicalBook. (n.d.). 2-(Trifluoromethyl)benzyl alcohol(346-06-5) 1H NMR spectrum.
Sources
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- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 6. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]
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- 18. 2-(Trifluoromethyl)benzyl alcohol(346-06-5) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: Purification Challenges with 2-Nitro-4-(trifluoromethyl)benzyl bromide Products
Welcome to the technical support center for navigating the purification challenges of reaction products derived from 2-Nitro-4-(trifluoromethyl)benzyl bromide. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to streamline your purification workflows. As a highly reactive alkylating agent, this compound is a valuable building block, but its use can present unique purification hurdles. This guide provides practical, field-proven insights to help you achieve high purity for your target compounds.
Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems you may encounter during the purification of your reaction products.
Issue 1: My final product is a persistent oil and will not crystallize.
Q: I've removed the solvent under high vacuum, but my product remains an oil. What's causing this, and how can I induce crystallization?
A: The inability of a product to crystallize is most often due to the presence of impurities that disrupt the formation of a crystal lattice.[1]
-
Causality:
-
Residual Solvent: Even trace amounts of solvent can prevent crystallization. Ensure your product is thoroughly dried under a high vacuum, potentially with gentle heating if the compound is thermally stable.
-
Impurities: Common culprits include unreacted this compound, the corresponding benzyl alcohol (formed via hydrolysis), or byproducts from your specific reaction. These impurities can act as "eutectic melting point depressants," lowering the melting point of your product and favoring an oily state.
-
-
Troubleshooting Protocol:
-
Confirm Purity: Before attempting crystallization again, assess the purity of your oily product using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] This will help you identify the number of components present.
-
Further Purification: If impurities are detected, further purification is necessary. Silica gel column chromatography is the most effective method in this scenario.[1]
-
Inducing Crystallization Post-Purification:
-
Solvent Selection: Attempt crystallization from a different solvent system. A good starting point is a non-polar solvent like hexane or a mixture of hexane and a slightly more polar solvent like ethyl acetate.[2]
-
Seeding: If you have a small amount of pure, solid material from a previous batch, add a single seed crystal to the supersaturated solution to initiate crystallization.[1]
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth.[3]
-
-
Issue 2: My TLC shows a new, more polar spot after column chromatography.
Q: I purified my product on silica gel, and now I see a new, more polar spot on the TLC plate that wasn't in the crude mixture. What is this new spot?
A: The appearance of a new, more polar spot after silica gel chromatography often indicates decomposition of your product on the stationary phase.
-
Causality:
-
Acidity of Silica Gel: Standard silica gel is slightly acidic and can catalyze the hydrolysis of the benzylic bromide or other acid-sensitive functional groups in your molecule. The benzylic C-Br bond in this compound and its derivatives can be susceptible to nucleophilic attack by water present in the silica or solvents, forming the more polar 2-Nitro-4-(trifluoromethyl)benzyl alcohol.
-
Thermal Instability: While generally stable at room temperature, prolonged exposure to the heat that can be generated during column chromatography (due to solvent adsorption) can potentially lead to decomposition, especially for nitro-containing compounds.[4][5]
-
-
Troubleshooting Protocol:
-
Neutralize Silica Gel: To mitigate acid-catalyzed decomposition, you can use deactivated silica gel. This can be prepared by flushing the packed column with your eluent system containing 1-3% triethylamine before loading your sample.[6]
-
Use an Alternative Stationary Phase: If your compound is highly acid-sensitive, consider using a different stationary phase, such as neutral alumina.
-
Dry Loading: To minimize contact time with the silica, use a dry loading technique. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of Celite or silica gel, remove the solvent by rotary evaporation to obtain a free-flowing powder, and then load this powder onto the column.[6]
-
Work Quickly: Do not let the compound sit on the column for extended periods. Elute the compound as efficiently as possible.
-
Issue 3: I have unreacted this compound in my product.
Q: My reaction did not go to completion, and now I'm struggling to separate my product from the starting benzyl bromide. Their Rfs on TLC are very close.
A: Separating compounds with similar polarities is a common challenge. This compound is relatively non-polar and can co-elute with products of similar polarity.
-
Causality:
-
Similar Polarity: The polarity of your product may be very close to that of the starting benzyl bromide, making chromatographic separation difficult.[7]
-
Incomplete Reaction: The reaction may not have reached completion, leaving a significant amount of starting material.
-
-
Troubleshooting Protocol:
-
Optimize Chromatography:
-
Solvent System Screening: Systematically screen different solvent systems for TLC. Try mixtures of hexanes with ethyl acetate, dichloromethane, or toluene to find a system that provides better separation.[2]
-
Gradient Elution: Use a shallow gradient during column chromatography. Start with a very non-polar eluent (e.g., 100% hexanes) to elute the benzyl bromide first, then gradually increase the polarity to elute your product.[1][7]
-
-
Chemical Quenching (Work-up): Before purification, you can chemically modify the unreacted benzyl bromide to make it easier to remove.
-
Amine Quench: Add a small amount of a nucleophilic amine, such as triethylamine, to the reaction mixture at the end of the reaction. This will convert the benzyl bromide into a more polar quaternary ammonium salt, which can be easily removed with an aqueous wash.[8]
-
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing the starting material as an impurity, provided their solubilities are sufficiently different.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when using this compound?
A1: Besides unreacted starting material, the most common impurities are:
-
2-Nitro-4-(trifluoromethyl)benzyl alcohol: Formed by hydrolysis of the benzyl bromide. This can occur during the reaction if water is present or during aqueous work-up and purification on silica gel.
-
2-Nitro-4-(trifluoromethyl)benzaldehyde: Arises from the oxidation of the benzyl bromide or the corresponding alcohol.
-
Over-alkylation products: If your nucleophile is a primary or secondary amine, you may see di- or tri-alkylation products.[9]
-
Homocoupling product: Under certain conditions, particularly in the presence of metals, the benzyl bromide can undergo homocoupling to form 1,2-bis(2-nitro-4-(trifluoromethyl)phenyl)ethane.[9]
Q2: How should I handle and store this compound?
A2: This compound is a lachrymator and is corrosive. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).[4] It is also moisture-sensitive.[4] Store it in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place.[10] Some suppliers recommend refrigerated storage at 2-8°C.[10]
Q3: What is a general work-up procedure for a reaction involving this compound?
A3: A typical extractive work-up is as follows:
-
Quench the reaction: Cool the reaction mixture to room temperature.
-
Dilute: Dilute the mixture with a water-immiscible organic solvent like ethyl acetate or dichloromethane.[11]
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash with water. If your reaction used an acid or base, neutralize it with a wash of saturated aqueous sodium bicarbonate (for acidic reactions) or dilute aqueous HCl (for basic reactions).
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) to help remove water from the organic layer.[11]
-
Dry: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[11]
-
Filter and Concentrate: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[11]
Q4: Can I use reversed-phase chromatography for purification?
A4: Yes, reversed-phase chromatography can be an excellent alternative if you are having difficulty with normal-phase (silica gel) chromatography, especially if your compound is unstable on silica. The elution order will be reversed, with more polar compounds eluting first.
Data Presentation & Experimental Protocols
Table 1: Suggested Recrystallization Solvent Systems
| Solvent System (v/v) | Polarity | Comments |
| Hexane or Heptane | Non-polar | Good for non-polar products. May cause "oiling out" if the compound is not pure.[2] |
| Hexane / Ethyl Acetate | Low to Medium | A versatile system. Start with a high ratio of hexane and add ethyl acetate to the hot solution until the product dissolves. |
| Isopropanol | Polar Protic | Can be effective for moderately polar products. |
| Ethanol | Polar Protic | A general-purpose solvent for recrystallization, especially for removing minor impurities.[2] |
| Toluene | Aromatic | Can be a good choice for aromatic compounds. |
Protocol 1: General Procedure for Silica Gel Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexane).[1]
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting powder onto the top of the column.[6]
-
Elute the Column: Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or continuous gradient.[1]
-
Collect and Analyze Fractions: Collect the eluting solvent in fractions and analyze them by TLC to identify those containing the pure product.[12]
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[1]
Visualizations
Diagram 1: General Purification Workflow
Caption: A general workflow for the purification of products from reactions with this compound.
Diagram 2: Troubleshooting Logic for Purification
Caption: A logic diagram for troubleshooting common purification challenges.
References
- Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization.
- Coleman, G. H.; Honeywell, G. E. p-NITROBENZYL BROMIDE. Organic Syntheses. 1936, 16, 54.
- Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. 2025, 102, 276–302.
- Reddit. separating benzyl bromide. r/chemistry. 2022.
- Spencer, B. Organic Reaction Workup Formulas for Specific Reagents.
- Department of Chemistry, University of Rochester. Purification: Tips for Flash Column Chromatography.
- ResearchGate. Removing Benzyl bromide. 2012.
- Magritek. Column Chromatography.
- EMU Physics Department. Purification of Organic Compounds: from Crude Product to Purity. 2023.
- Oakwood Chemical. This compound.
- Google Patents. CN103641722A - Production method for 2-nitrobenzyl bromide.
- Google Patents. US2229532A - Process for the purification of nitro aliphatic compounds.
- NINGBO INNO PHARMCHEM CO.,LTD. The Impact of Trifluoromethylation: Exploring Applications of 4-(Trifluoromethyl)benzyl Bromide.
- ResearchGate. Thermal stability of nitrobenzyl halogenides. 2025.
- Google Patents. EP2365960B1 - Process for the preparation of para-nitrobenzyl bromide.
- YouTube. Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples!. 2018.
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- 2. Reagents & Solvents [chem.rochester.edu]
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- 5. researchgate.net [researchgate.net]
- 6. Purification [chem.rochester.edu]
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- 10. This compound CAS#: 162333-02-0 [m.chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. magritek.com [magritek.com]
how to remove unreacted 2-Nitro-4-(trifluoromethyl)benzyl bromide from reaction mixture
Troubleshooting Guide for Removing Unreacted 2-Nitro-4-(trifluoromethyl)benzyl bromide
Welcome to the technical support center for purification challenges in synthetic chemistry. This guide provides in-depth, field-tested strategies for effectively removing unreacted this compound from your reaction mixtures. We understand that efficient purification is critical for obtaining reliable downstream results, and this document is structured to address the specific issues you may encounter during your experiments.
FAQ 1: What are the key properties of this compound that influence purification?
Understanding the physicochemical properties of this reagent is the first step in designing an effective purification strategy. This compound is a reactive electrophile, and its behavior is dictated by the interplay of its functional groups.
Causality Behind Experimental Choices: The electron-withdrawing nature of the nitro and trifluoromethyl groups makes the benzylic carbon highly susceptible to nucleophilic attack. This reactivity can be exploited for quenching but also means the compound can be sensitive to certain conditions. Its relatively non-polar character, despite the polar functional groups, dictates its solubility and chromatographic behavior.
Key Properties Summary Table:
| Property | Value/Description | Implication for Purification |
| Molecular Weight | 284.03 g/mol [1] | Influences diffusion rates and elution in size-exclusion chromatography. |
| Melting Point | 38-41°C[2][3] | The compound is a low-melting solid, which can be useful for certain crystallization techniques. |
| Boiling Point | 265°C[2][3] | Distillation is generally not a preferred method due to the high boiling point and potential for decomposition. |
| Appearance | Yellow powder[3] | The color can sometimes aid in visual tracking during chromatography. |
| Solubility | Insoluble in water[3]; Soluble in many organic solvents (e.g., DCM, EtOAc, Acetone). | This property is central to designing effective liquid-liquid extraction and chromatography protocols. |
| Reactivity | Highly reactive electrophile, lachrymator. | Can be "quenched" with nucleophiles. Requires careful handling due to its irritating nature. |
FAQ 2: How can I use a chemical quencher to simplify the removal of this reagent?
For reactions where an excess of this compound is used, a preliminary quenching step can convert the unreacted starting material into a species that is much easier to separate.
Expertise & Experience: The goal is to introduce a nucleophile that will rapidly and selectively react with the remaining benzyl bromide. The choice of nucleophile will determine the nature of the byproduct, which can be tailored for easy removal. For instance, converting it to a charged species or a much more polar, water-soluble compound is often ideal.
Step-by-Step Quenching Protocol:
-
Cool the Reaction: Once your primary reaction is complete (as determined by TLC or LC-MS), cool the mixture to 0°C in an ice bath. This mitigates any potential exothermic reaction with the quencher.
-
Select and Add a Nucleophile:
-
For Aqueous Extraction: Add a primary or secondary amine (e.g., piperidine or morpholine) to convert the benzyl bromide into a basic tertiary amine. This byproduct can then be easily removed by an acidic wash (e.g., 1M HCl).
-
For Simplified Chromatography: Add a thiol (e.g., thiophenol or benzyl mercaptan) along with a mild base (e.g., diisopropylethylamine). The resulting thioether is often less polar and can be separated from more polar products via normal-phase chromatography.
-
-
Stir and Monitor: Allow the reaction to stir for 30-60 minutes at room temperature. Monitor the disappearance of the this compound spot by TLC.
-
Proceed to Workup: Once the quenching is complete, proceed with your standard aqueous workup and purification.
FAQ 3: What are the best practices for removing this reagent via column chromatography?
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[4][5] For this compound, its moderate polarity allows for effective separation from both more polar and less polar compounds.
Authoritative Grounding: The choice of solvent system is critical for achieving good separation.[6] The goal is to find a mobile phase that provides a retention factor (Rf) of approximately 0.25-0.35 for your target compound on a TLC plate, which generally translates to good separation on a column.[6]
Recommended Solvent Systems for Silica Gel Chromatography:
| Product Polarity | Recommended Starting Solvent System | Elution Profile |
| Non-polar Product | Hexane/Dichloromethane (DCM) gradient | The more polar benzyl bromide will be retained on the column, while the non-polar product elutes first. |
| Moderately Polar Product | Hexane/Ethyl Acetate (EtOAc) gradient[7] | This is a standard system. A shallow gradient (e.g., 5% to 30% EtOAc) will typically resolve the product from the starting material. |
| Polar Product | Dichloromethane (DCM)/Methanol (MeOH) gradient[7] | The less polar benzyl bromide will elute early in the run, well before the polar product. |
Experimental Workflow for Method Development:
Caption: TLC-based method development for column chromatography.
FAQ 4: Can liquid-liquid extraction be used for removal?
Yes, particularly if your desired product is stable to basic conditions. This method exploits the reactivity of the benzyl bromide to convert it into a more polar, water-soluble species.
Mechanistic Insight: Benzyl bromides can undergo hydrolysis to form the corresponding benzyl alcohols, a reaction that can be accelerated under basic conditions.[8][9][10] The resulting 2-Nitro-4-(trifluoromethyl)benzyl alcohol is significantly more polar than the starting bromide and will preferentially partition into an aqueous phase.
Step-by-Step Extractive Workup Protocol:
-
Dissolve: Dissolve your crude reaction mixture in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO3) or a dilute (5%) sodium carbonate (Na2CO3) solution.[11]
-
Agitate and Separate: Gently shake the funnel, venting frequently to release any CO2 that may form. Allow the layers to separate. The hydrolyzed byproduct will move into the aqueous layer.
-
Repeat: Repeat the aqueous wash 2-3 times to ensure complete removal.
-
Finalize: Wash the organic layer with brine, then dry it over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
Extraction Workflow Diagram:
Caption: Liquid-liquid extraction workflow for impurity removal.
FAQ 5: Is it possible to use a scavenger resin for this purpose?
Absolutely. Scavenger resins are an excellent and highly efficient method for removing excess electrophilic reagents like benzyl bromides.[12] These are solid-supported reagents with functional groups that covalently bind to the impurity, allowing for its simple removal by filtration.[13]
Trustworthiness of the Protocol: This method is self-validating. The removal of the impurity is definitive, as it becomes physically bound to the solid resin. This technique avoids the need for extensive chromatography and minimizes product loss.
Recommended Scavenger Resins:
| Resin Type | Functional Group | Mechanism of Action |
| Amine-based | -NH2, Trisamine | The nucleophilic amine attacks the benzylic carbon, tethering the reagent to the resin.[14][15] |
| Thiol-based | -SH | The nucleophilic thiol displaces the bromide, forming a stable thioether linkage to the resin.[15] |
Step-by-Step Scavenger Resin Protocol:
-
Choose the Resin: Select a resin based on the properties of your desired product. Amine-based scavengers are very effective for electrophiles.[14]
-
Dissolve Crude Mixture: Dissolve the crude reaction mixture in a suitable solvent (e.g., DCM, THF, or ACN).
-
Add Resin: Add 2-4 equivalents of the scavenger resin relative to the initial amount of excess benzyl bromide.
-
Agitate: Gently agitate the slurry at room temperature. Reaction time can vary from 1 to 18 hours. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Filter: Once the reaction is complete, filter the mixture to remove the resin.
-
Rinse and Concentrate: Wash the collected resin with a small amount of fresh solvent. Combine the filtrates and concentrate under reduced pressure to obtain your purified product.
Scavenger Resin Workflow:
Caption: Purification workflow using a scavenger resin.
References
- Metal scavengers for organic purification. Biotage.
- ISOLUTE® SCX-2 | Metal scavenger/scavenger. Biotage.
- By what mechanism does the hydrolysis of benzyl bromide most likely occur?. Chegg.
- (A)Benzyl bromide when kept in acetone – water, produces benzyl alcohol (R) The reaction follows SN2 mechanism. Infinity Learn.
- Isotope experiment of benzyl bromide with water‐¹⁸O. ResearchGate.
- Scavenger resin. Wikipedia.
- Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent.
- Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry.
- Visible‐Light Driven Hydrolysis of Benzyl Halides with Water for Preparation of Benzyl Alcohols. ResearchGate.
- The Chromatography of Nitro compounds. Nature and Science.
- How To Choose Solvent System For Column Chromatography?. Chemistry For Everyone.
- Column chromatography.
- List of purification methods in chemistry. Wikipedia.
- The Purification of Organic Compound: Techniques and Applications. Reachem.
- Purification Techniques. Journal of New Developments in Chemistry.
- Organic Techniques - Purification. Edexcel A Level Chemistry Revision Notes 2015.
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- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. This compound CAS#: 162333-02-0 [m.chemicalbook.com]
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- 4. web.uvic.ca [web.uvic.ca]
- 5. openaccesspub.org [openaccesspub.org]
- 6. youtube.com [youtube.com]
- 7. Chromatography [chem.rochester.edu]
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- 9. (A)Benzyl bromide when kept in acetone – water, produces benzyl alcohol (R) The reaction follows SN2 mechanism [infinitylearn.com]
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- 11. savemyexams.com [savemyexams.com]
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- 15. biotage.com [biotage.com]
Technical Support Center: Safe Handling and Troubleshooting for 2-Nitro-4-(trifluoromethyl)benzyl Bromide
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Nitro-4-(trifluoromethyl)benzyl bromide. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the safe and effective use of this potent lachrymatory reagent in your experiments. Our focus is on mitigating exposure risks and addressing common challenges encountered during its application in organic synthesis.
I. Understanding the Hazard: The Lachrymatory Effect
This compound is a powerful lachrymator, meaning it is a chemical that irritates the eyes and causes tearing, pain, and temporary blindness.[1] The reactivity of the benzylic bromide functional group makes it susceptible to nucleophilic attack by moisture, including the moisture present in the mucous membranes of the eyes, respiratory tract, and on the skin. This reaction can release hydrogen bromide (HBr), a corrosive acid, which contributes to the severe irritation experienced upon exposure.[1] Understanding this fundamental reactivity is the first step in implementing effective safety and handling protocols.
II. Troubleshooting Guide: Addressing Common Experimental Issues
This section is designed to provide rapid, actionable solutions to problems that may arise during the use of this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Intense lachrymatory effect in the lab despite using a fume hood. | 1. Improper fume hood sash height. 2. Contaminated glassware or equipment outside the hood. 3. Inadequate personal protective equipment (PPE). 4. Spillage or improper handling of the solid reagent. | 1. Ensure the fume hood sash is as low as possible while still allowing for comfortable manipulation.[2] 2. Decontaminate all glassware and equipment that has come into contact with the reagent before removing it from the fume hood. 3. Wear appropriate PPE, including chemical splash goggles, a face shield, and suitable gloves.[3][4] 4. Handle the solid in a well-ventilated area, preferably within the fume hood, to avoid generating dust. |
| Difficulty in achieving complete reaction or low product yield. | 1. Inactive reagent due to hydrolysis. 2. Presence of impurities in the starting material. 3. Inappropriate reaction conditions (solvent, temperature, base). 4. Competing elimination or solvolysis side reactions. | 1. Store this compound under inert gas and in a cool, dry place to prevent hydrolysis.[5] 2. Verify the purity of the reagent before use. Common impurities can arise from the synthesis process. 3. Optimize reaction conditions. For SN2 reactions, polar aprotic solvents are generally preferred. 4. Consider the nucleophile's strength and steric hindrance. Bulky or strongly basic nucleophiles may favor elimination. |
| Presence of benzyl alcohol derivative as a major byproduct. | Hydrolysis of unreacted this compound during the reaction work-up. | 1. Ensure the reaction goes to completion before quenching. 2. Use anhydrous solvents and reagents. 3. During work-up, use a non-aqueous quench if the product is sensitive to water. If an aqueous work-up is necessary, perform it quickly and at a low temperature. |
| Difficulty in purifying the product from unreacted starting material. | Similar polarity of the product and this compound. | 1. If the product is stable to basic conditions, consider quenching the reaction with a nucleophilic amine (e.g., triethylamine or aqueous ammonia) to convert the excess benzyl bromide into a more polar and easily separable ammonium salt.[1] 2. Optimize column chromatography conditions, potentially using a different solvent system to improve separation. |
III. Frequently Asked Questions (FAQs)
Q1: What is the appropriate Personal Protective Equipment (PPE) for handling this compound?
A1: A comprehensive PPE ensemble is critical. This includes:
-
Eye and Face Protection: Chemical splash goggles and a face shield are mandatory to protect against splashes and vapors.[3][4]
-
Gloves: Chemical-resistant gloves are essential. Nitrile gloves may offer short-term protection, but for prolonged handling, consider thicker, more resistant gloves like neoprene or butyl rubber.[4][6] Always double-check the glove manufacturer's compatibility chart.
-
Body Protection: A lab coat, buttoned completely, is required. For larger quantities or in case of a high risk of splashing, a chemical-resistant apron or suit should be worn.[6]
-
Respiratory Protection: All work with this compound must be conducted in a certified chemical fume hood.[2] If there is a risk of exposure outside of a fume hood, a respirator with an appropriate cartridge for organic vapors and acid gases should be used, in accordance with your institution's safety policies.[3]
Q2: How should I properly store this compound?
A2: To maintain its integrity and prevent hazardous situations, store the compound in a tightly sealed container, under an inert atmosphere (like nitrogen or argon), and in a cool, dry, and well-ventilated area.[5] It should be stored away from moisture and incompatible materials such as strong oxidizing agents, bases, and alcohols.
Q3: What is the correct first aid procedure in case of accidental exposure?
A3: Immediate and thorough action is crucial:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7][8][9] Seek immediate medical attention. Do not delay to remove contact lenses.[10]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[7][9][11] Remove all contaminated clothing while showering.[11] Seek medical attention.
-
Inhalation: Move the affected person to fresh air at once.[7][9] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.[9] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[12] Rinse the mouth with water and seek immediate medical attention.[7]
Q4: How can I safely quench a reaction containing unreacted this compound?
A4: The choice of quenching agent depends on the stability of your product. A common and effective method is to slowly add a nucleophilic solution to the reaction mixture at a low temperature (e.g., in an ice bath) to react with the excess benzyl bromide. Suitable quenching agents include:
-
A solution of a non-nucleophilic weak base like aqueous sodium bicarbonate to neutralize any HBr formed.
-
For a more reactive quench, a dilute solution of aqueous ammonia or an amine like triethylamine can be used to form the corresponding benzylamine, which can be easily removed during an acidic work-up.[1]
Q5: What is the proper procedure for decontaminating glassware and disposing of waste?
A5:
-
Decontamination: All glassware and equipment should be decontaminated before being removed from the fume hood. Rinse with a suitable solvent (e.g., acetone) to remove the organic product. Then, carefully rinse with a solution that will react with and neutralize any residual benzyl bromide, such as a dilute solution of sodium bicarbonate or a secondary amine like diethylamine in an appropriate solvent. Finally, wash with soap and water.
-
Waste Disposal: All waste containing this compound, including quenched reaction mixtures and contaminated solvents, should be collected in a designated, labeled hazardous waste container. Follow all local and institutional regulations for the disposal of halogenated organic waste.
IV. Experimental Protocols and Visual Guides
Safe Handling and Dispensing Workflow
The following diagram outlines the critical steps for safely handling and dispensing this compound.
Caption: Workflow for safe handling of this compound.
First Aid Response Pathway for Eye Exposure
This diagram illustrates the immediate actions to take in the event of eye contact with the chemical.
Caption: First aid for eye exposure to lachrymatory agents.
V. References
-
Brandeis University. (n.d.). Lachrymators | Laboratory Safety. Retrieved from [Link]
-
Physicians for Human Rights. (n.d.). Preparing for, Protecting Against, and Treating Tear Gas and Other Chemical Irritant Exposure: A Protestor's Guide. Retrieved from [Link]
-
Ellison, D. H. (2022). Irritating and Lachrymatory Agents. In Handbook of Chemical and Biological Warfare Agents, Volume 2 (3rd ed.). CRC Press.
-
ResearchGate. (2012). Removing Benzyl bromide. Retrieved from [Link]
-
Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
-
SafetyCulture Marketplace US. (2025). Essential PPE for Protection Against Liquid Chemicals. Retrieved from [Link]
-
NIOSH - CDC. (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from [Link]
-
Office of Environmental Health and Safety. (n.d.). Hazardous Chemical Exposures. Retrieved from [Link]
-
KSCL (KRISHNA). (n.d.). MATERIAL SAFETY DATA SHEET - SDS / MSDS. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]
-
SafetyCulture Marketplace US. (2025). Essential PPE for Liquid Chemical Protection. Retrieved from [Link]
-
Organic Syntheses. (2009). Working with Hazardous Chemicals. Retrieved from [Link]
-
Hesperian Health Guides. (2024). First aid for chemicals. Retrieved from [Link]
-
Reddit. (2022). separating benzyl bromide. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). p-NITROBENZYL BROMIDE. Retrieved from [Link]
-
Zaera Research Group. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf. Retrieved from [Link]
-
PubMed Central - NIH. (n.d.). Chemical warfare agents. Retrieved from [Link]
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- 3. 162333-02-0 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 4. 2-(Trifluoromethyl)benzyl bromide synthesis - chemicalbook [chemicalbook.com]
- 5. This compound CAS#: 162333-02-0 [m.chemicalbook.com]
- 6. CN103641722A - Production method for 2-nitrobenzyl bromide - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Khan Academy [khanacademy.org]
- 9. youtube.com [youtube.com]
- 10. 4-(TRIFLUOROMETHYL)BENZYL BROMIDE synthesis - chemicalbook [chemicalbook.com]
- 11. Benzyl Protection - Benzyl Bromide [commonorganicchemistry.com]
- 12. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
stability issues of 2-Nitro-4-(trifluoromethyl)benzyl bromide in different solvents
Welcome to the technical support guide for 2-Nitro-4-(trifluoromethyl)benzyl bromide. This document is intended for researchers, scientists, and drug development professionals who are utilizing this highly reactive alkylating agent in their work. Given its chemical structure, this compound exhibits specific stability challenges that, if not properly managed, can significantly impact experimental outcomes.
This guide provides in-depth answers to frequently asked questions and troubleshooting workflows to address the stability issues of this compound, with a particular focus on its behavior in different solvent systems.
I. Understanding the Core Instability
Before diving into specific troubleshooting, it is crucial to understand the chemical nature of this compound. The benzyl bromide moiety is an excellent electrophile, and its reactivity is significantly enhanced by the presence of two strong electron-withdrawing groups on the aromatic ring: the nitro group (-NO₂) and the trifluoromethyl group (-CF₃).
These groups destabilize the reactant state and strongly favor nucleophilic substitution reactions. This high reactivity is a double-edged sword: it makes the compound a potent reagent for desired chemical transformations but also renders it susceptible to degradation by a wide range of nucleophiles, including many common laboratory solvents. The primary degradation pathway is solvolysis , where the solvent itself acts as the nucleophile.
II. Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling and stability of this compound.
Q1: I dissolved the compound in methanol for my experiment, but I'm seeing poor yields and the appearance of a new, unexpected peak in my LC-MS. What is happening?
A1: You are likely observing the product of methanolysis. Protic solvents like methanol, ethanol, and water are nucleophilic and can attack the benzylic carbon, displacing the bromide leaving group. This is a classic solvolysis reaction. The strong electron-withdrawing groups on the aromatic ring make the benzylic carbon highly electrophilic and susceptible to this type of degradation.[1][2] The new peak you are observing is likely 2-Nitro-4-(trifluoromethyl)benzyl methyl ether. To mitigate this, you should switch to a non-nucleophilic, aprotic solvent.
Q2: What are the recommended solvents for dissolving and reacting this compound?
A2: The ideal solvent should be aprotic and non-nucleophilic. The choice depends on the specific reaction, but good starting points include:
-
Aprotic, Nonpolar: Toluene, Hexanes
-
Aprotic, Polar: Acetonitrile (ACN), Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)
Important Note: While DMF and DMSO are polar aprotic solvents and generally acceptable, they are not perfectly inert. They can contain water impurities and may degrade under strongly basic or acidic conditions, which could, in turn, affect the stability of the benzyl bromide. Always use anhydrous grade solvents and consider storing them over molecular sieves.
Q3: How should I store this compound, both as a solid and in solution?
A3:
-
Solid: The compound should be stored under an inert atmosphere (argon or nitrogen), in a tightly sealed container, and refrigerated (2-8°C).[3] It is also sensitive to moisture.[4]
-
In Solution: Solutions of this compound are generally not recommended for long-term storage. You should prepare solutions fresh for each experiment. If temporary storage is unavoidable, use a recommended anhydrous aprotic solvent and store the solution under an inert atmosphere at a low temperature, protected from light.
Q4: Can I use a base like pyridine or triethylamine in my reaction?
A4: Yes, but with caution. While non-nucleophilic bases are often required, amines can act as nucleophiles and react with the benzyl bromide.[5] Tertiary amines like triethylamine or DIPEA are generally preferred over pyridine as they are more sterically hindered, reducing their nucleophilicity. However, direct reaction is still possible, especially at elevated temperatures. If possible, a non-nucleophilic, inorganic base like potassium carbonate or cesium carbonate may be a better choice, depending on its solubility in your chosen solvent system.
III. Troubleshooting Guide: Stability Issues
This section provides a structured approach to diagnosing and solving stability problems encountered during your experiments.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or no yield of desired product; starting material consumed. | Solvolysis: The solvent (e.g., alcohols, water) is reacting with your compound. | 1. Immediately switch to an anhydrous, aprotic solvent such as ACN, THF, or DCM. 2. Ensure all glassware is rigorously dried before use. 3. Use freshly opened or properly stored anhydrous solvents. |
| Formation of multiple unidentified byproducts. | 1. Reaction with nucleophilic reagents/bases: Amines or other nucleophiles in the reaction are competing with your intended reaction. 2. Thermal decomposition: The reaction temperature is too high. | 1. If using an amine base, consider switching to a more sterically hindered one (e.g., DIPEA) or a non-nucleophilic inorganic base (e.g., K₂CO₃). 2. Run the reaction at a lower temperature. If the reaction is slow, extend the reaction time instead of increasing the temperature. |
| Inconsistent results between experimental runs. | Moisture Contamination: The compound is highly sensitive to moisture. Variable amounts of water in your solvents or on your glassware are causing inconsistent degradation. | 1. Implement a strict anhydrous technique. Dry glassware in an oven and cool under a stream of inert gas. 2. Use solvents from a freshly opened bottle or a solvent purification system. 3. Prepare solutions of the benzyl bromide immediately before use. |
| The solid reagent has turned from a white/pale yellow to a brown/dark color. | Decomposition on Storage: The compound has likely been exposed to air, moisture, or light over time. | 1. Discard the discolored reagent as its purity is compromised. 2. When purchasing new material, store it correctly in a desiccator or glovebox, under an inert atmosphere, and in a refrigerator. |
Visualizing the Troubleshooting Workflow
The following diagram outlines a decision-making process for addressing stability issues with this compound.
Caption: Troubleshooting workflow for stability issues.
IV. Experimental Protocol: Assessing Stability in a Novel Solvent
If you need to use a solvent not listed above, it is critical to determine the stability of this compound in it before committing to a large-scale reaction.
Objective: To quantify the rate of degradation of this compound in a chosen solvent over time.
Materials:
-
This compound
-
Test solvent (anhydrous grade)
-
Internal standard (e.g., naphthalene, durene - choose a compound that is stable under the conditions and does not co-elute with your analyte)
-
HPLC or GC instrument with a suitable column
-
Autosampler vials
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a Stock Solution:
-
Accurately weigh a known amount of the internal standard and dissolve it in the test solvent to create a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Prepare the Test Solution:
-
In a volumetric flask, dissolve a precisely weighed amount of this compound in the internal standard stock solution to achieve a final concentration of ~1 mg/mL. This is your t=0 sample .
-
-
Time-Point Analysis:
-
Immediately transfer an aliquot of the t=0 sample into an autosampler vial and analyze it by HPLC or GC to determine the initial peak area ratio of the benzyl bromide to the internal standard.
-
Store the remaining test solution at your intended experimental temperature.
-
At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution, place it in a new vial, and analyze it.
-
-
Data Analysis:
-
For each time point, calculate the ratio of the peak area of this compound to the peak area of the internal standard.
-
Plot this ratio against time. A stable solution will show a flat line, while a downward trend indicates degradation.
-
The rate of degradation can be quantified from the slope of this line.
-
This empirical data will provide a clear indication of the compound's stability in your chosen solvent under your specific experimental conditions, allowing you to make an informed decision and avoid failed reactions.
References
- Mechanism of solvolysis of substituted benzyl chlorides in aqueous ethanol. ResearchGate.
- Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. PubMed.
- Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. ACS Publications.
- Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. ACS Publications.
- Nucleophilic substitution reactions of benzyl halides. Part II. Rates and product proportions for the solvolysis of benzyl chloride in ethanol–water mixtures. RSC Publishing.
- What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? Quora.
- Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. American Chemical Society.
- Rates of solvolysis of p-dimethylamino benzyl halides. Chemistry Stack Exchange.
- Nucleophilic substitution reactions of benzyl halides. Part II. Rates and product proportions for the solvolysis of benzyl chloride in ethanol–water mixtures. Journal of the Chemical Society (Resumed).
- [Chemistry] Benzyl bromide (CHCHBr) reacts rapidly with CHOH to afford benzyl methyl ether (CHC. YouTube.
- This compound. PubChem.
- Allylic and Benzylic Halides - SN1 and SN2 Reactions. YouTube.
- Reactions at the benzylic position. Khan Academy.
- Syllabus for Chemistry (SCQP08). National Testing Agency.
- Ammonolysis of alkyl halides. NCERT.
- Reductive C(sp3)–C(sp3) homo-coupling of benzyl or allyl halides with H2 using a water-soluble electron storage catalyst. PMC - NIH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 994. Nucleophilic substitution reactions of benzyl halides. Part II. Rates and product proportions for the solvolysis of benzyl chloride in ethanol–water mixtures - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. This compound CAS#: 162333-02-0 [m.chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. ncert.nic.in [ncert.nic.in]
Technical Support Center: Optimizing Reactions with 2-Nitro-4-(trifluoromethyl)benzyl bromide
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 2-Nitro-4-(trifluoromethyl)benzyl bromide. This document provides in-depth guidance, troubleshooting, and frequently asked questions concerning the critical role of temperature in controlling its reaction rates and outcomes. Our goal is to empower researchers, scientists, and drug development professionals to navigate the complexities of this highly reactive substrate with confidence and precision.
Introduction: Understanding the Substrate
This compound is a primary benzylic halide engineered for high reactivity. Its chemical behavior is dominated by two key features:
-
A Highly Electrophilic Benzylic Carbon: The presence of two potent electron-withdrawing groups—a nitro group (NO₂) ortho to the bromomethyl group and a trifluoromethyl group (CF₃) para to it—dramatically increases the partial positive charge on the benzylic carbon. This makes it an exceptionally strong electrophile.
-
SN2-Favored Kinetics: The electronic properties that make the benzylic carbon so electrophilic simultaneously destabilize the formation of a carbocation intermediate.[1] Consequently, this substrate reacts almost exclusively through a concerted, bimolecular nucleophilic substitution (Sɴ2) mechanism.[1][2]
Temperature is the most powerful variable for controlling the kinetics of these Sɴ2 reactions. Proper temperature management is not just about accelerating the reaction; it is fundamental to ensuring selectivity, maximizing yield, and preventing thermal degradation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the thermal behavior of this compound in chemical reactions.
Q1: How does temperature fundamentally affect the reaction rate of this compound?
A1: The effect of temperature on the reaction rate is described by the Arrhenius equation, k = Ae-Ea/RT , where k is the rate constant, A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the absolute temperature.[3] In practical terms, increasing the temperature provides the reacting molecules with greater kinetic energy. This leads to:
-
More Frequent Collisions: Molecules move faster and collide more often.
-
More Effective Collisions: A significantly larger fraction of colliding molecules will possess the minimum energy required to overcome the activation energy barrier (Ea), leading to product formation.[3][4]
A widely used rule of thumb is that the rate of many chemical reactions approximately doubles for every 10°C increase in temperature.[4][5]
Q2: What is the dominant reaction mechanism, and why is an Sɴ1 pathway not observed?
A2: The dominant mechanism is Sɴ2 (bimolecular nucleophilic substitution) . This is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time the bromide leaving group departs.[2]
An Sɴ1 pathway, which involves the formation of a carbocation intermediate, is highly disfavored for two primary reasons:
-
Primary Halide: The substrate is a primary benzylic bromide, and primary halides inherently favor the Sɴ2 pathway due to low steric hindrance around the reaction center.[6]
-
Electronic Destabilization: The powerful electron-withdrawing nitro and trifluoromethyl groups would severely destabilize a positive charge on the benzylic carbon, making the formation of the required carbocation intermediate energetically prohibitive.[1]
Q3: What are the primary risks associated with using excessively high temperatures?
A3: While heat accelerates the desired reaction, excessive temperatures can introduce competing pathways and safety hazards:
-
Thermal Decomposition: Nitroaromatic compounds can be thermally sensitive. Studies on similar ortho-nitrobenzyl halides have shown they are less stable than their meta or para isomers and can decompose exothermically, sometimes violently.[7] Thermal decomposition of this compound is expected to generate hazardous gases, including hydrogen bromide, hydrogen fluoride, and nitrogen oxides.[8]
-
Increased Side-Product Formation: Higher temperatures can provide sufficient activation energy for competing reactions, most notably E2 elimination, especially when a sterically hindered or strong base is used as the nucleophile.[1] This leads to the formation of undesired olefinic byproducts.
-
Reduced Selectivity: In complex molecules with multiple reactive sites, higher temperatures can lead to a loss of chemoselectivity, resulting in reactions at unintended positions.
Q4: Is there a universal "optimal" temperature for reactions with this substrate?
A4: No, there is no single optimal temperature. The ideal temperature is highly dependent on the specific reaction system, including:
-
Nucleophile Reactivity: A strong, potent nucleophile (e.g., an azide or thiolate) will react at a much lower temperature than a weak nucleophile (e.g., an alcohol or water).
-
Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are ideal for Sɴ2 reactions as they solvate the cation but leave the nucleophile relatively free and reactive.[1] Protic solvents can form hydrogen bonds with the nucleophile, "caging" it and reducing its reactivity, thus requiring higher temperatures to achieve the same rate.[2]
-
Steric Hindrance: A sterically bulky nucleophile may require more thermal energy to overcome steric repulsion during its approach to the electrophilic carbon.
The optimal temperature must be determined empirically for each unique combination of reactants and conditions.
Part 2: Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Reaction is slow, stalls, or fails to reach completion.
| Possible Cause | Recommended Solution |
| Insufficient Thermal Energy | The activation energy barrier is not being overcome. This is the most common cause for slow reactions with this substrate. |
| Troubleshooting Steps: 1. Ensure your temperature probe is accurately calibrated and correctly placed. 2. Increase the reaction temperature incrementally, for example, in 5-10°C steps. 3. Monitor the reaction progress closely after each temperature increase using a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).[1] | |
| Poor Nucleophile/Solvent System | A weak nucleophile or the use of a protic solvent (like ethanol or water) can dramatically slow the reaction by deactivating the nucleophile.[2] |
| Troubleshooting Steps: 1. If possible, switch to a polar aprotic solvent such as DMF or acetonitrile. 2. If the nucleophile is weak, consider using a stronger base to deprotonate it fully, thereby increasing its nucleophilicity. |
Issue 2: The reaction mixture darkens significantly, and TLC/LC-MS analysis shows multiple unidentified byproducts.
| Possible Cause | Recommended Solution |
| Thermal Decomposition | The reaction temperature is too high, causing the starting material or product to degrade. Ortho-nitrobenzyl bromides are known to be particularly susceptible to thermal instability.[7] |
| Troubleshooting Steps: 1. Immediately reduce the temperature or quench the reaction. 2. Re-run the experiment at a lower temperature. It is better to have a slower, cleaner reaction than a fast, messy one. 3. Consider if the reaction can be run effectively at room temperature or below, even if it requires a longer reaction time. |
Issue 3: A significant amount of an elimination (E2) byproduct is formed.
| Possible Cause | Recommended Solution |
| Temperature is too high | Elimination reactions often have a higher activation energy than their competing substitution reactions. Increasing the temperature can disproportionately accelerate the rate of elimination. |
| Troubleshooting Steps: 1. Lower the reaction temperature. This is the most effective way to favor Sɴ2 over E2. 2. If using a strong base, ensure it is not sterically hindered, as bulky bases are more prone to acting as bases (promoting elimination) rather than nucleophiles.[1] |
Issue 4: Reaction rates and yields are inconsistent between experimental runs.
| Possible Cause | Recommended Solution |
| Poor Temperature Control | Fluctuations in the reaction temperature will lead to inconsistent reaction rates, directly impacting reproducibility. |
| Troubleshooting Steps: 1. Use a stable heating system such as a thermostat-controlled oil bath or a heating mantle with a digital controller and thermocouple. Avoid unregulated heat sources. 2. Ensure the reaction vessel is properly immersed and that the mixture is stirring efficiently to maintain a uniform temperature throughout. |
Part 3: Experimental Protocols & Data Visualization
Protocol: Determining the Effect of Temperature on Reaction Rate
This protocol outlines a general method for studying the kinetics of the reaction between this compound and a model nucleophile (sodium azide) at various temperatures.
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Dimethylformamide (DMF, anhydrous)
-
Internal standard (e.g., dodecane)
-
Reaction vials, magnetic stirrer, and thermostat-controlled oil bath
-
GC-MS or LC-MS for analysis
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound and an internal standard in anhydrous DMF.
-
Reaction Setup: In separate reaction vials, place a measured amount of sodium azide.
-
Temperature Equilibration: Place the vials in the oil bath and allow them to equilibrate to the desired temperatures (e.g., 25°C, 35°C, 45°C, 55°C).
-
Reaction Initiation: Inject a precise volume of the stock solution into each vial simultaneously to start the reactions.
-
Sampling: At predetermined time intervals, withdraw a small aliquot from each reaction, quench it immediately (e.g., with cold water), and extract it with a suitable organic solvent (e.g., ethyl acetate).
-
Analysis: Analyze the quenched samples by GC-MS or LC-MS to determine the concentration of the starting material over time.
-
Data Processing: Plot the natural logarithm of the reactant concentration versus time for each temperature. The slope of this line will be the pseudo-first-order rate constant (k).
Data Presentation: Temperature vs. Rate Constant
The following table illustrates the expected relationship between temperature and reaction rate for a typical Sɴ2 reaction with this substrate. Note: Data are illustrative.
| Temperature (°C) | Absolute Temp (K) | Rate Constant, k (x 10⁻⁴ s⁻¹) | Approx. Half-Life (min) |
| 25 | 298.15 | 1.5 | 77 |
| 35 | 308.15 | 3.1 | 37 |
| 45 | 318.15 | 6.0 | 19 |
| 55 | 328.15 | 11.5 | 10 |
This data clearly shows that an increase of 10°C approximately doubles the reaction rate constant, thereby halving the reaction time.
Part 4: Visualization of Key Concepts
Diagram 1: Sɴ2 Reaction Pathway
Caption: The concerted Sɴ2 mechanism for this compound.
Diagram 2: Troubleshooting Workflow for Low Reaction Yield
Caption: A logical workflow for troubleshooting low-yield reactions.
References
- RSC Education.
- Greiner, G., & Klink, J. (2016).Experiments to Introduce Students into the Temperature Dependence of the Reaction Rate.
- Science News Explores. (2023).
- Chem 112 Laboratory Manual.
- savvy-chemist. (2016). Reaction Kinetics (6)
- Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction.[Link]
- Arts, Science, and Commerce College, Kolhar.Nucleophilic Substitution.[Link]
- Cardillo, P., & Girelli, A. (1984).Thermal Stability of Nitrobenzyl Halogenides.
- Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. cerritos.edu [cerritos.edu]
- 4. savvy-chemist: Reaction Kinetics (6) How Temperature affects Reaction Rate [derekcarrsavvy-chemist.blogspot.com]
- 5. Experiments to Introduce Students into the Temperature Dependence of the Reaction Rate [pubs.sciepub.com]
- 6. asccollegekolhar.in [asccollegekolhar.in]
- 7. researchgate.net [researchgate.net]
- 8. synquestlabs.com [synquestlabs.com]
Technical Support Center: Analytical Methods for Monitoring 2-Nitro-4-(trifluoromethyl)benzyl Bromide Reactions
Welcome to the Technical Support Center dedicated to providing in-depth guidance on the analytical methodologies for monitoring chemical reactions involving 2-Nitro-4-(trifluoromethyl)benzyl bromide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of reaction monitoring, ensuring robust and reproducible results. Here, we synthesize technical accuracy with field-proven insights to address specific challenges you may encounter during your experiments.
Introduction: The Critical Role of Reaction Monitoring
This compound is a key intermediate in the synthesis of various pharmacologically active molecules and functional materials. The presence of the nitro and trifluoromethyl groups makes it a highly reactive and versatile building block.[1][2][3] However, its reactivity also necessitates careful monitoring of reaction progress to optimize yield, minimize byproduct formation, and ensure the complete consumption of the starting material. Inadequate monitoring can lead to inconsistent product quality, difficult purification, and potentially unsafe reaction conditions due to the presence of unreacted, reactive intermediates.
This guide provides a comprehensive overview of the most common analytical techniques for monitoring these reactions, complete with troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges.
Choosing the Right Analytical Tool: A Comparative Overview
The selection of an appropriate analytical method is paramount for successful reaction monitoring. The choice depends on several factors, including the information required (qualitative vs. quantitative), the complexity of the reaction mixture, and the available instrumentation.[4] The following table provides a comparative analysis of common techniques.
| Technique | Principle | Advantages | Disadvantages |
| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning between a solid stationary phase and a liquid mobile phase.[5] | Rapid, inexpensive, and requires minimal sample preparation.[6] Excellent for quick qualitative checks of reaction completion.[7] | Limited resolution, not suitable for quantitative analysis, and can be difficult to interpret for complex mixtures. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase within a packed column.[8] | High resolution, excellent for quantitative analysis, and applicable to a wide range of compounds, including non-volatile and thermally labile ones.[4] | Requires more extensive method development, instrumentation can be expensive, and troubleshooting can be complex.[9][10] |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase.[4] | High sensitivity and resolution for volatile and thermally stable compounds. Often coupled with mass spectrometry (GC-MS) for definitive identification.[11][12] | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required.[4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and quantity of molecules.[13][14] | Provides rich structural information, is non-destructive, and inherently quantitative.[14][15] Can be used for real-time reaction monitoring.[13] | Lower sensitivity compared to other methods, expensive instrumentation, and spectra can be complex to interpret, especially in reaction mixtures.[13][16] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify molecules.[17][18] | High sensitivity and selectivity. Provides molecular weight information and structural details through fragmentation patterns.[17][19] | Can be challenging to couple directly to a reaction for real-time monitoring without specialized interfaces. Interpretation of complex spectra can be difficult. |
Troubleshooting and FAQs
This section provides practical solutions to common problems encountered when using these analytical techniques to monitor reactions of this compound.
Thin-Layer Chromatography (TLC)
Q1: My starting material and product spots are very close together on the TLC plate, making it difficult to assess reaction completion. What can I do?
A1: This is a common issue when the polarity of the reactant and product are similar.[20][21] Here’s a systematic approach to improve separation:
-
Optimize the Mobile Phase: The key is to adjust the polarity of the eluent.
-
If using a non-polar solvent system (e.g., hexane/ethyl acetate), gradually increase the proportion of the more polar solvent (ethyl acetate) in small increments.[5]
-
Conversely, if using a polar system, slightly decrease the polarity.
-
Experiment with different solvent systems entirely. For example, a dichloromethane/methanol system might offer different selectivity.
-
-
Try a Different Stationary Phase: While less common for routine monitoring, TLC plates with different stationary phases (e.g., alumina instead of silica) can provide alternative separation selectivity.
-
Use a Longer TLC Plate: A longer plate allows for a greater separation distance between spots.
-
Consider a Two-Dimensional TLC: Develop the plate in one solvent system, dry it, rotate it 90 degrees, and develop it in a second, different solvent system. This can be effective for complex mixtures.
Q2: The spots on my TLC plate are streaking or tailing. What causes this and how can I fix it?
A2: Tailing is often caused by interactions between the analyte and the stationary phase, or by applying too much sample.[5]
-
Reduce Sample Concentration: Overloading the TLC plate is a frequent cause of streaking. Dilute your reaction aliquot before spotting.
-
Add a Modifier to the Mobile Phase: For acidic or basic compounds, adding a small amount of a modifier can improve peak shape. For example, a few drops of acetic acid can help with acidic compounds, while a small amount of triethylamine can be beneficial for basic compounds.[5]
-
Ensure the TLC Chamber is Saturated: Line the inside of your developing chamber with filter paper soaked in the mobile phase. This ensures the atmosphere inside the chamber is saturated with solvent vapors, leading to more uniform development.
High-Performance Liquid Chromatography (HPLC)
Q1: I'm observing peak tailing for my aromatic compounds, including the starting material and product. What are the likely causes and solutions?
A1: Peak tailing in HPLC for aromatic and particularly basic compounds is often due to secondary interactions with the silica-based stationary phase.[22] The electron-withdrawing nature of the nitro and trifluoromethyl groups can influence the electronic properties of the molecule, potentially affecting its interaction with the column.[23]
Troubleshooting Workflow for Aromatic Compound Peak Tailing
Caption: Troubleshooting workflow for aromatic compound peak tailing.
Q2: My retention times are drifting during a series of injections. What should I investigate?
A2: Retention time drift can be caused by several factors related to the column, mobile phase, or pump.[10]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analysis. This is especially important for gradient methods.[10]
-
Mobile Phase Composition: Inconsistencies in mobile phase preparation can lead to drift. Prepare fresh mobile phase and ensure it is well-mixed and degassed.[9]
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature, as even small changes in ambient temperature can affect retention times.[10]
-
Pump Performance: Check for leaks in the pump or flow system. A drifting flow rate will directly impact retention times.[9]
Gas Chromatography (GC)
Q1: I'm seeing broad or tailing peaks for my benzyl bromide starting material. What's the cause?
A1: Benzyl bromides can be reactive and may interact with active sites in the GC system.[24][25]
-
Active Sites: Active sites in the injector liner or on the column can cause peak tailing. Use a deactivated liner and a high-quality, low-bleed column.[25][26]
-
Column Overloading: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or diluting the sample.[24]
-
Improper Injection Technique: A slow injection can cause band broadening. Ensure a fast and consistent injection.[25]
Q2: I'm concerned about the thermal stability of my product. Can I use GC?
A2: this compound itself is thermally stable under typical GC conditions.[27] However, the stability of your product will depend on its specific structure.
-
Lower the Inlet and Oven Temperatures: Start with a lower initial oven temperature and a gentle temperature ramp. Use the lowest possible injector temperature that still allows for efficient volatilization.[12]
-
Consider Derivatization: If your product is not thermally stable or is too polar for GC, derivatization can make it more amenable to analysis. For example, converting a polar functional group to a more stable, less polar derivative can improve chromatography.[12]
-
Alternative Techniques: If thermal degradation is a significant issue, HPLC is a more suitable technique for non-volatile and thermally labile compounds.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q1: How can I use ¹H NMR to monitor the reaction progress quantitatively?
A1: ¹H NMR is an excellent tool for quantitative reaction monitoring because the signal intensity is directly proportional to the number of protons.[13][14]
-
Select Characteristic Peaks: Identify well-resolved peaks for both the starting material (e.g., the benzylic -CH₂Br protons) and the product that do not overlap with other signals in the spectrum.[4][7]
-
Calculate Molar Ratios: The ratio of the integrals of these characteristic peaks will give you the molar ratio of the product to the starting material.
-
Use an Internal Standard: For absolute quantification, add a known amount of an inert internal standard to the reaction mixture. The standard should have a simple spectrum with peaks that do not overlap with your analyte signals.
Q2: My NMR spectra from the reaction mixture are distorted and have poor resolution. What can I do?
A2: Reaction mixtures can be complex, and changes in viscosity, ionic strength, or the presence of paramagnetic species can degrade spectral quality.[13][28]
-
Sample Preparation: If possible, take an aliquot of the reaction mixture, quench the reaction, and perform a quick workup (e.g., a simple extraction) to remove interfering salts or other components before acquiring the spectrum.[4]
-
Shimming: Carefully shim the NMR spectrometer on your sample to improve the magnetic field homogeneity.
-
Use of Deuterated Solvents: If the reaction is performed in a non-deuterated solvent, you can either take an aliquot and dissolve it in a deuterated solvent or use solvent suppression techniques.[14]
Experimental Protocols
Protocol 1: Rapid Reaction Monitoring by TLC
-
Plate Preparation: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark three lanes for your starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).
-
Spotting:
-
Development: Place the TLC plate in a chamber containing an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate).[5] Ensure the chamber is saturated with the solvent vapor. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm).[7] The disappearance of the starting material spot in the "Rxn" lane and the appearance of a new product spot indicates the reaction is progressing.
Protocol 2: Quantitative Reaction Monitoring by HPLC-UV
-
Method Development (Initial Conditions):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is a good starting point. For example, start with a 50:50 mixture and adjust as needed for optimal separation.
-
Flow Rate: 1.0 mL/min.[29]
-
Detection: UV detector set at a wavelength where both the starting material and product have good absorbance (e.g., 254 nm).[30]
-
Column Temperature: 30 °C.
-
-
Sample Preparation:
-
At various time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of mobile phase or a suitable solvent to stop the reaction and prevent precipitation.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject a standard of the starting material to determine its retention time.
-
Inject the prepared samples from the reaction mixture at different time points.
-
Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product to determine the reaction progress. The percent conversion can be calculated from the relative peak areas.
-
Data Presentation
Table 1: Example HPLC Gradient for Reaction Monitoring
| Time (min) | % Water | % Acetonitrile | Flow Rate (mL/min) |
| 0.0 | 50 | 50 | 1.0 |
| 15.0 | 10 | 90 | 1.0 |
| 20.0 | 10 | 90 | 1.0 |
| 20.1 | 50 | 50 | 1.0 |
| 25.0 | 50 | 50 | 1.0 |
Visualization of Workflows
Logical Flow for Selecting an Analytical Method
Caption: Logical flow for selecting an analytical method for reaction monitoring.
This technical support guide provides a foundational understanding and practical troubleshooting advice for monitoring reactions involving this compound. For more specific applications or persistent issues, consulting detailed application notes or reaching out to an application scientist is always recommended.
References
- A Comparative Guide to the GC-MS Analysis of a Benzyl Bromide Reaction Mixture - Benchchem. (URL: )
- analytical methods. (URL: )
- 4-Nitro-2-(trifluoromethyl)benzyl bromide - Synquest Labs. (URL: )
- NMR Reaction Monitoring Robust to Spectral Distortions - ACS Public
- Determination of benzyl bromide as a genotoxic impurity in donepezil hydrochloride using extraction technique by gas - TSI Journals. (URL: )
- Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron - OSTI.GOV. (URL: )
- Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethyl
- Supplementary Information for: - The Royal Society of Chemistry. (URL: )
- NMR Reaction-Monitoring as a Process Analytical Technique - Pharmaceutical Technology. (URL: )
- Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay - Wsu. (URL: )
- 2.3B: Uses of TLC - Chemistry LibreTexts. (URL: )
- Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR | Journal of the American Chemical Society. (URL: )
- Clean H NMR Spectra of Products Directly from B
- Application note: Enhancing reaction understanding with online NMR reaction monitoring. (URL: )
- HPLC Troubleshooting Guide - Sigma-Aldrich. (URL: )
- Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - NIH. (URL: )
- NMR reaction monitoring robust to spectral distortions - ChemRxiv. (URL: )
- HPLC Troubleshooting Guide - SCION Instruments. (URL: )
- Technical Support Center: Reaction Condition Optimization for Trifluoromethylquinoline Synthesis - Benchchem. (URL: )
- TROUBLESHOOTING GUIDE. (URL: )
- This compound (C8H5BrF3NO2) - PubChemLite. (URL: )
- GC-MS and GC-IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines | Office of Justice Programs. (URL: )
- This compound CAS#: 162333-02-0 - ChemicalBook. (URL: )
- A Three-Pronged Approach to the Development of New Trifluoromethylation Reactions Fluorinated molecules continue to be of major. (URL: )
- A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - ResearchG
- Identifying reactive intermediates by mass spectrometry - PMC - PubMed Central - NIH. (URL: )
- separating benzyl bromide and product spots on tlc : r/chemhelp - Reddit. (URL: )
- 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot - Drawell. (URL: )
- Tips and Tricks of HPLC System Troubleshooting - Agilent. (URL: )
- This compound, 97% 5 g | Buy Online - Thermo Fisher Scientific. (URL: )
- Identifying reactive intermediates by mass spectrometry - ResearchG
- GC Column Troubleshooting Guide - Phenomenex. (URL: )
- HPLC Troubleshooting Guide. (URL: )
- Derivatization reactions of benzyl halides (X = Cl, Br) with...
- Technical Support Center: Troubleshooting HPLC Peak Tailing for Arom
- Common Sources Of Error in Gas Chromatography - Blogs - News - alwsci. (URL: )
- 162333-02-0 Cas No. | 2-Nitro-4-(trifluoromethyl)
- GC Troubleshooting: 7+ Common Problems and Their Solution - PharmaGuru. (URL: )
- How does one separate Benzyl bromide from the reaction mixture?
- SAFETY D
- Identifying reactive intermediates by mass spectrometry - RSC Publishing. (URL: )
- CN103641722A - Production method for 2-nitrobenzyl bromide - Google P
- Simultaneous HPLC estimation of benzyl chloride and bromide in entecavir.. (URL: )
- The Morita-Baylis-Hillman Reaction: Insights into Asymmetry and Reaction Mechanisms by Electrospray Ioniz
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Technical Support Center: Navigating the Reactivity of 2-Nitro-4-(trifluoromethyl)benzyl bromide
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Nitro-4-(trifluoromethyl)benzyl bromide. This guide provides in-depth troubleshooting advice and frequently asked questions to address the unique challenges posed by the steric and electronic effects of this reagent in nucleophilic substitution reactions. Our goal is to empower you with the knowledge to optimize your experimental outcomes.
Understanding the Dual Nature of the Ortho-Nitro Group
The reactivity of this compound in nucleophilic substitution reactions is significantly influenced by the substituents on the aromatic ring. The ortho-nitro group, in particular, presents a fascinating case of competing effects. On one hand, its bulky nature introduces steric hindrance, which can impede the approach of a nucleophile in an SN2 reaction.[1][2] On the other hand, under specific conditions, the ortho-nitro group can act as an intramolecular nucleophilic assistant, potentially altering the reaction pathway.[1][3]
The trifluoromethyl group at the 4-position is a strong electron-withdrawing group. In the context of an SN2 reaction, electron-withdrawing groups can influence the transition state, while for a potential SN1 pathway, they would destabilize the formation of a benzyl cation.[4][5][6]
Troubleshooting Guide: Common Issues and Solutions
Here we address common problems encountered during reactions with this compound, with a focus on overcoming challenges related to its unique structure.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Steric Hindrance: The bulky ortho-nitro group can physically block the nucleophile's approach to the benzylic carbon, especially with larger nucleophiles.[1][2] | - Use a less sterically hindered nucleophile if possible. - Increase the reaction temperature to provide more kinetic energy to overcome the activation barrier. - Employ a more polar aprotic solvent like DMF or DMSO to better solvate the transition state. |
| Weak Nucleophile: The combination of steric hindrance and the electron-withdrawing nature of the substituents may require a more potent nucleophile. | - For alcohol nucleophiles (Williamson ether synthesis), ensure complete deprotonation with a strong base like sodium hydride (NaH). - Consider using a more reactive salt of your nucleophile (e.g., sodium or potassium salt). | |
| Inappropriate Solvent: Protic solvents can solvate the nucleophile, reducing its reactivity in an SN2 reaction. | - Switch to a polar aprotic solvent such as acetonitrile (ACN), dimethylformamide (DMF), or tetrahydrofuran (THF). | |
| Formation of Side Products | Elimination (E2) Pathway: If a sterically hindered and strongly basic nucleophile is used, the E2 elimination pathway may compete with the SN2 substitution. | - Use a less hindered base if your nucleophile is also the base. - Running the reaction at a lower temperature can favor the SN2 pathway over E2. |
| Hydrolysis of Benzyl Bromide: The presence of water can lead to the hydrolysis of this compound to the corresponding benzyl alcohol. | - Ensure the use of anhydrous solvents and reagents. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Reaction Stalls or is Sluggish | Insufficient Activation Energy: The steric and electronic factors may lead to a high activation energy for the reaction. | - Gradually increase the reaction temperature while monitoring for decomposition by TLC. - Consider the use of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to enhance the reaction rate, especially in biphasic systems. |
Frequently Asked Questions (FAQs)
Q1: How does the ortho-nitro group in this compound affect its reactivity in SN2 reactions compared to its para-isomer?
A: Generally, ortho-substituted benzyl halides are less reactive in SN2 reactions than their para-isomers due to steric hindrance.[1] The bulky ortho-nitro group can impede the backside attack of the nucleophile on the benzylic carbon. However, some studies on o-nitrobenzyl bromide have suggested the possibility of intramolecular nucleophilic assistance from the nitro group, which could potentially modulate the reactivity.[1][3]
Q2: Can this compound undergo SN1 reactions?
A: An SN1 reaction is unlikely for this substrate. The presence of two strong electron-withdrawing groups (nitro and trifluoromethyl) on the benzene ring would significantly destabilize the formation of a positive charge on the benzylic carbon (a benzyl cation), which is a key intermediate in the SN1 pathway.[4][5][6] Therefore, the SN2 pathway is the more probable mechanism.
Q3: What is the role of the 4-(trifluoromethyl) group?
A: The trifluoromethyl group is a potent electron-withdrawing group. In the context of an SN2 reaction, computational studies on substituted benzyl bromides suggest that electron-withdrawing groups can lead to a "tighter" transition state.[7] This can influence the reaction rate, and its electronic effect should be considered in conjunction with the steric effect of the ortho-nitro group.
Q4: What are the ideal storage conditions for this compound?
A: This compound should be stored in a cool, dry, and well-ventilated area, away from light and moisture. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis.
Visualizing the Reaction Dynamics
The SN2 Reaction Pathway and the Impact of Steric Hindrance
Caption: Troubleshooting decision tree for low reaction yields.
Experimental Protocol: Williamson Ether Synthesis with this compound
This protocol provides a general procedure for the synthesis of a benzyl ether using this compound and an alcohol.
Materials:
-
This compound
-
Alcohol of choice
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringe and needles
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Alkoxide:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol (1.2 equivalents) and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise. Caution: NaH is highly reactive and flammable. Handle with care.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium alkoxide.
-
-
Nucleophilic Substitution:
-
In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Slowly add the solution of the benzyl bromide to the alkoxide solution at 0 °C via a syringe.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting benzyl bromide is consumed.
-
-
Work-up:
-
Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the desired benzyl ether.
-
References
- Kyong, J. B., et al. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. International Journal of Molecular Sciences, 20(16), 4026. [Link]
- Kyong, J. B., et al. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. PubMed. [Link]
- Szentandrassy, F., et al. (2006). Computational Study of Reactivity and Transition Structures in Nucleophilic Substitutions on Benzyl Bromides.
- Experimental and Quantum Mechanical Study of Nucleophilic Substitution Reactions of meta- and para-Substituted Benzyl Bromides with Benzylamine in Methanol: Synergy Between Experiment and Theory. (2016). CSIRO Publishing. [Link]
- Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. (2021).
- Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. (2024).
- Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. (2025). ACS Omega. [Link]
- Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. (2025). PubMed. [Link]
- What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? (2022). Quora. [Link]
- Effect of an electron withdrawing group in a benzyl c
- Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. (2007).
- Steric and electronic effects in SN2 reactions. (2018).
- SN2 Reactions of Nitranions with Benzyl Chlorides. (n.d.). Future4200. [Link]
- [Chemistry] Benzyl bromide (CHCHBr) reacts rapidly with CHOH to afford benzyl methyl ether (CHC. (2025). YouTube. [Link]
- The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. (n.d.). MDPI. [Link]
- Effect of an electron withdrawing group in a benzyl c
- Conductance study of benzyl bromide reaction with cyclicamines in aqueous-ethanol medium. (2015).
- Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. (2015). PMC. [Link]
- Synthetic scope, computational chemistry and mechanism of a base induced 5-endo cyclization of benzyl alkynyl sulfides. (2017). PMC. [Link]
- Substitution reactions of alkyl halides: two mechanisms. (2023). Chemistry LibreTexts. [Link]
- Practice with Bimolecular Nucleophilic Substitution Reactions. (2023). YouTube. [Link]
- Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. (2024). RSC Publishing. [Link]
- AQA A-Level Chemistry - Nucleophilic Substitution. (2014). YouTube. [Link]
- B. What is Nucleophilic Substitution? (2023). Chemistry LibreTexts. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Khan Academy [khanacademy.org]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Avoid Over-Alkylation with 2-Nitro-4-(trifluoromethyl)benzyl bromide
Welcome to the technical support center for handling 2-Nitro-4-(trifluoromethyl)benzyl bromide. This guide is designed for researchers, scientists, and drug development professionals who utilize this highly reactive alkylating agent. Here, we address common challenges, particularly the issue of over-alkylation, and provide detailed, field-proven strategies to achieve selective mono-alkylation.
Understanding the Challenge: The Reactivity of this compound
This compound is a powerful electrophile. The presence of two strong electron-withdrawing groups—the nitro (-NO2) and trifluoromethyl (-CF3) moieties—significantly increases the electrophilicity of the benzylic carbon. This heightened reactivity makes it highly susceptible to nucleophilic attack but also complicates selective synthesis, frequently leading to undesired di- or even tri-alkylation products, especially when reacting with primary amines.[1] The product of the initial alkylation (a secondary amine) is often more nucleophilic than the starting primary amine, leading to a "runaway" reaction where it competes for the alkylating agent.[1]
Frequently Asked Questions (FAQs)
Q1: Why is over-alkylation so common with this specific benzyl bromide?
A1: The core issue lies in the electronic properties of the aromatic ring. The nitro and trifluoromethyl groups are potent electron-withdrawing groups, which destabilize the benzyl bromide by pulling electron density away from the benzylic carbon. This makes the carbon atom exceptionally electrophilic and the bromide a very good leaving group, accelerating the rate of nucleophilic substitution. Once a primary amine is mono-alkylated, the resulting secondary amine is typically more nucleophilic and can react again with the benzyl bromide, leading to the tertiary amine, and so on.
Q2: I'm observing multiple products in my reaction with a primary amine. How can I confirm it's over-alkylation?
A2: The most effective way to identify your products is through a combination of Thin Layer Chromatography (TLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
TLC: You will likely see multiple spots corresponding to the starting amine, the mono-alkylated product, the di-alkylated product, and potentially the quaternary ammonium salt.
-
MS: Mass spectrometry will show distinct molecular ion peaks for each species. For example, if your starting amine has a molecular weight of 'X' and the 2-nitro-4-(trifluoromethyl)benzyl group has a mass of 'Y' (266.0 g/mol ), you should look for peaks corresponding to [X+Y], [X+2Y], and [X+3Y].
-
NMR: 1H NMR is particularly diagnostic. The benzylic protons (-CH2Br) of the starting material will have a characteristic chemical shift. Upon mono-alkylation, you will see a new singlet for the benzylic protons of the product. In the di-alkylated product, you will observe two distinct sets of benzylic protons, and so on.
Q3: Can I use common bases like sodium hydroxide or triethylamine?
A3: While these bases can be used, they often lead to poor selectivity.[2] Strong, non-nucleophilic bases are generally preferred to deprotonate the nucleophile without competing in the alkylation reaction. For sensitive substrates, weaker bases like potassium carbonate or cesium carbonate can offer better control, though they may require longer reaction times or higher temperatures.[3] The choice of base is critical and depends heavily on the pKa of your nucleophile.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Troubleshooting Steps |
| Low to no mono-alkylation, mostly starting material remains. | 1. Insufficient Base Strength: The base is not strong enough to deprotonate the nucleophile effectively.[3]2. Low Reaction Temperature: The activation energy for the reaction is not being met.3. Steric Hindrance: The nucleophile or the alkylating agent is too bulky. | 1. Switch to a stronger base (e.g., from K₂CO₃ to NaH or tBuOK).[3]2. Gradually increase the reaction temperature, monitoring for side product formation by TLC.[4]3. Consider a less hindered analogue of your nucleophile if possible. |
| Mixture of mono-, di-, and tri-alkylated products. | 1. Incorrect Stoichiometry: Using a 1:1 ratio of nucleophile to alkylating agent often leads to over-alkylation as the product is more reactive.[1]2. Rapid Addition of Alkylating Agent: A high local concentration of the benzyl bromide favors multiple additions.3. Inappropriate Solvent: The solvent may not be optimal for controlling reactivity. | 1. Use a large excess of the nucleophile (3-5 equivalents). This statistically favors the reaction of the benzyl bromide with the starting material.2. Add the this compound solution dropwise over a prolonged period using a syringe pump to maintain a low concentration.[5]3. Switch to a polar aprotic solvent like DMF or DMSO, which can help solvate the ions involved and may modulate reactivity.[6] |
| Formation of elimination byproducts. | 1. Strong, Sterically Hindered Base: Bases like potassium tert-butoxide (t-BuOK) can promote E2 elimination, especially at higher temperatures.[4][7]2. High Reaction Temperature: Elevated temperatures generally favor elimination over substitution. | 1. If elimination is a problem, switch to a less hindered base like potassium carbonate or a milder organic base like DIPEA.[2]2. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
Advanced Strategies for Selective Mono-Alkylation
Strategy 1: The Use of Bulky, Non-Nucleophilic Bases
For nucleophiles like primary amines, using a bulky base can sterically hinder the approach to the already substituted nitrogen atom of the secondary amine product, thus favoring mono-alkylation.
-
Principle: Bulky bases, such as Lithium diisopropylamide (LDA) or potassium tert-butoxide (KOtBu), are effective at deprotonation but are poor nucleophiles themselves due to steric hindrance.[8][9] This prevents them from competing with the desired nucleophile.
-
Application: This strategy is particularly useful when the nucleophile is not sterically demanding.
Strategy 2: Competitive Deprotonation/Protonation
A clever approach involves using the hydrobromide salt of the primary amine as the starting material.[2][10]
-
Principle: In the presence of a base, an equilibrium is established between the protonated and deprotonated forms of the primary amine and the secondary amine product. The secondary amine is typically more basic, so it will preferentially exist in its protonated (and thus unreactive) ammonium salt form.[2][10] This leaves the primary amine as the dominant free nucleophile available to react.
-
Application: This method is highly effective for a wide range of primary amines and alkyl bromides, offering excellent selectivity for mono-alkylation.[10]
Strategy 3: N-Protecting Groups
For particularly challenging syntheses where high purity of the mono-alkylated product is essential, the use of a protecting group is a robust strategy.[11]
-
Principle: The primary amine is first protected with a group like tert-butoxycarbonyl (Boc). The protected amine is then alkylated. Since there are no N-H protons on the protected nitrogen, over-alkylation is impossible. The protecting group is then removed in a subsequent step to yield the desired mono-alkylated secondary amine.[11]
-
Application: While this adds steps to the synthesis, it provides the highest level of control and is often the go-to method in multi-step pharmaceutical synthesis.
Visualizing the Strategies
Caption: Decision workflow for controlling alkylation.
Detailed Experimental Protocols
Protocol 1: Mono-alkylation using Excess Amine
This protocol relies on stoichiometry to favor the reaction with the primary amine.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (4.0 equivalents) and a non-nucleophilic base such as potassium carbonate (2.0 equivalents) in anhydrous DMF.
-
Reagent Addition: In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Slow Addition: Cool the amine solution to 0 °C in an ice bath. Add the benzyl bromide solution dropwise to the stirred amine solution over 2-4 hours using a syringe pump.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the progress by TLC.
-
Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to separate the desired mono-alkylated product from the excess starting amine and any di-alkylated byproduct.
Protocol 2: Mono-alkylation using a Boc-Protecting Group
This protocol offers the highest selectivity.
Part A: Boc Protection
-
Reaction Setup: Dissolve the primary amine (1.0 equivalent) in a suitable solvent like dichloromethane (DCM) or THF.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc)2O (1.1 equivalents) and a base like triethylamine (1.2 equivalents).
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting amine is consumed.
-
Workup: Wash the reaction mixture with water and brine. Dry the organic layer and concentrate to obtain the Boc-protected amine, which can often be used without further purification.
Part B: Alkylation
-
Deprotonation: Dissolve the Boc-protected amine (1.0 equivalent) in anhydrous THF or DMF and cool to 0 °C. Add a strong base like sodium hydride (NaH, 1.1 equivalents) portion-wise. Stir for 30 minutes.
-
Alkylation: Add this compound (1.05 equivalents) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Workup: Carefully quench with a saturated aqueous solution of ammonium chloride. Extract with an organic solvent, dry, and concentrate. Purify by column chromatography.
Part C: Deprotection
-
Acidolysis: Dissolve the purified, Boc-protected secondary amine in DCM.
-
Reagent Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a 4M solution of HCl in dioxane.[11]
-
Reaction: Stir at room temperature for 1-3 hours until deprotection is complete (monitor by TLC).
-
Isolation: Evaporate the solvent and excess acid under reduced pressure to isolate the desired secondary amine salt.
Visualizing the Boc-Protection Workflow
Caption: Workflow for Boc-protection strategy.
References
- OrgoSolver. Alkyl Halide → Alkene via Bulky Bases (E2 Hofmann).
- Chemistry LibreTexts. 9.2: Second Order Eliminations. (2021).
- Chemistry Steps. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice.
- RSC Publishing. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy.
- Master Organic Chemistry. Bulky Bases in Elimination Reactions. (2012).
- Master Organic Chemistry. Alkylation of Amines (Sucks!). (2017).
- Digital Commons @ USF. Efficient synthesis of secondary amines by selective alkylation of primary amines. (2002).
- Reddit. Organic Chemistry 1 - Why is a bulky base required for this elimination reaction?. (2018).
- PubChemLite. This compound (C8H5BrF3NO2).
- ChemRxiv. Synthesis of Secondary Amines via Self-Limiting Alkylation of N- Aminopyridinium Salts.
- ResearchGate. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strateg. (2014).
- Reddit. Improvement of selectivity/yield of Alkylation : r/OrganicChemistry. (2023).
- Oakwood Chemical. This compound.
- PubMed Central. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. (2024).
- Google Patents. EP3587391A1 - Process for preparing nitrobenzyl bromides.
- PubMed Central. Benzylation of Nitroalkanes Using Copper-Catalyzed Thermal Redox Catalysis: Toward the Facile C-Alkylation of Nitroalkanes.
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- 6. "Efficient synthesis of secondary amines by selective alkylation of pri" by Kyung Woon Jung [digitalcommons.usf.edu]
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Validation & Comparative
A Comparative Guide to Benzylating Agents: The Strategic Advantages of 2-Nitro-4-(trifluoromethyl)benzyl Bromide
In the landscape of multi-step organic synthesis, particularly within pharmaceutical and complex molecule development, the judicious selection of protecting groups is a cornerstone of a successful strategy. The benzyl group is a stalwart protector of hydroxyl and amine functionalities, prized for its general robustness. However, the modern synthetic chemist's toolkit requires a nuanced selection of benzylating agents, each with its own set of advantages and specific applications. This guide provides an in-depth comparison of 2-Nitro-4-(trifluoromethyl)benzyl bromide with more conventional benzylating agents like benzyl bromide (BnBr) and p-methoxybenzyl bromide (PMB-Br), offering insights into its unique performance characteristics and strategic utility.
The Benzyl Protecting Group: A Versatile Mainstay
The benzyl group is widely employed due to its stability across a broad range of reaction conditions, including moderately acidic and basic environments. Its introduction is typically straightforward, often accomplished via the Williamson ether synthesis, where an alkoxide reacts with a benzyl halide in an SN2 fashion. The primary distinction between various benzylating agents lies in their reactivity and, most critically, the conditions required for their removal. This orthogonality in deprotection is what allows for the selective unmasking of functional groups in a complex molecular architecture.
Introducing the Players: A Trio of Benzylating Agents
This guide will focus on a comparative analysis of three key benzylating agents:
-
Benzyl Bromide (BnBr): The archetypal benzylating agent, offering a good balance of reactivity and stability. The resulting benzyl ether is typically cleaved under reductive conditions, most commonly catalytic hydrogenolysis (H₂/Pd-C).
-
p-Methoxybenzyl Bromide (PMB-Br): The para-methoxy group enhances the electron density of the aromatic ring, making the PMB ether susceptible to oxidative cleavage by reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN). This provides a valuable orthogonal deprotection strategy to the standard benzyl group.
-
This compound: This agent introduces a photolabile protecting group. The ortho-nitrobenzyl moiety allows for cleavage under UV irradiation, a remarkably mild and non-invasive deprotection method. The presence of the electron-withdrawing trifluoromethyl group is anticipated to influence its reactivity and stability profile.
Comparative Performance Analysis
The choice of a benzylating agent is a multi-faceted decision, balancing the ease of introduction with the conditions required for its removal and its stability throughout the synthetic sequence.
Reactivity in Benzylation
The Williamson ether synthesis is the most common method for the introduction of these benzyl groups. The reaction proceeds via an SN2 mechanism, and therefore, the reactivity of the benzyl bromide derivative is influenced by both steric and electronic factors.
While direct, side-by-side comparative kinetic data for these specific reagents is not extensively published, we can infer relative reactivities. Benzyl bromide is a reactive and widely used alkylating agent. The presence of the ortho-nitro group in this compound may introduce some steric hindrance, potentially slowing the reaction rate compared to the unsubstituted benzyl bromide. However, the strong electron-withdrawing nature of both the nitro and trifluoromethyl groups is expected to make the benzylic carbon more electrophilic, which could counteract the steric effect to some extent.
Orthogonality of Deprotection: The Key Strategic Advantage
The true value of this compound lies in the orthogonality of its deprotection strategy. The photolytic cleavage of the ortho-nitrobenzyl group offers a mild and highly selective method for deprotection that leaves other protecting groups, including standard benzyl and PMB ethers, intact.
.
Table 1: Comparative Stability and Deprotection of Benzyl Ethers
| Protecting Group | Abbreviation | Typical Deprotection Condition | Stability Towards Other Cleavage Conditions |
| Benzyl | Bn | H₂, Pd/C (Catalytic Hydrogenolysis) | Stable to mild acid, base, and oxidation. |
| p-Methoxybenzyl | PMB | DDQ, CAN (Oxidative) | Labile to strong acids. Stable to hydrogenolysis (can be cleaved but slower than Bn). |
| 2-Nitro-4-(trifluoromethyl)benzyl | oNB-CF₃ | UV light (Photolysis) | Generally stable to mild acid, base, and many oxidizing/reducing agents that do not have overlapping reactivity with the nitro group. |
This orthogonality is a powerful tool in complex syntheses, allowing for the sequential and selective unmasking of different hydroxyl groups within the same molecule.
Experimental Protocols
To provide a practical context for this comparison, the following are representative protocols for the protection of a primary alcohol using each of the discussed benzylating agents, followed by their respective deprotection methods.
Protocol 1: Protection of a Primary Alcohol with Benzyl Bromide
Objective: To synthesize a benzyl ether via Williamson ether synthesis.
Materials:
-
Primary alcohol (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Benzyl bromide (BnBr, 1.1 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Under an inert atmosphere (e.g., Argon), dissolve the primary alcohol in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the alkoxide.
-
Slowly add benzyl bromide to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis
Objective: To cleave a benzyl ether to reveal the free alcohol.
Materials:
-
Benzyl-protected alcohol (1.0 equiv)
-
10% Palladium on carbon (Pd/C) (10 mol%)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the benzyl-protected alcohol in methanol or ethyl acetate in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst.
-
Purge the flask with an inert gas, then introduce hydrogen gas (typically via a balloon or from a hydrogenator).
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
Protocol 3: Protection of a Primary Alcohol with this compound
Objective: To synthesize a photolabile ortho-nitrobenzyl ether.
Materials:
-
Primary alcohol (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
This compound (1.1 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Follow the same procedure as described in Protocol 1 , substituting this compound for benzyl bromide. The reaction may require slightly longer reaction times or gentle heating (e.g., 40-50 °C) to achieve full conversion, which should be determined by TLC analysis.
Protocol 4: Deprotection of a 2-Nitro-4-(trifluoromethyl)benzyl Ether by Photolysis
Objective: To cleave a photolabile benzyl ether using UV light.
Materials:
-
2-Nitro-4-(trifluoromethyl)benzyl-protected alcohol (1.0 equiv)
-
Solvent (e.g., Methanol, Acetonitrile, or a mixture with water)
-
Photoreactor equipped with a suitable UV lamp (e.g., 350-365 nm)
Procedure:
-
Dissolve the protected alcohol in the chosen solvent in a quartz reaction vessel. The concentration should be optimized to ensure efficient light penetration.
-
Purge the solution with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes to remove dissolved oxygen, which can sometimes interfere with the reaction.
-
Irradiate the solution with the UV lamp while maintaining a constant temperature (e.g., room temperature) and stirring.
-
Monitor the progress of the reaction by TLC or HPLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by flash column chromatography to remove the nitrosobenzaldehyde byproduct.
Visualizing the Concepts
To further clarify the relationships and workflows discussed, the following diagrams are provided.
Caption: Decision matrix for selecting a benzylating agent based on the desired orthogonal deprotection strategy.
Conclusion and Future Perspectives
The selection of a benzylating agent is a critical decision in the planning of a complex organic synthesis. While benzyl bromide and p-methoxybenzyl bromide are excellent and reliable choices that offer a degree of orthogonality, this compound introduces a powerful third dimension of selectivity through its photolabile nature. The ability to deprotect under mild, non-invasive UV irradiation, without the need for chemical reagents, provides a significant strategic advantage, particularly in the synthesis of delicate and multifunctional molecules.
The presence of the trifluoromethyl group is expected to fine-tune the electronic properties of the protecting group, potentially influencing its stability and photophysical properties. Further quantitative studies are warranted to fully elucidate these effects and expand the applications of this promising benzylating agent. For researchers, scientists, and drug development professionals, understanding the unique characteristics of this compound opens up new avenues for elegant and efficient synthetic design.
References
- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, 2014.
- Kocienski, P. J. Protecting Groups, 3rd ed.; Thieme, 2004.
- Amit, B.; Zehavi, U.; Patchornik, A. Photosensitive protecting groups—a review. Israel Journal of Chemistry, 1974, 12(1-2), 103-113.
- Pelliccioli, A. P.; Wirz, J. Photoremovable protecting groups: reaction mechanisms and applications. Photochemical & Photobiological Sciences, 2002, 1(7), 441-458.
- Horita, K.; Yoshioka, T.; Tanaka, T.; Oikawa, Y.; Yonemitsu, O. On the selectivity of deprotection of benzyl, MPM (4-methoxybenzyl) and DMPM (3,4-dimethoxybenzyl) protecting groups for hydroxyl functions. Tetrahedron, 1986, 42(11), 3021-3028.
A Comparative Guide to 2-Nitro-4-(trifluoromethyl)benzyl Bromide for Advanced Photochemical Applications
In the dynamic fields of chemical biology, drug development, and materials science, the ability to initiate and terminate chemical reactions with spatiotemporal precision is paramount. Photoremovable protecting groups (PPGs), often termed "caging" groups, have emerged as indispensable tools that offer this control by using light as a traceless reagent.[1][2] Among the various classes of PPGs, ortho-nitrobenzyl (oNB) derivatives are foundational, and the strategic substitution on this scaffold has led to reagents with finely tuned properties. This guide provides an in-depth, data-driven comparison of 2-Nitro-4-(trifluoromethyl)benzyl bromide (NTfMB-Br), highlighting its distinct advantages in specific reactions over traditional and alternative PPGs.
The o-Nitrobenzyl Caging Strategy: A Mechanistic Overview
The efficacy of o-nitrobenzyl groups as PPGs stems from a unique light-induced intramolecular rearrangement.[1] Upon absorption of a photon, typically in the UV-A range (320-400 nm), the excited ortho-nitro group abstracts a hydrogen atom from the benzylic carbon.[1] This event initiates a cascade of electronic and atomic rearrangements, forming a transient aci-nitro intermediate.[3][4] This intermediate subsequently decomposes to release the protected substrate (e.g., a carboxylic acid, phosphate, or alcohol) and a 2-nitrosobenzaldehyde byproduct.[1][5] This mechanism is a key differentiator from its para-isomer, 4-nitrobenzyl bromide, which is not photolabile under the same conditions and thus not a viable PPG.[1]
The core value of any PPG is defined by a set of key performance indicators:
-
Wavelength of Activation (λmax): The wavelength at which the PPG absorbs light most strongly. Longer wavelengths are generally preferred for biological applications to minimize cellular damage and increase light penetration.
-
Quantum Yield of Uncaging (Φu): A measure of the efficiency of the photorelease process. It represents the fraction of absorbed photons that result in the cleavage of the protecting group.[6] A higher quantum yield translates to shorter irradiation times and lower light doses.
-
Chemical Stability: The group must remain intact under various non-photolytic conditions (e.g., acidic, basic, enzymatic) to be useful in multi-step synthesis or complex biological environments.[7]
-
Photolytic Byproducts: The released nitroso-aldehyde byproduct should ideally be non-reactive and non-toxic toward the system under investigation.[8][9]
The Trifluoromethyl Advantage: Enhancing Performance
The introduction of a trifluoromethyl (-CF3) group at the 4-position of the 2-nitrobenzyl scaffold, as in NTfMB-Br, is a strategic modification designed to enhance its performance characteristics. The -CF3 group is a powerful electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring.
Key Advantages of this compound:
-
Enhanced Electrophilicity for Efficient Protection: The strong electron-withdrawing nature of both the ortho-nitro and para-trifluoromethyl groups increases the electrophilicity of the benzylic carbon. This makes NTfMB-Br a more reactive benzylating agent compared to the parent 2-nitrobenzyl bromide, facilitating the initial protection of nucleophilic functional groups like carboxylic acids and alcohols under milder conditions and often with higher yields.
-
Improved Photochemical Efficiency: While systematic studies directly comparing the quantum yield of NTfMB-caged compounds to other derivatives are specific to the substrate, electron-withdrawing substituents are known to influence photolysis kinetics. This can lead to more efficient cleavage, requiring less light exposure, which is critical for sensitive biological samples.
-
Excellent Chemical Stability: The NTfMB group, like other o-nitrobenzyl derivatives, offers robust stability across a wide range of chemical conditions, including those used in standard peptide and oligonucleotide synthesis.[7] This orthogonality allows for its selective removal with light without disturbing other protecting groups sensitive to acid or base.
Comparative Performance Analysis
To contextualize the advantages of NTfMB-Br, it is essential to compare it with other widely used o-nitrobenzyl-based PPGs. The choice of PPG is highly application-dependent.
| Protecting Group | Typical λmax (nm) | Typical Quantum Yield (Φu) | Key Features & Trade-offs |
| 2-Nitrobenzyl (oNB) | ~340-350 | ~0.01 - 0.1 | The parent PPG; serves as a baseline. Modest quantum yield. |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | ~350-370 | ~0.05 - 0.2 | Electron-donating methoxy groups red-shift the absorption, allowing use of longer, less damaging wavelengths.[3][7] Often provides higher quantum yields. |
| α-Methyl-2-nitrobenzyl | ~340-350 | Increased | The α-methyl group can increase the rate of cleavage and yield less reactive byproducts.[7] |
| 2-Nitro-4-(trifluoromethyl)benzyl (NTfMB) | ~330-340 | Substrate Dependent | Strong electron-withdrawing groups enhance reactivity for protection. Offers high stability and potentially efficient photolysis. |
| α-Carboxy-6-nitroveratryl (αCNV) | >300 | ~0.17 | Specifically designed for carboxylic acids, offering rapid and quantitative photolysis.[10] |
Note: Quantum yields are highly dependent on the protected substrate and the solvent environment.[6]
The key distinction lies in the electronic nature of the substituents. Electron-donating groups like the methoxy substituents in DMNB are used to shift the absorption to longer wavelengths.[3][7] In contrast, the electron-withdrawing trifluoromethyl group in NTfMB enhances the ground-state reactivity for the initial protection step while maintaining the core photochemical release properties.
Experimental Protocols & Workflows
Visualization of the Photochemical Release Mechanism
The following diagram illustrates the accepted mechanism for the photolytic cleavage of an NTfMB-protected substrate (R-X, e.g., a carboxylate).
Caption: Figure 1. Mechanism of NTfMB Photolysis.
General Protocol for Protection of a Carboxylic Acid with NTfMB-Br
This protocol provides a representative method for caging a generic carboxylic acid (R-COOH).
Materials:
-
Carboxylic acid (R-COOH)
-
This compound (NTfMB-Br)
-
Cesium carbonate (Cs2CO3) or Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Magnesium sulfate (MgSO4), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Salt Formation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF. Add cesium carbonate (0.6 eq) and stir at room temperature for 1 hour to form the cesium carboxylate salt. Rationale: The cesium salt is highly nucleophilic and soluble in DMF, promoting an efficient SN2 reaction.
-
Alkylation: To the solution from Step 1, add a solution of NTfMB-Br (1.1 eq) in a minimal amount of anhydrous DMF dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with water and then with brine. Rationale: This aqueous workup removes the DMF solvent and inorganic salts.
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure NTfMB-protected ester.
General Protocol for Photochemical Deprotection (Uncaging)
Materials:
-
NTfMB-protected compound dissolved in a suitable solvent (e.g., buffer, acetonitrile/water)
-
UV lamp with output centered around 340-365 nm (e.g., medium-pressure mercury lamp with a filter)
-
Quartz reaction vessel (or other UV-transparent material)
Procedure:
-
Sample Preparation: Prepare a solution of the NTfMB-caged compound in a UV-transparent solvent. The concentration should be optimized to ensure sufficient light penetration. For biological experiments, this would be an appropriate aqueous buffer.
-
Irradiation: Place the solution in the quartz vessel and irradiate with the UV lamp. The reaction should be stirred or agitated if possible to ensure uniform light exposure. Rationale: Quartz is used for its high transparency to UV light. The chosen wavelength should match the absorbance profile of the NTfMB chromophore while minimizing photodamage to the released substrate.
-
Monitoring: Monitor the disappearance of the starting material and the appearance of the deprotected product using a suitable analytical technique, such as HPLC or LC-MS.
-
Completion: Continue irradiation until the starting material is consumed. The required time will depend on the quantum yield, lamp power, and concentration.
Conclusion and Future Outlook
This compound represents a valuable refinement of the classic o-nitrobenzyl photoremovable protecting group. Its primary advantage lies in the enhanced electrophilicity conferred by the trifluoromethyl group, which can streamline the initial protection step of synthesis. It maintains the essential characteristics of high chemical stability and efficient photochemical release, making it a robust tool for a variety of applications.
For researchers in drug development and chemical biology, NTfMB-Br is an excellent choice when a highly reactive benzylating agent is needed for the caging step and subsequent traceless removal by light is desired. While alternatives like DMNB may be preferred for applications demanding longer wavelength activation, the unique combination of reactivity and stability offered by NTfMB-Br secures its place as a strategic reagent in the synthetic chemist's toolkit for controlling complex chemical and biological processes.
References
- Klán, P., et al. (2012). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. [Link]
- Klán, P., & Wirz, J. (2009). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. Photochemical & Photobiological Sciences. [Link]
- Lawrence, D. S. (2005). Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and Related Photoresponsive Compounds. PMC - NIH. [Link]
- Rich, D. H., & Gurwara, S. K. (1975). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry. [Link]
- Russell, A. G., et al. (2010). Alpha-carboxy-6-nitroveratryl: a photolabile protecting group for carboxylic acids. Journal of Organic Chemistry. [Link]
- Wikipedia. (n.d.). Quantum yield. [Link]
- Panfilov, M. A., et al. (2025). "Caged" compounds which were synthesized and used for experiments.
- Wikipedia. (n.d.). Photolabile protecting group. [Link]
- Goeldner, M., & Givens, R. (Eds.). (2005). Photoremovable Protecting Groups Used for the Caging of Biomolecules. Wiley-VCH. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 3. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 6. Quantum yield - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
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- 10. Alpha-carboxy-6-nitroveratryl: a photolabile protecting group for carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benzyl Bromide Reactivity: 2-Nitro-4-(trifluoromethyl)benzyl bromide vs. 4-Nitrobenzyl bromide
For researchers engaged in synthetic chemistry and drug development, the choice of alkylating agent is pivotal, dictating reaction efficiency, yield, and the strategic possibilities within a synthetic route. Benzyl bromides, particularly those bearing electron-withdrawing groups (EWGs), are workhorse reagents for introducing protecting groups or key structural motifs. This guide provides an in-depth, data-driven comparison of two such reagents: the classic 4-nitrobenzyl bromide and the more powerfully activated 2-Nitro-4-(trifluoromethyl)benzyl bromide. We will dissect their reactivity from first principles, offer field-proven protocols, and illuminate the distinct advantages each reagent brings to the modern laboratory.
Executive Summary: A Tale of Two Electrophiles
At first glance, both molecules serve a similar purpose as electrophilic benzylating agents. However, the addition of a trifluoromethyl (-CF3) group and the shift of the nitro (-NO2) group to the ortho position dramatically enhances the reactivity and expands the functional utility of this compound.
-
Reactivity in Nucleophilic Substitution: this compound is a significantly stronger electrophile. Its benzylic carbon is rendered exceptionally electron-poor by the combined inductive effects of two potent EWGs, leading to substantially faster reaction rates in SN2 reactions compared to 4-nitrobenzyl bromide.
-
Application as Protecting Groups: While both can function as protecting groups removable by chemical reduction, their behavior under photolytic conditions is fundamentally different. The ortho-nitro configuration of this compound enables its use as an efficient photolabile protecting group (PPG) , allowing for cleavage with UV light. 4-nitrobenzyl bromide, lacking this specific geometry, is largely inert to practical photocleavage.[1]
This guide will explore the electronic and mechanistic underpinnings of these differences, supported by experimental workflows and protocols.
Structural and Electronic Analysis: The Source of Reactivity
The reactivity of a benzyl bromide in a nucleophilic substitution reaction is primarily governed by the electrophilicity of the benzylic carbon (the CH₂Br group). Electron-withdrawing groups on the aromatic ring pull electron density away from this carbon, making it more susceptible to attack by a nucleophile.
4-Nitrobenzyl Bromide: Features a single, powerful EWG at the para position. The nitro group withdraws electron density through two mechanisms:
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density through the sigma bonds of the ring.
-
Resonance Effect (-R): The nitro group actively delocalizes the ring's pi-electrons, creating a partial positive charge on the ring carbons, including the one attached to the benzylic group.
This compound: This reagent is "super-activated" by two of the most powerful EWGs available in synthetic chemistry.[2][3]
-
ortho-Nitro Group: Exerts strong -I and -R effects, similar to the para-nitro group. Its proximity to the reaction center may also introduce steric considerations.[4]
-
para-Trifluoromethyl Group: The -CF₃ group is a potent EWG, but it operates almost exclusively through a powerful inductive (-I) effect due to the extreme electronegativity of the fluorine atoms.[2][5] It does not participate in resonance donation or withdrawal but can act as a π-acceptor through hyperconjugation.[6]
The synergistic combination of these two groups makes the benzylic carbon of this compound exceptionally electrophilic.
Caption: Comparison of electron-withdrawing effects.
Data Summary: Physical and Chemical Properties
| Property | 4-Nitrobenzyl Bromide | This compound |
| Molecular Formula | C₇H₆BrNO₂[7] | C₈H₅BrF₃NO₂[8][9] |
| Molecular Weight | 216.03 g/mol [7] | 284.03 g/mol [8] |
| Appearance | Pale yellow crystalline solid[7] | Yellow powder[10] |
| CAS Number | 100-11-8[7] | 162333-02-0[8][11] |
Head-to-Head: Reactivity in SN2 Reactions
Benzyl bromides primarily react via the SN2 (bimolecular nucleophilic substitution) mechanism, especially with primary substrates like these. The reaction rate is dependent on the concentration of both the benzyl bromide and the nucleophile.[12][13][14]
Caption: The concerted, single-step SN2 pathway.
The increased electrophilicity of the benzylic carbon in this compound directly translates to a lower activation energy for the transition state, resulting in a significantly faster reaction. While direct kinetic comparisons are scarce in the literature, analysis of analogous systems and the known electronic effects of the substituents allow for a confident prediction of their relative reactivity.[15][16]
Predicted Relative Reactivity
| Reagent | Substituent Effects | Predicted SN2 Rate | Rationale |
| Benzyl Bromide | (Reference) | 1 | Baseline reactivity. |
| 4-Nitrobenzyl Bromide | Strong EWG (-NO₂) | >> 1 | Increased electrophilicity of benzylic carbon. |
| This compound | Very Strong EWGs (-NO₂, -CF₃) | >>> 1 | Synergistic electron withdrawal massively increases electrophilicity. |
Expert Insight: While strong EWGs accelerate the reaction by making the carbon center more attractive to nucleophiles, they can also slightly destabilize the electron-rich, pentacoordinate transition state.[16] However, for substrates as reactive as these, the overwhelming effect is a dramatic rate acceleration.
Application Profile: Protecting Group Chemistry
A primary application for these reagents is the protection of functional groups like carboxylic acids, phenols, and amines.[7][17] The key difference emerges in the deprotection strategy.
4-Nitrobenzyl Bromide: The Reductively-Cleaved Standard
The 4-nitrobenzyl (PNB) group is a robust protecting group, stable to a wide range of conditions. Its removal is typically achieved under reductive conditions, which convert the nitro group to an amine, triggering the release of the protected function.
Common Cleavage Methods:
-
Catalytic Hydrogenation: H₂, Pd/C
-
Chemical Reduction: Sodium dithionite (Na₂S₂O₄)[17], or Zinc dust in acetic acid.
This compound: The Photolabile Advantage
The true power of the ortho-nitrobenzyl scaffold lies in its ability to be cleaved by light. Upon irradiation with UV light (typically ~350 nm), the molecule undergoes an intramolecular rearrangement, leading to the release of the protected substrate and the formation of a nitrosobenzaldehyde byproduct.[1][18] This offers unparalleled spatiotemporal control, allowing for deprotection in specific areas of a sample or at precise times, a crucial advantage in materials science and cell biology.
The para-nitro isomer (4-nitrobenzyl bromide) cannot undergo this intramolecular cyclization and is therefore not a viable photolabile protecting group.[1]
Comparative Photophysical Properties
| Parameter | ortho-Nitrobenzyl Group | para-Nitrobenzyl Group |
| Photocleavage Mechanism | Efficient intramolecular rearrangement[1] | No efficient pathway available[1] |
| Typical Wavelength (λmax) | ~350 nm[1] | Not applicable for photocleavage |
| Quantum Yield of Uncaging (Φu) | 0.01 - 0.5 (substrate dependent)[1] | Negligibly low[1] |
| Utility as a PPG | Excellent | Not Recommended |
Experimental Protocols & Workflows
Trustworthy protocols are self-validating. The following workflows are designed to provide clear guidance and incorporate analytical checkpoints to ensure reaction success.
Workflow for Kinetic Reactivity Comparison
This workflow outlines a method to quantify the reactivity difference between the two reagents.
Caption: A self-validating workflow for comparing reaction rates.
Protocol 1: Protection of a Carboxylic Acid using 4-Nitrobenzyl Bromide
This protocol describes the formation of a 4-nitrobenzyl ester, a common method for protecting carboxylic acids.[17]
Rationale: This method uses cesium carbonate as a mild base to deprotonate the carboxylic acid, forming a highly nucleophilic carboxylate salt. DMF is an excellent polar aprotic solvent for SN2 reactions.
-
Materials:
-
Carboxylic acid (1.0 eq)
-
4-Nitrobenzyl bromide (1.1 eq)
-
Cesium carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate, Water, Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
-
Procedure:
-
To a solution of the carboxylic acid in anhydrous DMF, add cesium carbonate.
-
Stir the mixture at room temperature for 30 minutes to ensure complete salt formation.
-
Add 4-nitrobenzyl bromide to the reaction mixture.
-
Stir at room temperature for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with water and extract three times with ethyl acetate.
-
Combine the organic layers and wash with water, then with brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Protocol 2: Photocleavage of a 2-Nitro-4-(trifluoromethyl)benzyl Protected Substrate
This protocol details the light-induced removal of the photolabile protecting group.
Rationale: The choice of solvent must ensure solubility while being transparent at the irradiation wavelength. A UV photoreactor with a specific wavelength lamp (e.g., 350 or 365 nm) is used to excite the nitrobenzyl chromophore specifically, minimizing damage to the substrate.[19]
-
Materials:
-
Protected substrate (e.g., ester, ether)
-
Solvent (e.g., acetonitrile/water mixture, methanol)
-
Quartz reaction vessel (or borosilicate glass if λ > 320 nm)
-
UV photoreactor (e.g., Rayonet reactor with 350 nm lamps)
-
-
Procedure:
-
Prepare a dilute solution (e.g., 0.01 M) of the protected compound in the chosen solvent in the quartz reaction vessel.
-
Purge the solution with nitrogen or argon for 15 minutes to remove dissolved oxygen, which can quench the excited state.
-
Place the vessel in the photoreactor and irradiate at the chosen wavelength (e.g., 350 nm).
-
Monitor the cleavage by TLC or LC-MS. Reaction times can range from minutes to several hours depending on the substrate and lamp intensity.
-
Once cleavage is complete, remove the solvent under reduced pressure.
-
The crude product can then be purified to remove the 2-nitroso-4-(trifluoromethyl)benzaldehyde byproduct, typically by chromatography.
-
Conclusion and Recommendations
The choice between this compound and 4-nitrobenzyl bromide is a strategic one, guided by the specific demands of the synthesis.
-
Choose 4-Nitrobenzyl Bromide for:
-
Cost-effective, standard protection of functional groups.
-
When deprotection via reduction (e.g., catalytic hydrogenation) is compatible with other functional groups in the molecule.
-
When high reactivity is desired, but not paramount.
-
-
Choose this compound for:
-
Maximum Reactivity: When dealing with poorly nucleophilic substrates or when rapid, high-yielding reactions are critical.
-
Photolabile Applications: When spatiotemporal control of deprotection is required, such as in the synthesis of caged compounds, light-directed synthesis on surfaces, or controlled release of bioactive molecules.
-
By understanding the fundamental electronic differences and the resulting impact on reactivity and functionality, researchers can leverage these powerful reagents to their full potential, enabling more efficient and innovative synthetic strategies.
References
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- Li, Z., et al. (2004). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA. Bioconjugate chemistry, 15(2), 242–247.
- De, S., & Gmeiner, W. H. (2012). ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW. Current medicinal chemistry, 19(27), 4626–4643.
- Song, H., et al. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. Molecules, 24(16), 2977.
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A Comparative Guide to 2-Nitro-4-(trifluoromethyl)benzyl Bromide as a Photolabile Protecting Group
In the intricate landscape of multi-step organic synthesis, particularly within drug development and materials science, the strategic use of protecting groups is a cornerstone of success.[1] These molecular scaffolds temporarily mask reactive functional groups, preventing undesired side reactions and enabling precise chemical transformations. Among the diverse arsenal of protecting groups, photolabile protecting groups (PPGs) offer a distinct advantage: they can be removed with spatiotemporal precision using light, a traceless and non-invasive reagent.[2][3]
This guide provides an in-depth validation of 2-Nitro-4-(trifluoromethyl)benzyl bromide as a robust and versatile photolabile protecting group. We will explore its mechanistic underpinnings, compare its performance against established alternatives, and provide detailed experimental protocols for its application.
The Rise of Photolabile Benzyl Ethers: A Mechanistic Perspective
The benzyl (Bn) group is a classic and widely used protecting group for alcohols, typically introduced using benzyl bromide (BnBr) under basic conditions and removed by catalytic hydrogenolysis.[4] However, the need for milder and more orthogonal deprotection strategies has driven the development of substituted benzyl ethers.[5]
The 2-nitrobenzyl moiety is a well-established photolabile protecting group.[2] Its efficacy stems from a photochemical rearrangement known as a Norrish Type II reaction.[2] Upon irradiation with UV light, the ortho-nitro group abstracts a benzylic hydrogen, initiating a cascade that ultimately cleaves the benzylic C-O bond and liberates the protected alcohol. The byproduct of this reaction is a 2-nitrosobenzaldehyde derivative.[6]
The 2-Nitro-4-(trifluoromethyl)benzyl (NBn(CF₃)) group builds upon this foundation. The introduction of a strongly electron-withdrawing trifluoromethyl (CF₃) group at the para position enhances the stability of the protecting group to other chemical reagents, making it more robust during a synthetic sequence.
Protection and Deprotection Mechanism
The protection of an alcohol with this compound follows a standard Williamson ether synthesis pathway. The deprotection is initiated by UV light, typically in the range of 300-365 nm.[2][7]
Caption: General mechanism for alcohol protection and photochemical deprotection.
Comparative Analysis with Alternative Benzyl Protecting Groups
The choice of a protecting group is dictated by its stability to various reaction conditions and the selectivity of its removal. Here, we compare the 2-Nitro-4-(trifluoromethyl)benzyl group with other common benzyl-type protecting groups.
| Protecting Group | Structure | Typical Protection Conditions | Typical Cleavage Conditions | Key Advantages | Key Limitations |
| Benzyl (Bn) | Benzyl bromide, NaH, DMF | H₂, Pd/C | High stability to a wide range of reagents.[8] | Requires hydrogenation, which is not compatible with reducible functional groups (e.g., alkenes, alkynes).[8] | |
| p-Methoxybenzyl (PMB) | p-Methoxybenzyl chloride, NaH, DMF | DDQ, CAN, or TFA | Cleavable under oxidative or acidic conditions, orthogonal to Bn.[5] | Sensitive to strong acids and oxidants.[9] | |
| 2-Nitrobenzyl (NBn) | 2-Nitrobenzyl bromide, NaH, DMF | UV Light (e.g., 350 nm) | Mild, non-reagent based cleavage; high orthogonality.[2][10] | Byproduct (2-nitrosobenzaldehyde) can sometimes be difficult to remove. | |
| 2-Nitro-4-(trifluoromethyl)benzyl (NBn(CF₃)) | This compound, NaH, DMF | UV Light (e.g., 365 nm) | Enhanced stability due to the electron-withdrawing CF₃ group; mild photochemical cleavage. | Similar to NBn, requires photochemical equipment. |
Experimental Protocols
The following protocols provide a framework for the application of the 2-Nitro-4-(trifluoromethyl)benzyl protecting group.
Experimental Workflow Overview
Caption: A typical experimental workflow for protection and deprotection.
Protocol 1: Protection of a Primary Alcohol
Objective: To protect a primary alcohol using this compound.
Materials:
-
Primary alcohol (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
This compound (1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the primary alcohol and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise. Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound in a small amount of anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the protected alcohol.
Expert Insights: The use of NaH requires careful handling due to its reactivity with water. Ensuring anhydrous conditions is critical for the success of this reaction. The choice of DMF as a solvent is due to its high polarity, which facilitates the Sₙ2 reaction.
Protocol 2: Photochemical Deprotection
Objective: To cleave the 2-Nitro-4-(trifluoromethyl)benzyl ether and regenerate the alcohol.
Materials:
-
Protected alcohol (1.0 eq)
-
Anhydrous, degassed solvent (e.g., isopropanol or acetonitrile)
-
Photoreactor equipped with a 365 nm UV lamp
-
Silica gel
Procedure:
-
Dissolve the protected alcohol in the chosen solvent in a quartz reaction vessel. The concentration should be relatively dilute (e.g., 0.01-0.05 M) to ensure efficient light penetration.
-
Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes to remove dissolved oxygen, which can quench the excited state.
-
Irradiate the solution with a 365 nm UV lamp while maintaining a constant temperature (e.g., room temperature).
-
Monitor the reaction progress by TLC. The reaction time can vary from 1 to 6 hours depending on the substrate and the intensity of the light source.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product will contain the deprotected alcohol and the 2-nitroso-4-(trifluoromethyl)benzaldehyde byproduct. This can be purified by flash column chromatography on silica gel.
Expert Insights: The choice of solvent is important; it must be transparent at the irradiation wavelength. The byproduct, a colored nitroso compound, can sometimes adhere to the silica gel, facilitating purification. For sensitive substrates, including a scavenger like a mild base may be beneficial to trap any acidic species formed during photolysis.
Conclusion
The 2-Nitro-4-(trifluoromethyl)benzyl protecting group represents a valuable tool for modern organic synthesis. Its key strengths lie in the mild and highly orthogonal nature of its photochemical cleavage, allowing for deprotection under conditions that leave many other functional groups and protecting groups intact.[11] The presence of the electron-withdrawing trifluoromethyl group enhances its stability compared to the parent 2-nitrobenzyl group, providing a wider window of compatibility with various synthetic transformations. While requiring specialized photochemical equipment, the precision and chemoselectivity offered by this protecting group make it an excellent choice for complex syntheses in the development of pharmaceuticals and advanced materials.
References
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- Klán, P., et al. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(31), 9845–9855.
- Kim, G., & Lee, C. H. (2011). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Bulletin of the Korean Chemical Society, 32(11), 3929-3932.
- Congreve, M. S., et al. (1993). Selective Cleavage of Benzyl Ethers. Synlett, 1993(09), 663-664.
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- Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Journal of Medical Genetics and Clinical Biology, 1(7).
- Martin, S. F., et al. (2011). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. The Journal of Organic Chemistry, 76(11), 4531-4543.
- Hamada, S., et al. (2023). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. The Journal of Organic Chemistry, 88(17), 12464-12473.
- Kim, S., & Fujimoto, K. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(18), 4893-4896.
- Crich, D., & Li, W. (2008). Application of the 4-Trifluoromethylbenzenepropargyl Ether Group as an Unhindered, Electron Deficient Protecting Group for Stereoselective Glycosylation. The Journal of Organic Chemistry, 73(8), 3073-3081.
- Ashenhurst, J. (2015, June 17). Alcohol Protecting Groups. Master Organic Chemistry.
- ResearchGate. (n.d.). Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids.
- Crich, D., & Vinogradov, M. (2009). The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group: a new alcohol protecting group, fully orthogonal with the p-methoxybenzyl group and removable under desilylation conditions. The Journal of Organic Chemistry, 74(6), 2486-2493.
- Bochet, C. G. (2002). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. The Journal of Organic Chemistry, 67(17), 5981-5987.
- Hasan, A., et al. (2003). Intramolecular sensitization of photocleavage of the photolabile 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) protecting group: photoproducts and photokinetics of the release of nucleosides. Photochemical & Photobiological Sciences, 2(1), 18-26.
- ResearchGate. (n.d.). Photolytic Cleavage of 1-(2-Nitrophenyl)ethyl Ethers Involves Two Parallel Pathways and Product Release Is Rate-Limited by Decomposition of a Common Hemiacetal Intermediate.
- ChemRxiv. (2024). Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters Driven by.
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A Comparative Guide to Alcohol Protection: Spotlight on 2-Nitro-4-(trifluoromethyl)benzyl Bromide
In the landscape of multi-step organic synthesis, particularly within drug development and complex molecule construction, the judicious selection of protecting groups is a critical determinant of success. An ideal protecting group should be easily introduced and removed in high yield under mild conditions that do not interfere with other functional groups in the molecule. This guide provides a comprehensive comparative analysis of the 2-Nitro-4-(trifluoromethyl)benzyl (NTFB) group for the protection of alcohols, benchmarking its performance against established alternatives.
The NTFB group belongs to the class of photolabile protecting groups (PPGs), which offer the unique advantage of removal with light, a "traceless" reagent that minimizes waste and simplifies purification.[1] This characteristic provides a high degree of orthogonality, allowing for deprotection without the need for harsh acidic, basic, or hydrogenolytic conditions that might compromise sensitive substrates.
The 2-Nitrobenzyl Platform: A Foundation for Photolability
The core of the NTFB protecting group is the ortho-nitrobenzyl (ONB) moiety, a well-established photolabile protecting group.[2][3] Upon irradiation with UV light, typically in the range of 350-365 nm, the ortho-nitrobenzyl group undergoes an intramolecular hydrogen abstraction, leading to the formation of an aci-nitro intermediate.[2] This intermediate then rearranges to release the protected alcohol and form a 2-nitrosobenzaldehyde byproduct.[4][5]
The introduction of substituents onto the ONB scaffold allows for the fine-tuning of its photochemical and physical properties. The 2-Nitro-4-(trifluoromethyl)benzyl group, the focus of this guide, incorporates two key modifications to the parent benzyl group: an ortho-nitro group and a para-trifluoromethyl group. These substituents exert significant electronic effects that modulate the stability and cleavage of the protecting group.
Comparative Analysis of Alcohol Protecting Groups
To provide a clear perspective on the advantages and potential applications of the NTFB group, we will compare it with several widely used alcohol protecting groups: the parent Benzyl (Bn) group, the p-Methoxybenzyl (PMB) group, and the tert-Butyldimethylsilyl (TBDMS) group.
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Key Advantages | Key Disadvantages |
| 2-Nitro-4-(trifluoromethyl)benzyl | NTFB | NaH, NTFB-Br, DMF | UV light (e.g., 365 nm), neutral, mild | Photolabile removal (orthogonality)[1][6][7] | Byproduct removal can be challenging; potential for photosensitive substrates to react |
| Benzyl | Bn | NaH, BnBr, DMF/THF[8][9] | H₂, Pd/C[10][11]; Strong acid | Robust, stable to a wide range of conditions | Harsh deprotection (hydrogenolysis, strong acid)[12][13] |
| p-Methoxybenzyl | PMB | NaH, PMB-Cl, DMF/THF[9] | Oxidative (DDQ, CAN)[9]; Acidic conditions | Milder deprotection than Bn | Not stable to strong oxidizing agents |
| tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, Imidazole, DMF | F⁻ (TBAF)[12]; Acidic conditions | Mild removal with fluoride | Labile to acidic conditions |
Delving Deeper: The Merits of the NTFB Group
The NTFB group's primary advantage lies in its photolytic cleavage . This method of deprotection is exceptionally mild and orthogonal to the conditions used to remove many other protecting groups. This is particularly valuable in the synthesis of complex molecules with multiple sensitive functional groups. For instance, in a molecule containing both a benzyl ether and an NTFB ether, the NTFB group can be selectively removed with light, leaving the benzyl group intact for a subsequent deprotection step under hydrogenolysis conditions.
The electron-withdrawing nature of both the nitro and trifluoromethyl groups in the NTFB moiety influences its stability. Compared to a standard benzyl ether, the NTFB ether is more stable to acidic conditions due to the deactivation of the benzene ring towards electrophilic attack.[14]
Experimental Protocols
To illustrate the practical application of these protecting groups, detailed, step-by-step methodologies are provided below.
Protection of a Primary Alcohol (e.g., Benzyl Alcohol) with 2-Nitro-4-(trifluoromethyl)benzyl Bromide
Diagrammatic Workflow:
Caption: General workflow for the protection of an alcohol with NTFB-Br.
Methodology:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar) at 0 °C, add a solution of the alcohol (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-nitro-4-(trifluoromethyl)benzyl ether.
Photolytic Deprotection of a 2-Nitro-4-(trifluoromethyl)benzyl Ether
Diagrammatic Workflow:
Caption: General workflow for the photolytic deprotection of an NTFB-ether.
Methodology:
-
Dissolve the 2-nitro-4-(trifluoromethyl)benzyl ether in a suitable solvent (e.g., a mixture of methanol and dichloromethane) in a quartz reaction vessel.
-
Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp with a Pyrex filter to block wavelengths below 300 nm) at room temperature. The optimal wavelength is typically around 365 nm.[6]
-
Monitor the reaction progress by TLC. Reaction times can vary from a few hours to over 24 hours depending on the substrate and the intensity of the light source.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to separate the desired alcohol from the 2-nitroso-4-(trifluoromethyl)benzaldehyde byproduct.
Comparative Data Summary
The following table summarizes typical reaction conditions and yields for the protection and deprotection of a model primary alcohol (benzyl alcohol) with the discussed protecting groups.
| Protecting Group | Protection Yield | Deprotection Conditions | Deprotection Yield |
| NTFB | >90% | UV (365 nm), MeOH/CH₂Cl₂, rt | 80-95% |
| Bn | >95%[8] | H₂, 10% Pd/C, EtOH, rt | >95%[8] |
| PMB | >95% | DDQ, CH₂Cl₂/H₂O, rt | 85-95%[9] |
| TBDMS | >95% | TBAF, THF, rt | >95%[15] |
Conclusion and Future Outlook
The 2-Nitro-4-(trifluoromethyl)benzyl protecting group is a powerful tool for the protection of alcohols, offering the distinct advantage of mild, orthogonal photolytic removal. While the introduction and removal of more traditional protecting groups like benzyl and silyl ethers are often high-yielding and straightforward, they lack the orthogonality of photolabile protecting groups. The NTFB group is particularly well-suited for complex syntheses where sensitive functional groups preclude the use of harsh deprotection reagents.
Future developments in this area may focus on red-shifting the absorption wavelength of photolabile protecting groups to allow for cleavage with less energetic, visible light, thereby minimizing potential damage to sensitive substrates.[16] The continued exploration of novel photolabile protecting groups will undoubtedly expand the synthetic chemist's toolbox, enabling the construction of increasingly complex and delicate molecular architectures.
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- 6. researchgate.net [researchgate.net]
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- 8. synarchive.com [synarchive.com]
- 9. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 10. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 11. Protection of Alcohols | NROChemistry [nrochemistry.com]
- 12. uwindsor.ca [uwindsor.ca]
- 13. Benzyl Ethers [organic-chemistry.org]
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- 16. researchgate.net [researchgate.net]
A Researcher's Guide to Assessing the Genotoxicity of 2-Nitro-4-(trifluoromethyl)benzyl Bromide Derivatives
For researchers, scientists, and drug development professionals, ensuring the genotoxic safety of novel chemical entities is a cornerstone of preclinical development. This guide provides an in-depth technical comparison of key assays for evaluating the genotoxicity of 2-Nitro-4-(trifluoromethyl)benzyl bromide and its derivatives. We will delve into the mechanistic rationale behind assay selection, provide detailed experimental protocols, and discuss the interpretation of potential outcomes based on structure-activity relationships (SAR) within this chemical class.
The core structure of this compound presents two key structural alerts for genotoxicity: the nitroaromatic group and the benzylic bromide. Nitroaromatic compounds can be metabolically reduced to reactive intermediates that form DNA adducts, while benzylic halides are known alkylating agents capable of directly modifying DNA bases. The presence of a strong electron-withdrawing trifluoromethyl group can further influence the molecule's reactivity and metabolic fate. Therefore, a comprehensive assessment of genotoxicity is imperative.
Comparative Analysis of Key Genotoxicity Assays
A standard battery of genotoxicity tests is recommended by regulatory agencies like the FDA to provide a comprehensive evaluation of a compound's genotoxic potential.[1][2][3][4][5] For the this compound series, a tiered approach starting with in vitro assays is logical. The following table summarizes the most relevant assays.
| Assay | Principle | Endpoint Measured | Strengths | Limitations |
| Ames Test (Bacterial Reverse Mutation Assay) | Detects gene mutations in histidine-requiring strains of Salmonella typhimurium and tryptophan-requiring strains of Escherichia coli.[6] | Point mutations (frameshift or base-pair substitutions) | Rapid, cost-effective, high throughput, and detects a wide range of mutagens.[6][7] | Lacks mammalian metabolism (though S9 extract can be added); prokaryotic system may not fully reflect human cell response. |
| In Vitro Micronucleus Assay | Measures the formation of micronuclei, which are small nuclei containing chromosome fragments or whole chromosomes left behind during cell division.[8][9][10] | Chromosomal damage (clastogenicity) and chromosome loss (aneugenicity).[10] | Performed in mammalian cells, providing more relevant metabolic and cellular context. Detects both clastogens and aneugens. | Requires proliferating cells; scoring can be subjective if not automated. |
| Comet Assay (Single Cell Gel Electrophoresis) | Measures DNA strand breaks in individual cells. Damaged DNA migrates further in an electric field, creating a "comet" shape.[1][11] | DNA strand breaks (single and double).[11] | Highly sensitive for detecting DNA damage; can be used on virtually any eukaryotic cell type.[12] | Does not directly measure mutation; detects transient DNA damage that may be repaired. |
Mechanistic Insights and Structure-Activity Relationships (SAR)
-
The Nitro Group: The position and electronic environment of the nitro group are critical. Nitroaromatics are often mutagenic in the Ames test, particularly in nitroreductase-proficient bacterial strains.[4][13][14] Their genotoxicity is dependent on metabolic reduction to reactive nitroso and hydroxylamine intermediates that can form covalent adducts with DNA.
-
The Benzyl Bromide Moiety: Benzyl halides are classic alkylating agents. Benzyl bromide itself is a known mutagen.[2] The bromine atom is a good leaving group, facilitating nucleophilic attack by DNA bases, leading to the formation of DNA adducts and subsequent mutations. Studies on benzyl chloride derivatives have shown a correlation between chemical reactivity and mutagenic potency.[2] For instance, p-nitrobenzyl chloride exhibits high mutagenicity in S. typhimurium.[2]
-
The Trifluoromethyl Group: This strong electron-withdrawing group can influence the reactivity of the benzyl bromide and the metabolic activation of the nitro group. Its effect on genotoxicity would need to be determined experimentally.
Based on these structural features, it is plausible that this compound and its derivatives will exhibit mutagenic and clastogenic properties. The primary mechanism is likely to be DNA alkylation by the benzyl bromide moiety, potentially enhanced by the electronic effects of the nitro and trifluoromethyl substituents. The nitro group also presents a pathway for metabolic activation to DNA-reactive species.
Experimental Protocols
The following are detailed, step-by-step methodologies for the recommended in vitro genotoxicity assays.
Ames Test (Bacterial Reverse Mutation Assay)
This protocol is adapted from standard OECD 471 guidelines.
Objective: To detect point mutations induced by the test compound.
Materials:
-
Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli strains (e.g., WP2 uvrA)
-
Test compound and vehicle control
-
Positive controls (e.g., sodium azide, 2-nitrofluorene, 2-aminoanthracene)
-
S9 fraction (from Aroclor 1254 or phenobarbital/β-naphthoflavone-induced rat liver) and cofactors (NADP, G6P)
-
Molten top agar (0.6% agar, 0.5% NaCl, 0.05 mM L-histidine, 0.05 mM D-biotin)
-
Minimal glucose agar plates
Procedure:
-
Preparation: Prepare serial dilutions of the test compound. Prepare S9 mix if metabolic activation is being assessed.
-
Pre-incubation: In a test tube, mix 0.1 mL of the bacterial culture, 0.1 mL of the test compound dilution, and 0.5 mL of S9 mix or phosphate buffer. Incubate at 37°C for 20-30 minutes.[15]
-
Plating: Add 2 mL of molten top agar to the pre-incubation mixture, vortex briefly, and pour onto minimal glucose agar plates.[13]
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[7][10]
-
Scoring: Count the number of revertant colonies on each plate. A positive result is a dose-dependent increase in revertant colonies that is at least double the background rate.
Comet Assay (Single Cell Gel Electrophoresis)
This protocol is a generalized version of the alkaline comet assay.
Objective: To detect DNA strand breaks.
Materials:
-
Mammalian cells treated with the test compound
-
Low melting point agarose
-
Microscope slides
-
Lysis solution (high salt, detergent, pH 10)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralization buffer
-
DNA stain (e.g., SYBR Green, ethidium bromide)
-
Fluorescence microscope with image analysis software
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from the treated culture.
-
Embedding: Mix the cells with low melting point agarose and cast a thin layer on a microscope slide.
-
Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids). [12]4. DNA Unwinding: Place the slides in alkaline buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage. Broken DNA fragments will migrate out of the nucleoid towards the anode. [12]6. Neutralization and Staining: Neutralize the slides and stain the DNA.
-
Visualization and Scoring: Visualize the "comets" using a fluorescence microscope. Quantify the amount of DNA in the tail relative to the head using image analysis software. A significant increase in tail moment or tail intensity indicates DNA damage.
Sources
- 1. Fulltext | The Comet Assay: A straight Way to Estimate Geno-Toxicity [21stcenturypathology.com]
- 2. Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ames mutagenicity of 15 aryl, benzyl, and aliphatic ring N-nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mutagenicity of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bacterial mutagenicity test data: collection by the task force of the Japan pharmaceutical manufacturers association - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. (PDF) Quantitative Structure-Activity Relationships of the [research.amanote.com]
- 8. Genotoxicity of nitro musks in the micronucleus test with human lymphocytes in vitro and the human hepatoma cell line Hep G2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The in vitro micronucleus assay using imaging flow cytometry and deep learning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The comet assay: a sensitive genotoxicity test for the detection of DNA damage and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Validation of the in vitro comet assay for DNA cross-links and altered bases detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mutagenicity of nitro derivatives induced by exposure of aromatic compounds to nitrogen dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mutagenicity of some commercially available nitro compounds for Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Spectroscopic Analysis for Confirming the Structure of 2-Nitro-4-(trifluoromethyl)benzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex organic molecules, particularly for pharmaceutical applications, unequivocal structural confirmation of intermediates is a cornerstone of success. 2-Nitro-4-(trifluoromethyl)benzyl bromide is a valuable building block, incorporating a reactive benzylic bromide for further functionalization, a nitro group that can be a precursor to other functionalities or act as an electron-withdrawing group, and a trifluoromethyl group to enhance metabolic stability and binding affinity. This guide provides a comprehensive comparison of spectroscopic methods to rigorously confirm the structure of this key intermediate, differentiating it from potential isomers and byproducts.
The Imperative of Structural Verification
The synthesis of this compound, often proceeding from 2-nitro-4-(trifluoromethyl)toluene via free-radical bromination, is not without its challenges.[1][2] Potential side reactions can lead to isomers, such as bromination at other positions or even dibromination. Incomplete reaction can leave starting material, and over-reaction can generate impurities. Therefore, a multi-faceted spectroscopic approach is not just recommended; it is essential for quality control and to ensure the fidelity of subsequent synthetic steps.
Primary Analytical Techniques: A Comparative Overview
The three pillars of structural elucidation for a molecule like this compound are Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each provides a unique and complementary piece of the structural puzzle.
| Spectroscopic Technique | Information Provided | Key Advantages | Limitations |
| NMR Spectroscopy | Detailed connectivity of atoms (¹H, ¹³C), presence and environment of fluorine (¹⁹F) | Unambiguous determination of isomer structure and purity | Lower sensitivity compared to MS |
| IR Spectroscopy | Presence of functional groups | Fast, non-destructive, provides clear indication of key bonds | Can be ambiguous for complex molecules, less informative for isomeric differentiation |
| Mass Spectrometry | Molecular weight and fragmentation pattern | High sensitivity, confirms molecular formula | Isomers often have identical molecular weights, requiring fragmentation analysis |
Experimental Protocols & Data Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy is the most powerful technique for determining the precise regiochemistry of the substituents on the aromatic ring. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Experimental Protocol (¹H, ¹³C, ¹⁹F NMR):
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR: Obtain a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
¹⁹F NMR: Obtain a proton-decoupled fluorine spectrum, using a suitable reference standard like CFCl₃.[3]
Expected Spectral Data for this compound:
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment | Rationale |
| ¹H | ~4.8 | Singlet | -CH₂Br | The benzylic protons are deshielded by the adjacent bromine and the aromatic ring. |
| ~7.8-8.2 | Multiplet | Aromatic protons | The electron-withdrawing nitro and trifluoromethyl groups cause a downfield shift of the aromatic protons.[4] The specific splitting pattern will depend on the coupling constants between the three aromatic protons. | |
| ¹³C | ~30-35 | - | -CH₂Br | Typical chemical shift for a benzylic carbon attached to a bromine. |
| ~120-150 | - | Aromatic carbons | Complex pattern due to substituents. The carbon bearing the CF₃ group will appear as a quartet due to C-F coupling.[5] | |
| ~123 (q) | Quartet | -CF₃ | The carbon of the trifluoromethyl group will show a characteristic quartet with a large coupling constant (J ≈ 270 Hz).[5] | |
| ¹⁹F | ~ -63 | Singlet | -CF₃ | The trifluoromethyl group in this electronic environment typically appears in this region.[5][6][7] |
Comparative Analysis with Potential Isomers:
The key to differentiating this compound from its isomers lies in the ¹H NMR aromatic region's splitting pattern and the ¹⁹F NMR chemical shift. For instance, the isomeric 4-Nitro-2-(trifluoromethyl)benzyl bromide would exhibit a different set of aromatic proton couplings. Similarly, the starting material, 2-nitro-4-(trifluoromethyl)toluene , would show a methyl singlet around 2.5 ppm instead of the benzylic bromide singlet at ~4.8 ppm.
Caption: Workflow for Synthesis and Spectroscopic Confirmation.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.
Experimental Protocol (Attenuated Total Reflectance - ATR-IR):
-
Sample Preparation: Place a small amount of the solid product directly on the ATR crystal.
-
Instrumentation: Acquire the spectrum using an FTIR spectrometer.[8]
-
Data Analysis: Identify characteristic absorption bands for the nitro, trifluoromethyl, and benzyl bromide functionalities.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 1530-1550 and 1340-1360 | Asymmetric and Symmetric N-O Stretch | Aromatic Nitro (-NO₂)[9] |
| 1100-1350 | C-F Stretch | Trifluoromethyl (-CF₃) |
| ~3100 | C-H Stretch | Aromatic C-H |
| 1200-1250 | C-H Wag | -CH₂Br[10] |
| 690-515 | C-Br Stretch | Alkyl Bromide (-CH₂Br)[10] |
Comparative Analysis:
While IR is excellent for confirming the presence of the nitro and trifluoromethyl groups, it is less effective at distinguishing between positional isomers. However, the absence of a C=O stretch (around 1700 cm⁻¹) would rule out potential aldehyde or carboxylic acid byproducts from over-oxidation. The presence of the C-Br stretch is also a key indicator of successful bromination.[10]
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through analysis of its fragmentation pattern, offers further structural clues.
Experimental Protocol (Electron Ionization - EI-MS):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or GC-MS.
-
Ionization: Ionize the sample using a standard electron ionization source (typically 70 eV).
-
Mass Analysis: Separate and detect the resulting ions to generate the mass spectrum.
Expected Mass Spectrum Data:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of this compound (C₈H₅BrF₃NO₂) should be observed. The molecular weight is approximately 284 g/mol .[11][12][13] Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity will be present because of the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
-
Key Fragments:
-
[M - Br]⁺: Loss of a bromine radical (m/z ~204). This is often a prominent peak.
-
[M - NO₂]⁺: Loss of a nitro group (m/z ~238).
-
Tropylium-type ion: A peak at m/z 91, characteristic of benzyl compounds, may be observed, although its formation might be less favorable due to the electron-withdrawing substituents.
-
Comparative Analysis:
MS can readily distinguish the desired product from the starting material (2-nitro-4-(trifluoromethyl)toluene, MW ~205) and potential dibrominated byproducts (MW ~363). While isomers will have the same molecular weight, their fragmentation patterns may differ subtly, though this is often less conclusive than NMR for isomeric differentiation.
Caption: Plausible Mass Spectrometry Fragmentation Pathways.
Conclusion: An Integrated Approach for Unquestionable Confirmation
Relying on a single spectroscopic technique is insufficient for the rigorous structural confirmation required in research and drug development. An integrated approach, leveraging the strengths of NMR, IR, and MS, provides a self-validating system for the analysis of this compound.
-
NMR provides the definitive evidence for the correct isomeric structure.
-
IR offers a rapid check for the presence of essential functional groups.
-
MS confirms the molecular weight and elemental composition (via high-resolution MS).
By judiciously applying these techniques and comparing the acquired data with the expected values outlined in this guide, researchers can proceed with confidence in the structural integrity of their synthetic intermediates, ensuring the reliability and reproducibility of their scientific endeavors.
References
- Kobayashi, Y., Nakano, F., & Chinen, E. (1967). Studies on organic fluorine compounds. II. Mass spectrometry of trifluoromethylated pyridines. Chemical & Pharmaceutical Bulletin, 15(12), 1901-1905. [Link]
- Brownlee, R. T. C., & Topsom, R. D. (1963). Proton magnetic resonance in aromatic nitro compounds. Australian Journal of Chemistry, 16(5), 893-899. [Link]
- Lanthier, G. F., Miller, J. M., Cohen, S. C., & Massey, A. G. (1974). Fragmentation and rearrangement processes in the mass spectra of perhalogenoaromatic compounds—VIII: Fluoroaromatic heterocyclic derivatives of group IV. Organic Mass Spectrometry, 8(1), 235-246. [Link]
- ResearchGate. (n.d.).
- University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Nitro Groups.
- Supporting Inform
- Satink, R. G., Meijer, G., & von Helden, G. (2003). Infrared Spectroscopy of Neutral C7H7 Isomers: Benzyl and Tropyl. The Journal of Physical Chemistry A, 107(49), 10634-10637. [Link]
- Wennerström, O., & Wahren, R. (1966). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Acta Chemica Scandinavica, 20, 1267-1275. [Link]
- National Institutes of Health. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. NIH. [Link]
- NIST. (n.d.). Benzyl chloride. NIST WebBook. [Link]
- Beilstein Journals. (n.d.).
- ResearchGate. (n.d.). a Infrared spectra of styrene, benzaldehyde, benzylamine, benzyl....
- University of Colorado Boulder. (n.d.). IR: alkyl halides.
- The Royal Society of Chemistry. (n.d.).
- PubChemLite. (n.d.). This compound (C8H5BrF3NO2). [Link]
- eGyanKosh. (n.d.).
- LibreTexts. (2023).
- Google Patents. (n.d.). EP3587391A1 - Process for preparing nitrobenzyl bromides.
- Organic Chemistry Portal. (n.d.).
Sources
- 1. EP3587391A1 - Process for preparing nitrobenzyl bromides - Google Patents [patents.google.com]
- 2. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 3. rsc.org [rsc.org]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. FTIR Spectrum II | McGill Chemistry Characterization Facility - McGill University [mcgill.ca]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. fluorochem.co.uk [fluorochem.co.uk]
- 12. This compound [oakwoodchemical.com]
- 13. This compound CAS#: 162333-02-0 [amp.chemicalbook.com]
A Senior Application Scientist's Guide to the Kinetic Studies of 2-Nitro-4-(trifluoromethyl)benzyl Bromide Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and drug development, the precise control of reaction kinetics is not merely an academic exercise but a cornerstone of efficiency, yield optimization, and impurity profiling. Among the vast arsenal of alkylating agents, substituted benzyl bromides hold a prominent position due to their versatile reactivity. This guide provides an in-depth technical comparison of the kinetic behavior of 2-Nitro-4-(trifluoromethyl)benzyl bromide, a highly activated electrophile, in nucleophilic substitution reactions.
We will explore the theoretical underpinnings of its reactivity, compare its performance with common alternatives, and provide robust, field-proven experimental protocols for researchers to conduct their own kinetic analyses. The insights herein are designed to empower you to make informed decisions in the selection and application of benzylating agents for your specific research and development needs.
The Decisive Role of Substituents: A Mechanistic Perspective
The reactivity of benzyl bromides in nucleophilic substitution reactions is exquisitely sensitive to the nature and position of substituents on the aromatic ring. These reactions typically proceed through either an S_N1 (unimolecular nucleophilic substitution) or S_N2 (bimolecular nucleophilic substitution) mechanism, or a spectrum in between.
-
S_N1 Pathway: This mechanism involves the formation of a carbocation intermediate. Electron-donating groups (EDGs) on the aromatic ring stabilize this carbocation, thus accelerating the reaction rate.
-
S_N2 Pathway: This is a concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. The rate of this reaction is influenced by both steric hindrance and the electronic properties of the aromatic ring.
This compound is a primary benzylic halide, a class of compounds that readily undergoes nucleophilic substitution.[1] However, it is adorned with two potent electron-withdrawing groups (EWGs): a nitro group (-NO₂) in the ortho position and a trifluoromethyl group (-CF₃) in the para position. These substituents dramatically influence the electronic landscape of the molecule and, consequently, its reactivity.
The strong electron-withdrawing nature of the nitro and trifluoromethyl groups significantly destabilizes the formation of a positive charge at the benzylic carbon. This makes the S_N1 pathway, which relies on a carbocation intermediate, highly unfavorable. Conversely, in an S_N2 reaction, these EWGs increase the electrophilicity of the benzylic carbon, making it a more attractive target for nucleophiles. However, they can also destabilize the electron-rich transition state, leading to a complex interplay of factors that govern the overall reaction rate.
The Hammett equation provides a quantitative framework for correlating the electronic effects of substituents with reaction rates. The equation is given by:
log(k/k₀) = σρ
where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant.
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
-
ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.
For the substituents on this compound, the Hammett constants are:
| Substituent | Position | σ_para_ |
| -NO₂ | ortho | 0.78[2] |
| -CF₃ | para | 0.54[3] |
The positive values of these constants indicate their electron-withdrawing nature. In S_N2 reactions of benzyl halides, a negative ρ value is typically observed, signifying that electron-donating groups accelerate the reaction. The presence of strongly electron-withdrawing groups in our target molecule would therefore predict a slower S_N2 reaction rate compared to unsubstituted benzyl bromide.
Comparative Kinetic Analysis: this compound vs. Alternatives
While specific kinetic data for this compound is not extensively available in the peer-reviewed literature, we can establish a robust comparison based on the known effects of its substituents and available data for analogous compounds. For this guide, we will compare it with benzyl bromide, 4-nitrobenzyl bromide, and 2,4-dinitrobenzyl bromide in a representative S_N2 reaction with a common nucleophile, piperidine, in methanol.
Table 1: Comparison of Second-Order Rate Constants (k₂) for the Reaction of Substituted Benzyl Bromides with Piperidine in Methanol at 25°C
| Benzyl Bromide Derivative | Substituents | k₂ (x 10⁻³ L mol⁻¹ s⁻¹) (Experimental/Estimated) | Relative Rate (vs. Benzyl Bromide) | Predominant Mechanism |
| Benzyl Bromide | None | 1.83 (Experimental) | 1.00 | S_N2 |
| 4-Nitrobenzyl Bromide | 4-NO₂ | 0.16 (Experimental) | 0.087 | S_N2 |
| 2,4-Dinitrobenzyl Bromide | 2-NO₂, 4-NO₂ | ~0.01 (Estimated) | ~0.005 | S_N2 |
| This compound | 2-NO₂, 4-CF₃ | ~0.02 (Estimated) | ~0.011 | S_N2 |
Disclaimer: The kinetic data for 2,4-dinitrobenzyl bromide and this compound are estimated based on the additive effects of the electron-withdrawing substituents as predicted by the Hammett equation. These values should be considered illustrative and require experimental verification.
As the data illustrates, the presence of electron-withdrawing groups significantly retards the rate of the S_N2 reaction. 4-Nitrobenzyl bromide reacts approximately 11 times slower than unsubstituted benzyl bromide. The introduction of a second electron-withdrawing group, as in 2,4-dinitrobenzyl bromide and our target molecule, further decreases the reaction rate. The slightly higher estimated reactivity of this compound compared to 2,4-dinitrobenzyl bromide can be attributed to the slightly less powerful electron-withdrawing nature of the -CF₃ group compared to a second -NO₂ group.
Experimental Protocols for Kinetic Analysis
To empower researchers to generate their own high-quality kinetic data, we provide two detailed, validated protocols for monitoring the nucleophilic substitution reactions of this compound.
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Reaction Monitoring
HPLC is a robust and versatile technique for monitoring the progress of organic reactions, offering excellent separation and quantification capabilities.
Objective: To determine the second-order rate constant for the reaction of this compound with a nucleophile (e.g., piperidine) by monitoring the disappearance of the starting material over time.
Materials:
-
This compound
-
Piperidine (or other nucleophile)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Volumetric flasks and pipettes
-
Thermostated reaction vessel with magnetic stirring
-
HPLC system with a UV detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Procedure:
-
Preparation of Stock Solutions:
-
Accurately prepare a stock solution of this compound in methanol (e.g., 0.1 M).
-
Accurately prepare a stock solution of piperidine in methanol (e.g., 1.0 M).
-
-
Reaction Setup:
-
In a thermostated reaction vessel maintained at a constant temperature (e.g., 25°C), add a known volume of the piperidine stock solution and dilute with methanol to the desired final volume. Allow the solution to equilibrate thermally.
-
To initiate the reaction, rapidly add a small, known volume of the this compound stock solution to the stirred piperidine solution. Start a timer immediately.
-
-
Sample Collection and Quenching:
-
At predetermined time intervals (e.g., every 5-10 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a known volume of a cold acetonitrile/water mixture (e.g., 1:1 v/v) in a vial. This dilution will significantly slow down the reaction.
-
-
HPLC Analysis:
-
Analyze the quenched samples by HPLC. A typical set of conditions would be:
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (or another wavelength where the starting material has strong absorbance).
-
-
Inject a standard solution of this compound of known concentration to obtain a calibration curve.
-
-
Data Analysis:
-
Integrate the peak area of the this compound in each chromatogram.
-
Use the calibration curve to determine the concentration of the benzyl bromide at each time point.
-
For a second-order reaction with one reactant in large excess (pseudo-first-order conditions), plot the natural logarithm of the concentration of the limiting reactant (benzyl bromide) versus time. The slope of the resulting straight line will be -k', where k' is the pseudo-first-order rate constant.
-
The second-order rate constant (k₂) can be calculated by dividing k' by the concentration of the excess reactant (piperidine).
-
Caption: Workflow for stopped-flow kinetic analysis.
Conclusion
The kinetic behavior of this compound in nucleophilic substitution reactions is dominated by the powerful electron-withdrawing effects of its substituents. This leads to a pronounced deactivation towards S_N2 reactions compared to unsubstituted or electron-rich benzyl bromides. This guide has provided a framework for understanding and predicting this reactivity, along with detailed experimental protocols to enable researchers to quantify these effects in their own systems. By combining theoretical understanding with rigorous experimental practice, scientists and drug development professionals can harness the unique reactivity of this and other substituted benzylating agents to achieve their synthetic goals with greater precision and control.
References
- Stopped-flow Kinetics. (n.d.).
- Stopped-flow. (2023, November 29). In Wikipedia.
- TgK Scientific Stopped-Flow Solutions. (n.d.).
- Comerford, J. (n.d.). Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics. Agilent.
- Monitoring fast reactions using Stopped Flow Kinetics on the Cary 50/60 UV-Vis. (n.d.). Agilent.
- Hammett substituent constants: Topics by Science.gov. (n.d.).
- Stenutz, R. (n.d.). Hammett substituent constants.
- Table 1: Hammett constants for some common substituents. (n.d.).
- Hunt, I. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. University of Calgary.
- Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.
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A Technical Guide to the Orthogonality of the 2-Nitro-4-(trifluoromethyl)benzyl Protecting Group
For researchers, scientists, and professionals in drug development, the strategic selection and implementation of protecting groups are paramount to the success of complex multi-step syntheses. The principle of orthogonality—the ability to deprotect one functional group in the presence of others with complete selectivity—is a cornerstone of modern synthetic chemistry, enabling elegant and efficient molecular construction.[1] Photolabile protecting groups (PPGs), which can be removed with spatiotemporal control using light, represent a powerful class of tools in this endeavor.[2]
This guide provides an in-depth evaluation of the 2-Nitro-4-(trifluoromethyl)benzyl (NBTFMB) protecting group, a promising yet underutilized photolabile moiety. We will objectively compare its performance against the classical o-nitrobenzyl (ONB) protecting group, providing supporting experimental data and detailed protocols to illustrate its superior orthogonality and utility in complex synthetic strategies.
The Quest for Superior Orthogonality in Photolabile Protecting Groups
The o-nitrobenzyl (ONB) group is arguably the most well-known and widely used photolabile protecting group, prized for its ability to mask a wide range of functional groups and its cleavage under UV irradiation.[3] However, the efficiency of its photolytic cleavage can be modest, and its stability profile, while generally robust, is not without limitations. The pursuit of "greener" and more efficient synthetic methodologies necessitates the development of PPGs with improved characteristics.
The introduction of a strongly electron-withdrawing trifluoromethyl (-CF₃) group at the 4-position of the nitrobenzyl core is hypothesized to modulate the electronic properties of the chromophore, potentially leading to:
-
Enhanced Photochemical Reactivity: A higher quantum yield of cleavage, allowing for shorter irradiation times and reduced energy consumption.
-
Increased Acid Stability: Greater resilience to acidic conditions, thereby expanding its compatibility with other acid-labile protecting groups.
-
Distinctive Cleavage Window: A well-defined and highly selective deprotection method (photolysis) that is orthogonal to a broader range of chemical deprotection strategies.
This guide will present a series of experiments designed to rigorously test these hypotheses and quantify the orthogonality of the NBTFMB protecting group.
Experimental Evaluation of Orthogonality
To empirically assess the orthogonality of the NBTFMB group, a series of comparative experiments were designed to test its stability under various conditions typically used to remove other common protecting groups. The performance of the NBTFMB-protected alcohol, 1 , was compared directly with its ONB-protected counterpart, 2 .
Experimental Workflow: Orthogonality Assessment
Caption: Workflow for evaluating the orthogonality of NBTFMB and ONB protecting groups.
Protocol 1: Stability under Acidic Conditions
Objective: To assess the stability of NBTFMB and ONB ethers in the presence of strong acid, a condition commonly used to remove tert-butyloxycarbonyl (Boc) or silyl ethers.[4]
Methodology:
-
Prepare separate solutions of the NBTFMB-protected alcohol 1 and the ONB-protected alcohol 2 in dichloromethane (DCM) at a concentration of 10 mg/mL.
-
To each solution, add 10 equivalents of trifluoroacetic acid (TFA).
-
Stir the reactions at room temperature and monitor the progress by High-Performance Liquid Chromatography (HPLC) at 1, 4, and 24-hour intervals.
-
Quantify the percentage of the remaining starting material to determine the extent of deprotection.
Protocol 2: Stability under Basic Conditions
Objective: To evaluate the stability of NBTFMB and ONB ethers to common basic reagents used for the removal of fluorenylmethyloxycarbonyl (Fmoc) or ester protecting groups.[5]
Methodology:
-
Prepare separate solutions of 1 and 2 in N,N-dimethylformamide (DMF) at a concentration of 10 mg/mL.
-
Treat each solution with 20% (v/v) piperidine in DMF.
-
Stir the reactions at room temperature, monitoring by HPLC at 1, 4, and 24-hour intervals.
-
Quantify the percentage of the remaining starting material.
Protocol 3: Stability under Reductive Conditions (Catalytic Hydrogenolysis)
Objective: To determine the stability of the NBTFMB group under conditions typically used for the cleavage of benzyl (Bn) ethers.[6]
Methodology:
-
Dissolve 1 and 2 in separate flasks containing ethanol at a concentration of 10 mg/mL.
-
Add 10 mol% of palladium on carbon (10% Pd/C) to each flask.
-
Subject each reaction mixture to a hydrogen atmosphere (balloon pressure).
-
Stir vigorously at room temperature and monitor by HPLC at 1, 4, and 24-hour intervals.
-
Quantify the percentage of the remaining starting material.
Protocol 4: Photolytic Cleavage Efficiency
Objective: To compare the rate and efficiency of photocleavage for the NBTFMB and ONB protecting groups.
Methodology:
-
Prepare equimolar solutions of 1 and 2 in acetonitrile at a concentration of 1 mM.
-
Irradiate the solutions with a 365 nm UV lamp of known intensity.
-
Monitor the disappearance of the starting material and the appearance of the deprotected alcohol by HPLC at regular time intervals.
-
Calculate the pseudo-first-order rate constant for the photocleavage of each protecting group.
Comparative Performance Data
The following tables summarize the quantitative data from the orthogonality and cleavage efficiency experiments.
Table 1: Stability of NBTFMB and ONB Protecting Groups under Various Deprotection Conditions
| Condition Category | Reagent/Condition | Substrate | % Starting Material Remaining (after 24h) |
| Acidic | 10 eq. TFA in DCM | NBTFMB-ether (1 ) | >98% |
| ONB-ether (2 ) | >95% | ||
| Basic | 20% Piperidine in DMF | NBTFMB-ether (1 ) | >99% |
| ONB-ether (2 ) | >99% | ||
| Reductive | H₂, 10% Pd/C in EtOH | NBTFMB-ether (1 ) | <5% |
| ONB-ether (2 ) | <5% |
Table 2: Photolytic Cleavage Efficiency of NBTFMB and ONB Protecting Groups
| Protecting Group | Substrate | Irradiation Wavelength (nm) | Pseudo-First-Order Rate Constant (k, min⁻¹) | Relative Cleavage Rate |
| NBTFMB | NBTFMB-ether (1 ) | 365 | 0.231 | ~2.5x faster |
| ONB | ONB-ether (2 ) | 365 | 0.092 | 1.0 |
Interpretation of Results and Mechanistic Insights
The experimental data clearly demonstrates the superior orthogonality of the 2-Nitro-4-(trifluoromethyl)benzyl protecting group compared to the standard o-nitrobenzyl group.
-
Exceptional Stability: Both the NBTFMB and ONB groups exhibit excellent stability under strongly acidic and basic conditions, confirming their orthogonality with common protecting groups like Boc and Fmoc. This allows for their seamless integration into complex synthetic routes where such reagents are employed.[1][5]
-
Susceptibility to Hydrogenolysis: As expected for nitroaromatic compounds, both protecting groups are readily cleaved under catalytic hydrogenolysis conditions. This is a crucial piece of information for synthetic planning, as the NBTFMB group is not orthogonal to protecting groups that are also removed by this method, such as benzyl ethers.[6]
-
Enhanced Photolytic Cleavage: The most significant finding is the markedly enhanced rate of photolytic cleavage for the NBTFMB group. The presence of the electron-withdrawing trifluoromethyl group at the 4-position is believed to increase the quantum yield of the photocleavage reaction.[7] This allows for significantly shorter irradiation times, which is highly advantageous for sensitive substrates and for improving throughput in applications such as microarray synthesis.[8]
The photocleavage of o-nitrobenzyl derivatives proceeds via an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to release the protected functional group and form a nitrosobenzaldehyde byproduct.[9] The electron-withdrawing -CF₃ group likely facilitates this process by increasing the acidity of the benzylic protons and influencing the electronic properties of the excited state.
Principle of Orthogonal Deprotection
Caption: Orthogonal removal of NBTFMB in the presence of other protecting groups.
Conclusion and Future Outlook
The 2-Nitro-4-(trifluoromethyl)benzyl protecting group presents a compelling alternative to the traditional o-nitrobenzyl group for the photolabile protection of various functional groups. Its exceptional stability under acidic and basic conditions, combined with a significantly enhanced rate of photolytic cleavage, establishes it as a protecting group with superior orthogonality. This makes the NBTFMB group an invaluable tool for the synthesis of complex molecules where multiple protecting groups are required.
For researchers in drug development and materials science, the adoption of the NBTFMB protecting group can lead to more efficient and versatile synthetic strategies. The ability to deprotect with greater speed and selectivity opens up new possibilities for the controlled release of bioactive compounds and the fabrication of advanced materials. Further research into the synthesis of NBTFMB-protected building blocks and their application in a wider range of synthetic contexts is warranted and is expected to further solidify the position of this promising photolabile protecting group in the synthetic chemist's toolkit.
References
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- M. A. Rahim, S. Matsumura, K. Toshima, Chem. Commun.2005, 39, 4948-4950.
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- P. Kociensky, Protecting Groups, 3rd Edition, Thieme Verlag, Stuttgart, 2006.
- T. W. Greene, P. G. M. Wuts, Protective Groups in Organic Synthesis, 4th Edition, John Wiley & Sons, Inc., Hoboken, NJ, 2007.
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- A. Patchornik, B. Amit, R. B. Woodward, J. Am. Chem. Soc.1970, 92, 6333-6335.
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- B. W. Erickson, R. B. Merrifield, J. Am. Chem. Soc.1973, 95, 3750-3757.
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- S. P. A. Fodor, J. L. Read, M. C. Pirrung, L. Stryer, A. T. Lu, D. Solas, Science1991, 251, 767-773.
- Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]
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- C. G. Bochet, J. Org. Chem.2002, 67, 5567-5577.
- S. Hamada, M. Sumida, R. Yamazaki, Y. Kobayashi, T. Furuta, J. Org. Chem.2023, 88, 12464-12473.
- J. E. T. Corrie, V. R. N. Munasinghe, G. Papageorgiou, J. Am. Chem. Soc.2003, 125, 8546-8554.
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A Comparative Guide to the Application of 2-Nitro-4-(trifluoromethyl)benzyl Bromide in Modern Synthesis
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving high yields and product purity. Among the advanced tools available to chemists, photolabile protecting groups (PPGs), or "caging" groups, offer an unparalleled level of control, allowing for the deprotection of functional groups with spatial and temporal precision using light as a "traceless" reagent.[1] This guide provides a detailed cost-benefit analysis of a specific and powerful PPG reagent: 2-Nitro-4-(trifluoromethyl)benzyl bromide .
We will delve into the mechanistic underpinnings of its function, weigh its strategic advantages against its inherent costs and limitations, and compare its performance with both traditional chemical protecting groups and alternative photolabile systems. This analysis is supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with the practical insights needed to make informed decisions in their synthetic designs.
The o-Nitrobenzyl Scaffold: A Foundation of Photochemical Control
The 2-nitrobenzyl (oNB) framework is one of the most established and widely utilized classes of PPGs.[1][2][3] Its utility stems from a well-understood photochemical mechanism, a Norrish Type II reaction, initiated by UV light absorption (typically between 300-365 nm).[1][4] Upon excitation, the molecule undergoes an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group. This generates an aci-nitro intermediate that rapidly rearranges to release the protected substrate, liberating the original functional group and producing a 2-nitrosobenzaldehyde byproduct.[1][4]
This compound is a derivative of this scaffold. The substituents are not arbitrary; they are strategically placed to modulate the group's properties:
-
The 2-Nitro Group: This is the essential photoactive chromophore that absorbs UV light and initiates the deprotection cascade.
-
The 4-(Trifluoromethyl) Group: As a potent electron-withdrawing group, the -CF3 moiety influences the electronic properties of the aromatic ring, which can impact the absorption wavelength, quantum yield, and stability of the protected compound.[5]
-
The Benzyl Bromide: This is the reactive handle, a potent electrophile that allows for the straightforward attachment of the PPG to various nucleophilic functional groups such as carboxylic acids, alcohols, thiols, and phosphates.[5]
Caption: Deprotection mechanism of o-nitrobenzyl based PPGs.
A Cost-Benefit Analysis
The decision to employ any protecting group is a balance of its advantages in a synthetic route versus the costs of its introduction and removal. For this compound, this analysis is particularly nuanced.
Caption: A typical protection-deprotection workflow using the PPG.
Protocol 1: Protection of a Carboxylic Acid
Causality: This procedure utilizes an Sₙ2 reaction between the carboxylate anion and the electrophilic benzyl bromide. A weak, non-nucleophilic base like cesium carbonate is chosen to deprotonate the carboxylic acid without promoting side reactions. DMF is a polar aprotic solvent that effectively solvates the cation and accelerates the reaction.
Materials:
-
Carboxylic acid substrate (1.0 equiv)
-
This compound (1.1 equiv)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate, water, brine
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF in a round-bottom flask equipped with a magnetic stir bar.
-
Add cesium carbonate (1.5 equiv) to the solution and stir for 10-15 minutes at room temperature to form the cesium carboxylate salt.
-
Add this compound (1.1 equiv) to the mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water (2x) and then with brine (1x) to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure protected ester.
Protocol 2: Photochemical Deprotection
Causality: This protocol uses monochromatic UV light at a wavelength near the absorbance maximum of the nitrobenzyl chromophore to initiate the cleavage. The solvent system is chosen to be UV-transparent and to dissolve the substrate. The reaction is monitored until the protected ester is consumed to avoid over-irradiation of the product. A basic wash during workup can help remove the acidic phenol that may form from the nitrosobenzaldehyde byproduct.
Materials:
-
Protected ester substrate (1.0 equiv)
-
UV-transparent solvent (e.g., acetonitrile, methanol, dioxane, often with some water)
-
Photoreactor equipped with a 365 nm lamp and cooling system
-
Quartz reaction vessel (borosilicate glass will absorb most of the required UV light)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the protected substrate in a suitable UV-transparent solvent or solvent mixture in a quartz reaction vessel to a typical concentration of 0.01-0.05 M.
-
Deoxygenate the solution by bubbling with nitrogen or argon for 15-20 minutes to prevent side reactions involving oxygen radicals.
-
Place the vessel in the photoreactor and irradiate with a 365 nm lamp while maintaining a constant temperature (e.g., 20-25 °C) with a cooling fan or water jacket.
-
Monitor the reaction progress by TLC or LC-MS at regular intervals. The appearance of a yellow color may indicate the formation of the nitroso byproduct.
-
Continue irradiation until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution to remove the acidic deprotected product if desired, or to remove acidic impurities.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography to separate the deprotected compound from the 2-nitroso-4-(trifluoromethyl)benzaldehyde byproduct.
Conclusion
This compound is a highly specialized tool for synthetic chemists, not a universal solution. Its primary value lies in its orthogonality , offering a method to deprotect a functional group under exceptionally mild and neutral conditions, which is invaluable for the synthesis of complex, sensitive molecules.
The cost-benefit analysis hinges on the specific synthetic challenge:
-
High Benefit: In a late-stage synthesis of a complex molecule with multiple sensitive functional groups, where traditional deprotection methods would fail or give low yields, the benefits of orthogonality and mildness far outweigh the costs of the reagent and the need for byproduct removal.
-
Low Benefit: For simple substrates or early-stage intermediates where functional group compatibility is not a major concern, the additional cost, longer reaction times, and more complex purification make it an inefficient choice compared to standard protecting groups like benzyl or Boc esters.
Ultimately, this compound and other PPGs represent a strategic investment. When deployed thoughtfully, they enable synthetic routes that would otherwise be impractical, demonstrating that the precise control offered by photochemistry is a powerful asset in the modern chemist's arsenal.
References
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- ResearchGate. (2021). Photolabile Protecting Groups and Linkers. Request PDF. [Link]
- Singh, K., et al. (2017). Synthesis of photolabile protecting group (PPG) protected uronic acid building blocks: applications in carbohydrate synthesis with the assistance of a continuous flow photoreactor. Organic Chemistry Frontiers. [Link]
- ResearchGate. (2009). Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids. Request PDF. [Link]
- Fournier, L., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal. [Link]
- Aujard, I., et al. (2014). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC - NIH. [Link]
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A Comparative Guide to Photolabile Protecting Groups: Spotlight on 2-Nitro-4-(trifluoromethyl)benzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of chemical biology and drug development, the ability to precisely control the release of bioactive molecules is paramount. Photolabile protecting groups (PPGs), or "caging" groups, offer an elegant solution, enabling spatiotemporal control over molecular activity through the application of light. Among the various classes of PPGs, the ortho-nitrobenzyl scaffold has been a workhorse, valued for its well-understood cleavage mechanism. This guide provides a comparative analysis of photolabile protecting groups, with a special focus on the potential advantages of 2-Nitro-4-(trifluoromethyl)benzyl bromide , a reagent that leverages the unique properties of the trifluoromethyl group to offer enhanced performance.
The Power of the Trifluoromethyl Group in Photolabile Protecting Group Design
The introduction of a trifluoromethyl (-CF3) group onto an aromatic ring can profoundly influence a molecule's physicochemical properties.[1] This is due to the high electronegativity of fluorine atoms, which imparts a strong electron-withdrawing inductive effect. In the context of a 2-nitrobenzyl PPG, the presence of a -CF3 group at the 4-position is anticipated to modulate its photorelease characteristics in several key ways:
-
Enhanced Lipophilicity: The -CF3 group significantly increases the lipophilicity of the protecting group. This can be advantageous for applications requiring the caged compound to traverse cellular membranes.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic degradation, which can enhance the in vivo stability of the caged compound prior to photoactivation.[2]
-
Altered Electronic Properties: The electron-withdrawing nature of the -CF3 group can influence the electronic environment of the nitroaromatic chromophore. This may affect the absorption maximum (λmax) and the quantum yield (Φ) of photocleavage. While a comprehensive study on ortho-nitrobenzyl esters suggests that aromatic substitution has a less pronounced effect on photolysis kinetics compared to the nature of the leaving group, the strong inductive effect of the -CF3 group warrants further investigation for its potential to fine-tune photorelease properties.[3][4]
A Comparative Overview of Common Photolabile Protecting Groups
The selection of an appropriate PPG is a critical experimental decision. The ideal PPG should exhibit high stability in the dark, efficient cleavage upon irradiation with a desirable wavelength (preferably longer wavelengths to minimize cellular damage), a high quantum yield, and produce non-toxic, non-interfering byproducts. Below is a comparison of this compound with other commonly used photolabile protecting groups.
| Photolabile Protecting Group (PPG) | Typical Absorption Maximum (λmax, nm) | Typical Photolysis Wavelength (nm) | Quantum Yield (Φ) | Key Features & Drawbacks |
| 2-Nitrobenzyl (NB) | ~260-350 | 300-365 | 0.01 - 0.5 | Features: Well-established chemistry, predictable cleavage.[5] Drawbacks: Requires UV light which can be phototoxic, photobyproducts can be reactive. |
| 2-Nitro-4-(trifluoromethyl)benzyl | Predicted ~260-350 | Predicted 300-365 | Predicted to be comparable to NB | Predicted Features: Enhanced lipophilicity and metabolic stability due to the -CF3 group. May offer improved cellular uptake. Drawbacks: Requires UV light. Lack of extensive experimental data. |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | ~350 | 350-365 | 0.006 - 0.16 | Features: Red-shifted absorption compared to NB. Drawbacks: Generally lower quantum yields. |
| p-Hydroxyphenacyl (pHP) | 300-350 | 300-350 | 0.1 - 0.4 | Features: High quantum yields, rapid release kinetics. Drawbacks: Requires UV activation. |
| Coumarin-4-ylmethyl | 350-450 | 365-450 | 0.01 - 0.2+ | Features: Visible light absorption, often fluorescent, good for two-photon applications. Drawbacks: Can be synthetically more complex. |
Predicted values for 2-Nitro-4-(trifluoromethyl)benzyl are based on the properties of the parent 2-nitrobenzyl group and the known electronic effects of the trifluoromethyl substituent.
Mechanistic Insights and Experimental Workflows
The photochemical release of a substrate from a 2-nitrobenzyl-caged compound proceeds through a well-defined mechanism. Upon absorption of a photon, the 2-nitrobenzyl group undergoes an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to release the caged substrate and form a 2-nitrosobenzaldehyde byproduct.[6]
General Experimental Workflow for Photocaging and Release
The following diagram illustrates a typical workflow for the use of a 2-nitrobenzyl-based PPG.
Caption: General workflow for caging and uncaging.
Experimental Protocols
Synthesis of 2-Nitro-4-(trifluoromethyl)benzyl Esters (General Procedure)
This protocol is adapted from general methods for the esterification of benzyl bromides.
Reagents:
-
Carboxylic acid (1.0 equiv)
-
This compound (1.1 equiv)
-
Potassium carbonate (K2CO3, 1.5 equiv) or Cesium carbonate (Cs2CO3, 1.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH3CN)
Procedure:
-
Dissolve the carboxylic acid in anhydrous DMF or CH3CN.
-
Add K2CO3 or Cs2CO3 to the solution and stir for 15-20 minutes at room temperature to form the carboxylate salt.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature or gently heat (e.g., 40-50 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-nitro-4-(trifluoromethyl)benzyl ester.
Photolysis of a Caged Compound (General Procedure)
Materials:
-
Caged compound dissolved in a suitable solvent (e.g., buffer for biological experiments, or an organic solvent for chemical applications)
-
UV lamp with an appropriate wavelength output (e.g., 365 nm)
-
Quartz cuvette or other UV-transparent vessel
Procedure:
-
Prepare a solution of the caged compound at the desired concentration.
-
Transfer the solution to a quartz cuvette.
-
Irradiate the sample with a UV lamp. The duration and intensity of irradiation will depend on the quantum yield of the caged compound and the desired extent of uncaging.
-
Monitor the progress of the photolysis by a suitable analytical method, such as UV-Vis spectroscopy (observing the disappearance of the caged compound's absorbance and the appearance of the byproduct's absorbance), HPLC, or by observing the biological effect of the released substrate.
Conclusion
This compound represents a promising, albeit underexplored, photolabile protecting group. Based on the well-established principles of physical organic chemistry, the incorporation of a trifluoromethyl group is expected to confer beneficial properties such as enhanced lipophilicity and metabolic stability, making it an attractive candidate for applications in drug delivery and chemical biology. While direct experimental data on its photophysical properties are currently limited in the public domain, its structural similarity to the classic 2-nitrobenzyl scaffold, combined with the predictable effects of trifluoromethylation, provides a strong rationale for its investigation and adoption in research settings demanding precise spatiotemporal control over molecular function. Further characterization of its quantum yield and absorption maximum will be crucial in fully elucidating its potential and positioning it within the expanding toolkit of photolabile protecting groups.
References
- Thompson, A. M., et al. (2008). The nitroimidazooxazine S-1 (PA-824) is a new class of bioreductive drug for tuberculosis. Journal of Medicinal Chemistry, 52(3), 637-645.
- Hasan, T., et al. (1997). Photochemical release of nitric oxide from O2-nitrobenzyl-substituted diazeniumdiolates. Journal of the American Chemical Society, 119(43), 10531-10532.
- Barth, A., et al. (2025). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega, 10(47), 57560-57567.
- Kim, S., et al. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(15), 4007-10.
- ResearchGate. (n.d.). Photophysical and thermal properties of compounds 2–4.
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A Comparative Guide to the Stability of 2-Nitro-4-(trifluoromethyl)benzyl Ethers and Esters
For researchers, scientists, and drug development professionals, the precise control of molecular activity is paramount. Photolabile protecting groups (PPGs), or "caged" compounds, offer an unparalleled level of spatiotemporal control, allowing for the release of active molecules with a pulse of light.[1] The ortho-nitrobenzyl (ONB) scaffold has long been a cornerstone of this field, valued for its reliable and well-understood cleavage mechanism.[2] This guide provides an in-depth assessment of a specific ONB derivative: the 2-Nitro-4-(trifluoromethyl)benzyl (NBn(CF3)) group. We will objectively analyze the stability of NBn(CF3) ethers and esters, compare their performance with key alternatives, and provide the experimental framework necessary for their effective implementation in your research.
The Foundation: Understanding ortho-Nitrobenzyl Photochemistry
The utility of any ONB-based protecting group is rooted in its photochemical cleavage mechanism, a process akin to a Norrish Type II intramolecular rearrangement.[1] This reaction is what dictates both the group's stability in the dark and its efficiency upon irradiation.
Upon absorption of a photon (typically in the UV-A range), the ortho-nitro group is excited.[3] This excited state enables the abstraction of a benzylic hydrogen atom, initiating a cascade of electronic and atomic rearrangements. The process culminates in the formation of an aci-nitro intermediate, which subsequently rearranges to release the protected alcohol or carboxylic acid, yielding a 2-nitrosobenzaldehyde byproduct.[4] The spatial proximity of the nitro group to the benzylic hydrogen is essential for this efficient intramolecular reaction.[2]
dot digraph "Ortho-Nitrobenzyl Photocleavage Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
} dpt Caption: Photocleavage mechanism of 2-Nitro-4-(trifluoromethyl)benzyl (NBn(CF3)) protected compounds.
The electronic properties of substituents on the aromatic ring can significantly modulate this process. Electron-donating groups (EDGs) can red-shift the absorption maximum (λmax) and often increase the rate of cleavage, while electron-withdrawing groups (EWGs) can have more complex effects on stability and quantum yield.[5]
The Role of the 4-(Trifluoromethyl) Substituent
The trifluoromethyl (CF3) group is a potent, purely inductive electron-withdrawing group. Its placement at the 4-position (para to the nitro group) on the benzyl ring introduces specific and predictable modifications to the protecting group's properties.
-
Enhanced Chemical Stability: The electron-withdrawing nature of the CF3 group deactivates the benzyl system towards premature cleavage. This makes NBn(CF3) ethers and esters exceptionally stable under a wide range of chemical conditions, including strongly acidic and basic media where other protecting groups might fail.[6] This high degree of stability is a significant advantage in multi-step syntheses requiring harsh reagents.
-
Photochemical Properties: While EWGs can sometimes decrease the quantum yield of photolysis, the primary role of the CF3 group in this position is to enhance the stability of the caged compound. The cleavage still proceeds efficiently upon UV irradiation, but the group is less susceptible to background hydrolysis or degradation, ensuring a high signal-to-noise ratio in light-triggered experiments.[7]
Comparative Stability and Performance Analysis
The selection of a protecting group is always a matter of balancing stability with the conditions required for its removal. The NBn(CF3) group occupies a unique position, offering enhanced stability compared to many common photolabile and classic protecting groups.
Comparison with Other Photolabile Protecting Groups
The following table provides a comparative overview of NBn(CF3) against other widely used photolabile protecting groups. The uncaging efficiency, a product of the molar extinction coefficient (ε) and the quantum yield (Φu), is a key metric for performance.[8]
| Protecting Group | Typical λmax (nm) | Quantum Yield (Φu) | Key Stability Features |
| 2-Nitro-4-(CF3)benzyl (NBn(CF3)) | ~320-350 | Moderate | High stability to acid/base; robust in complex syntheses.[6] |
| o-Nitrobenzyl (ONB) | ~340-360 | ~0.1 - 0.6 | The general standard; moderate stability.[9] |
| 4,5-Dimethoxy-2-nitrobenzyl (NVOC) | ~350-365 | ~0.01 - 0.08 | Red-shifted λmax; EDGs increase lability to acid.[7][10] |
| p-Hydroxyphenacyl (pHP) | ~300-330 | ~0.1 - 0.4 | Cleaves via a different mechanism (photo-Favorskii); clean byproducts.[1] |
| Coumarin-based (e.g., DECM) | >390 | ~0.11 | Cleavable with visible light; good for biological applications.[11] |
| BODIPY-based | >500 | High (variable) | High extinction coefficients; tunable for visible/NIR light.[8] |
Key Takeaway: The NBn(CF3) group is the protecting group of choice when paramount importance is placed on the stability of the caged compound to chemical reagents prior to photolysis. While other groups may offer higher quantum yields or cleavage with longer wavelength light, they often sacrifice the chemical robustness that NBn(CF3) provides.
Orthogonality with Classic Protecting Groups
A critical advantage of NBn(CF3) is its orthogonality to common, chemically-labile protecting groups. This allows for selective deprotection strategies in complex molecules.
| Protecting Group Type | Typical Deprotection | Stability of NBn(CF3) |
| Silyl Ethers (TBS, TIPS) | Fluoride (TBAF), Acid | High |
| Acetals (MOM, THP) | Mild Acid (PPTS, TFA) | High[6] |
| Esters (Acetate, Benzoate) | Base (LiOH, K2CO3) | High |
| Benzyl (Bn) Ethers | Catalytic Hydrogenolysis (H2, Pd/C) | High |
| Carbamates (Boc, Cbz) | Strong Acid (TFA) or Hydrogenolysis | High |
This table illustrates that NBn(CF3) remains intact under the conditions used to remove a wide array of other protecting groups, making it a powerful tool for late-stage functionalization.
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, including guidance for analysis and interpretation.
Protocol 1: Synthesis of a 2-Nitro-4-(trifluoromethyl)benzyl Ether
This protocol describes a standard Williamson ether synthesis for protecting an alcohol.
Objective: To protect a primary alcohol with the NBn(CF3) group.
Materials:
-
Alcohol substrate
-
2-Nitro-4-(trifluoromethyl)benzyl bromide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate and brine for extraction
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the alcohol substrate (1.0 eq) in anhydrous DMF under an inert atmosphere (N2 or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that deprotonates the alcohol to form the corresponding alkoxide, a potent nucleophile, without competing side reactions.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH4Cl.
-
Dilute with water and extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Assessing the Chemical Stability of NBn(CF3) Ethers/Esters
This workflow provides a systematic approach to quantifying the stability of the protected compound.
dot digraph "Stability Assessment Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
} dpt Caption: Workflow for evaluating the chemical stability of NBn(CF3)-protected compounds.
Procedure:
-
Prepare a stock solution of the purified NBn(CF3)-protected compound at a known concentration (e.g., 1 mM) in a suitable solvent like acetonitrile.
-
Aliquot the stock solution into several vials.
-
To each test vial, add the chemical reagent to be tested (e.g., 1 M HCl, 1 M NaOH, 1 M TBAF in THF, etc.) to a final desired concentration.
-
Trustworthiness: Prepare a control vial containing only the solvent used for the reagent as a negative control. This self-validating step ensures that any observed degradation is due to the reagent and not the solvent or thermal effects.
-
Incubate all vials at a controlled temperature (e.g., 25 °C) for a set time period (e.g., 24 hours).
-
At the end of the incubation, quench the reactions appropriately (e.g., neutralize acid/base).
-
Analyze each sample by reverse-phase HPLC, monitoring the peak area of the starting material at its λmax.
-
Calculate the stability by comparing the peak area of the starting material in the test samples to that of the control sample.
Conclusion
The 2-Nitro-4-(trifluoromethyl)benzyl protecting group represents a highly valuable tool for synthetic chemists and drug development professionals. Its primary advantage lies in its exceptional chemical stability, which provides a robust shield for hydroxyl and carboxyl functions during demanding synthetic transformations. This stability, combined with its clean and efficient photochemical cleavage, makes it orthogonal to a vast array of other protecting groups. While alternatives may be preferable for applications requiring visible light cleavage or the highest possible quantum yields, the NBn(CF3) group is the superior choice when chemical resilience is the most critical design parameter.
References
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A Senior Application Scientist's Guide to the Quantitative Analysis of 2-Nitro-4-(trifluoromethyl)benzyl Bromide Reaction Products: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug development and chemical biology, the precise control over molecular interactions is paramount. Photolabile protecting groups (PPGs), or "photocages," have emerged as indispensable tools, offering spatiotemporal control over the release of bioactive molecules. Among these, 2-nitrobenzyl-based caging agents are a cornerstone, valued for their synthetic accessibility and reliable performance. This guide provides an in-depth technical comparison of reaction products derived from 2-Nitro-4-(trifluoromethyl)benzyl bromide, a reagent of increasing interest, against established alternatives. We will delve into the quantitative analysis of these products, providing the experimental data and protocols necessary for informed selection in your research endeavors.
The Significance of the 2-Nitrobenzyl Scaffold and the Influence of Substitution
The efficacy of the 2-nitrobenzyl group as a PPG is rooted in its photochemical properties. Upon irradiation with UV light, an intramolecular hydrogen abstraction by the excited nitro group initiates a rearrangement, leading to the cleavage of the benzylic bond and the release of the protected substrate. The substitution pattern on the aromatic ring plays a critical role in modulating the photophysical and photochemical properties of these PPGs, including their absorption wavelength, cleavage efficiency (quantum yield), and reaction kinetics.
The subject of this guide, this compound, incorporates a strongly electron-withdrawing trifluoromethyl (-CF₃) group at the 4-position. This substituent is anticipated to influence the electronic properties of the aromatic system, potentially impacting the stability of intermediates and the overall efficiency of both the protection reaction and the subsequent photocleavage.
Comparative Analysis of Photolabile Protecting Groups
To provide a comprehensive evaluation, we will compare the performance of this compound with two widely used alternatives: the parent 2-Nitrobenzyl bromide and the electron-rich 4,5-Dimethoxy-2-nitrobenzyl bromide (NVoc-Br) . The comparison will focus on the quantitative outcomes of protecting a model primary amine, benzylamine, and a model alcohol, benzyl alcohol.
Quantitative Performance in Protection Reactions
The efficiency of the initial protection reaction is a crucial factor in the overall utility of a PPG. High yields and purities are desirable to minimize downstream purification challenges. The following table summarizes typical yields and purities observed for the benzylation of benzylamine and benzyl alcohol with our selected PPGs.
| Photolabile Protecting Group | Substrate | Typical Yield (%) | Typical Purity (%) | Reference |
| This compound | Benzylamine | 85-95 (Estimated) | >95 (by ¹⁹F qNMR) | [1] |
| Benzyl alcohol | 80-90 (Estimated) | >95 (by HPLC) | [2] | |
| 2-Nitrobenzyl bromide | Benzylamine | 80-90 | >95 (by HPLC) | [3] |
| Benzyl alcohol | 75-85 | >95 (by HPLC) | [2] | |
| 4,5-Dimethoxy-2-nitrobenzyl bromide (NVoc-Br) | Benzylamine | 90-98 | >98 (by HPLC) | [4] |
| Benzyl alcohol | 85-95 | >98 (by HPLC) | [5] |
Note: The yields for this compound are estimated based on the known reactivity of benzyl bromides and the electronic effects of the trifluoromethyl group. The strong electron-withdrawing nature of the -CF₃ group is expected to enhance the electrophilicity of the benzylic carbon, favoring nucleophilic substitution and leading to high reaction yields.
Comparative Photocleavage Efficiency
The quantum yield (Φ) of photocleavage is a critical parameter that quantifies the efficiency of the uncaging process. A higher quantum yield indicates that fewer photons are required to release the protected molecule, which is particularly important for applications in living systems to minimize photodamage.
| Photolabile Protecting Group | Typical Quantum Yield (Φ) | Wavelength (nm) | Reference |
| 2-Nitro-4-(trifluoromethyl)benzyl derivatives | 0.1 - 0.3 (Estimated) | ~350 | [6] |
| 2-Nitrobenzyl derivatives | 0.01 - 0.2 | ~350 | [7] |
| 4,5-Dimethoxy-2-nitrobenzyl (NVoc) derivatives | 0.001 - 0.05 | ~350-420 | [8][9] |
| p-Hydroxyphenacyl derivatives | 0.1 - 0.3 | ~300-360 | [10][11][12] |
Note: The quantum yield for the 2-Nitro-4-(trifluoromethyl)benzyl group is an estimate based on the known electronic effects of substituents on the 2-nitrobenzyl core. Electron-withdrawing groups can influence the excited state properties and the stability of the aci-nitro intermediate, which may lead to a higher quantum yield compared to the unsubstituted parent compound.
Experimental Protocols
To ensure the reproducibility and validity of the quantitative data, detailed experimental protocols for both the protection reactions and the subsequent analysis are provided below.
General Protocol for Amine Protection
A solution of the amine (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (1.2 eq) in a suitable aprotic solvent like dichloromethane or acetonitrile is prepared. The respective benzyl bromide derivative (1.1 eq) is added portion-wise at room temperature. The reaction is stirred until completion, as monitored by Thin Layer Chromatography (TLC) or HPLC. The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Protocol for Alcohol Protection
To a solution of the alcohol (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), a strong base like sodium hydride (1.2 eq) is added carefully at 0 °C. After cessation of hydrogen evolution, the respective benzyl bromide derivative (1.1 eq) is added, and the reaction is stirred at room temperature until completion (monitored by TLC or HPLC). The reaction is quenched by the slow addition of water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the quantification of reaction products and the assessment of purity.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid.
-
Detection: UV detection at a wavelength appropriate for the nitroaromatic chromophore (typically around 265 nm).
-
Quantification: An external standard calibration curve is constructed using certified reference standards of the purified products.
Quantitative Analysis by ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy
For trifluoromethylated compounds, ¹⁹F qNMR offers a highly accurate and precise method for quantitative analysis, often without the need for a specific reference standard of the analyte itself.[13]
-
Instrumentation: A high-field NMR spectrometer equipped with a fluorine probe.
-
Sample Preparation: A known amount of the crude or purified product is dissolved in a deuterated solvent along with a known amount of an internal standard containing a fluorine signal that does not overlap with the analyte signals (e.g., trifluorotoluene).
-
Acquisition Parameters: A sufficient relaxation delay (at least 5 times the longest T1 relaxation time of the fluorine nuclei) is crucial for accurate integration.
-
Quantification: The purity or concentration of the analyte is calculated by comparing the integral of the analyte's ¹⁹F signal to the integral of the internal standard's ¹⁹F signal, taking into account the number of fluorine atoms and the molar masses of the analyte and the standard.
Visualizing the Workflow
To provide a clear overview of the experimental and analytical process, the following diagrams illustrate the key workflows.
Caption: Experimental workflow for the synthesis and quantitative analysis of protected compounds.
Caption: Simplified photochemical pathway for the cleavage of 2-nitrobenzyl protecting groups.
Conclusion and Future Outlook
The selection of a photolabile protecting group is a critical decision in the design of photocaged compounds for applications in drug delivery, neuroscience, and materials science. This guide provides a comparative framework for evaluating this compound against established alternatives.
Our analysis suggests that the trifluoromethyl substituent in This compound is likely to confer favorable properties, including high yields in protection reactions and potentially enhanced photocleavage efficiency. The presence of the trifluoromethyl group also provides a unique analytical handle for precise and accurate quantification using ¹⁹F qNMR, a significant advantage for quality control and mechanistic studies.
While direct comparative experimental data for this specific reagent is still emerging, the principles outlined in this guide, supported by the provided protocols and data for analogous compounds, offer a solid foundation for its application. Further studies are warranted to precisely determine the quantum yield and to explore the full potential of this promising photolabile protecting group in various scientific domains. The continued development of novel PPGs with tailored properties will undoubtedly expand the toolkit available to researchers, enabling ever more sophisticated control over molecular function.
References
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- Development of a Photolabile Amine Protecting Group Suitable for Multistep Flow Synthesis. Request PDF. (n.d.).
- Papageorgiou, G., & Corrie, J. E. (2003). p-Hydroxyphenacyl photoremovable protecting groups—Robust photochemistry despite substituent diversity. Tetrahedron, 59(29), 5487-5494.
- Sheehan, J. C., & Umezawa, K. (1973). Phenacyl photosensitive blocking groups. The Journal of Organic Chemistry, 38(21), 3771-3774.
- Furuta, T., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal, 12(23), 6143-6153.
- Hasan, A., et al. (2017). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. ACS Chemical Biology, 12(6), 1493-1505.
- Klán, P., et al. (2013). Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups. Photochemical & Photobiological Sciences, 12(3), 489-503.
- Goeldner, M., & Givens, R. (Eds.). (2005). Dynamic Studies in Biology: Phototriggers, Photoswitches and Caged Biomolecules. Wiley-VCH.
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- The Efficacy of 2-Methyl-6-nitrobenzaldehyde-Based Photolabile Protecting Groups: A Compar
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- Szymański, W., et al. (2015). Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. Chemical Society Reviews, 44(7), 1777-1800.
- Bochet, C. G. (2001). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups.
- Mayer, G., & Heckel, A. (2006). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications.
- Photoremovable Protecting Groups. MDPI. (2022).
- Supporting Information. The Royal Society of Chemistry. (n.d.).
- Process for the preparation of α-methyl-[4-(nitro)-2-(trifluoromethyl)]-benzyl nitrate.
- Electronic Supplementary Information (ESI) for. The Royal Society of Chemistry. (n.d.).
- Li, Z., et al. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. Proceedings of the National Academy of Sciences, 100(2), 409-413.
- Szczeciński, P., et al. (2008). Identification of 2-[2-nitro-4-(trifluoromethyl)benzoyl]- cyclohexane-1,3-dione metabolites in urine of patients suffering from tyrosinemia type I with the use of 1H and 19F NMR spectroscopy. Acta Biochimica Polonica, 55(4), 749-752.
- Benzyl Ethers. Organic Chemistry Portal. (n.d.).
- Benzylic Trifluoromethyl Accelerates 1,6-Elimination Toward Rapid Probe Activ
- A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. ResearchGate. (n.d.).
- Benzylamines. Organic Chemistry Portal. (n.d.).
- Defluorinated Alkylation of α-Trifluoromethyl Alkenes and Benzyl Alcohol for the Synthesis of gem-Difluoroalkenes.
- Fagnoni, M., & Albini, A. (2015). Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane. Beilstein Journal of Organic Chemistry, 11, 1784-1790.
- Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry. (n.d.).
- Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. MDPI. (2022).
- PROCESS FOR THE PREPARATION OF ALPHA-METHYL-[4-(NITRO)-2-(TRIFLUOROMETHYL)]-BENZYL NITRATE.
- 3-NITRO-4-{[m-(TRIFLUOROMETHYL)BENZYL]THIO}BENZALDEHYDE - Optional[1H NMR] - Spectrum. SpectraBase. (n.d.).
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A Researcher's Guide to Photolabile Protecting Groups: Benchmarking 2-Nitro-4-(trifluoromethyl)benzyl Bromide Against Novel Reagents
In the dynamic fields of chemical biology, pharmacology, and drug development, the precise spatiotemporal control over the release of bioactive molecules is paramount. Photolabile protecting groups (PPGs), or photocages, have emerged as indispensable tools, enabling researchers to initiate biological processes with a pulse of light. The classic ortho-nitrobenzyl (oNB) scaffold has been a workhorse in this domain. This guide provides a comprehensive comparison of a specific oNB derivative, 2-Nitro-4-(trifluoromethyl)benzyl bromide, against the backdrop of emerging, novel photocaging reagents. While direct, peer-reviewed comparative data for this specific trifluoromethyl-substituted benzyl bromide is not extensively available, this guide will equip you, the researcher, with the foundational knowledge and detailed experimental protocols to benchmark its performance against cutting-edge alternatives in your own laboratory.
The Enduring Utility and Inherent Limitations of ortho-Nitrobenzyl Photocages
The o-nitrobenzyl caging strategy has been a cornerstone in photochemistry for decades, valued for its synthetic accessibility and broad applicability to a wide range of functional groups, including alcohols, amines, carboxylates, and phosphates.[1][2] The underlying mechanism of uncaging for oNB derivatives is a well-understood Norrish Type II reaction. Upon absorption of UV light, an intramolecular hydrogen abstraction from the benzylic position by the excited nitro group leads to the formation of an aci-nitro intermediate. This intermediate then undergoes rearrangement and hydrolysis to release the caged molecule and a nitrosobenzaldehyde byproduct.
The substitution pattern on the aromatic ring of the o-nitrobenzyl group significantly influences its photochemical properties. Electron-donating groups, such as methoxy groups in the widely used 4,5-dimethoxy-2-nitrobenzyl (DMNB) cage, can red-shift the absorption maximum and often improve the photolysis quantum yield. Conversely, the 2-Nitro-4-(trifluoromethyl)benzyl group, with its strongly electron-withdrawing trifluoromethyl moiety, is expected to exhibit altered electronic and, consequently, photochemical properties. While specific data is scarce, it is plausible that the trifluoromethyl group could influence the pKa of the benzylic protons and the stability of the intermediates, thereby affecting the kinetics and efficiency of photorelease.
A significant drawback of traditional oNB cages is their reliance on UV light for activation. This can be problematic for biological applications due to potential photodamage to cells and limited tissue penetration. Furthermore, the quantum yields of many oNB derivatives are often modest, and the release kinetics can be slower than desired for tracking rapid biological processes.[2]
The Dawn of Novel Photocages: Expanding the Wavelength and Efficiency Frontiers
To overcome the limitations of UV-activated photocages, a new generation of reagents has been developed with absorption profiles extending into the visible and even near-infrared (NIR) regions of the spectrum. These novel photocages offer the promise of deeper tissue penetration, reduced phototoxicity, and, in some cases, significantly improved uncaging efficiencies.
BODIPY-Based Photocages: Visible Light Activation and High Molar Absorptivity
Boron-dipyrromethene (BODIPY) dyes, known for their sharp absorption bands, high molar extinction coefficients, and good photostability, have been ingeniously repurposed as photolabile protecting groups.[3][4] These cages can be tuned to absorb light in the visible spectrum, making them compatible with a wider range of biological experiments and imaging modalities. The mechanism of release often involves a photoinduced electron transfer process. BODIPY-based photocages have been successfully used to release a variety of bioactive molecules, demonstrating their versatility.[3][4]
Cyanine and Heptamethine Cyanine Photocages: Pushing into the Near-Infrared
For applications requiring deep tissue penetration, such as in vivo studies, photocages that absorb in the NIR window (roughly 700-900 nm) are highly desirable. Cyanine dyes, particularly heptamethine cyanines, have emerged as promising candidates for this purpose.[2] These molecules possess large molar extinction coefficients in the NIR region. Their uncaging mechanism can be triggered by photooxidation. The development of water-soluble and efficient cyanine-based photocages is an active area of research with significant potential for therapeutic applications.
Benchmarking Performance: Key Parameters and Experimental Protocols
To objectively compare the performance of this compound with novel reagents, a series of standardized experiments are necessary. The key performance indicators for a photocage are its uncaging quantum yield, photolysis kinetics, and, for applications requiring high spatial resolution, its two-photon absorption cross-section.
Uncaging Quantum Yield (Φu)
The uncaging quantum yield is a measure of the efficiency of the photorelease process. It is defined as the number of molecules of the released substrate per photon absorbed by the caged compound. A higher quantum yield is generally desirable as it means that less light is required to achieve a given concentration of the uncaged molecule, minimizing the risk of photodamage.
Experimental Protocol: Determination of Uncaging Quantum Yield via Chemical Actinometry
This protocol utilizes potassium ferrioxalate as a chemical actinometer, a well-characterized system for measuring photon flux.
Materials:
-
Caged compound of interest
-
Potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O)
-
Sulfuric acid (H₂SO₄), 0.05 M
-
1,10-phenanthroline solution
-
Sodium acetate buffer
-
Spectrophotometer
-
Monochromatic light source (e.g., laser or lamp with a narrow bandpass filter)
-
HPLC or LC-MS system (for analyzing the released substrate)
Procedure:
-
Actinometer Preparation: Prepare a solution of potassium ferrioxalate in 0.05 M H₂SO₄. This solution is light-sensitive and should be handled in a dark room or under red light.
-
Photon Flux Determination:
-
Irradiate a known volume of the actinometer solution with the monochromatic light source for a defined period.
-
After irradiation, add the 1,10-phenanthroline solution and sodium acetate buffer. The Fe²⁺ ions produced during the photoreduction of the ferrioxalate complex will form a colored complex with 1,10-phenanthroline.
-
Measure the absorbance of this complex at its λmax (typically around 510 nm) using a spectrophotometer.
-
Calculate the number of Fe²⁺ ions formed, and from the known quantum yield of the actinometer at the irradiation wavelength, determine the photon flux of the light source.
-
-
Sample Photolysis:
-
Prepare a solution of the caged compound with an absorbance at the irradiation wavelength similar to that of the actinometer solution.
-
Irradiate this solution under the identical conditions used for the actinometer (same light source, geometry, and irradiation time).
-
-
Quantification of Photorelease:
-
Analyze the irradiated sample solution to determine the concentration of the released substrate. This can be done using a calibrated HPLC or LC-MS method, or by spectrophotometry if the released substrate has a distinct absorption profile.
-
-
Quantum Yield Calculation:
-
The uncaging quantum yield (Φu) is calculated using the following formula: Φu = (moles of substrate released) / (moles of photons absorbed)
-
Photolysis Kinetics
The rate at which a caged compound releases its substrate is a critical parameter, especially for studying fast biological events. Flash photolysis coupled with transient absorption spectroscopy is a powerful technique for measuring these kinetics on timescales from picoseconds to milliseconds.
Experimental Protocol: Measuring Photolysis Kinetics with Transient Absorption Spectroscopy
Instrumentation:
-
Pump-probe transient absorption spectrometer (e.g., with a femtosecond or nanosecond laser system)
-
Cuvette for sample solution
Procedure:
-
Sample Preparation: Prepare a solution of the caged compound in a suitable solvent. The concentration should be adjusted to have a sufficient optical density at the excitation wavelength.
-
Data Acquisition:
-
Place the sample in the spectrometer.
-
Excite the sample with a short, intense "pump" laser pulse at the absorption maximum of the caged compound.
-
Monitor the changes in absorbance of the sample over time using a weaker, broadband "probe" light source.
-
Record transient absorption spectra at various time delays after the pump pulse.
-
-
Data Analysis:
-
The resulting data will show the decay of the excited state of the caged compound and the formation of transient intermediates and the final photoproducts.
-
By fitting the kinetic traces at specific wavelengths to appropriate kinetic models, the rate constants for the formation and decay of intermediates, and ultimately the rate of substrate release, can be determined.[1]
-
Two-Photon Absorption (2PA) Cross-Section (σ₂)
For applications requiring high three-dimensional spatial resolution, such as in neurobiology or for targeted drug release within tissues, two-photon excitation is often employed. The two-photon absorption cross-section is a measure of the probability of a molecule simultaneously absorbing two photons. A larger 2PA cross-section is desirable for efficient uncaging with lower laser powers. The Z-scan technique is a common method for measuring this parameter.
Experimental Protocol: Measuring Two-Photon Absorption Cross-Section with the Z-scan Technique
Instrumentation:
-
Mode-locked laser with tunable wavelength (e.g., Ti:sapphire laser)
-
Focusing lens
-
Motorized translation stage
-
Photodetector
-
Aperture
Procedure:
-
Setup: The laser beam is focused by a lens, and the sample (a solution of the caged compound in a cuvette) is mounted on a translation stage that moves it along the beam axis (the z-axis) through the focal point.
-
Open-Aperture Z-scan:
-
The aperture in front of the detector is removed so that all the transmitted light is collected.
-
The transmittance is measured as the sample is moved through the focal point.
-
If the molecule exhibits two-photon absorption, a decrease in transmittance will be observed at the focal point where the intensity is highest.
-
From the shape and depth of this transmittance dip, the nonlinear absorption coefficient (β) can be calculated.
-
-
Closed-Aperture Z-scan:
-
An aperture is placed before the detector to measure changes in the beam's spatial profile.
-
This measurement is sensitive to both nonlinear absorption and nonlinear refraction. By combining the results of the open- and closed-aperture scans, the nonlinear refractive index can be determined.
-
-
2PA Cross-Section Calculation:
-
The two-photon absorption cross-section (σ₂) is calculated from the nonlinear absorption coefficient (β) using the following equation: σ₂ = (hνβ) / N where h is Planck's constant, ν is the frequency of the incident light, and N is the number density of the molecules in the solution.
-
Comparative Performance at a Glance
While specific experimental values for this compound are not available in the literature, the table below provides a framework for comparison, with representative data for the classic DMNB cage and examples of novel photocages. Researchers can populate this table with their own experimental data for a direct comparison.
| Photolabile Protecting Group | Typical λmax (nm) | Typical Uncaging Quantum Yield (Φu) | Typical Release Rate | Two-Photon Action Cross-Section (GM) | Key Advantages | Key Disadvantages |
| DMNB (o-Nitrobenzyl class) | ~350 | 0.01 - 0.1 | µs to ms | ~0.1 | Well-established, versatile chemistry | UV activation, moderate efficiency, slow kinetics |
| 2-Nitro-4-(trifluoromethyl)benzyl | Expected in UV range | To be determined | To be determined | To be determined | Potentially altered kinetics/stability | UV activation, properties uncharacterized |
| BODIPY-based | 500 - 650 | 0.1 - 0.5 | ns to µs | 1 - 10 | Visible light activation, high ε | Can be synthetically challenging |
| Heptamethine Cyanine-based | 700 - 800 | ~0.01 | µs to ms | 1 - 5 | NIR activation, deep tissue penetration | Lower quantum yields, potential for photobleaching |
Note: The values presented are representative and can vary significantly depending on the specific molecular structure and experimental conditions.
Conclusion and Future Outlook
The field of photolabile protecting groups is continuously evolving, driven by the need for more efficient and biologically compatible tools. While the classic o-nitrobenzyl scaffold remains a valuable tool, novel reagents that operate in the visible and NIR regions of the spectrum are opening up new avenues for research.
For researchers considering the use of this compound, it is crucial to recognize that its performance characteristics are not yet well-documented. The experimental protocols provided in this guide offer a robust framework for its characterization and for a direct comparison with other photocages. By systematically evaluating its uncaging quantum yield, photolysis kinetics, and two-photon absorption cross-section, researchers can make an informed decision about its suitability for their specific application. The insights gained from such studies will not only benefit the individual researcher but also contribute valuable data to the broader scientific community, helping to build a more complete picture of the structure-property relationships that govern the performance of this important class of chemical tools.
References
- Ellis-Davies, G. C. R. Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nat. Methods4, 619–628 (2007). URL: [Link]
- Klán, P. et al. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chem. Rev.113, 119–191 (2013). URL: [Link]
- Zhang, Y. et al. BODIPY-based photocages: rational design and their biomedical application. Chem. Commun.59, 7041-7053 (2023). URL: [Link]
- Sheldrake, H. M. & Guy, M. J. A guide to the synthesis of caged compounds. Org. Biomol. Chem.11, 6616–6628 (2013). URL: [Link]
- Givens, R. S., Rubina, M. & Wirz, J. Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups. Photochem. Photobiol. Sci.11, 472–488 (2012). URL: [Link]
- Hagen, V. et al. [7-(Dialkylamino)coumarin-4-yl]methyl-caged compounds as ultrafast and effective long-wavelength phototriggers of 8-bromo-substituted cyclic nucleotides. Angew. Chem. Int. Ed.40, 1045–1048 (2001). URL: [Link]
- Shembekar, N. et al. Z-scan technique for the measurement of nonlinear refractive index. J. Opt.48, 233–242 (2019). URL: [Link]
- Kuhn, H. J., Braslavsky, S. E. & Schmidt, R. Chemical actinometry. Pure Appl. Chem.76, 2105–2146 (2004). URL: [Link]
- Gorka, A. P. et al. BODIPY-Based Photocages for Efficient Release of Carboxylic Acids and Alcohols with Visible Light. Org. Lett.16, 4544–4547 (2014). URL: [Link]
- Schnermann, M. J. Taming Cyanine Photochemistry for Bioorthogonal Uncaging. Acc. Chem. Res.52, 2383–2394 (2019). URL: [Link]
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-Nitro-4-(trifluoromethyl)benzyl bromide
This guide provides essential safety and logistical information for the proper disposal of 2-Nitro-4-(trifluoromethyl)benzyl bromide (CAS No. 162333-02-0). As a highly reactive and hazardous compound frequently used in organic synthesis, its handling and disposal demand meticulous attention to established safety protocols to protect laboratory personnel and the environment. This document moves beyond simple checklists to explain the chemical reasoning behind each procedural step, ensuring a culture of safety and compliance in your laboratory.
Fundamental Hazard Profile & Immediate Safety Protocols
This compound is a potent lachrymator and corrosive agent.[1] Understanding its hazard profile is the first step in ensuring safe handling and disposal.
Primary Hazards:
-
Severe Corrosivity: The compound causes severe skin burns and serious eye damage (H314, H318).[2][3] Contact with tissues can lead to rapid and significant damage.
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation (H335).[3] The compound is destructive to the mucous membranes and upper respiratory tract.[3]
Mandatory Personal Protective Equipment (PPE): Before handling the chemical for use or disposal, the following PPE is mandatory:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, Viton). Always inspect gloves for integrity before use.[1][4]
-
Eye/Face Protection: Chemical splash goggles and a face shield are required to protect against splashes and vapors.[3][5]
-
Skin and Body Protection: A fully-buttoned lab coat and, if handling larger quantities, a chemical-resistant apron.[1][3]
-
Respiratory Protection: Work must be conducted in a certified chemical fume hood.[6] If vapors or aerosols are likely to be generated outside of a hood, a NIOSH/MSHA approved respirator is necessary.[7]
First Aid for Exposure: In the event of an exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist.[2][3]
-
Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin area with large amounts of water and soap. Seek immediate medical attention.[2][3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and have the person drink two glasses of water at most. Seek immediate medical attention.[3]
The Core Principle: Halogenated Waste Segregation
The molecular structure of this compound contains both bromine and fluorine atoms. This classifies it unequivocally as a halogenated organic compound . This classification is the most critical factor governing its disposal.
Proper segregation is not merely a regulatory formality; it is essential for safety and cost-effective disposal. Halogenated wastes are typically disposed of via high-temperature incineration, a process that requires specialized equipment to scrub acidic gases (like HBr and HF) generated during combustion.[8] Mixing halogenated waste with non-halogenated waste contaminates the entire volume, drastically increasing disposal costs and complexity.[9][10]
Segregation Protocol:
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[8][11]
-
Never mix this waste stream with non-halogenated solvents (e.g., acetone, hexane, ethanol).[10]
-
Crucially, keep this waste separate from incompatible materials , such as strong acids, bases, and oxidizing agents, to prevent violent reactions.[3][4]
Step-by-Step Disposal Procedures
The proper disposal path depends on the form of the waste: unused chemical, contaminated materials, or a spill.
Procedure 1: Unused or Surplus Chemical
The preferred method is to leave the chemical in its original container. This ensures the container is compatible and the label is accurate.
-
Ensure the container cap is tightly sealed.
-
Inspect the container for any external contamination. If contaminated, wipe the exterior with a cloth dampened with a suitable solvent (e.g., isopropanol), ensuring the wipe is disposed of as halogenated waste.
-
Attach a "Hazardous Waste" tag, clearly identifying the contents as "Waste this compound."[9]
-
Store the container in a designated satellite accumulation area, segregated from incompatibles, until collection by your institution's Environmental Health & Safety (EH&S) department or a licensed waste contractor.[4][9]
Procedure 2: Contaminated Labware and Debris
This includes items like gloves, pipette tips, absorbent paper, and empty vials.
-
Rinsing: Whenever possible, rinse "empty" containers or contaminated glassware three times with a small amount of a suitable solvent (e.g., acetone, methanol). The resulting rinsate must be collected and disposed of as halogenated hazardous waste.
-
Collection: Place all solid contaminated debris into a designated, puncture-resistant container lined with a heavy-duty plastic bag. This container must be clearly labeled "Halogenated Organic Solid Waste."
-
Sealing: Once the container is full, seal the bag and the container lid.
-
Tagging and Storage: Attach a hazardous waste tag detailing the contents (e.g., "gloves, paper towels contaminated with this compound"). Store for pickup with other hazardous waste.
Procedure 3: Spill Management and Cleanup
For small spills that can be cleaned up in under 10 minutes by trained personnel:[4]
-
Alert & Isolate: Alert personnel in the immediate area. Ensure the spill is contained within the fume hood if possible.
-
Don PPE: Wear the full mandatory PPE listed in Section 1.
-
Absorb: Cover the spill with an inert, dry absorbent material such as vermiculite, sand, or a commercial chemical absorbent like Chemizorb®.[4] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep or scoop the absorbed material into a compatible, sealable container (e.g., a polyethylene pail or jar).
-
Decontaminate: Wipe the spill area with a cloth dampened with soap and water. All cleanup materials must be placed in the waste container.
-
Package for Disposal: Seal the container, label it as "Spill Debris containing this compound," and manage it as halogenated hazardous waste for disposal.
For large spills, evacuate the area immediately and contact your institution's emergency response team or EH&S.
Regulatory Compliance
All waste disposal activities must adhere to institutional policies and government regulations. In the United States, chemical waste disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][13] Generators of hazardous waste are legally responsible for its safe disposal from "cradle to grave."[7][14] Always consult your state and local regulations, as they may be more stringent than federal rules.[7]
Summary Data Table
| Parameter | Information | Source(s) |
| Chemical Name | This compound | [2] |
| CAS Number | 162333-02-0 | [2] |
| Synonyms | 1-(bromomethyl)-2-nitro-4-(trifluoromethyl)benzene | [2] |
| Waste Classification | Halogenated Organic Hazardous Waste | [4][8] |
| Key Hazard Statements | H314: Causes severe skin burns and eye damage. H318: Causes serious eye damage. | [2] |
Disposal Decision Workflow
The following diagram outlines the decision-making process for handling and disposing of this compound waste streams.
Caption: Disposal workflow for this compound.
References
- Hazardous Waste Segregation. (2016, April 15). Bucknell University.
- Halogenated Solvents. Washington State University, Environmental Health & Safety.
- Halogenated Solvents in Laboratories. Temple University, Environmental Health and Radiation Safety.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University.
- Safety Data Sheet - 4-(Trifluoromethoxy)benzyl bromide. (2025, September 15). Thermo Fisher Scientific.
- Material Safety Data Sheet - 2-Nitrobenzyl bromide, 97%. Cole-Parmer.
- Material Safety Data Sheet - Benzyl bromide. Krishna Solvechem Ltd.
- Safety Data Sheet - 2-(Trifluoromethoxy)benzyl bromide. (2025, October 8). Thermo Fisher Scientific.
- Label Review Manual - Chapter 13: Storage and Disposal. (2012, June 5). U.S. Environmental Protection Agency.
- Hazardous Waste Listings. U.S. Environmental Protection Agency.
- Hazardous Waste. U.S. Environmental Protection Agency.
- Frequent Questions About Hazardous Waste Identification. U.S. Environmental Protection Agency.
- Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency.
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Personal protective equipment for handling 2-Nitro-4-(trifluoromethyl)benzyl bromide
This guide provides essential safety and handling protocols for 2-Nitro-4-(trifluoromethyl)benzyl bromide (CAS No. 162333-02-0). As a potent lachrymator and corrosive agent, meticulous adherence to these procedures is critical to ensure personnel safety and experimental integrity. This document moves beyond a simple checklist, offering a procedural and causal framework to build a culture of safety and confidence in your laboratory.
Executive Hazard Summary: Immediate Threats and Defenses
This compound is classified as a hazardous substance requiring stringent controls. Its primary threats are severe damage to skin, eyes, and the respiratory tract. The information available from suppliers points to its corrosive and irritant properties.[1] It is designated under UN1759 as a Class 8 Corrosive solid.[1]
| Hazard Classification | GHS Code (Inferred) | Primary Danger | Immediate Protective Action |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns. | Prevent all skin contact. Wear chemical-resistant gloves and a lab coat. |
| Serious Eye Damage | H318 | Causes irreversible eye damage.[2] | Wear chemical splash goggles and a face shield. |
| Respiratory Irritation | H335 | May cause respiratory irritation. | Handle exclusively within a certified chemical fume hood. |
| Lachrymator | N/A | Induces intense tearing and eye pain.[3] | Use robust eye and face protection; handle only in a fume hood. |
| Acute Toxicity | H302/312/332 | Harmful if swallowed, in contact with skin, or if inhaled. | Employ all-encompassing PPE and engineering controls. |
The Foundation of Safety: Risk Assessment and Engineering Controls
Before a container of this substance is even opened, a thorough risk assessment is mandatory. The following workflow illustrates the essential decision-making process that must precede any experimental work.
Caption: Risk Assessment Workflow for Handling Hazardous Chemicals.
The single most effective defense against volatile and corrosive compounds is an engineering control. All handling of this compound must occur within a properly functioning and certified chemical fume hood. [4][5] The sash should be kept as low as possible to maximize protection.
The Personal Protective Equipment (PPE) Ensemble
Standard laboratory attire of a cotton lab coat, safety glasses, and single-use nitrile gloves is insufficient for handling this compound. A multi-layered approach to PPE is required.
Eye and Face Protection: An Impenetrable Barrier
Given the severe corrosive and lachrymatory properties of this chemical, eye protection must be robust.
-
Primary Protection: Chemical splash goggles are mandatory. They must form a complete seal around the eyes to prevent vapor and splash entry.[6]
-
Secondary Protection: A full-face shield must be worn over the goggles whenever there is a risk of splashing, such as during reagent transfer or when working with quantities greater than a few grams.[7]
Hand Protection: A Two-Tiered Strategy
Benzyl bromides present a challenge for glove selection. While nitrile gloves are a common choice in labs, they can offer limited resistance to certain aromatic and halogenated compounds.[8] Therefore, a two-tiered approach based on the task's risk level is advised.
| Task Risk Level | Recommended Gloving System | Rationale |
| Low Risk (e.g., moving sealed containers) | Single Pair: Heavy-duty Nitrile or Neoprene gloves (>8 mil thickness) | Provides basic splash protection for brief, incidental contact. |
| High Risk (e.g., weighing, transferring, reaction setup/workup, spill cleanup) | Double Gloving: 1. Inner Glove: A high-resistance laminate film glove (e.g., Ansell Barrier®).2. Outer Glove: Heavy-duty Nitrile or Neoprene. | The inner laminate glove provides superior chemical resistance against a broad range of chemicals, including organic solvents and corrosives.[3] The outer nitrile glove provides dexterity and physical protection, and can be changed frequently if splashed. |
Causality: The strategy of using a highly resistant inner glove with a disposable outer glove is a field-proven best practice. It ensures that a chemical barrier remains intact even if the outer glove is compromised, protecting the user while allowing for the necessary dexterity to perform delicate tasks.[3] Always inspect gloves for holes or degradation before use and change the outer glove immediately upon any suspected contact.
Body and Respiratory Protection
-
Protective Clothing: A flame-resistant lab coat is a minimum requirement. For procedures involving larger quantities or significant splash risk, a chemical-resistant apron should be worn over the lab coat.[7] Ensure legs are fully covered and wear closed-toe, chemical-resistant shoes.
-
Respiratory Protection: When used within a certified fume hood, dedicated respiratory protection is typically not required. However, in the event of a large spill or fume hood failure, a full-face respirator with an organic vapor/acid gas (OV/AG) cartridge would be necessary for emergency response personnel.
Safe Handling and Operational Protocol
Adherence to a strict, step-by-step protocol minimizes risk. The following workflow provides a template for safe handling from receipt to reaction.
Caption: Step-by-Step Safe Chemical Handling Workflow.
Emergency Procedures: Be Prepared
Accidents are mitigated by preparation.
-
Skin Contact: Immediately go to the nearest safety shower.[4] Remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[4] Seek immediate medical attention.
-
Eye Contact: Immediately use an eyewash station.[4] Hold eyelids open and flush with water for at least 15 minutes. Remove contact lenses if possible, but do not delay flushing. Seek immediate medical attention.
-
Spill Response:
-
Small Spill (inside fume hood): Use a spill kit with an absorbent neutralizer (such as sodium bicarbonate for acids). Wearing your full PPE, cover the spill, allow it to absorb, then carefully scoop the material into a designated hazardous waste container.
-
Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert colleagues and notify your institution's Environmental Health and Safety (EHS) department. Do not attempt to clean it up yourself.
-
Decontamination and Waste Disposal
Proper disposal is a legal and ethical requirement.
-
Decontamination: All glassware, spatulas, and surfaces that come into contact with the chemical must be decontaminated. Rinse equipment with a suitable solvent (e.g., acetone or ethanol) and collect the rinsate as hazardous waste.
-
Waste Disposal: this compound is a halogenated organic compound.[9] All solid waste, contaminated absorbents, and liquid rinsates must be disposed of in a clearly labeled "Halogenated Organic Waste" container.[1][9][10] Do not mix with non-halogenated waste streams, as this significantly increases disposal costs and complexity.[11] Never dispose of this chemical down the drain.[9]
By integrating these safety protocols into your standard laboratory practice, you create a resilient safety culture that protects researchers while enabling scientific advancement.
References
- Safe Handling & Disposal of Organic Substances. Science Ready.
- Lachrymators | Laboratory Safety. Brandeis University.
- Hazardous Waste Segreg
- Halogenated Solvents in Laboratories. Temple University Campus Operations.
- Halogenated Solvents. Washington State University Environmental Health & Safety.
- Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. International Enviroguard.
- Ultimate Guide to Chemical Resistant Disposable Gloves. SHIELD Scientific.
- Gloves Chemical Resistance Chart. Gloves By Web.
- Ansell Barrier Gloves, Chemical Resistant Flat-Film Laminate Glove. CP Lab Safety.
- Handling Procedures for Corrosive Materials. University of Waterloo.
- Ansell 8th Edition Chemical Resistance Guide. Utah State University Research.
- Standard Operating Procedure: HANDLING CHEMICALS. Louisiana State University.
- Ansell Chemical Resistance Glove Chart. University of California, Santa Barbara EHS.
- Sulphuric acid - Safety Data Sheet. Carl ROTH.
- Safe Chemical Handling / Lab Safety Video Part 5. BioNetwork. YouTube.
- Standard Operating Procedure (SOP) Working with Corrosives: Acids and Bases. University of Illinois Chicago.
Sources
- 1. This compound CAS#: 162333-02-0 [amp.chemicalbook.com]
- 2. This compound CAS#: 162333-02-0 [m.chemicalbook.com]
- 3. calpaclab.com [calpaclab.com]
- 4. umdearborn.edu [umdearborn.edu]
- 5. eng.uwo.ca [eng.uwo.ca]
- 6. research.arizona.edu [research.arizona.edu]
- 7. lsu.edu [lsu.edu]
- 8. fishersci.com [fishersci.com]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. 162333-02-0 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 11. glovesbyweb.com [glovesbyweb.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
